Nonadecanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
nonadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H2,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDRKVPQQKKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338230 | |
| Record name | Nonadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58185-32-3 | |
| Record name | Nonadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58185-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Nonadecanamide for Advanced Research and Development
This guide provides an in-depth exploration of Nonadecanamide, a long-chain saturated fatty amide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of this compound's core physicochemical properties. We will delve into the causality behind experimental choices for its characterization and contextualize the importance of these properties within the landscape of materials science and pharmaceutical development.
Molecular Identity and Core Properties
This compound (CAS No: 58185-32-3) is the amide derivative of nonadecanoic acid.[1] As a 19-carbon saturated fatty amide, its long aliphatic chain and polar amide head group dictate its physical and chemical behavior. These characteristics are fundamental to its potential applications, influencing everything from its solubility in biological and industrial media to its thermal stability.
The primary molecular and physical properties are summarized below. It is critical to note that while some data is derived from experimental analogues, certain values for this compound are based on predictive models, a common necessity for less-studied compounds in early-stage research.
| Property | Value | Data Type | Source |
| CAS Number | 58185-32-3 | Experimental | [1] |
| Molecular Formula | C₁₉H₃₉NO | Calculated | [1] |
| Molecular Weight | 297.52 g/mol | Calculated | [1] |
| Boiling Point | 432.8 ± 13.0 °C | Predicted | [1] |
| Density | 0.867 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 16.61 ± 0.40 | Predicted | [1] |
Solubility Profile: A Critical Parameter for Application
The solubility of a compound is paramount in drug development, directly impacting its formulation, bioavailability, and administration routes. For this compound, its long, nonpolar alkyl chain renders it practically insoluble in water, a characteristic typical of long-chain fatty amides.[3] However, its amide group allows for hydrogen bonding, granting it solubility in certain organic solvents.
Expected Solubility Behavior:
-
High Solubility: Expected in polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). This is consistent with the behavior of similar polyamide structures.[4]
-
Moderate to Low Solubility: Expected in alcohols like ethanol and methanol. The parent carboxylic acid, nonadecanoic acid, is soluble in ethanol and DMSO, suggesting the amide may have a similar, albeit not identical, profile.[5]
-
Insoluble: Expected in water and nonpolar solvents like petroleum ether and hexane.[3]
Workflow for Comprehensive Solubility Assessment
A rigorous, systematic approach to determining solubility is crucial. The following workflow ensures reproducibility and provides a clear picture of the compound's behavior.
Caption: Interrelation of physicochemical properties and their impact on drug development.
-
Formulation and Stability: The melting point and thermal stability influence manufacturing processes, such as hot-melt extrusion, and determine the storage conditions required to maintain the drug's integrity.
-
Bioavailability: Poor aqueous solubility is a major hurdle for oral drug delivery. Understanding the solubility of this compound in various solvents is the first step in developing advanced formulations, such as lipid-based delivery systems or nanoparticles, to enhance its absorption. [6]* ADME Properties: The long alkyl chain suggests high lipophilicity, which will govern how the molecule is absorbed, distributed, metabolized, and excreted (ADME). This property strongly influences its ability to cross cell membranes, including the blood-brain barrier, but may also lead to sequestration in adipose tissue.
Safety and Handling
While specific toxicity data for this compound is not detailed in the provided results, standard laboratory precautions for handling chemical reagents should be observed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. [7][8]Handling should be performed in a well-ventilated area to avoid inhalation of any fine powders. [7]
References
-
LookChem. Cas 58185-32-3, this compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 176926, Nonadecanal. [Link]
-
Tzani, A., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC - NIH. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70709, Nonanamide. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
CPAChem. Safety data sheet - Methyl nonadecanoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75347, Decanamide. [Link]
-
Cheméo. Chemical Properties of Nonanamide (CAS 1120-07-6). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 546994, 1-Nonadecanamine, N,N-dimethyl-. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3339522, Nonadecanoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12591, Nonadecanoic Acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12401, Nonadecane. [Link]
-
The Good Scents Company. 1-nonadecanol, 1454-84-8. [Link]
-
CAS Common Chemistry. Nonadecanoic acid. [Link]
-
Royal Society of Chemistry. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. [Link]
-
National Institute of Standards and Technology. Nonadecanoic acid, TMS derivative - NIST WebBook. [Link]
-
National Institute of Standards and Technology. N,N-Dimethyldecanamide - NIST WebBook. [Link]
-
SpectraBase. Nonadecanenitrile - Optional[Vapor Phase IR] - Spectrum. [Link]
-
ChemSynthesis. nonadecanoic acid - 646-30-0. [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. [Link]
-
National Center for Biotechnology Information. Total synthesis of the large non-ribosomal peptide polytheonamide B. [Link]
-
MDPI. The Role of Natural Products in Drug Discovery and Development against Neglected Tropical Diseases. [Link]
-
ResearchGate. Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. [Link]
-
International Union of Pure and Applied Chemistry. Solubility Data Series. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
IUPAC. SOLUBILITY DATA SERIES. [Link]
-
The Daily Scientist. The Application of Non-Canonical Amino Acids in Drug Discovery. [Link]
-
ResearchGate. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. [Link]
-
Scientia Potentia Est. Innovations in Chemical Modalities for Drug Development. [Link]
-
CanAm Bioresearch Inc. Accelerate Your Drug Discovery. [Link]
Sources
- 1. Cas 58185-32-3,this compound | lookchem [lookchem.com]
- 2. Nonanamide (CAS 1120-07-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Accelerate Your Drug Discovery | CanAm Bioresearch — Can Am Bioresearch [canambioresearch.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
The Obscure Messenger: A Technical Guide to the Endogenous Sources and Discovery of Nonadecanamide
Abstract
Within the vast and intricate landscape of lipid signaling, the family of fatty acid amides (FAAs) has emerged as a class of potent biological regulators. While molecules like anandamide and oleamide have been the focus of extensive research, their saturated long-chain cousins remain comparatively enigmatic. This technical guide provides a comprehensive overview of Nonadecanamide (C19:0 amide), a saturated primary fatty acid amide. We delve into the historical context of its discovery, which is intrinsically linked to the broader exploration of FAAs through advanced mass spectrometry. This guide details its known and putative endogenous sources, outlines the canonical biosynthetic and metabolic pathways governing its lifecycle, and provides field-tested protocols for its extraction and quantification from biological matrices. This document is intended for researchers, chemists, and drug development professionals seeking to understand and investigate this understudied lipid mediator.
Introduction: The Rise of Fatty Acid Amides
The biological significance of the fatty acid amide bond was first recognized in complex lipids like ceramides. However, the discovery of simpler, free fatty acid amides as standalone signaling molecules has opened new avenues in neurochemistry and pharmacology. The watershed moment for this field was the identification of N-arachidonoylethanolamine, or "anandamide," as the endogenous ligand for the cannabinoid receptors.[1] This discovery paved the way for the burgeoning field of "lipidomics" and the recognition of a diverse family of N-acyl amides as crucial signaling molecules.[2]
Shortly thereafter, another pivotal discovery was made: oleamide (cis-9,10-octadecenamide), a primary fatty acid amide (FAPA), was isolated from the cerebrospinal fluid (CSF) of sleep-deprived cats and demonstrated potent sleep-inducing properties. This finding established that not only N-acylethanolamines but also the simpler primary amides (R-CO-NH₂) function as endogenous signaling molecules.[1][3] It is within this exciting context that we turn our attention to this compound, the 19-carbon saturated primary fatty acid amide. As a member of this important class of lipids, its biological role is only beginning to be appreciated, making it a frontier molecule for new therapeutic discoveries.
Discovery and Endogenous Identification
The discovery of this compound as an endogenous molecule was not a singular event but rather a result of the technological advancements in analytical chemistry, particularly mass spectrometry. Unlike anandamide or oleamide, there is no single landmark paper heralding its isolation. Instead, its presence in biological systems was revealed through comprehensive lipidomics studies aimed at characterizing the full spectrum of lipids in various tissues and fluids.[4][5]
High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) allows for the sensitive and specific detection of thousands of lipid species in a single analysis.[5] It is through such untargeted and targeted lipidomic profiling of samples like human plasma and brain tissue that a vast array of saturated and unsaturated fatty acid amides, including this compound, were first identified and cataloged.[4][6] The Human Metabolome Database (HMDB), a comprehensive resource on small molecules found in the human body, lists the precursor, Nonadecanoic acid (C19:0), and confirms its presence in animal tissues, lending strong support to the endogenous nature of its corresponding amide.[7][8]
The causality behind this discovery method is clear: as researchers developed more sensitive tools to look at the global lipid composition of cells and tissues, they inevitably uncovered less abundant molecules that were previously below the limit of detection. The presence of this compound is therefore a testament to the power of hypothesis-free, discovery-driven lipidomics.
Endogenous Sources and Distribution
This compound, as a primary fatty acid amide, has been detected in various mammalian tissues and biofluids, though quantitative data remains sparse compared to more prominent lipids. Its distribution mirrors that of other long-chain saturated fatty acid amides.
-
Central Nervous System (CNS): The brain is a major site for fatty acid amide signaling.[4] Lipidomics analyses of brain tissue have revealed a complex profile of lipids, including a variety of saturated fatty acids that serve as precursors for amides like this compound.[9] Given the established presence of other primary amides in the CSF, it is a critical matrix for studying centrally-acting lipid mediators.[3]
-
Plasma: Comprehensive lipidomic profiling of human plasma has identified hundreds of distinct lipid species, including a wide range of fatty acyls.[5] this compound is present in plasma, where it is likely bound to carrier proteins for transport.
-
Other Tissues: The precursor, nonadecanoic acid, is a known component of lipids in various animal tissues.[7] Consequently, the enzymatic machinery for converting this acid to its amide is likely widespread.
The following table summarizes the known and expected locations of this compound.
| Biological Matrix | Status | Rationale / Supporting Evidence |
| Brain | Identified | Comprehensive lipidomics studies reveal a wide range of saturated fatty acids and their derivatives in brain tissue.[4][9] |
| Cerebrospinal Fluid (CSF) | Putative | Key signaling primary fatty acid amides (e.g., oleamide) were discovered in CSF; a likely site for this compound.[1][3] |
| Plasma / Blood | Identified | Untargeted lipidomics of human plasma confirms the presence of a diverse array of fatty acyls.[5][6] |
| Adipose Tissue | Putative | Major storage site for fatty acids, the precursors to fatty acid amides. |
| Liver | Putative | Central organ for lipid metabolism, including the synthesis and degradation of fatty acids.[10] |
Proposed Biosynthesis and Metabolism
The precise enzymatic pathways dedicated to this compound have not been individually elucidated. However, based on the well-characterized lifecycle of other primary and secondary fatty acid amides, a canonical pathway can be confidently proposed. The metabolism is a two-part system: biosynthesis generates the signaling molecule, and degradation terminates the signal.
Biosynthesis
The primary route for the formation of saturated fatty acid amides involves the precursor N-acyl-ethanolamines, which are themselves formed from the transfer of a fatty acyl chain to a phospholipid headgroup.
-
Formation of N-Nonadecanoyl-phosphatidylethanolamine (NNPE): The process begins with the transfer of nonadecanoic acid from a donor lipid (like phosphatidylcholine) to the amine headgroup of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT).
-
Release of N-Nonadecanoyl-ethanolamine (NNAE): The NNPE precursor is then hydrolyzed by a specific phospholipase D, known as N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), to release N-nonadecanoyl-ethanolamine.
-
Conversion to this compound: While the exact enzyme is not confirmed for this compound, other primary amides are known to be formed from their corresponding N-acylethanolamines. This final conversion step is a critical area for future research.
Degradation
The termination of fatty acid amide signaling is primarily accomplished through enzymatic hydrolysis.
-
Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is the principal enzyme responsible for the degradation of a wide range of fatty acid amides, including anandamide and oleamide.[10] FAAH hydrolyzes the amide bond of this compound to release nonadecanoic acid and ammonia, thereby terminating its signaling activity. The broad substrate specificity of FAAH makes it the most likely candidate for this compound degradation.
Analytical Methodologies: A Practical Workflow
The reliable detection and quantification of this compound in complex biological matrices require robust analytical techniques. The low endogenous concentrations necessitate highly sensitive methods, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard.
Experimental Workflow: Extraction and Analysis
The following workflow provides a self-validating system for the analysis of this compound. The inclusion of a deuterated internal standard is critical for trustworthy quantification, as it corrects for matrix effects and variations in extraction efficiency and instrument response.
Detailed Protocol: LC-MS/MS Quantification of this compound
This protocol is a representative method for quantifying this compound in plasma.
I. Materials and Reagents:
-
Plasma samples, stored at -80°C.
-
This compound analytical standard (Cayman Chemical or equivalent).
-
This compound-d3 (deuterated) internal standard.
-
LC-MS grade chloroform, methanol, and water.
-
Glass vials and centrifuge tubes.
II. Sample Preparation and Extraction:
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: To a 2 mL glass vial, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 1 µM this compound-d3 in methanol) to each sample, vortex briefly. Causality: The internal standard, being chemically identical but mass-shifted, co-extracts and co-elutes with the analyte, allowing for precise correction of sample loss and ionization suppression.
-
Lipid Extraction (Bligh & Dyer Method):
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex for 1 minute.
-
Add 125 µL of chloroform. Vortex for 30 seconds.
-
Add 125 µL of water. Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
-
Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer to a new vial. Trustworthiness: This biphasic extraction efficiently separates lipids from polar metabolites and proteins, ensuring a cleaner sample for MS analysis.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid film in 100 µL of the initial LC mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex thoroughly to ensure complete dissolution.
III. LC-MS/MS Analysis:
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
Gradient: A typical gradient would start at 10% B, ramp to 100% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate. Expertise: A gradient is essential to separate this compound from other more polar and less polar lipids, reducing ion suppression and improving quantification accuracy.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition of the parent ion [M+H]⁺ to a specific product ion.
-
This compound-d3: Monitor the corresponding mass-shifted transition for the internal standard.
-
-
Self-Validation: The specificity of the MRM transition, where a specific parent ion is selected and fragmented to a unique product ion, provides a high degree of confidence in the identification and quantification of the analyte.
-
IV. Data Analysis:
-
Standard Curve: Prepare a standard curve by serially diluting the this compound analytical standard and spiking it with a constant amount of the internal standard.
-
Quantification: Integrate the peak areas for both the analyte and the internal standard in the samples. Calculate the ratio of the analyte peak area to the internal standard peak area. Determine the concentration of this compound in the samples by interpolating this ratio against the standard curve.
Putative Physiological Roles and Future Directions
While the specific functions of this compound are yet to be defined, its structural similarity to other bioactive saturated fatty acid amides, such as palmitoylethanolamide (PEA), suggests potential roles in:
-
Anti-inflammatory and Analgesic Signaling: PEA is a well-known anti-inflammatory and pain-relieving molecule.[10] It is plausible that this compound shares similar properties, potentially acting on peroxisome proliferator-activated receptors (PPARs) or other related targets.
-
Neuromodulation: Given the discovery of oleamide as a sleep-inducing factor, this compound may also possess neuromodulatory activities, influencing neuronal excitability, synaptic transmission, or glial cell function.
The field is wide open for investigation. Key future research should focus on:
-
Receptor Identification: Identifying the specific protein targets and receptors through which this compound exerts its effects.
-
Functional Studies: Elucidating its role in physiological processes such as pain, inflammation, sleep, and metabolism using both in vitro and in vivo models.
-
Quantitative Profiling: Developing highly sensitive assays to accurately measure its levels in various disease states to explore its potential as a biomarker.
Conclusion
This compound represents an intriguing frontier in the study of lipid signaling. Its discovery, born from the power of modern lipidomics, places it firmly within the important class of primary fatty acid amides. While much of its biology remains to be uncovered, the established roles of its chemical relatives provide a clear roadmap for future investigation. The analytical protocols and biosynthetic frameworks detailed in this guide offer a solid foundation for researchers and drug development professionals to begin exploring the therapeutic potential of this obscure but promising endogenous messenger.
References
-
Ng, T., et al. (2022). Brain lipidomics: From functional landscape to clinical significance. Frontiers in Neurology, 13, 960781. [Link]
-
Adibhatla, R. M., & Hatcher, J. F. (2020). Human Brain Lipidomics: Investigation of Formalin Fixed Brains. Frontiers in Cellular Neuroscience, 14, 219. [Link]
-
Bradshaw, H. B., & Walker, J. M. (2005). Novel endogenous N-acyl glycines identification and characterization. AJP: Regulatory, Integrative and Comparative Physiology, 289(5), R1331-R1336. [Link]
-
Connor, M. (2006). Fatty Acid Amide Signaling Molecules. Anesthesia & Analgesia, 102(2), 499-511. [Link]
-
Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research, 51(11), 3299-3305. [Link]
-
Fitzner, D., et al. (2020). Cell-Type- and Brain-Region-Resolved Mouse Brain Lipidome. Cell Reports, 32(12), 108132. [Link]
-
Ng, T., et al. (2022). Spatial lipidomics maps brain alterations associated with mild traumatic brain injury. Frontiers in Physiology, 13, 1039019. [Link]
-
Hiley, C. R., & Mufford, K. A. (2004). Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. Journal of Neurochemistry, 90(5), 1247-1256. [Link]
-
Maccarrone, M., et al. (2002). Quantification of anandamide content in animal cells and tissues: the normalization makes the difference. Biochemical and Biophysical Research Communications, 294(1), 81-86. [Link]
-
Bradshaw, H. B., et al. (2006). Targeted lipidomics: Discovery of new fatty acyl amides. Briefings in Functional Genomics & Proteomics, 5(2), 126-136. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Nonadecanoic acid (HMDB0000772). HMDB. [Link]
-
Bordier, C., et al. (2007). Electron Ionization Mass Spectral Fragmentation of C19 Isoprenoid Aldehydes and Carboxylic Acid Methyl and Trimethylsilyl Esters. Journal of the American Society for Mass Spectrometry, 18(6), 1076-1082. [Link]
-
Quehenberger, O., et al. (2010). Comprehensive lipidome of human plasma using minimal sample manipulation by liquid chromatography coupled with mass spectrometry. Journal of Lipid Research, 51(11), 3299–3305. [Link]
-
Alvarez-Castelao, B., et al. (2019). Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo. Nature Protocols, 14(1), 52-79. [Link]
-
Barkley, R. M., & Stuart, J. M. (2018). Binding-based proteomic profiling and the fatty acid amides. OAHOST. [Link]
-
Naccarato, A., et al. (2022). Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide. Molecules, 27(19), 6271. [Link]
-
SCIEX. (2022). Advancing lipid identification in human plasma samples. News-Medical.Net. [Link]
-
Anderegg, R. J., et al. (1991). Determination of amide hydrogen exchange by mass spectrometry: A new tool for protein structure elucidation. Journal of the American Chemical Society, 113(12), 4741-4742. [Link]
-
Elliott, T. S., et al. (2014). Proteome labelling and protein identification in specific tissues and at specific developmental stages in an animal. Nature Chemistry, 6(10), 896-904. [Link]
-
Gabriel, A. F., et al. (2023). Palmitoylethanolamide, an endogenous fatty acid amide, and its pleiotropic health benefits: A narrative review. Frontiers in Nutrition, 10, 1195779. [Link]
-
Liu, F., et al. (2022). Cysteine-enabled cleavability to advance cross-linking mass spectrometry for global analysis of endogenous protein-protein interactions. Nature Communications, 13(1), 7548. [Link]
-
Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622-D631. [Link]
-
Che, F. Y., & Li, L. (2009). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Analytical Chemistry, 81(10), 3848-3855. [Link]
-
National Center for Biotechnology Information. (n.d.). Human Metabolome Database (HMDB). PubChem. [Link]
-
Wagner, D. S., et al. (1991). Determination of amide hydrogen exchange by mass spectrometry: a new tool for protein structure elucidation. Journal of the American Chemical Society, 113(12), 4741-4742. [Link]
-
Wikipedia. (n.d.). Fatty acid amide. Wikipedia. [Link]
-
Human Metabolome Database. (n.d.). Nonadecanoic acid GC-MS (Non-derivatized) (HMDB0000772). HMDB. [Link]
-
National Center for Biotechnology Information. (n.d.). Human Metabolome Database (HMDB). PubChem. [Link]
Sources
- 1. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain lipidomics: From functional landscape to clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. hmdb.ca [hmdb.ca]
- 8. hmdb.ca [hmdb.ca]
- 9. frontiersin.org [frontiersin.org]
- 10. Palmitoylethanolamide, an endogenous fatty acid amide, and its pleiotropic health benefits: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of Nonadecanamide in Mammalian Physiology: A Technical Guide for Researchers
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the emerging significance of Nonadecanamide, a long-chain saturated N-acylethanolamine (NAE), within the complex landscape of mammalian physiological processes. While direct research on this compound is nascent, this document synthesizes our current understanding of the broader NAE family to extrapolate its probable functions, metabolic pathways, and potential as a therapeutic target. We will explore its likely, though yet unconfirmed, involvement in the endocannabinoid system and other signaling cascades, providing a foundational framework for future research in this promising area. This guide offers insights into the causality behind experimental choices for studying NAEs, details self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Expanding Universe of N-Acylethanolamines
N-acylethanolamines (NAEs) are a class of lipid mediators derived from fatty acids and ethanolamine.[1] Initially discovered through the characterization of N-arachidonoylethanolamine (anandamide), the first identified endogenous cannabinoid, the NAE family has expanded to include a diverse array of molecules with varied physiological roles.[2] These roles are largely dictated by the nature of their fatty acyl group, which can be saturated, monounsaturated, or polyunsaturated.[3]
While polyunsaturated NAEs like anandamide are well-recognized for their interaction with cannabinoid receptors CB1 and CB2, the saturated and monounsaturated congeners, which are often more abundant, exert their effects through other receptor systems, including the peroxisome proliferator-activated receptor alpha (PPARα).[2][3] This guide focuses on this compound, a saturated NAE with a 19-carbon acyl chain. Due to the relative scarcity of odd-chain fatty acids in mammals compared to their even-chain counterparts, this compound represents a less-explored member of the NAE family. However, its structural similarity to well-characterized NAEs, such as N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA), suggests it may share overlapping physiological functions.
Biosynthesis and Metabolism: A Shared Pathway
The metabolic pathways for NAEs are well-established and provide a strong basis for understanding the lifecycle of this compound in mammalian systems.
Biosynthesis
NAEs are primarily synthesized "on-demand" from membrane phospholipids in a multi-step process.[3] The canonical pathway involves the transfer of an acyl group from a phospholipid to the head group of phosphatidylethanolamine (PE), forming N-acyl-phosphatidylethanolamine (NAPE).[4] This reaction is catalyzed by N-acyltransferases.[3] Subsequently, NAPE is hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield the corresponding NAE and phosphatidic acid.[4]
Alternative pathways for NAE biosynthesis exist, including a phospholipase C-mediated route that generates a phospho-NAE intermediate, which is then dephosphorylated.[4]
Inference for this compound: It is highly probable that this compound is synthesized via these established pathways from a nonadecanoyl-containing phospholipid precursor. The enzymes responsible for the synthesis of other saturated NAEs are unlikely to exhibit strict specificity that would exclude a C19 acyl chain.
Degradation
The primary route for NAE degradation is enzymatic hydrolysis back to the constituent fatty acid and ethanolamine.[2] The key enzyme in this process is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that is abundantly expressed in the brain and liver.[2] FAAH has a broad substrate specificity and is responsible for the degradation of a wide range of NAEs.[2] Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to NAE degradation, with a preference for saturated NAEs.[5]
Inference for this compound: Given FAAH's broad substrate scope, it is the most likely candidate for the primary enzyme responsible for this compound hydrolysis. NAAA may also play a role in its degradation, similar to its action on other saturated NAEs.
Diagram: Generalized NAE Metabolism
Caption: Generalized metabolic pathway for N-acylethanolamines (NAEs).
Probable Physiological Roles and Mechanisms of Action
While direct evidence is lacking for this compound, its physiological roles can be inferred from the activities of other long-chain saturated NAEs.
Interaction with the Endocannabinoid System
The endocannabinoid system (ECS) is a ubiquitous signaling system involved in regulating a vast array of physiological processes.[6] It comprises cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes for their synthesis and degradation.[6]
Saturated NAEs, unlike anandamide, do not typically bind to cannabinoid receptors with high affinity.[2] However, they can indirectly modulate endocannabinoid signaling through several mechanisms:
-
The "Entourage Effect": By competing with anandamide for degradation by FAAH, other NAEs can increase the synaptic levels and duration of action of anandamide.[4]
-
Allosteric Modulation: Some lipids are known to act as allosteric modulators of cannabinoid receptors, although this has not been definitively shown for saturated NAEs.
Inference for this compound: It is plausible that this compound could contribute to the "entourage effect," thereby potentiating the effects of anandamide at cannabinoid receptors. Direct binding to CB1 or CB2 receptors is expected to be low.
PPARα Activation and Anti-inflammatory Effects
PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[3] Several saturated and monounsaturated NAEs, including PEA and OEA, are known to be endogenous ligands for PPARα.[2][3] Activation of PPARα by these NAEs leads to the transcription of genes involved in fatty acid oxidation and a reduction in inflammatory responses.[7]
The anti-inflammatory and analgesic effects of PEA, for example, are largely attributed to its activation of PPARα.[7]
Inference for this compound: Given its structural similarity to PEA and SEA, this compound is a strong candidate for being a PPARα agonist. This would imply potential roles in regulating inflammation, pain, and energy metabolism.
Neuromodulation
NAEs are involved in various aspects of neuromodulation, influencing synaptic transmission and plasticity.[8] While the effects of anandamide are primarily mediated by CB1 receptors, other NAEs can influence neuronal activity through PPARα-dependent and independent mechanisms.[9] For instance, the activation of PPARα in the brain has been linked to neuroprotective effects.[7]
Inference for this compound: If this compound activates PPARα, it could contribute to neuroprotective and neuromodulatory effects, potentially influencing mood, cognition, and pain perception.
Analytical Methodologies for NAE Quantification
The accurate quantification of NAEs in biological matrices is crucial for understanding their physiological roles. The methods outlined below are generally applicable to the analysis of a broad range of NAEs, including the probable detection of this compound.
Sample Preparation
Biological samples (e.g., brain tissue, plasma, serum) are typically homogenized in the presence of an organic solvent mixture, often containing a deuterated internal standard for accurate quantification.[10] A common method is a modified Bligh-Dyer lipid extraction using a mixture of chloroform, methanol, and water. The lipid-containing organic phase is then collected and dried down.
Step-by-Step Protocol for Lipid Extraction:
-
Homogenize tissue sample in a mixture of chloroform:methanol (1:2, v/v).
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for the sensitive and specific quantification of NAEs.[10]
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate the different NAE species. A C18 column is commonly employed with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.[11]
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. Electrospray ionization (ESI) in positive ion mode is the most common ionization technique. Quantification is typically performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Table 1: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 328.3 | 62.1 | 25 |
| d4-Nonadecanamide (Internal Standard) | 332.3 | 66.1 | 25 |
Note: These are predicted values and would require experimental optimization.
Diagram: LC-MS Workflow for NAE Analysis
Caption: A typical workflow for the analysis of NAEs using LC-MS.
Potential Therapeutic Applications and Future Directions
The therapeutic potential of modulating NAE signaling is an active area of research.[12] Inhibitors of FAAH, for example, have been investigated for their analgesic, anxiolytic, and anti-inflammatory properties.[2] By increasing the levels of multiple NAEs, these inhibitors can enhance the beneficial effects of the "entourage effect" and direct receptor activation.[13]
Inference for this compound: If this compound is confirmed to have anti-inflammatory or analgesic properties, likely through PPARα activation, it could contribute to the therapeutic effects observed with FAAH inhibitors. Furthermore, stable analogs of this compound could be developed as selective PPARα modulators.
Future Research:
The field would greatly benefit from studies that directly investigate the physiological roles of this compound. Key research questions include:
-
Confirmation of Endogenous Presence: Does this compound exist in mammalian tissues, and at what concentrations?
-
Receptor Binding Affinity: What is the binding affinity of this compound for cannabinoid receptors, PPARs, and other potential targets?[14][15]
-
In Vivo Studies: What are the physiological effects of administering this compound in animal models of pain, inflammation, and neurological disorders?
-
Metabolic Profiling: What is the precise metabolic fate of this compound, and which enzymes are primarily responsible for its synthesis and degradation?
Conclusion
This compound remains a largely unexplored component of the mammalian lipidome. However, based on our extensive knowledge of the N-acylethanolamine family, we can formulate a strong hypothesis that it functions as a signaling lipid with potential roles in inflammation, pain modulation, and neuromodulation, likely through the activation of PPARα and by contributing to the "entourage effect" within the endocannabinoid system. The analytical frameworks and experimental paradigms established for other NAEs provide a clear roadmap for future investigations into the specific biology of this compound. Unraveling the functions of this and other less-abundant NAEs will undoubtedly provide a more complete picture of the intricate network of lipid signaling in health and disease, opening new avenues for therapeutic intervention.
References
- N-Acylethanolamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Acylethanolamine]
- Untargeted Metabolomic and Lipidomic Profiling Reveals Distinct Biochemical Patterns in Treated Biotinidase Deficiency - MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/5903]
- Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6158683/]
- Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - MDPI. [URL: https://www.mdpi.com/1422-0067/22/16/9046]
- Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4742337/]
- Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9690924/]
- Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398863/]
- Analytical Methods for Nanomaterial Determination in Biological Matrices - MDPI. [URL: https://www.mdpi.com/2673-4110/3/3/26]
- Alternative Pharmacological Strategies for the Treatment of Alzheimer's Disease: Focus on Neuromodulator Function - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834419/]
- LC-MS Grade Solvents and Reagents - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/184/374/lc-ms-brochure-mk.pdf]
- Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2219522/]
- Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4651911/]
- Endocannabinoid System: Chemical Characteristics and Biological Activity - MDPI. [URL: https://www.mdpi.com/1422-0067/23/21/13435]
- Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities - CORE. [URL: https://core.ac.uk/works/493264426]
- Brain activity of anandamide: a rewarding bliss? - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5408523/]
- A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36362272/]
- Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/363697968_Anandamide_and_other_N-acylethanolamines_A_class_of_signaling_lipids_with_therapeutic_opportunities]
- Full article: Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2017.1352495]
Sources
- 1. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative Pharmacological Strategies for the Treatment of Alzheimer’s Disease: Focus on Neuromodulator Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis and Degradation of Nonadecanamide
Abstract
Nonadecanamide (C19:0) is a long-chain saturated fatty acid amide that belongs to a growing class of bioactive lipids with diverse physiological roles. While research has largely focused on more abundant fatty acid amides like anandamide and oleamide, the metabolic pathways governing the synthesis and degradation of odd-chain amides such as this compound are of increasing interest to researchers in lipidomics, pharmacology, and drug development. This technical guide provides a comprehensive overview of the putative biosynthetic and degradation pathways of this compound, drawing upon the established principles of fatty acid amide metabolism. It is designed for researchers, scientists, and drug development professionals, offering not only a review of the core enzymatic processes but also detailed, field-proven experimental protocols to investigate these pathways. By synthesizing current knowledge and providing practical methodologies, this guide aims to facilitate further research into the biological significance and therapeutic potential of this compound.
Introduction to this compound
Chemical Structure and Properties
This compound is a primary fatty acid amide with the chemical formula C₁₉H₃₉NO. It consists of a 19-carbon saturated acyl chain attached to an amide group. Its long, saturated hydrocarbon tail renders it highly lipophilic, influencing its localization within cellular membranes and its interaction with hydrophobic binding pockets of enzymes and receptors.
Biological Significance and Function
While the specific biological functions of this compound are not yet well-elucidated in the scientific literature, its structural similarity to other bioactive fatty acid amides suggests potential roles in various physiological processes. Fatty acid amides as a class are known to be involved in signaling pathways that regulate inflammation, pain, sleep, and appetite[1][2]. The precursor of this compound, nonadecanoic acid, is an odd-chain fatty acid found in plants and bacteria and has been shown to have anti-tumor properties[3][4]. Further research is required to determine if this compound shares these or possesses unique biological activities.
Overview of its Metabolic Lifecycle
The metabolic lifecycle of this compound is presumed to follow the general pathways established for other N-acylethanolamines (NAEs) and primary fatty acid amides (PFAMs). Biosynthesis is thought to primarily occur via the N-acyl phosphatidylethanolamine (NAPE) pathway, initiated from its precursor, nonadecanoic acid. Degradation is predominantly mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release nonadecanoic acid and ammonia.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound, as an N-acylethanolamine, is a multi-step enzymatic process primarily occurring at cellular membranes. The canonical pathway involves the formation of an N-acyl phosphatidylethanolamine intermediate, which is then cleaved to release the final amide product.
Precursors and Key Enzymes
-
Nonadecanoic Acid (C19:0): The essential precursor for the acyl chain of this compound. The availability of this odd-chain fatty acid is a key determinant for the biosynthesis of this compound[3][5].
-
Phosphatidylethanolamine (PE): A common phospholipid in cellular membranes that provides the ethanolamine headgroup[6].
-
N-Acyltransferase (NAT): A family of enzymes that catalyze the transfer of an acyl group from a donor lipid to the amino headgroup of PE, forming N-acyl-phosphatidylethanolamine (NAPE)[7][8]. The specific NATs that utilize nonadecanoic acid have not yet been identified.
-
N-Acylphosphatidylethanolamine-specific Phospholipase D (NAPE-PLD): This zinc metallohydrolase is the key enzyme in the canonical pathway that hydrolyzes NAPE to generate N-acylethanolamines and phosphatidic acid[7][9][10]. Studies have shown that NAPE-PLD can act on various NAPE species, and its activity is crucial for the formation of long-chain saturated NAEs[9][11].
Detailed Enzymatic Steps and Mechanisms
The primary biosynthetic pathway is a two-step process:
-
Formation of N-Nonadecanoyl-phosphatidylethanolamine (C19:0 NAPE): An N-acyltransferase facilitates the transfer of the nonadecanoyl group from a donor molecule (e.g., the sn-1 position of a phospholipid) to the primary amine of phosphatidylethanolamine (PE). This reaction creates a unique phospholipid with three acyl chains[8].
-
Hydrolysis of NAPE to this compound: NAPE-PLD then cleaves the phosphodiester bond of C19:0 NAPE, releasing this compound and phosphatidic acid[10][11].
While NAPE-PLD is central to the canonical pathway, research on NAPE-PLD knockout mice has revealed the existence of alternative, NAPE-PLD-independent pathways for NAE biosynthesis, particularly for polyunsaturated NAEs[9]. These alternative routes may involve other phospholipases and lyso-NAPE intermediates, though their relevance for saturated NAEs like this compound is less clear.
Regulation of Biosynthesis
The biosynthesis of NAEs is tightly regulated by substrate availability and enzyme expression and activity. The levels of nonadecanoic acid and the expression of specific NATs and NAPE-PLD are likely key regulatory points for this compound production.
Experimental Protocol: In Vitro Synthesis and Detection of this compound
This protocol describes a method to assess the biosynthesis of this compound in cell lysates or tissue homogenates using a synthetic precursor and LC-MS/MS for detection. This approach is adapted from methods used for other NAEs[12].
2.4.1 Materials and Reagents
-
N-nonadecanoyl-phosphatidylethanolamine (C19:0 NAPE) standard (requires custom synthesis)
-
This compound (C19:0) standard
-
Internal Standard (e.g., d4-Nonadecanamide or C17:0-NAE)
-
Cell or tissue homogenates
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂)
-
Organic solvents for extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
2.4.2 Step-by-step Procedure
-
Prepare cell/tissue homogenates: Homogenize cells or tissues in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Set up the reaction: In a microcentrifuge tube, combine the cell/tissue homogenate (e.g., 50-100 µg of protein) with the assay buffer to a final volume of 190 µL.
-
Initiate the reaction: Add 10 µL of C19:0 NAPE substrate (to a final concentration of, for example, 10 µM).
-
Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction and extract lipids: Add a 2:1 mixture of chloroform:methanol containing the internal standard to stop the reaction and extract the lipids. Vortex thoroughly.
-
Phase separation: Centrifuge to separate the organic and aqueous phases.
-
Sample preparation for LC-MS/MS: Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS analysis: Analyze the sample using a validated LC-MS/MS method for the detection and quantification of this compound.
2.4.3 Data Analysis and Interpretation Quantify the amount of this compound produced by comparing the peak area ratio of this compound to the internal standard against a standard curve. Enzyme activity can be expressed as pmol of this compound produced per minute per mg of protein.
The Degradation Pathway of this compound
The primary mechanism for the termination of fatty acid amide signaling is enzymatic hydrolysis. This process is crucial for maintaining homeostatic levels of these bioactive lipids.
Key Enzymes in Catabolism
-
Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is the principal enzyme responsible for the degradation of a wide range of fatty acid amides, including NAEs and PFAMs[5][13]. It hydrolyzes the amide bond of this compound to yield nonadecanoic acid and ethanolamine[10].
-
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): Another hydrolase that can degrade NAEs, NAAA has a more acidic pH optimum and a different substrate preference compared to FAAH, favoring saturated and monounsaturated NAEs[8]. Its specific role in this compound degradation is yet to be determined.
Detailed Enzymatic Steps and Mechanisms
The degradation of this compound is a single-step hydrolytic cleavage:
Hydrolysis of this compound: FAAH, located on the endoplasmic reticulum, catalyzes the hydrolysis of this compound into nonadecanoic acid and ethanolamine. This reaction effectively terminates the signaling activity of this compound. The resulting nonadecanoic acid can then enter fatty acid metabolism pathways, such as β-oxidation.
Regulation of Degradation
The activity of FAAH is a critical point of regulation for NAE levels. Pharmacological inhibition of FAAH leads to an elevation of endogenous fatty acid amides and is a therapeutic strategy being explored for various conditions[13][14]. The expression levels of FAAH can also be regulated at the transcriptional level.
Experimental Protocol: Measuring this compound Degradation Rate
This protocol provides a method for determining the rate of this compound hydrolysis by FAAH in cell lysates or tissue homogenates.
3.4.1 Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., d4-Nonadecanoic acid or heptadecanoic acid)
-
Cell or tissue homogenates
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Organic solvents for extraction
-
LC-MS/MS system
3.4.2 Step-by-step Procedure
-
Prepare cell/tissue homogenates: As described in section 2.4.2.
-
Set up the reaction: In a microcentrifuge tube, pre-incubate the homogenate (e.g., 10-50 µg of protein) in assay buffer at 37°C for 5 minutes.
-
Initiate the reaction: Add this compound substrate (e.g., to a final concentration of 10 µM).
-
Incubate: Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction and extract: Stop the reaction by adding an acidic solution and the organic solvent containing the internal standard. Vortex to extract the product, nonadecanoic acid.
-
Sample preparation and LC-MS/MS analysis: Prepare and analyze the samples as described in section 2.4.2, but with the LC-MS/MS method optimized for the detection of nonadecanoic acid.
3.4.3 Data Analysis and Interpretation Quantify the amount of nonadecanoic acid produced and express the FAAH activity as pmol of product formed per minute per mg of protein.
Crosstalk and Integration with Other Metabolic Pathways
Interaction with Endocannabinoid Signaling
As a fatty acid amide, this compound is part of the expanded endocannabinoid system, also known as the endocannabinoidome. While it is not a ligand for the canonical cannabinoid receptors (CB1 and CB2), its levels are regulated by the same enzymatic machinery as anandamide. Therefore, pharmacological modulation of FAAH will invariably affect this compound levels, which could contribute to the overall therapeutic effect of FAAH inhibitors[14].
Links to Fatty Acid Metabolism
The biosynthesis and degradation of this compound are directly linked to the metabolism of its precursor, nonadecanoic acid. The degradation of this compound releases nonadecanoic acid, which can then be utilized for energy production via β-oxidation or incorporated into other lipids.
Potential Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are known to metabolize fatty acids and other lipids, including anandamide[15][16][17]. It is plausible that CYPs could also hydroxylate or epoxidize the acyl chain of this compound, leading to the formation of novel metabolites with distinct biological activities. However, direct evidence for the CYP-mediated metabolism of this compound is currently lacking.
Advanced Research Methodologies
Metabolomic Profiling for this compound and Related Lipids
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other fatty acid amides in complex biological matrices[3][9][18]. A typical workflow involves lipid extraction, chromatographic separation, and detection by multiple reaction monitoring (MRM).
| Parameter | Typical Value/Condition |
| Chromatography | Reverse-phase C18 column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol with 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Precursor ion [M+H]⁺ → Product ion (e.g., corresponding to the ethanolamine headgroup) |
Table 1: General LC-MS/MS Parameters for N-acylethanolamine Analysis.
Genetic Manipulation Techniques
The use of CRISPR/Cas9 technology to create knockout cell lines or animal models for enzymes like NAPE-PLD and FAAH has been instrumental in elucidating the specific roles of these enzymes in the metabolism of various fatty acid amides[1]. Similar approaches could be employed to investigate the specific enzymes involved in this compound metabolism.
Pharmacological Inhibition
The use of selective inhibitors for FAAH and potentially for NAPE-PLD can help to probe the functional roles of this compound by observing the physiological effects of its accumulation.
Unanswered Questions and Future Directions
While the general framework for this compound metabolism can be inferred, several key questions remain unanswered:
-
What are the specific biological activities of this compound? Receptor binding assays and functional screens are needed to identify its molecular targets and cellular effects.
-
What are the endogenous concentrations of this compound in various tissues and biofluids? Establishing baseline levels is crucial for understanding its physiological relevance.
-
Which specific N-acyltransferases are responsible for its biosynthesis?
-
What are the kinetic parameters (Km and Vmax) of NAPE-PLD and FAAH for their respective this compound-related substrates?
-
Does cytochrome P450-mediated metabolism of this compound occur in vivo, and what are the functional consequences of the resulting metabolites?
Future research should focus on developing the necessary tools, such as specific antibodies and radiolabeled this compound, to address these questions. The chemical synthesis of a this compound standard is a critical first step for accurate quantification and in vitro studies. A general procedure for amide synthesis, such as the reaction of nonadecanoyl chloride with ethanolamine, can be adapted for this purpose[19][20].
Conclusion
This compound represents an understudied member of the bioactive fatty acid amide family. Based on our extensive knowledge of lipid metabolism, its biosynthesis likely proceeds through the NAPE-PLD pathway, with nonadecanoic acid as the key precursor, while its degradation is primarily mediated by FAAH. This technical guide provides a solid foundation and practical experimental frameworks for researchers to delve into the specific metabolic pathways and biological functions of this compound. Elucidating these aspects will not only enhance our understanding of lipid signaling but may also open new avenues for therapeutic intervention in a variety of diseases.
References
- Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on drug discovery, 4(1), 11–23.
- Leung, D., Saghatelian, A., Simon, G. M., & Cravatt, B. F. (2006). Inactivation of N-acyl phosphatidylethanolamine phospholipase D reveals multiple mechanisms for the biosynthesis of endocannabinoids. Biochemistry, 45(15), 4720–4726.
- Artmann, A., Petersen, G., & Gouveia-Figueira, S. (2011). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of lipid research, 52(4), 826–834.
-
N-acyl phosphatidylethanolamine-specific phospholipase D. (2023, October 26). In Wikipedia. [Link]
- Magotti, P., Bauer, I., Igarashi, M., Babaganj, A., Cassilly, C. D., Deck, K. M., ... & Lindsley, C. W. (2015). Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids. Structure, 23(3), 598-604.
- Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420.
- Okamoto, Y., Morishita, J., Tsuboi, K., Tonai, T., & Ueda, N. (2004). Molecular characterization of a phospholipase D generating anandamide and its congeners. Journal of Biological Chemistry, 279(7), 5298-5305.
- Tsuboi, K., Sun, Y. X., Okamoto, Y., Araki, N., Tonai, T., & Ueda, N. (2010). N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA). Progress in lipid research, 49(3), 359–370.
- Keereetaweep, J., Malik, N., & Chapman, K. D. (2015). N-acylethanolamines: lipid metabolites with functions in plant growth and development. The Plant Journal, 82(1), 1-16.
- Iannotti, F. A., & Di Marzo, V. (2021). The gut microbiome, endocannabinoids and metabolic disorders. Journal of endocrinology, 248(2), R83-R97.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- Wei, B. Q., Mikkelsen, M. J., & Cravatt, B. F. (2008). A second fatty acid amide hydrolase with variable distribution among placental mammals. Journal of Biological Chemistry, 283(20), 13684-13690.
- Boger, D. L., Patterson, J. E., Guan, X., Cravatt, B. F., Lerner, R. A., & Gilula, N. B. (1998). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 95(19), 11112-11117.
- Snider, N. T., Walker, V. J., & Hollenberg, P. F. (2010). Anandamide metabolism by human liver and kidney microsomal cytochrome p450 enzymes to form hydroxyeicosatetraenoic and epoxyeicosatrienoic acid ethanolamides. Journal of Pharmacology and Experimental Therapeutics, 334(2), 586-593.
- Gouveia-Figueira, S., & Nording, M. L. (2015). LC-MS/MS quantification of endocannabinoids in tissues. Methods in molecular biology (Clifton, N.J.), 1231, 131–144.
- Zoerner, A. A., Gutzki, F. M., Batkai, S., May, M., Römpp, A., & Tsikas, D. (2011). Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS. Journal of lipid research, 52(1), 182–192.
- Guarna, M., De Nucci, G., & Bertolini, A. (2005). Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography.
- Ahn, K., Johnson, D. S., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current topics in medicinal chemistry, 8(4), 301–314.
- Palermo, G., Armirotti, A., & De Fabritiis, G. (2015). Keys to lipid selection in fatty acid amide hydrolase catalysis: structural flexibility, gating residues and multiple binding pockets.
-
Nonadecanoic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Nonadecanoic acid (HMDB0000772). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Phosphatidylethanolamine. (2023, December 15). In Wikipedia. [Link]
- Maccarrone, M., & Finazzi-Agrò, A. (2003). Anandamide and other N-acylethanolamines.
- Patel, S., & Hillard, C. J. (2011). Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls. British journal of pharmacology, 163(7), 1393–1412.
- Guengerich, F. P. (2009). Mechanisms of cytochrome P450-catalyzed oxidations. ACS chemical biology, 4(12), 953–965.
- Corson, B. B., Scott, R. W., & Vose, C. E. (1941). CYANOACETAMIDE. Organic Syntheses, 21, 28.
- Gries, K., Gries, R., & Khaskin, G. (2021). Endocannabinoids as potential biomarkers: It's all about pre-analytics. Journal of mass spectrometry and advances in the clinical lab, 21, 1–11.
- Kong, C., & Weston, L. A. (2020). Root exudate signals in plant-plant interactions. The Plant journal : for cell and molecular biology, 104(4), 867–878.
- van der Meer, P., Vinkers, C. H., van der Loo, C., van den Heuvel, M. P., & Kahn, R. S. (2020). Endocannabinoid levels in plasma and neurotransmitters in the brain: a preliminary report on patients with a psychotic disorder and healthy individuals. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 30, 103–111.
-
Cytochrome P450: Radicals in a Biochemical Setting. (2010, December 29). YouTube. Retrieved from [Link]
- Aureliano, M., & Crans, D. C. (2009). Decavanadate effects in biological systems. Journal of inorganic biochemistry, 103(4), 536–546.
- Li, Z. H., Wang, Q., Ruan, X., Pan, C. D., & Jiang, D. A. (2020). Allelochemicals and Signaling Chemicals in Plants. Molecules (Basel, Switzerland), 25(15), 3374.
- Costa, C., & Costa, V. (2020). Volatilomics Reveals Potential Biomarkers for Identification of Renal Cell Carcinoma: An In Vitro Approach. Metabolites, 10(10), 403.
- Roberts, J. D., & Moreland, W. T. (1953). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses, 33, 30.
- Khan, N., Zandi, P., & Bais, H. P. (2022). Microbe Related Chemical Signaling and Its Application in Agriculture. International journal of molecular sciences, 23(16), 9037.
- van der Kooy, F., & Verpoorte, R. (2011). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules (Basel, Switzerland), 16(3), 2611–2619.
- Duke, J. A. (1992). Handbook of phytochemical constituents of GRAS herbs and other economic plants. CRC press.
-
Preece, C., & Peñuelas, J. (2020). Plants Use Signaling Molecules to Fine-tune Their Microbiomes. Biosciences Area. Retrieved from [Link]
- He, K., & Chen, Y. (2024). Decoding the glycoproteome: a new frontier for biomarker discovery in cancer.
- Kong, C., & Weston, L. A. (2019). Role and exploitation of underground chemical signaling in plants. Pest management science, 75(9), 2341–2348.
- Tan, W. K., & Gerwick, W. H. (2017). Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. Marine drugs, 15(3), 73.
- He, K., & Chen, Y. (2024). Decoding the glycoproteome: a new frontier for biomarker discovery in cancer.
- Kannan, K., & Halden, R. U. (2024). Bioaccumulation of Microplastics in Decedent Human Brains Assessed by Pyrolysis Gas Chromatography-Mass Spectrometry. Environmental science & technology letters, 11(1), 60-66.
- Patel, S., & Hillard, C. J. (2011). Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls. British journal of pharmacology, 163(7), 1393–1412.
- Hua, S., Williams, C. C., & Lebrilla, C. B. (2011). Comprehensive native glycan profiling with isomer separation and quantitation for the discovery of cancer biomarkers. Analytical and bioanalytical chemistry, 401(8), 2397–2407.
Sources
- 1. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbe Related Chemical Signalling and Its Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of Endocannabinoid Oxidation by Cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. courses.washington.edu [courses.washington.edu]
- 18. N-Acylethanolamines: lipid metabolites with functions in plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Nonadecanamide Analogs
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the chemical structure and synthesis of nonadecanamide and its diverse analogs. Moving beyond a rigid template, this document is structured to offer an intuitive and in-depth exploration of the topic, grounded in scientific integrity and practical, field-proven insights.
Introduction: The Significance of this compound and its Analogs
This compound is a long-chain saturated fatty acid amide, a class of lipids that has garnered significant attention for its diverse biological activities. These molecules, often referred to as fatty acid amides (FAAs), are endogenous signaling molecules involved in various physiological processes.[1] The core structure of this compound consists of a 19-carbon aliphatic chain attached to an amide functional group. The exploration of its analogs, through modification of the amide headgroup or the aliphatic chain, has opened up new avenues for the development of novel therapeutic agents and research tools. This guide will delve into the synthetic strategies for preparing this compound and a variety of its analogs, providing detailed protocols and explaining the rationale behind the chosen methodologies.
The Core Structure: this compound
The fundamental building block of the analogs discussed herein is this compound. Its chemical structure is characterized by a long, saturated hydrocarbon tail, which imparts significant lipophilicity, and a polar amide headgroup capable of hydrogen bonding.
Chemical Structure of this compound:
The synthesis of the parent this compound is a foundational starting point for the preparation of its more complex analogs. A common and straightforward method involves the conversion of nonadecanoic acid to its more reactive acyl chloride, followed by amidation.
Synthesis of Nonadecanoyl Chloride
The activation of the carboxylic acid is a critical first step. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently employed for this transformation due to their efficacy and the volatile nature of their byproducts.
Experimental Protocol: Preparation of Nonadecanoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nonadecanoic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 2-3 eq) dropwise at room temperature.
-
Gently heat the reaction mixture to reflux (typically around 80 °C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by the dissolution of the fatty acid.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude nonadecanoyl chloride, a pale yellow liquid or low-melting solid, can be used in the next step without further purification.
Causality Behind Experimental Choices: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate. Performing the reaction under an inert atmosphere prevents the hydrolysis of the highly reactive acyl chloride by atmospheric moisture.
Synthesis of this compound
The final step in the synthesis of the parent amide is the reaction of the acyl chloride with an ammonia source.
Experimental Protocol: Synthesis of this compound
-
Dissolve the crude nonadecanoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether.
-
Cool the solution in an ice bath (0 °C).
-
Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Continue the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
The formation of a white precipitate (this compound and ammonium chloride) will be observed.
-
Filter the solid and wash it with cold water to remove the ammonium chloride.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetone to yield a white crystalline solid.
Causality Behind Experimental Choices: The reaction is performed at low temperature to control the exothermicity of the reaction between the acyl chloride and ammonia. The use of an anhydrous solvent for the acyl chloride solution is crucial to prevent its hydrolysis back to the carboxylic acid.
Synthesis of this compound Analogs
The true potential of this class of molecules lies in the diversity of its analogs. By modifying the amide headgroup, a wide array of compounds with tailored physicochemical and biological properties can be generated. The following sections detail the synthesis of several key classes of this compound analogs.
N-Alkyl and N-Aryl this compound Analogs
The synthesis of N-substituted nonadecanamides is a common strategy to modulate the lipophilicity and receptor-binding profile of the parent molecule.
This is the most direct method for preparing N-alkyl and N-aryl amides.[2]
Experimental Protocol: General Procedure for N-Substituted Nonadecanamides
-
Dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of nonadecanoyl chloride (1.0 eq) in the same solvent dropwise to the stirred amine solution.
-
Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices: The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive. The dropwise addition of the acyl chloride at low temperature helps to control the reaction rate and minimize side reactions.
Table 1: Examples of N-Alkyl and N-Aryl this compound Synthesis
| Amine | Base | Solvent | Product |
| Ethanolamine | TEA | DCM | N-(2-hydroxyethyl)this compound |
| Aniline | Pyridine | THF | N-phenylthis compound |
| Glycine methyl ester | TEA | DCM | N-(methoxycarbonylmethyl)this compound |
For the synthesis of N-aryl amides, particularly with less reactive anilines or heterocyclic amines, modern cross-coupling methodologies offer a powerful alternative. The Buchwald-Hartwig amination allows for the formation of the C-N bond between an aryl halide and an amide. While typically used to form arylamines, a related process can be used to N-arylate amides. A more direct approach for challenging substrates involves the palladium-catalyzed coupling of an aryl halide with the primary amide, this compound.
Experimental Protocol: Palladium-Catalyzed N-Arylation of this compound
-
To an oven-dried Schlenk tube, add this compound (1.2 eq), the aryl halide (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.[3] Bulky, electron-rich phosphine ligands are often preferred. A strong, non-nucleophilic base is required to deprotonate the amide and facilitate the catalytic cycle. Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation.
N-Aminoacyl this compound Analogs
N-acylated amino acids are another important class of fatty acid amide analogs with diverse biological functions.
Experimental Protocol: Synthesis of N-Nonadecanoylglycine
-
Suspend glycine (1.2 eq) in a mixture of water and a suitable organic solvent like diethyl ether.
-
Cool the suspension to 0 °C and add a solution of sodium hydroxide (2.5 eq) in water dropwise to maintain a basic pH.
-
Add a solution of nonadecanoyl chloride (1.0 eq) in the organic solvent dropwise with vigorous stirring, while simultaneously adding a solution of sodium hydroxide to maintain the pH between 9 and 10.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours.
-
Separate the aqueous layer and acidify it with concentrated HCl to a pH of approximately 2.
-
The N-nonadecanoylglycine will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Causality Behind Experimental Choices: The Schotten-Baumann reaction conditions (aqueous base) are employed here. The base serves to deprotonate the amino group of the glycine, making it a better nucleophile, and to neutralize the HCl byproduct. Maintaining the pH is critical to ensure the amino acid remains in its nucleophilic form without causing significant hydrolysis of the acyl chloride.
Enzymatic Synthesis of this compound Analogs
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Lipases are particularly well-suited for the synthesis of amides from fatty acids or their esters.[4][5]
Experimental Protocol: Lipase-Catalyzed Synthesis of N-Substituted Nonadecanamides
-
To a flask containing an organic solvent (e.g., n-hexane or toluene), add ethyl nonadecanoate (1.0 eq) and the desired amine (1.0-1.5 eq).
-
Add an immobilized lipase (e.g., Novozym 435, a commercially available immobilized Candida antarctica lipase B) to the mixture.
-
Incubate the reaction at a controlled temperature (typically 40-60 °C) with gentle shaking for 24-72 hours.
-
The progress of the reaction can be monitored by TLC or GC.
-
Upon completion, filter off the immobilized enzyme for reuse.
-
Evaporate the solvent and purify the product by column chromatography.
Causality Behind Experimental Choices: Immobilized lipases are used to simplify the workup and allow for enzyme recycling, making the process more cost-effective and sustainable. The choice of an organic solvent is critical as it affects the enzyme's activity and stability, as well as the solubility of the substrates. Non-polar solvents are often preferred for amidation reactions.
Characterization of this compound Analogs
The structural elucidation of the synthesized this compound analogs is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for confirming the structure of the synthesized amides.
¹H NMR:
-
Aliphatic Chain: A characteristic triplet for the terminal methyl group (CH₃) appears around δ 0.88 ppm. The numerous methylene groups (CH₂) of the long chain produce a large, broad signal between δ 1.25 and 1.63 ppm. The methylene group α to the carbonyl typically resonates around δ 2.20 ppm as a triplet.
-
Amide Proton (N-H): For primary and secondary amides, a broad singlet is usually observed between δ 5.5 and 8.5 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration.
-
Substituents on Nitrogen: The protons of the N-alkyl or N-aryl groups will have characteristic chemical shifts depending on their electronic environment. For example, in N-(2-hydroxyethyl)this compound, the methylene groups of the ethanolamine moiety would appear as multiplets around δ 3.4-3.8 ppm.
¹³C NMR:
-
Carbonyl Carbon: The amide carbonyl carbon gives a characteristic signal in the downfield region, typically between δ 173 and 176 ppm.
-
Aliphatic Chain: The carbons of the long alkyl chain resonate in the range of δ 14 to 36 ppm.
-
Substituents on Nitrogen: The carbons of the N-substituent will have chemical shifts indicative of their structure.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs in CDCl₃
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₃ (terminal) | ~0.88 (t) | ~14.1 |
| -(CH₂)n- | ~1.25 (br s) | ~22.7 - 31.9 |
| -CH₂-C=O | ~2.20 (t) | ~35-37 |
| -C=O | - | ~173-176 |
| -NH (amide) | ~5.5-8.5 (br s) | - |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.
-
Electron Ionization (EI): In EI-MS, the molecular ion peak (M⁺) may be observed, although it can be weak for long-chain amides. Characteristic fragmentation patterns include the cleavage of the C-C bonds along the alkyl chain, leading to a series of peaks separated by 14 Da (CH₂).[5][6] A prominent peak is often observed due to the McLafferty rearrangement in primary amides.
-
Electrospray Ionization (ESI): ESI is a softer ionization technique and is particularly useful for obtaining the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, which allows for the unambiguous determination of the molecular weight.
Table 3: Common Mass Spectral Fragments for this compound Analogs
| Fragment Ion | Description |
| [M+H]⁺, [M+Na]⁺ | Protonated or sodiated molecule (ESI) |
| [R-C(OH)=NH₂]⁺ | McLafferty rearrangement product (primary amides, EI) |
| [CH₃(CH₂)n]⁺ | Alkyl chain fragments (EI) |
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of this compound and its analogs. The methodologies presented, from classical acyl chloride reactions to modern catalytic and enzymatic approaches, offer a versatile toolbox for the synthesis of these biologically important molecules. The choice of synthetic route will depend on the specific analog desired, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the principles behind each method, as outlined in the "Causality Behind Experimental Choices" sections, is crucial for successful synthesis and troubleshooting. The continued exploration of this compound analogs is expected to yield new insights into their biological roles and may lead to the development of novel therapeutic agents.
References
-
V. Di Marzo, "Bioactive amides of fatty acids," PubMed, [Online]. Available: [Link]
-
E. B. Souto et al., "Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities," ResearchGate, [Online]. Available: [Link]
-
D. J. Merkler et al., "Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources," MDPI, [Online]. Available: [Link]
-
A. B. A. Hamid et al., "Enzymatic synthesis of fatty amides from palm olein," PubMed, [Online]. Available: [Link]
-
A. M. Elazzazy et al., "Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities," bioRxiv, [Online]. Available: [Link]
-
"the reaction of acyl chlorides with ammonia and primary amines," Chemguide, [Online]. Available: [Link]
-
"reaction between acyl chlorides and amines - addition / elimination," Chemguide, [Online]. Available: [Link]
-
"Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, [Online]. Available: [Link]
-
"mass spectra - fragmentation patterns," Chemguide, [Online]. Available: [Link]
-
"Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry," YouTube, [Online]. Available: [Link]
-
"Mass Spectrometry Fragmentation Part 1," YouTube, [Online]. Available: [Link]
-
"1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o," CORE, [Online]. Available: [Link]
-
E. J. Pongoh et al., "1H-NMR and 13C-NMR Spectroscopic Data," ResearchGate, [Online]. Available: [Link]
-
"The values for proton and C-13 chemical shifts given below are typical approximate ranges only," University of Colorado Boulder, [Online]. Available: [Link]
-
"1H NMR chemical shift ppm table," California State Polytechnic University, Pomona, [Online]. Available: [Link]
-
"20.5: Synthesis of Primary Amines," Chemistry LibreTexts, [Online]. Available: [Link]
- "Process for synthesis of N-acetylglycine," Google Patents, [Online].
- "Process for synthesizing N-acetylglycine using novel promoters," Google Patents, [Online].
-
"How Is Glycine Synthesized?," YouTube, [Online]. Available: [Link]
-
"Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives," MDPI, [Online]. Available: [Link]
-
"The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!," YouTube, [Online]. Available: [Link]
-
"Copper-catalyzed N–H bond chalcogenation of anilines," RSC Publishing, [Online]. Available: [Link]
-
"N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds," ResearchGate, [Online]. Available: [Link]
-
"Polymerization of aniline by copper-catalyzed air oxidation," Wiley Online Library, [Online]. Available: [Link]
-
"Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline," Frontiers, [Online]. Available: [Link]
-
"Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development," NIH, [Online]. Available: [Link]
-
"Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study," MDPI, [Online]. Available: [Link]
-
"Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study," SpringerLink, [Online]. Available: [Link]
-
"Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development," PubMed Central, [Online]. Available: [Link]
-
"Designed Reactive Natural Deep Eutectic Solvents for Lipase-Catalyzed Esterification," MDPI, [Online]. Available: [Link]
Sources
The Enigmatic World of Long-Chain Fatty Acid Amides: A Technical Guide Focused on Nonadecanamide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The fatty acid amide (FAA) family represents a diverse class of lipid signaling molecules integral to a myriad of physiological processes. While significant research has illuminated the roles of prominent members like anandamide and oleamide, longer-chain counterparts such as Nonadecanamide remain largely unexplored. This technical guide provides a comprehensive overview of the FAA family, establishing a foundational understanding of their synthesis, metabolism, and signaling paradigms. By leveraging established knowledge of well-characterized FAAs, this paper extrapolates the potential biological significance, mechanism of action, and therapeutic prospects of this compound. Furthermore, we present detailed methodologies for the synthesis, purification, and advanced analytical characterization of long-chain FAAs, offering a practical framework for researchers poised to investigate these enigmatic molecules. This guide serves as a critical resource for scientists and drug development professionals, aiming to catalyze further exploration into the untapped therapeutic potential of this compound and other long-chain FAAs.
Introduction: The Expanding Universe of Fatty Acid Amides
Fatty acid amides (FAAs) are a class of bioactive lipids formed from the condensation of a fatty acid with an amine.[1] These molecules are ubiquitous in nature and participate in a wide array of biological functions, acting as signaling molecules in processes ranging from neurotransmission to inflammation.[2][3] The FAA family can be broadly categorized based on the amine head group, with prominent classes including:
-
N-Acylethanolamines (NAEs): Featuring an ethanolamine head group, with the endocannabinoid anandamide (N-arachidonoylethanolamine) being the most studied example.[4]
-
Primary Fatty Acid Amides (PFAMs): Characterized by an unsubstituted amide group, such as oleamide, which has been implicated in sleep regulation.
-
N-Acylamino Acids (NAAs): Formed by the conjugation of a fatty acid with an amino acid.
-
N-Acyldopamines (NADAs): Comprising a fatty acid linked to dopamine, these molecules have been shown to interact with cannabinoid and vanilloid receptors.[4]
While research has predominantly focused on FAAs derived from more common fatty acids like arachidonic acid and oleic acid, the biological roles of very long-chain FAAs, such as this compound (derived from nonadecanoic acid), are yet to be thoroughly elucidated. This guide aims to bridge this knowledge gap by providing a comprehensive technical overview of the FAA family, with a specific focus on the untapped potential of this compound.
Biochemical Landscape: Synthesis and Degradation of Fatty Acid Amides
The endogenous levels of FAAs are tightly regulated by a delicate balance between their biosynthesis and degradation. Understanding these pathways is crucial for elucidating their physiological roles and for the development of therapeutic interventions that target this system.
Biosynthesis of N-Acylethanolamines (NAEs): A Representative Pathway
The biosynthesis of NAEs, including the conceptual pathway for Nonadecanoyl-ethanolamide, is a well-studied process that serves as a model for other FAAs. The primary route involves a two-step enzymatic cascade:
-
N-Acyltransferase (NAT) : This enzyme catalyzes the transfer of a fatty acyl chain from a donor phospholipid, typically at the sn-1 position, to the head group of phosphatidylethanolamine (PE), forming N-acyl-phosphatidylethanolamine (NAPE).
-
N-Acyl-phosphatidylethanolamine-specific Phospholipase D (NAPE-PLD) : NAPE is then hydrolyzed by NAPE-PLD to release the corresponding NAE and phosphatidic acid.
It is important to note that alternative, NAPE-PLD-independent pathways for NAE synthesis have also been identified, highlighting the complexity of FAA metabolism.
Caption: Biosynthesis of N-Acylethanolamines (NAEs).
Degradation: The Central Role of Fatty Acid Amide Hydrolase (FAAH)
The primary enzyme responsible for the degradation of a broad range of FAAs, including NAEs and PFAMs, is Fatty Acid Amide Hydrolase (FAAH).[5] FAAH is a serine hydrolase that catalyzes the breakdown of FAAs into their constituent fatty acid and amine. The activity of FAAH is a critical determinant of the duration and intensity of FAA signaling. Consequently, inhibition of FAAH has emerged as a promising therapeutic strategy for potentiating the endogenous effects of FAAs in various pathological conditions, including pain, inflammation, and anxiety.[5]
Sources
- 1. The endocannabinoid anandamide inhibits cholangiocarcinoma growth via activation of the noncanonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The endocannabinoid anandamide inhibits cholangiocarcinoma growth via activation of the noncanonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Long-Chain Fatty Acid Amides in Cellular Signaling and Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Burgeoning Class of Bioactive Lipids
Long-chain fatty acid amides (LCFAAs) represent a diverse and expanding class of endogenous lipid signaling molecules that play crucial roles in a myriad of physiological processes. Historically overshadowed by other lipid classes, the discovery of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors sparked a surge in research, unveiling a complex network of LCFAA-mediated signaling pathways.[1][2] This guide provides a comprehensive overview of the biological functions of LCFAAs, their metabolic pathways, and their profound implications for therapeutic development.
This document will delve into the core classes of LCFAAs, including N-acylethanolamines (NAEs), primary fatty acid amides (PFAMs), N-acylamino acids (NAAs), and N-acyldopamines (NADAs).[1] We will explore their biosynthesis and degradation, their interactions with various receptor systems, and their functional roles in neuromodulation, inflammation, and energy homeostasis. Furthermore, this guide will equip researchers with detailed methodologies for the study of these fascinating molecules.
Metabolic Pathways: The Synthesis and Inactivation of LCFAA Signals
The biological activity of LCFAAs is tightly regulated by their synthesis and degradation. Understanding these enzymatic pathways is critical for comprehending their physiological roles and for the development of therapeutic agents that modulate their signaling.
Biosynthesis of N-Acylethanolamines (NAEs)
The primary route for NAE biosynthesis is a two-step process initiated by the transfer of a fatty acid from a phospholipid to the head group of phosphatidylethanolamine (PE), forming N-acyl-phosphatidylethanolamine (NAPE).[3][4] This reaction is catalyzed by N-acyltransferases.[3][4][5] Subsequently, NAPE is hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.[4] Alternative, NAPE-PLD-independent pathways for NAE formation also exist.[4]
Caption: Biosynthesis of N-Acylethanolamines (NAEs).
Degradation of Long-Chain Fatty Acid Amides
The primary enzyme responsible for the degradation of a broad range of LCFAAs, including anandamide and oleamide, is Fatty Acid Amide Hydrolase (FAAH).[1][6][7] FAAH is an intracellular serine hydrolase that breaks down LCFAAs into their constituent fatty acids and amines, thereby terminating their signaling.[1][6] The inhibition of FAAH has emerged as a major therapeutic strategy to enhance the endogenous levels of these signaling lipids.[6][8][9]
Caption: Degradation of Long-Chain Fatty Acid Amides (LCFAAs).
Mechanisms of Action: Diverse Receptor Interactions
LCFAAs exert their biological effects by interacting with a variety of cell surface and intracellular receptors.
The Endocannabinoid System
The most well-characterized targets for certain LCFAAs are the cannabinoid receptors, CB1 and CB2, which are key components of the endocannabinoid system.[10][11]
-
Anandamide (AEA): This N-acylethanolamine, derived from arachidonic acid, is a partial agonist at both CB1 and CB2 receptors.[12][13] The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found on immune cells and is involved in modulating inflammation.[10][12] Anandamide's effects are terminated by FAAH-mediated hydrolysis.[12]
Caption: Anandamide signaling through CB1 and CB2 receptors.
Peroxisome Proliferator-Activated Receptors (PPARs)
Several LCFAAs, particularly oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), are potent agonists of the nuclear receptor PPAR-α.[12][14][15]
-
Oleoylethanolamide (OEA): This monounsaturated NAE is a key regulator of satiety and fat metabolism.[12] Upon binding to PPAR-α in the intestine, OEA triggers a signaling cascade that promotes lipolysis and reduces food intake.[12]
-
Palmitoylethanolamide (PEA): PEA is a saturated NAE with well-documented anti-inflammatory and analgesic properties, which are largely mediated through the activation of PPAR-α.[12] This activation leads to the downregulation of pro-inflammatory gene expression.[12][16]
Caption: LCFAA signaling through the PPAR-α nuclear receptor.
Other Receptor Systems
-
Transient Receptor Potential (TRP) Channels: Some LCFAAs, including anandamide and OEA, can directly activate members of the TRP family of ion channels, such as TRPV1, which is involved in pain sensation and inflammation.[12][17]
-
GPR55: This orphan G protein-coupled receptor has been proposed as a novel cannabinoid receptor and is activated by certain lysophospholipids and some cannabinoids.[18][19][20][21] Some LCFAAs may also interact with this receptor.[22]
-
GPR119: OEA has been reported to be an agonist of GPR119, a receptor involved in glucose homeostasis and appetite regulation.[12]
Physiological Functions of Key Long-Chain Fatty Acid Amides
The diverse signaling mechanisms of LCFAAs translate into a wide array of physiological functions.
| Fatty Acid Amide | Abbreviation | Primary Receptor(s) | Key Biological Functions |
| N-Arachidonoylethanolamine | AEA (Anandamide) | CB1, CB2, TRPV1, GPR18 | Neuromodulation, pain perception, appetite regulation, anti-inflammatory effects.[12][13][23] |
| Oleoylethanolamide | OEA | PPAR-α, GPR119, TRPV1 | Satiety signaling, regulation of fat metabolism, anti-inflammatory.[12] |
| Palmitoylethanolamide | PEA | PPAR-α | Anti-inflammatory, analgesic, neuroprotective.[12] |
| Oleamide | CB1 (indirectly), GABA-A, Serotonin receptors | Sleep induction, hypothermia, analgesia.[1][12][24][25][26] |
Neuromodulation
LCFAAs are important modulators of synaptic transmission and neuronal activity. Anandamide, through its action on CB1 receptors, plays a role in memory, anxiety, and pain perception.[6][27] FAAH inhibitors, by elevating anandamide levels, have shown anxiolytic and antidepressant effects in preclinical models.[6]
Inflammation and Immune Response
Several LCFAAs, most notably PEA and OEA, exhibit potent anti-inflammatory properties.[12] By activating PPAR-α, they can suppress the production of pro-inflammatory mediators.[12][16] Anandamide, acting through CB2 receptors on immune cells, can also dampen inflammatory responses.[12]
Energy Homeostasis and Metabolism
LCFAAs are emerging as key regulators of energy balance. OEA, produced in the small intestine in response to fat intake, acts as a satiety factor, reducing food consumption.[12][28] It also stimulates fatty acid oxidation in the liver and skeletal muscle via PPAR-α activation.[14][15]
Sleep Regulation
Oleamide was first isolated from the cerebrospinal fluid of sleep-deprived cats and has been shown to induce physiological sleep.[1][12][25] Its hypnotic effects are thought to be mediated through interactions with multiple neurotransmitter systems, including GABAergic and serotonergic pathways.[24][29]
Therapeutic Potential and Drug Development
The profound and diverse biological activities of LCFAAs make them and their metabolic pathways attractive targets for drug development.
-
FAAH Inhibitors: The inhibition of FAAH represents a promising therapeutic strategy for a range of conditions, including anxiety, depression, pain, and inflammatory disorders.[6][8] By preventing the breakdown of anandamide and other bioactive LCFAAs, FAAH inhibitors can enhance their endogenous signaling in a site- and context-specific manner, potentially offering a more targeted therapeutic approach with fewer side effects than direct-acting receptor agonists.[6]
-
PPAR-α Agonists: Synthetic PPAR-α agonists are already in clinical use for the treatment of dyslipidemia. The discovery that OEA and PEA are endogenous PPAR-α ligands opens up new avenues for the development of novel therapeutics for metabolic and inflammatory diseases.
Methodologies for the Study of Long-Chain Fatty Acid Amides
The accurate quantification of these low-abundance signaling lipids requires sensitive and specific analytical techniques.
Experimental Protocol: Extraction of LCFAAs from Biological Tissues
This protocol is a modified version of the Folch extraction method, optimized for the recovery of LCFAAs.
-
Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution containing appropriate internal standards (e.g., deuterated LCFAA analogs).
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and centrifuge to separate the organic and aqueous phases.
-
Lipid Extraction: Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the analytical system (e.g., methanol).
Experimental Protocol: Quantification of LCFAAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of LCFAAs.
-
Chromatographic Separation: Separate the LCFAAs using reverse-phase liquid chromatography with a C18 column. A gradient elution with mobile phases consisting of water and acetonitrile/methanol, both containing a small amount of formic acid or ammonium acetate, is typically used.
-
Mass Spectrometric Detection: Detect the LCFAAs using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
-
Quantification: Use multiple reaction monitoring (MRM) to quantify the target LCFAAs based on their specific precursor-to-product ion transitions. Generate a calibration curve using authentic standards to determine the concentration of each LCFAA in the sample.
Caption: Workflow for the analysis of Long-Chain Fatty Acid Amides.
Conclusion and Future Directions
Long-chain fatty acid amides are a fascinating and functionally diverse class of lipid signaling molecules with profound implications for human health and disease. From the well-established role of anandamide in the endocannabinoid system to the emerging functions of OEA and PEA in metabolic and inflammatory regulation, it is clear that these molecules are key players in a complex signaling network. The continued elucidation of their biosynthetic and degradative pathways, coupled with the identification of novel receptor targets, will undoubtedly pave the way for innovative therapeutic strategies for a wide range of disorders. The methodologies outlined in this guide provide a foundation for researchers to further explore the intricate biology of these important bioactive lipids.
References
-
Altered Plasma Endocannabinoids and Oxylipins in Adolescents with Major Depressive Disorders: A Case–Control Study. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. (2005). Future Lipidology. Retrieved January 22, 2026, from [Link]
-
Fatty Acid Amide Signaling Molecules. (2010). ACS Medicinal Chemistry Letters. Retrieved January 22, 2026, from [Link]
-
What Science Says About Wyld Gummies CBD and Wellness. (2026, January 7). Centro Global de Ciudades. Retrieved January 22, 2026, from [Link]
-
Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (2018). Molecules. Retrieved January 22, 2026, from [Link]
-
Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. (2010). Current Topics in Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
Fatty Acid Amide Signaling Molecules. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Endocannabinoids [Part 1] | Biosynthesis of Anandamide & 2-AG. (2020, December 15). YouTube. Retrieved January 22, 2026, from [Link]
-
Regulation of Energy Metabolism by Long-Chain Fatty Acids. (2014). Progress in Lipid Research. Retrieved January 22, 2026, from [Link]
-
GPR55 ligands promote receptor coupling to multiple signalling pathways. (2010). British Journal of Pharmacology. Retrieved January 22, 2026, from [Link]
-
The endocannabinoid anandamide activates pro-resolving pathways in human primary macrophages by engaging both CB2 and GPR18 receptors. (2024, May 31). The FASEB Journal. Retrieved January 22, 2026, from [Link]
-
Fatty Acid Modulation of the Endocannabinoid System and the Effect on Food Intake and Metabolism. (2013). BioMed Research International. Retrieved January 22, 2026, from [Link]
-
Anandamide. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (2025, October 15). ResearchGate. Retrieved January 22, 2026, from [Link]
-
GPR55. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Regulation of energy metabolism by long-chain fatty acids. (2014). Progress in Lipid Research. Retrieved January 22, 2026, from [Link]
-
Fatty Acid Amide Hydrolase: A Potential Target for Next Generation Therapeutics. (2006, February 1). Current Pharmaceutical Design. Retrieved January 22, 2026, from [Link]
-
Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. (1997). Prostaglandins & Other Lipid Mediators. Retrieved January 22, 2026, from [Link]
-
Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. (2022). International Journal of Molecular Sciences. Retrieved January 22, 2026, from [Link]
-
Endocannabinoid system. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Fatty Acid Amide Hydrolase: A Potential Target for Next Generation Therapeutics. (2025, August 5). ResearchGate. Retrieved January 22, 2026, from [Link]
-
N-Acylethanolamine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Effects of oleamide on HR. With the exception of the handling effect.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Endocannabinoid System: Chemical Characteristics and Biological Activity. (2023). Pharmaceuticals. Retrieved January 22, 2026, from [Link]
-
Sample preparation and gas chromatography of primary fatty acid amides. (2006). Journal of Chromatography A. Retrieved January 22, 2026, from [Link]
-
Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years. (2017). Frontiers in Molecular Neuroscience. Retrieved January 22, 2026, from [Link]
-
Biosynthetic pathways of bioactive N-acylethanolamines in brain. (2013, February 1). Biochimica et Biophysica Acta. Retrieved January 22, 2026, from [Link]
-
Identification of the GPR55 Antagonist Binding Site Using a Novel Set of High-Potency GPR55 Selective Ligands. (2014). Biochemistry. Retrieved January 22, 2026, from [Link]
- Process for the production of fatty acid amides. (n.d.). Google Patents.
-
Oleamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]
-
GPR55. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 22, 2026, from [Link]
-
The hypnotic actions of the fatty acid amide, oleamide. (2002). Sleep Medicine Reviews. Retrieved January 22, 2026, from [Link]
-
N-Acylethanolamines and related compounds: Aspects of metabolism and functions. (2025, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Fatty Acid Amide Hydrolase Deficiency Is Associated with Deleterious Cardiac Effects after Myocardial Ischemia and Reperfusion in Mice. (2020). International Journal of Molecular Sciences. Retrieved January 22, 2026, from [Link]
-
The Interplay of Exogenous Cannabinoid Use on Anandamide and 2-Arachidonoylglycerol in Anxiety: Results from a Quasi-Experimental Ad Libitum Study. (2024, October 6). MDPI. Retrieved January 22, 2026, from [Link]
-
Quantification of primary fatty acid amides in commercial tallow and tallow fatty acid methyl esters by HPLC-APCI-MS. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
What is the natural ligand of GPR55? (2011, February 15). Prostaglandins & Other Lipid Mediators. Retrieved January 22, 2026, from [Link]
Sources
- 1. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Endocannabinoid system - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The endocannabinoid anandamide activates pro-resolving pathways in human primary macrophages by engaging both CB2 and GPR18 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of energy metabolism by long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avys.omu.edu.tr [avys.omu.edu.tr]
- 16. mdpi.com [mdpi.com]
- 17. globalcitieshub.org [globalcitieshub.org]
- 18. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GPR55 - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. What is the natural ligand of GPR55? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. guidetopharmacology.org [guidetopharmacology.org]
- 23. Anandamide - Wikipedia [en.wikipedia.org]
- 24. Oleamide: Physiological effects_Chemicalbook [chemicalbook.com]
- 25. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Fatty Acid Modulation of the Endocannabinoid System and the Effect on Food Intake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The hypnotic actions of the fatty acid amide, oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Signaling of Nonadecanamide: A Technical Guide to its Cellular Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonadecanamide, a long-chain saturated N-acylethanolamine (NAE), belongs to a class of endogenous lipid mediators with burgeoning therapeutic potential. While its unsaturated counterparts have been extensively studied within the endocannabinoid system, the specific cellular interactions and signaling cascades of this compound remain largely uncharted territory. This technical guide provides a comprehensive framework for understanding the putative receptor interactions of this compound, drawing upon the established pharmacology of structurally related long-chain saturated NAEs. We delve into the core principles of its likely engagement with key receptor families—Peroxisome Proliferator-Activated Receptors (PPARs), G-protein coupled receptor 55 (GPR55), and Transient Receptor Potential Vanilloid 1 (TRPV1)—and offer detailed, field-proven methodologies for its empirical investigation. This guide is designed to empower researchers to elucidate the precise molecular mechanisms of this compound, paving the way for novel therapeutic strategies in metabolic and inflammatory diseases.
Introduction: The Rise of Saturated N-Acylethanolamines in Cellular Signaling
N-acylethanolamines (NAEs) are a diverse family of lipid signaling molecules, synthesized on demand from membrane phospholipids. While the unsaturated NAE anandamide is a well-known endogenous cannabinoid, the saturated members of this family, such as N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA), are now recognized to exert profound biological effects, primarily through non-cannabinoid receptor pathways. These effects include potent anti-inflammatory, analgesic, and neuroprotective actions.
This compound (C19:0) is a long-chain, fully saturated NAE. Due to its structural similarity to other long-chain saturated NAEs, it is hypothesized to interact with a distinct set of cellular receptors that govern metabolic and inflammatory responses. This guide will explore the evidence-based rationale for investigating the interaction of this compound with three primary receptor targets: PPARα, GPR55, and TRPV1.
Putative Cellular Receptor Targets for this compound
Based on the pharmacology of its structural analogs, this compound is predicted to exhibit a preference for intracellular and cell-surface receptors that are distinct from the classical cannabinoid receptors CB1 and CB2.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): The Metabolic Hub
PPARα is a ligand-activated transcription factor that plays a central role in regulating lipid metabolism and inflammation. Several long-chain NAEs are known endogenous ligands for PPARα.
-
Mechanism of Action: Upon binding to its ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the transcription of genes involved in fatty acid oxidation and the suppression of inflammatory signaling pathways through transrepression of factors like NF-κB.[1][2][3][4]
-
Inferred Relevance to this compound: Given that saturated fatty acids are precursors for saturated NAEs, and these NAEs are known to activate PPARα, it is highly probable that this compound acts as a PPARα agonist. This interaction could underpin potential therapeutic applications in metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.
Signaling Pathway of PPARα Activation
Caption: PPARα signaling pathway initiated by this compound.
G-protein Coupled Receptor 55 (GPR55): The Orphan Receptor
GPR55 is an orphan receptor that has been implicated in a variety of physiological processes, including pain perception, inflammation, and bone metabolism. While its pharmacology is still being fully elucidated, several lipid molecules, including some NAEs, have been shown to modulate its activity.
-
Mechanism of Action: GPR55 activation is coupled to Gα12/13 proteins, leading to the activation of the small GTPase RhoA.[5][6][7][8][9] This initiates a downstream signaling cascade that results in calcium mobilization from intracellular stores and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells).[5][7]
-
Inferred Relevance to this compound: The activity of various cannabinoids and related lipids at GPR55 suggests it as a plausible target for this compound.[5][6][9] Investigating this interaction could reveal novel mechanisms for this compound's potential effects on cellular proliferation and migration.
Signaling Pathway of GPR55 Activation
Caption: Modulation of TRPV1 signaling by this compound.
Quantitative Data Summary: Receptor Activity of Long-Chain NAEs
While specific data for this compound is not yet available, the following table summarizes the known activities of structurally related long-chain NAEs at the putative receptor targets. This data provides a strong basis for predicting the pharmacological profile of this compound.
| Ligand | Receptor | Assay Type | Activity | Value |
| Oleoylethanolamide (OEA) | PPARα | Transactivation | Agonist | EC₅₀ ~0.1-5 µM |
| Palmitoylethanolamide (PEA) | PPARα | Transactivation | Agonist | EC₅₀ ~3 µM |
| Anandamide (AEA) | GPR55 | Ca²⁺ Mobilization | Agonist | EC₅₀ ~4 µM |
| LPI (endogenous ligand) | GPR55 | Ca²⁺ Mobilization | Agonist | EC₅₀ ~0.2 µM |
| Anandamide (AEA) | TRPV1 | Ca²⁺ Influx | Agonist | EC₅₀ ~1-10 µM |
| Oleoylethanolamide (OEA) | TRPV1 | Ca²⁺ Influx | Agonist (PKC-sensitized) | EC₅₀ ~2 µM |
Note: EC₅₀ values can vary depending on the specific cell line and assay conditions.
Experimental Protocols for Investigating this compound-Receptor Interactions
To empirically validate the predicted interactions of this compound, a series of well-established in vitro assays are recommended. The following protocols are provided as a guide for researchers.
Radioligand Binding Assay for PPARα
This assay determines the affinity of this compound for the PPARα ligand-binding domain.
-
Objective: To determine the inhibitory constant (Ki) of this compound for the binding of a known radiolabeled PPARα agonist.
-
Materials:
-
Purified recombinant human PPARα ligand-binding domain (LBD).
-
Radiolabeled PPARα agonist (e.g., [³H]-GW7647).
-
This compound and unlabeled GW7647 (for positive control).
-
Scintillation cocktail and microplates.
-
Filtration apparatus.
-
-
Step-by-Step Methodology:
-
Prepare a series of dilutions of this compound and unlabeled GW7647.
-
In a microplate, incubate the PPARα LBD with a fixed concentration of [³H]-GW7647 and varying concentrations of this compound or unlabeled GW7647.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation. [10][11]
-
PPARα Reporter Gene Assay
This functional assay measures the ability of this compound to activate PPARα-mediated gene transcription.
-
Objective: To determine the EC₅₀ value of this compound for the activation of a PPARα-responsive reporter gene.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HepG2).
-
Expression plasmids for human PPARα and RXRα.
-
A reporter plasmid containing a PPRE linked to a luciferase reporter gene.
-
Transfection reagent.
-
This compound and a known PPARα agonist (e.g., GW7647).
-
Luciferase assay reagent.
-
-
Step-by-Step Methodology:
-
Co-transfect the cells with the PPARα, RXRα, and PPRE-luciferase plasmids.
-
After an appropriate incubation period, treat the transfected cells with varying concentrations of this compound or the positive control agonist.
-
Incubate for 24-48 hours to allow for gene transcription and protein expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the luciferase activity against the logarithm of the agonist concentration to determine the EC₅₀ value. [12][13][14][15][16]
-
Calcium Mobilization Assay for GPR55 and TRPV1
This assay measures changes in intracellular calcium concentration in response to receptor activation.
-
Objective: To determine if this compound can induce calcium mobilization via GPR55 or TRPV1.
-
Materials:
-
A cell line stably or transiently expressing human GPR55 or TRPV1 (e.g., HEK293).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
This compound and known agonists for GPR55 (e.g., LPI) and TRPV1 (e.g., capsaicin).
-
A fluorescence plate reader or microscope.
-
-
Step-by-Step Methodology:
-
Seed the cells in a microplate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound or the positive control agonists and monitor the change in fluorescence over time.
-
Analyze the fluorescence data to determine the magnitude and kinetics of the calcium response. [17][18][19]
-
Quantification of Endogenous this compound by LC-MS/MS
This protocol allows for the sensitive and specific measurement of this compound in biological samples.
-
Objective: To quantify the levels of this compound in tissues or cell lysates.
-
Materials:
-
Biological sample (e.g., brain tissue, cell pellet).
-
Internal standard (e.g., deuterated this compound).
-
Solvents for liquid-liquid extraction (e.g., chloroform, methanol).
-
Solid-phase extraction (SPE) columns.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Step-by-Step Methodology:
-
Homogenize the biological sample in the presence of the internal standard.
-
Perform a liquid-liquid extraction to isolate the lipid fraction.
-
Further purify the lipid extract using SPE.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system and perform analysis using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and its internal standard.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard. [20][21][22][23][24]
-
Conclusion and Future Directions
This compound represents a promising yet understudied endogenous lipid mediator. The evidence from structurally related long-chain saturated NAEs strongly suggests that its biological activities are likely mediated through interactions with PPARα, GPR55, and TRPV1. The experimental framework provided in this guide offers a clear path for researchers to rigorously test these hypotheses.
Elucidating the precise molecular targets and signaling pathways of this compound will be a critical step in understanding its physiological and pathophysiological roles. Such knowledge will be invaluable for the development of novel therapeutics targeting metabolic and inflammatory diseases, where the modulation of these pathways holds significant promise. Future research should focus on in vivo studies to validate the findings from in vitro assays and to explore the therapeutic potential of this compound in relevant disease models.
References
-
Henstridge, C. M., Balenga, N. A. B., Ford, L. A., Ross, R. A., Waldhoer, M., & Irving, A. J. (2010). GPR55 ligands promote receptor coupling to multiple signalling pathways. British Journal of Pharmacology, 160(3), 604–614. [Link]
-
Rakotomavo, A., Le-Grand, B., & Martin, C. (2018). Schematic diagram presenting the signaling pathways of PPARα involved in the mechanisms of ischemic/reperfusion-, drugs-, or diabetic-induced renal damage. ResearchGate. [Link]
- BenchChem. (2025).
- Ghaffari, F., Nikkhoo, A., & Ghergherehchi, M. (2024). A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Scientific Reports, 14(1), 1-9.
- Creative Diagnostics. (n.d.). PPAR Signaling Pathway.
-
Yin, H., Chu, A., Li, W., Wang, B., Shelton, F., Otero, F., ... & Li, Y. (2009). GPR55: signaling pathways and functions. BMC pharmacology, 9(1), 1-9. [Link]
-
Henstridge, C. M., Balenga, N. A., Schröder, R., Ross, R. A., Waldhoer, M., & Irving, A. J. (2009). The GPR55 ligand L-α-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation. The FASEB journal, 23(1), 183-193. [Link]
- Henstridge, C. M., Balenga, N. A., Ford, L. A., Ross, R. A., Waldhoer, M., & Irving, A. J. (2009). The GPR55 Ligand L-alpha-Lysophosphatidylinositol Promotes RhoA-dependent Ca Signaling and NFAT Activation.
-
Waldeck-Weiermair, M., Zoratti, C., & Graier, W. F. (2010). Pharmacological characterization of GPR55, a putative cannabinoid receptor. Pharmacology & therapeutics, 126(1), 1-12. [Link]
- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences.
-
Zhang, Y., & Li, X. (2020). Peroxisome proliferator–activated receptor-α: a pivotal regulator of the gastrointestinal tract. Frontiers in immunology, 11, 579545. [Link]
-
Cifelli, M., & Pucino, V. (2014). Components and signaling pathways of the PPAR system. (a) Schematic representation of components of the PPAR system. ResearchGate. [Link]
- Goparaju, S. K., Ueda, N., Tan, B., & Yang, H. (2005). An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines. Journal of lipid research, 46(10), 2269-2277.
-
Mallet, C., & Vay, L. (2022). TRPV1: Structure, Endogenous Agonists, and Mechanisms. International journal of molecular sciences, 23(19), 11438. [Link]
- Nishimura, J., Takahashi, T., & Ogra, Y. (2018). Construction of a PPARα reporter assay system with drug-metabolizing capability. Journal of toxicological sciences, 43(11), 665-672.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
- Artmann, A., Petersen, G., & Hansen, S. H. (2008). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of lipid research, 49(5), 1096-1104.
- National Toxicology Program. (2011). 4.7. Peroxisome Proliferator-Activated Receptor (PPAR)γ Reporter Gene Assay.
-
Hori, T., Itoh, T., & Oikawa, S. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 293(30), 11845-11855. [Link]
- Gerts, J., Gnahn, H., & Klett, J. (2017). Quantitative profiling of endocannabinoids & related N-Acylethanolamines in human CSF using nano LC-MS/MS.
- Cusabio. (n.d.).
- EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN.
- Ambrosino, P., Soldovieri, M. V., & Taglialatela, M. (2013). Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide. British journal of pharmacology, 168(6), 1430-1444.
-
Ahern, G. P. (2003). Activation of TRPV1 by the satiety factor oleoylethanolamide. Journal of Biological Chemistry, 278(33), 30429-30434. [Link]
- Akopian, A. N. (2017). TRPV1: A Potential Drug Target for Treating Various Diseases. Pharmaceuticals, 10(4), 87.
- De Petrocellis, L., & Schiano Moriello, A. (2018). TRPV1-dependent calcium responses initiated by major and minor cannabinoids.
- Zhou, G., Li, H., & Liu, C. (2007). A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator. Assay and drug development technologies, 5(2), 227-236.
- Schiano Moriello, A., & De Petrocellis, L. (2018). Assay of TRPV1 Receptor Signaling. In Endocannabinoid Signaling (pp. 147-155). Humana Press, New York, NY.
-
Lauckner, J. E., Jensen, J. B., & Chen, H. Y. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences, 105(7), 2699-2704. [Link]
- Murineddu, G., Lazzari, P., & Ruiu, S. (2021). Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold. Molecules, 26(11), 3195.
- Zhang, X., Li, L., & McNaughton, P. A. (2013). Disrupting sensitization of transient receptor potential vanilloid subtype 1 inhibits inflammatory hyperalgesia. Journal of Neuroscience, 33(17), 7466-7475.
- RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. RayBiotech.
- Hostetler, H. A., Petrescu, A. D., & Kier, A. B. (2005). Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands. Journal of Biological Chemistry, 280(19), 18667-18682.
- Dhaka, A., Uzzell, V., & Dubin, A. E. (2007). TRPV1: a target for next generation analgesics. Current opinion in investigational drugs (London, England: 2000), 8(9), 724-731.
- Sittampalam, G. S., & Coussens, N. P. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Serrano, A., Rivera, P., & Pavón, F. J. (2014). Computational and biological evaluation of N-octadecyl-N′-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines. PloS one, 9(3), e92195.
- The Mechanisms of GPR55 Receptor Functonal Selectivity. (2022). bioRxiv.
- Islam, M. S., & Rahman, M. M. (2023). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Pharmacology, 14, 1195650.
- Sanz-Salvador, L., Andrés-Borderia, A., & Ferrer-Montiel, A. (2012). Agonist-and Ca2+-dependent desensitization of TRPV1 channel targets the receptor to lysosomes for degradation. Journal of Biological Chemistry, 287(25), 21276-21286.
- Lauckner, J. E., Jensen, J. B., & Chen, H. Y. (2008). GPR55 activation releases calcium from IP3R-mediated calcium stores via phospholipase C activation.
- Leishman, E., Mackie, K., & Bradshaw, H. B. (2018). Activation of TRPV1 by capsaicin or heat drives changes in 2-acyl glycerols and N-acyl ethanolamines in a time, dose, and temperature dependent manner. Frontiers in molecular neuroscience, 11, 26.
- Logashina, Y. A., Korolkova, Y. V., & Kozlov, S. A. (2019). TRPV1 activation power can switch an action mode for its polypeptide ligands. PloS one, 14(1), e0210943.
- De Petrocellis, L., & Schiano Moriello, A. (2020). Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. Molecules, 25(21), 5074.
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. korambiotech.com [korambiotech.com]
- 13. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eubopen.org [eubopen.org]
- 17. researchgate.net [researchgate.net]
- 18. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 19. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. biorxiv.org [biorxiv.org]
- 22. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of Nonadecanamide
A Senior Application Scientist's Perspective on Core Methodologies and Mechanistic Exploration
Introduction
Nonadecanamide, a saturated fatty acid amide with a 19-carbon chain, belongs to the growing class of N-acylethanolamines (NAEs), which are endogenous lipid signaling molecules. While extensive research has focused on shorter and unsaturated NAEs like anandamide, the biological activities of very long-chain saturated NAEs such as this compound remain largely unexplored. Preliminary data from related long-chain amides suggest potential roles in modulating inflammatory responses and interacting with key cellular signaling pathways. This guide provides a comprehensive framework for the initial in vitro characterization of this compound, outlining core methodologies and the scientific rationale behind them, to elucidate its potential therapeutic effects.
Part 1: Foundational In Vitro Assays for Biological Activity Screening
The initial phase of investigation focuses on establishing the basic cytotoxic profile of this compound and screening for primary biological activities, particularly its potential anti-inflammatory effects.
Cell Viability and Cytotoxicity Assessment
Before investigating the specific bioactivities of this compound, it is crucial to determine its effect on cell viability. This ensures that any observed effects in subsequent assays are not simply a consequence of toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., RAW 264.7 murine macrophages or THP-1 human monocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Add the diluted compound to the cells and incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 1 | 97 ± 4.8 |
| 10 | 95 ± 5.3 |
| 25 | 92 ± 6.2 |
| 50 | 88 ± 5.9 |
| 100 | 55 ± 7.1 |
Assessment of Anti-Inflammatory Potential
A key hypothesized activity of long-chain fatty acid amides is the modulation of inflammation. A standard in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which induces a robust inflammatory response, including the production of nitric oxide (NO).
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate in the dark for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.
Table 2: Hypothetical Effect of this compound on LPS-Induced NO Production
| Treatment | Nitrite Concentration (µM) |
| Control | 2.1 ± 0.5 |
| LPS (1 µg/mL) | 35.8 ± 3.2 |
| LPS + this compound (1 µM) | 32.5 ± 2.9 |
| LPS + this compound (10 µM) | 21.3 ± 2.1 |
| LPS + this compound (25 µM) | 12.7 ± 1.8 |
Part 2: Elucidating the Mechanism of Action
Following the initial screening, the next logical step is to investigate the potential molecular mechanisms through which this compound exerts its effects. Based on the activities of structurally similar lipids, two primary pathways to investigate are the endocannabinoid system and the peroxisome proliferator-activated receptors (PPARs).
Interaction with the Endocannabinoid System
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (like anandamide), and metabolic enzymes, is a key regulator of various physiological processes, including inflammation.[1] N-acylethanolamines are known to interact with this system.[2]
Experimental Workflow: Cannabinoid Receptor Binding Assay
A competitive radioligand binding assay can determine if this compound directly interacts with CB1 or CB2 receptors.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing either human CB1 or CB2 receptors.
-
Binding Reaction: Incubate the membranes with a known radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940) in the presence of increasing concentrations of this compound.[3]
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) to calculate its binding affinity (Ki).
Diagram 1: Cannabinoid Receptor Binding Assay Workflow
Caption: Workflow for Cannabinoid Receptor Binding Assay.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that regulate lipid metabolism and inflammation.[4] Certain fatty acid derivatives are known to be endogenous ligands for PPARs.[5] A reporter gene assay can be employed to assess whether this compound can activate PPARα, PPARγ, or PPARδ.
Experimental Protocol: PPAR Reporter Gene Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the full-length coding sequence of a PPAR isotype (α, γ, or δ) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
Compound Treatment: Treat the transfected cells with this compound or a known PPAR agonist (positive control) for 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and express the results as fold activation over the vehicle control.
Diagram 2: Potential Signaling Pathway of this compound
Caption: Hypothesized signaling pathways for this compound.
Part 3: Synthesis and Analytical Characterization
The purity and identity of the this compound used in these in vitro studies are paramount for the reliability of the results.
Synthesis of this compound
A straightforward method for the synthesis of this compound is the amidation of nonadecanoic acid. A common approach involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[6]
Synthetic Protocol Outline
-
Dissolve nonadecanoic acid in an appropriate organic solvent (e.g., dichloromethane).
-
Add an equimolar amount of a coupling agent (e.g., DCC) and an amine source (e.g., ammonium chloride with a base like triethylamine).
-
Stir the reaction at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove by-products.
-
Purify the crude product by column chromatography or recrystallization.
Analytical Characterization
The synthesized this compound should be thoroughly characterized to confirm its structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Mass spectrometry-based techniques are extensively used for the characterization of such molecules.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. Chromatographic techniques are central to the analysis of such amides.[8]
Conclusion
This technical guide provides a structured and scientifically grounded approach for the preliminary in vitro investigation of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and interactions with key signaling pathways like the endocannabinoid system and PPARs, researchers can build a foundational understanding of this novel long-chain fatty acid amide. The detailed protocols and the rationale behind them offer a robust framework for drug discovery and development professionals to explore the therapeutic potential of this compound and related compounds.
References
-
Zhihao, L., Mengliang, Z., Chen, P., Harnly, J.M., & Sun, J. (2022). Mass spectrometry based non-targeted and targeted analytical approaches in fingerprinting and metabolomics of food and agricultral research. Journal of Agriculture and Food Chemistry, 70(36), 11138–11153. [Link]
-
De Petrocellis, L., et al. (2000). N-acyl-dopamines: novel synthetic CB(1) cannabinoid-receptor ligands and inhibitors of anandamide inactivation with cannabimimetic activity in vitro and in vivo. British Journal of Pharmacology, 131(5), 945–954. [Link]
- Burstein, S. H. (2000). The cannabinoid acids, THC-acid and CBD-acid: new anti-inflammatory agents. Current medicinal chemistry, 7(8), 859-870.
-
Gómez-Ruiz, S., et al. (2011). Discovery of Potent Dual PPARα Agonists/CB1 Ligands. ACS Medicinal Chemistry Letters, 2(11), 843–847. [Link]
-
Wikipedia. (n.d.). PPAR agonist. [Link]
- van der Stelt, M., & Di Marzo, V. (2004). Endocannabinoids and their receptors: a new class of lipid signaling molecules. Current medicinal chemistry, 11(5), 635-645.
-
van den Heuvel, A. M. J., et al. (2018). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules, 23(10), 2636. [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]
-
Martin, B. R., et al. (1995). Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs. The Journal of pharmacology and experimental therapeutics, 274(3), 1382–1388. [Link]
-
Berdyshev, E. V., et al. (2001). Cannabinoid-receptor-independent cell signalling by N-acylethanolamines. Biochemical Journal, 360(Pt 1), 67–75. [Link]
-
Felder, C. C., & Glass, M. (1998). Cannabinoid receptors and their endogenous agonist, anandamide. Annual review of pharmacology and toxicology, 38, 179–200. [Link]
Sources
- 1. Cannabinoid receptors and their endogenous agonist, anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid-receptor-independent cell signalling by N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPAR agonist - Wikipedia [en.wikipedia.org]
- 5. Discovery of Potent Dual PPARα Agonists/CB1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Publication : USDA ARS [ars.usda.gov]
- 8. ymerdigital.com [ymerdigital.com]
The Enigmatic Presence of Nonadecanamide: A Technical Guide to its Natural Occurrence and Analysis
Abstract
Nonadecanamide, a long-chain saturated fatty acid amide, represents a class of lipid molecules with largely unexplored biological significance. While its counterparts, such as oleamide and anandamide, have been extensively studied for their roles in neuromodulation and inflammation, the natural occurrence, biosynthesis, and physiological functions of this compound in both plant and animal kingdoms remain enigmatic. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, consolidating the current understanding of fatty acid amides and extrapolating this knowledge to propose putative pathways and functions for this compound. We delve into the probable biosynthetic routes in plants and animals, discuss potential physiological roles by drawing parallels with well-characterized N-acylethanolamines, and provide detailed, state-of-the-art analytical methodologies for its extraction, identification, and quantification in biological matrices. This guide aims to serve as a foundational resource to stimulate further research into this intriguing molecule and unlock its potential therapeutic applications.
Introduction: The Emerging Significance of Fatty Acid Amides
Fatty acid amides (FAAs) are a diverse class of lipid signaling molecules, structurally characterized by a fatty acid linked to an amine via an amide bond.[1] This simple structural motif belies a vast array of biological activities, from regulating sleep and appetite to modulating pain and inflammation. The discovery of anandamide (N-arachidonoylethanolamine) as an endogenous ligand for cannabinoid receptors galvanized interest in this class of compounds, revealing an entire endocannabinoid signaling system.[2] While much of the research has focused on unsaturated and shorter-chain FAAs, the longer-chain saturated counterparts like this compound (C19:0 amide) have received considerably less attention.
This guide seeks to bridge this knowledge gap by providing a scientifically grounded framework for the investigation of this compound. By understanding the established principles of FAA biosynthesis and function, we can formulate robust hypotheses and design targeted experiments to elucidate the role of this specific long-chain saturated fatty acid amide in biological systems.
Natural Occurrence and Biosynthesis of this compound
Direct evidence for the widespread natural occurrence of this compound is currently limited in scientific literature. However, based on the known biochemistry of fatty acid metabolism and the biosynthesis of other FAAs, we can propose putative pathways for its formation in both plants and animals.
In the Plant Kingdom: A Putative Role in Growth and Defense
While specific reports on this compound in plants are scarce, the machinery for its synthesis is likely present. Very-long-chain fatty acids (VLCFAs), the precursors to long-chain FAAs, are known to play crucial roles in plant physiology, including in the formation of cuticular waxes and as components of membrane sphingolipids.[3]
2.1.1. Proposed Biosynthetic Pathway in Plants
The biosynthesis of this compound in plants would likely originate from nonadecanoic acid (C19:0), a very-long-chain fatty acid. The pathway can be conceptualized as a multi-step process within various cellular compartments.
Sources
Methodological & Application
Isolating Nonadecanamide from Biological Tissues: An In-Depth Application Note and Protocol
This guide provides a comprehensive, technically detailed protocol for the isolation of Nonadecanamide from biological tissues. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the rationale behind each methodological choice, ensuring a deep understanding of the process and empowering users to adapt and troubleshoot as needed. Our approach is grounded in established principles of lipid chemistry and analytical science, with in-text citations to authoritative sources to support key claims.
Introduction: The Significance of this compound
This compound is a long-chain saturated fatty acid amide that belongs to a class of bioactive lipids. While less studied than other fatty acid amides like oleamide or anandamide, emerging research suggests its potential involvement in various physiological processes. Accurate and reliable quantification of this compound in biological matrices is paramount to elucidating its function in health and disease. This protocol provides a robust framework for its isolation, paving the way for downstream analytical quantification by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
Fatty acid amides are characterized by a long alkyl chain and a polar amide head group, rendering them amphiphilic molecules[1]. This dual nature dictates their solubility and extraction behavior, which is a cornerstone of the isolation strategy presented herein.
Foundational Principles: The Chemistry of Extraction and Purification
The successful isolation of this compound from complex biological tissues hinges on two key principles: differential solubility for extraction and selective adsorption for purification.
Liquid-Liquid Extraction: Liberating Lipids from the Matrix
The first critical step is the liberation of lipids, including this compound, from the cellular and extracellular matrix. The Folch method, a gold-standard in lipid extraction, is employed for this purpose[2]. This method utilizes a biphasic solvent system of chloroform and methanol to efficiently extract a broad range of lipids.
The causality behind this choice lies in the polarity of the solvents. Methanol, a polar solvent, disrupts the hydrogen bonds and electrostatic interactions between lipids and proteins within the cell membrane[3]. Chloroform, a non-polar solvent, then readily dissolves the liberated lipids, including the long, non-polar alkyl chain of this compound[4]. The initial 2:1 chloroform:methanol ratio creates a monophasic system that thoroughly permeates the homogenized tissue, maximizing the extraction efficiency[2]. The subsequent addition of an aqueous salt solution induces phase separation, partitioning the polar, non-lipid components into the upper aqueous phase and the lipids into the lower chloroform phase.
Solid-Phase Extraction (SPE): Refining the Isolate
Following liquid-liquid extraction, the lipid-rich chloroform phase contains a complex mixture of various lipid classes. To isolate the fatty acid amide fraction, which includes this compound, a solid-phase extraction (SPE) step is crucial. This technique relies on the differential affinity of various lipid classes for a solid stationary phase.
For the isolation of fatty acid amides, a silica-based stationary phase is highly effective[5]. The polar silanol groups (Si-OH) on the silica surface interact with the polar functional groups of lipids[6]. By carefully selecting elution solvents of increasing polarity, we can selectively wash away less polar lipids and then elute the desired fatty acid amides.
Visualizing the Workflow
To provide a clear overview of the entire isolation process, the following diagram illustrates the key stages from tissue homogenization to the final, purified this compound fraction.
Caption: Workflow for the isolation of this compound.
Detailed Experimental Protocol
This protocol is designed for the isolation of this compound from a representative biological tissue, such as brain tissue. Modifications may be necessary for other tissue types. It is imperative to perform all steps in a well-ventilated fume hood using appropriate personal protective equipment.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Chloroform | HPLC Grade | Sigma-Aldrich |
| Methanol | HPLC Grade | Sigma-Aldrich |
| Sodium Chloride (NaCl) | ACS Grade | Fisher Scientific |
| Deionized Water | Type 1 | Millipore |
| Nitrogen Gas | High Purity | Airgas |
| Silica SPE Cartridges | 500 mg, 6 mL | Waters |
| Hexane | HPLC Grade | Sigma-Aldrich |
| Diethyl Ether | HPLC Grade | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Grade | Sigma-Aldrich |
| This compound Standard | >98% Purity | Cayman Chemical |
Protocol for Liquid-Liquid Extraction (Folch Method)
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen biological tissue.
-
Transfer the tissue to a glass Dounce homogenizer.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Lipid Extraction:
-
Transfer the homogenate to a glass centrifuge tube with a PTFE-lined cap.
-
Rinse the homogenizer with an additional 1 mL of 2:1 chloroform:methanol and add it to the centrifuge tube.
-
Vortex the mixture vigorously for 1 minute.
-
Agitate the sample on a shaker at room temperature for 30 minutes.
-
-
Phase Separation:
-
Add 0.8 mL of 0.9% NaCl solution to the tube.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.
-
Two distinct phases will be observed: a lower chloroform phase containing the lipids and an upper aqueous phase.
-
-
Collection of Lipid Extract:
-
Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.
-
Transfer the lower chloroform phase to a clean glass vial.
-
Dry the chloroform extract under a gentle stream of nitrogen gas at room temperature.
-
The resulting lipid film can be stored at -80°C until further processing.
-
Protocol for Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Mount the silica SPE cartridge onto a vacuum manifold.
-
Condition the cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Equilibrate the cartridge with 5 mL of chloroform.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract from step 4.4 in 1 mL of chloroform.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent slowly under gravity or with gentle vacuum.
-
-
Washing (Removal of Less Polar Lipids):
-
Wash the cartridge with 10 mL of chloroform to elute neutral lipids such as cholesterol esters and triglycerides. Discard the eluate.
-
Wash the cartridge with 10 mL of a 9:1 (v/v) hexane:diethyl ether solution to elute free fatty acids and cholesterol. Discard the eluate.
-
-
Elution of Fatty Acid Amides:
-
Elute the fatty acid amide fraction, including this compound, with 10 mL of a 98:2 (v/v) diethyl ether:acetic acid solution.
-
Collect this eluate in a clean glass vial.
-
-
Final Preparation:
-
Dry the collected eluate under a gentle stream of nitrogen gas.
-
Reconstitute the purified this compound fraction in a suitable solvent (e.g., 100 µL of methanol or acetonitrile) for LC-MS/MS analysis.
-
Method Validation and Quality Control
For quantitative applications, it is crucial to validate this isolation protocol in conjunction with the downstream analytical method. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, should be assessed[7][8][9][10][11].
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Recovery | The efficiency of the extraction process. | 80-120% |
| Matrix Effect | The influence of co-eluting matrix components on analyte ionization. | CV < 15% |
| Process Efficiency | The overall efficiency of the extraction and analytical process. | Within acceptable limits of accuracy and precision. |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d37) is highly recommended. The internal standard should be added to the sample prior to homogenization to account for any losses during the entire sample preparation process.
Downstream Analysis: LC-MS/MS Considerations
The purified this compound fraction is ideally suited for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity[12].
Chromatographic Separation
A C18 reversed-phase column is typically used for the separation of fatty acid amides. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., 0.1% formic acid) is commonly employed.
Mass Spectrometric Detection
Electrospray ionization (ESI) in positive ion mode is generally preferred for the detection of fatty acid amides. The optimization of ESI parameters is critical for achieving maximum sensitivity[13][14][15][16]. Multiple Reaction Monitoring (MRM) is the scan mode of choice for quantitative analysis, providing high selectivity and sensitivity. The precursor ion for this compound will be its protonated molecule [M+H]+, and a specific product ion will be monitored for quantification.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the isolation of this compound from biological tissues. By understanding the principles behind each step, researchers can confidently implement this method and adapt it to their specific needs. The combination of a robust liquid-liquid extraction and a selective solid-phase purification ensures a clean sample, ready for accurate and reliable quantification by LC-MS/MS. The successful implementation of this protocol will contribute to a deeper understanding of the biological role of this intriguing fatty acid amide.
References
-
Lipid extraction and FAME assay training – DuLab. (2023, June 4). University of Hawaii System. [Link]
-
Single Step Lipid Extraction From Food Stuffs. RockEDU Science Outreach. [Link]
-
ICH M10 on bioanalytical method validation. (2022, May 24). European Medicines Agency. [Link]
-
ICH M10: Bioanalytical Method Validation. (2019, March 20). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Bioanalytical method validation and study sample analysis m10. (2022, May 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Low, L. K., & Ng, C. S. EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). [Link]
-
ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. (2025, July 22). AMSbiopharma. [Link]
-
Bioanalytical method validation: An updated review. (2011). Journal of Pharmaceutical and Bioanalytical Sciences, 1(1), 25-33. [Link]
-
Advances in Lipid Extraction Methods—A Review. (2021). Molecules, 26(24), 7653. [Link]
-
The Polar Nature of Amides: Understanding Their Unique Properties. (2025, December 24). Oreate AI Blog. [Link]
-
Use of solid phase extraction in the biochemistry laboratory to separate different lipids. (2005). Biochemistry and Molecular Biology Education, 33(2), 127-131. [Link]
-
Chloroform vs N-Hexane: Efficiency in Lipid Extraction Processes. (2025, December 28). Patsnap Eureka. [Link]
-
Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A, 1101(1-2), 278–285. [Link]
-
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. (2019, October 1). LCGC International. [Link]
-
On silica-based solid phase extraction techniques for isolating microbial membrane phospholipids: Ensuring quantitative recovery of phosphatidylcholine-derived fatty acids. (2025, August 7). ResearchGate. [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2019). Journal of the American Society for Mass Spectrometry, 30(11), 2346–2355. [Link]
-
A procedure for solid phase extractions using metal oxide coated silica column in lipidomics. (2024, February 24). bioRxiv. [Link]
-
LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. [Link]
-
Silica-Based Solid Phase Extraction. (2004). In Forensic and Clinical Applications of Solid Phase Extraction (pp. 41-57). Humana Press. [Link]
-
Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. (2017). Analytical Chemistry, 89(15), 8096–8103. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Validation of a One-Step Method for Extracting Fatty Acids from Salmon, Chicken and Beef Samples. (2017). Journal of Food Science, 82(9), 2033–2039. [Link]
-
Fatty acid amide core structure showing the alkyl tail and polar head... ResearchGate. [Link]
-
Simple procedures. Cyberlipid. [Link]
-
Comparative evaluation and selection of a method for lipid and fatty acid extraction from macroalgae. (2011). Analytical Biochemistry, 415(2), 134–144. [Link]
-
Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). ResearchGate. [Link]
-
Fatty acid amide. Wikipedia. [Link]
-
4 months into studying and I still can't figure out whether amides are more polar than acids..... (2020, June 19). Reddit. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). Pharmaceutics, 13(5), 659. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
2.2.1: Lipids. (2022, May 1). Chemistry LibreTexts. [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2022). Metabolites, 12(1), 74. [Link]
-
Validation of a One-Step Method for Extracting Fatty Acids from Salmon, Chicken and Beef Samples. (2017). ResearchGate. [Link]
-
First LC/MS determination of cyanazine amide, cyanazine acid, and cyanazine in groundwater samples. (1998). U.S. Geological Survey. [Link]
-
Assessment of solid phase microextraction as a sample preparation tool for untargeted analysis of brain tissue using liquid chromatography-mass spectrometry. (2020). ResearchGate. [Link]
-
A novel integrated extraction protocol for multi-omic studies in heavily degraded samples. (2023, December 15). bioRxiv. [Link]
-
A new procedure to analyze free fatty acids. Application to 20-mg brain tissue samples. (1983). Journal of Neuroscience Methods, 9(1), 65–71. [Link]
-
Update on solid-phase extraction for the analysis of lipid classes and related compounds. (2000). Journal of Chromatography A, 885(1-2), 1-2, 1-14. [Link]
-
Formation, size, and solubility in chloroform/methanol of products of protein synthesis in isolated mitochondria of rat liver and Zajdela hepatoma. (1975). Cancer Research, 35(10), 2845–2852. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 5. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. schreibers.ch [schreibers.ch]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. elementlabsolutions.com [elementlabsolutions.com]
Applications of Nonadecanamide in neurobiology research
An Application Guide to Long-Chain Fatty Acid Amides in Neurobiological Research: Extrapolated from Nonadecanamide
Authored by a Senior Application Scientist
Editor's Note: Direct research on this compound, a 19-carbon saturated fatty acid amide, within neurobiology is currently limited in published literature. This guide, therefore, extrapolates its potential applications based on the well-established roles of other long-chain fatty acid amides (FAAs) and N-acylethanolamines (NAEs). The principles, mechanisms, and protocols described herein provide a robust framework for investigating this compound and similar molecules as potential modulators of neurological function. The primary focus will be on the modulation of the endocannabinoid system (ECS), a key pathway influenced by this class of lipids.
Introduction: The Endocannabinoid System and the Role of Fatty Acid Amides
The endocannabinoid system (ECS) is a critical neuromodulatory system that regulates a vast array of physiological processes, including pain, mood, memory, and inflammation.[1][2] It primarily consists of cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids (e.g., anandamide or AEA), and the enzymes responsible for their synthesis and degradation.[1][2][3]
AEA and other related FAAs are hydrolyzed and inactivated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[4][5] The inhibition of FAAH has emerged as a promising therapeutic strategy for various neurological and inflammatory disorders.[5][6] By blocking FAAH, the endogenous levels of anandamide and other NAEs increase, enhancing their signaling and producing analgesic, anti-inflammatory, and neuroprotective effects.[5][7] Long-chain saturated fatty acid amides, such as this compound, are structurally similar to endogenous FAAH substrates and therefore represent a compelling, yet under-explored, class of potential FAAH inhibitors.[8]
This guide provides the scientific rationale and detailed protocols for investigating the neurobiological applications of this compound and related compounds, focusing on their potential as FAAH inhibitors.
Core Mechanism of Action: FAAH Inhibition
The central hypothesis for the neurobiological activity of many long-chain FAAs is their ability to inhibit FAAH. FAAH is a serine hydrolase that breaks down anandamide into arachidonic acid and ethanolamine, terminating its signaling.[4]
Causality of Experimental Choices: By inhibiting FAAH, the half-life of anandamide is extended, leading to prolonged activation of cannabinoid receptors. This "entourage effect" potentiates the natural regulatory functions of the ECS.[5] Therefore, the initial and most critical step in evaluating a compound like this compound is to determine its potency and selectivity as a FAAH inhibitor.
Signaling Pathway of FAAH Inhibition
Caption: Hypothesized signaling cascade for this compound.
Application Note 1: In Vitro FAAH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human FAAH. This is a foundational experiment to validate the compound's primary mechanism of action.
Rationale: An enzyme inhibition assay provides direct, quantitative evidence of a compound's ability to engage its target. A commercially available FAAH inhibitor screening assay kit is recommended for consistency and reliability. The protocol typically involves a recombinant FAAH enzyme, a fluorogenic substrate, and the test compound.
Experimental Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in the assay well is ≤1%.[8]
-
-
Assay Procedure (Example using a generic fluorescence-based kit):
-
Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well microplate.
-
Add 10 µL of FAAH enzyme solution to each well and incubate for 15 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme.[8]
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution.
-
Immediately begin monitoring the fluorescence intensity every 1-2 minutes for 20-30 minutes using a microplate reader (e.g., Ex/Em = 350/450 nm, specific wavelengths will be kit-dependent).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates to the vehicle control (100% activity) and a known potent inhibitor control (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Expected Results
| Compound | FAAH IC₅₀ (µM) | Selectivity vs. MAGL | Notes |
| This compound | To be determined | To be determined | Saturated FAAs may show varying potency. |
| URB597 (Control) | 0.05 - 0.1 | >100-fold | Potent, irreversible FAAH inhibitor.[6] |
| AM3506 (Control) | 0.03 | >30-fold | Potent and selective FAAH inhibitor.[7] |
Application Note 2: In Vitro Neuroprotection Assay in Primary Neurons
Objective: To assess whether this compound can protect primary cortical neurons from excitotoxic cell death, a key process in neurodegenerative diseases and ischemic injury.[9][10]
Rationale: Glutamate-induced excitotoxicity is a well-established model for neuronal damage.[11] Endocannabinoids are known to protect neurons from this type of insult.[12] This assay tests the hypothesis that by increasing endogenous anandamide levels via FAAH inhibition, this compound can confer neuroprotection.
Experimental Workflow Diagram
Sources
- 1. Endocannabinoid system - Wikipedia [en.wikipedia.org]
- 2. Endocannabinoid System: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid System and Metabolism: The Influences of Sex [mdpi.com]
- 4. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NAD+ in Brain Aging and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: The Strategic Use of Nonadecanamide as an Internal Standard in Mass Spectrometry-Based Lipidomics
Authored by: Gemini, Senior Application Scientist
Abstract
Accurate and reproducible quantification of lipid species is a cornerstone of modern lipidomics, underpinning biomarker discovery, disease pathology research, and therapeutic development. However, the analytical workflow, from sample extraction to mass spectrometry analysis, is susceptible to variations that can compromise data integrity. The use of a proper internal standard (IS) is the most effective strategy to mitigate this variability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Nonadecanamide (C19:0 amide) as a robust internal standard in lipidomic studies. We will explore the rationale for its selection, detailed protocols for its implementation, and best practices for data acquisition and analysis.
The Imperative for Internal Standards in Lipidomics
Lipidomics aims to identify and quantify the vast array of lipid molecules in a biological system.[1] Mass spectrometry (MS), coupled with liquid chromatography (LC), is the primary analytical platform due to its high sensitivity and broad coverage.[2] However, significant analytical variability can be introduced at multiple stages:
-
Inconsistent Lipid Extraction: The efficiency of extracting different lipid classes can vary between samples.[3]
-
Matrix Effects: Co-eluting compounds can suppress or enhance the ionization of target lipids, altering their apparent abundance.
-
Instrumental Fluctuation: Minor day-to-day variations in MS detector response can affect quantitative accuracy.
An internal standard is a compound added at a known concentration to every sample at the very beginning of the workflow.[4] By subjecting the IS to the same extraction and analysis conditions as the endogenous lipids, it experiences the same sources of variation. Normalizing the signal of the target analytes to the signal of the IS effectively cancels out this variability, leading to highly accurate and reproducible quantification.[5]
Rationale for Selecting this compound
The ideal internal standard should be structurally similar to the analytes of interest but biochemically distinct from the sample's endogenous components.[4] this compound excels in this role for several key reasons.
The Advantage of an Odd-Chain Length
The most crucial feature of this compound is its 19-carbon (C19) saturated acyl chain. The vast majority of fatty acids and their derivatives in mammalian biology possess an even number of carbon atoms (e.g., C16, C18). Odd-chain fatty acids are generally found at very low to negligible concentrations in these systems, making them ideal candidates for internal standards as they are unlikely to be present endogenously.[6][7] This ensures that the signal detected for the IS originates solely from the known amount that was added.
Physicochemical Properties
This compound is a primary fatty amide, sharing structural motifs with important bioactive lipid classes such as ceramides and other N-acylethanolamines. Its long, saturated acyl chain gives it solubility and extraction characteristics comparable to a wide range of cellular lipids, from nonpolar glycerolipids to more polar sphingolipids. This ensures it behaves similarly to many target analytes during biphasic liquid-liquid extractions.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | C19:0 Amide |
| Molecular Formula | C₁₉H₃₉NO |
| Molecular Weight | 297.53 g/mol |
| Monoisotopic Mass | 297.3032 Da |
| Structure | CH₃(CH₂)₁₇CONH₂ |
Purity and Availability
High-purity synthetic this compound is commercially available from specialty chemical suppliers, which is critical for its use as a quantitative standard. The use of a highly pure standard prevents the introduction of interfering contaminants into the analysis.
Experimental Workflow and Protocols
Integrating this compound into a lipidomics workflow is a straightforward process. The following protocols provide a comprehensive guide from stock solution preparation to data analysis.
Protocol 1: Preparation of Internal Standard Stock Solution
Accurate preparation of the stock solution is critical for quantitative accuracy. All glassware should be volumetric and properly calibrated.
Materials:
-
High-purity this compound (≥98%)
-
LC-MS grade ethanol or a 2:1 (v/v) mixture of chloroform and methanol
-
Amber glass volumetric flasks
-
Gas-tight syringe or calibrated analytical balance
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of the chosen solvent (e.g., ethanol) and gently swirl to dissolve. A brief sonication may aid dissolution.
-
Once fully dissolved, bring the volume up to the 10 mL mark with the solvent.
-
Cap the flask and invert several times to ensure a homogenous solution. This creates a high-concentration primary stock.
-
Prepare a series of intermediate and final working solutions by serial dilution to achieve the desired concentration for spiking into samples.
| Solution | Recommended Solvent(s) | Typical Concentration | Storage Conditions |
| Primary Stock | Ethanol, Chloroform:Methanol (2:1) | 1 mg/mL | -20°C in amber glass vial |
| Working Solution | Isopropanol:Acetonitrile (1:1) | 10 µg/mL | -20°C in amber glass vial |
Protocol 2: Sample Spiking and Lipid Extraction (MTBE Method)
This protocol is adapted for a 100 µL plasma sample. Volumes should be scaled accordingly for other sample types and amounts. The IS must be added before the addition of any extraction solvents.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
This compound working solution (e.g., 10 µg/mL)
-
LC-MS grade Methanol (MeOH), pre-chilled at -20°C
-
LC-MS grade Methyl-tert-butyl ether (MTBE)
-
LC-MS grade Water
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL this compound working solution to the plasma. Vortex briefly. This step ensures the IS is present during the entire extraction process.
-
Add 300 µL of cold MeOH. Vortex vigorously for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE. Vortex for 1 minute to ensure thorough mixing.
-
Incubate for 10 minutes at room temperature to allow for lipid partitioning.
-
Add 250 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper organic (MTBE) layer containing lipids, a solid protein pellet, and a lower aqueous layer.
-
Carefully collect the upper organic layer (~700-800 µL) and transfer it to a new tube.
-
Dry the collected organic phase completely under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of a suitable injection solvent (e.g., Isopropanol:Acetonitrile:Water 2:1:1 v/v/v) for LC-MS analysis.
Protocol 3: LC-MS/MS Method Parameters
For quantification, a triple quadrupole (QqQ) or high-resolution mass spectrometer (QTOF, Orbitrap) can be used in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode. This involves monitoring a specific precursor-to-fragment ion transition.
Mass Spectrometry of this compound: In electrospray ionization positive mode (ESI+), this compound will be detected as the protonated molecule, [M+H]⁺. Upon collision-induced dissociation (CID), primary amides typically undergo fragmentation via cleavage of the C-N bond or through rearrangements.[3]
The following table provides suggested parameters for an SRM/PRM method.
| Parameter | Setting for this compound (C19:0 Amide) |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 298.31 |
| Product Ion (Q3) | m/z 281.28 (Quantitative), m/z 59.05 (Qualitative) |
| Collision Energy | 15-25 eV (Requires optimization) |
| Dwell Time | 20-50 ms |
Note: These values are theoretical and must be empirically optimized on the specific mass spectrometer being used.
Data Processing and Quantification
Once the data is acquired, the peak areas for both the endogenous lipid analytes and the this compound internal standard are integrated using the instrument's software.
The concentration of the target analyte is calculated using the following ratio-based formula:
ConcAnalyte = ( AreaAnalyte / AreaIS ) * ConcIS
Where:
-
ConcAnalyte is the calculated concentration of the target lipid.
-
AreaAnalyte is the integrated peak area of the target lipid.
-
AreaIS is the integrated peak area of this compound.
-
ConcIS is the known final concentration of this compound in the sample.
This approach, known as single-point calibration, is effective for relative quantification. For absolute quantification, a multi-point calibration curve should be constructed using authentic standards for each target analyte.
Conclusion and Best Practices
This compound serves as an excellent and versatile internal standard for a broad range of lipidomic applications. Its odd-chain length makes it biochemically distinct from most endogenous lipids, while its physicochemical properties ensure it behaves consistently during sample preparation. For robust and reliable results, researchers should adhere to the following best practices:
-
Verify Purity: Always use a high-purity standard from a reputable supplier.
-
Early Spiking: Add the internal standard at the very first step of sample handling to account for all subsequent variations.
-
Method Validation: Validate the entire workflow, including extraction recovery and linearity, particularly when developing a new assay.
-
Use QC Samples: Regularly analyze pooled quality control (QC) samples throughout an analytical batch to monitor and ensure instrument and process stability.[5]
References
- Benchchem. (n.d.). Application Notes and Protocols for Internal Standard Use in Lipidomics Analysis.
-
Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). Nonadecanamine, N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 58185-32-3, this compound. Retrieved from [Link]
-
ResearchGate. (2016). Odd chain fatty acid as internal standard?. Retrieved from [Link]
-
Görög, M., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). What is the best chemical analytical method (using Internal Standard) for determining all related Fatty Acids using GC-FID (FAMES) in Foods?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). Nonadecanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Nonadecanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Nonadecanoic acid (FDB004043). Retrieved from [Link]
-
Johnson, B. J. S., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Martínez-Arranz, S., et al. (2022). Highly reliable LC-MS lipidomics database for efficient human plasma profiling based on NIST SRM 1950. Journal of Lipid Research. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. Retrieved from [Link]
-
Burla, B., et al. (2018). Recommendations for good practice in MS-based lipidomics. Journal of Lipid Research. Retrieved from [Link]
-
HSC Cores - BookStack. (n.d.). Lipidomics SOP. Retrieved from [Link]
-
Han, X. (2016). Lipidomics for studying metabolism. Nature Reviews Endocrinology. Retrieved from [Link]
-
Wang, M., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. Retrieved from [Link]
-
PubChem. (n.d.). Nonanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). CID 129056683. National Center for Biotechnology Information. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
Han, X., & Jiang, X. (2009). A review of lipidomics technologies and their applications in metabolic research. Metabolomics. Retrieved from [Link]
-
Wenk, M. R. (2005). The emerging field of lipidomics. Nature Reviews Drug Discovery. Retrieved from [Link]
Sources
- 1. Highly reliable LC-MS lipidomics database for efficient human plasma profiling based on NIST SRM 1950 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nonanamide | C9H19NO | CID 70709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CID 129056683 | C24H50N2O2 | CID 129056683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Note: A Multi-Assay Platform for Characterizing the Cellular Activity of Nonadecanamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell-based assays to determine the biological activity of Nonadecanamide. Fatty acid amides are a class of endogenous signaling lipids with diverse physiological roles, yet many, including this compound, remain under-characterized[1][2]. This application note outlines a tiered, logical workflow—from initial cytotoxicity assessment to specific mechanistic assays for apoptosis and anti-inflammatory activity. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and include templates for data presentation and visualization to empower robust and reliable characterization of this novel compound.
Introduction: The Case for Investigating this compound
The fatty acid amide (FAA) family includes well-studied signaling molecules like anandamide, an endogenous cannabinoid, and oleamide, a regulator of the sleep/wake cycle[3][4]. These lipids modulate a wide array of biological processes, making them attractive targets for therapeutic development[1]. This compound, a C19 saturated fatty acid amide, is a structurally simple but largely unstudied member of this family.
Preliminary in silico studies on the related compound, Nonadecanol, suggest potential anti-inflammatory activity through interaction with key inflammatory enzymes like COX-2 and iNOS[5]. This provides a rational starting point for investigating this compound. A systematic screening approach using cell-based assays is the foundational step to profile its biological effects, determine effective concentration ranges, and elucidate its mechanism of action. This guide presents a validated workflow for this purpose.
Recommended Assay Workflow
A logical, tiered approach is essential when characterizing an unknown compound. This minimizes resource expenditure and builds a coherent biological narrative. We propose a three-stage workflow:
-
Stage 1: General Cytotoxicity Screening. To establish a safe and effective dosing window and identify potential anti-proliferative effects.
-
Stage 2: Mechanistic Elucidation of Cell Death. If cytotoxicity is observed, to determine if the mechanism involves programmed cell death (apoptosis).
-
Stage 3: Functional Activity Screening. To investigate specific biological functions, such as anti-inflammatory activity, based on hypotheses for the FAA class.
Caption: A logical workflow for characterizing this compound.
Stage 1 Protocol: Cell Viability and Cytotoxicity (MTT Assay)
Principle and Rationale
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[6]. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals[7]. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization[8]. This assay is a crucial first step to determine the concentration-dependent effect of this compound on cell survival.
Detailed Protocol: MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light[6][9].
-
Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl[9].
-
Sterile, 96-well flat-bottom cell culture plates.
-
Cell line of choice (e.g., HeLa, MCF-7, RAW 264.7 macrophages).
-
Complete culture medium.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete culture medium to a concentration that will result in 50-70% confluency after 24 hours.
-
Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate[9].
-
Scientist's Note: The optimal seeding density is cell-line dependent and should be determined empirically to ensure cells are in the logarithmic growth phase during the assay[9].
-
Include wells with medium only for background control[9].
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration should be <0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of ~0.5 mg/mL[8][9].
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells and should be visible under a microscope[7].
-
Scientist's Note: Serum in the culture medium can interfere with the assay, so using serum-free medium during MTT incubation is recommended.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cells[9].
-
Add 100-150 µL of MTT Solubilization Solution to each well[8][9].
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals[9].
-
-
Data Acquisition:
Data Presentation and Interpretation
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Formula: % Viability = [(AbsorbanceSample - AbsorbanceBlank) / (AbsorbanceControl - AbsorbanceBlank)] * 100
| This compound (µM) | Average Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.088 | 100% |
| 1 | 1.231 | 0.091 | 98.2% |
| 10 | 1.102 | 0.075 | 87.9% |
| 25 | 0.845 | 0.062 | 67.4% |
| 50 | 0.630 | 0.051 | 50.2% |
| 100 | 0.311 | 0.045 | 24.8% |
| 200 | 0.155 | 0.033 | 12.4% |
From this data, an IC₅₀ (the concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression analysis.
Stage 2 Protocol: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
Principle and Rationale
If this compound induces cytotoxicity, it is critical to determine the mode of cell death. Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures their combined activity[10]. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal[10][11]. The signal intensity is directly proportional to the amount of caspase-3/7 activity.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega)[10].
-
Opaque-walled, 96-well cell culture plates (to minimize luminescence crosstalk).
-
Cell line of choice and complete medium.
-
Positive control inducer of apoptosis (e.g., Staurosporine, 1 µM).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and incubate for 24 hours as described in the MTT protocol.
-
Treat cells with a serial dilution of this compound (centered around the previously determined IC₅₀), a vehicle control, and a positive control (Staurosporine).
-
Incubate for a time period known to induce apoptosis (typically 6-24 hours).
-
-
Assay Reagent Preparation:
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium[10].
-
Scientist's Note: This is a homogeneous "add-mix-measure" assay; there is no need to remove the culture medium. The reagent contains a lysis buffer[10].
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds at a low speed.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Presentation and Interpretation
Results are typically expressed as Relative Luminescence Units (RLU) or as fold change over the vehicle control.
| Treatment | Concentration (µM) | Average RLU | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle | 0 | 15,230 | 1,850 | 1.0 |
| This compound | 25 | 45,890 | 4,100 | 3.0 |
| This compound | 50 (IC₅₀) | 185,600 | 15,200 | 12.2 |
| This compound | 100 | 250,100 | 21,500 | 16.4 |
| Staurosporine | 1 | 355,400 | 28,900 | 23.3 |
A significant, dose-dependent increase in luminescence indicates that this compound induces apoptosis through the activation of effector caspases-3 and -7.
Stage 3 Protocol: Anti-Inflammatory Screening (NF-κB Reporter Assay)
Principle and Rationale
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response[12]. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli (like TNF-α or LPS) trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes[13]. An NF-κB luciferase reporter assay uses a cell line engineered to contain a luciferase gene under the control of NF-κB response elements[14][15]. When NF-κB is activated, it drives the expression of luciferase, producing a quantifiable light signal. This assay is a powerful tool to screen for compounds that inhibit this key inflammatory pathway.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Detailed Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T or similar cell line stably transfected with an NF-κB-luciferase reporter construct[14].
-
Inflammatory stimulus: Tumor Necrosis Factor-alpha (TNF-α, typical concentration 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL).
-
Luciferase Assay System (e.g., Promega Luciferase Assay System or similar).
-
Opaque-walled, 96-well cell culture plates.
-
Lysis Buffer.
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells into an opaque-walled 96-well plate at a density that reaches ~80-90% confluency after 24 hours.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Pre-treatment:
-
Remove the culture medium.
-
Add 90 µL of fresh medium containing various concentrations of this compound (use non-toxic concentrations determined from the MTT assay) or vehicle control.
-
Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells and interact with its target.
-
-
Inflammatory Stimulation:
-
Add 10 µL of the inflammatory stimulus (e.g., TNF-α to a final concentration of 10 ng/mL) to all wells except the unstimulated control wells.
-
Incubate for 6-8 hours.
-
Scientist's Note: It is critical to include proper controls: (1) Unstimulated cells + vehicle, (2) Stimulated cells + vehicle (positive control for activation), and (3) Stimulated cells + known inhibitor (e.g., BAY 11-7082) as a positive control for inhibition.
-
-
Cell Lysis:
-
Remove the plate from the incubator and discard the medium.
-
Wash the cells gently with 100 µL of PBS.
-
Add 20-50 µL of 1X Cell Lysis Buffer to each well.
-
Incubate for 15-20 minutes at room temperature on a shaker to ensure complete lysis[15].
-
-
Data Acquisition:
-
Prepare the Luciferase Assay Reagent according to the manufacturer's protocol, ensuring it is at room temperature[15].
-
Transfer 10-20 µL of the cell lysate from each well to a new opaque 96-well luminometer plate.
-
Add 50-100 µL of the Luciferase Assay Reagent to each well, typically using an auto-injector in the luminometer.
-
Measure the luminescence immediately.
-
Data Presentation and Interpretation
Data is normalized to the stimulated vehicle control to calculate the percentage of inhibition.
Formula: % Inhibition = [1 - (RLUSample / RLUStimulated Control)] * 100
| Treatment | This compound (µM) | Average RLU | Standard Deviation | % Inhibition of NF-κB Activity |
| Unstimulated | 0 | 8,500 | 950 | N/A |
| Stimulated (TNF-α) | 0 | 150,000 | 12,500 | 0% |
| Stimulated (TNF-α) | 1 | 132,000 | 11,000 | 12.0% |
| Stimulated (TNF-α) | 5 | 95,000 | 8,700 | 36.7% |
| Stimulated (TNF-α) | 10 | 62,500 | 6,100 | 58.3% |
| Stimulated (TNF-α) | 25 | 35,000 | 4,200 | 76.7% |
A dose-dependent decrease in luminescence in stimulated cells indicates that this compound has anti-inflammatory properties via inhibition of the NF-κB signaling pathway.
Conclusion
This application note provides a robust, multi-assay framework for the initial characterization of this compound. By systematically evaluating cytotoxicity, apoptosis, and anti-inflammatory potential, researchers can efficiently build a comprehensive biological activity profile for this and other novel fatty acid amides. The detailed protocols and interpretation guidelines provided herein are designed to ensure data integrity and reproducibility, paving the way for more advanced mechanistic studies and potential therapeutic development.
References
- Abcam. (n.d.). MTT assay protocol.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Promega Corporation. (n.d.). Caspase 3/7 Activity. Protocols.io.
- Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
- Bio-protocol. (n.d.). NF-κB Reporter Assay.
- BenchChem. (n.d.). Application Notes and Protocols for NF-κB Luciferase Reporter Assay with Pyr-41 Treatment.
- National Institutes of Health. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
- Brannelly, L. A., et al. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE.
- van der Gast, C. J., et al. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase....
- Farrell, E. K. (n.d.).
- OAText. (2018).
- National Institutes of Health. (n.d.). Fatty Acid Amide Signaling Molecules. PMC - PubMed Central.
- MDPI. (n.d.).
- Dovepress. (2014).
- Palempalli, U. M. D., & Yerraguravagari, L. L. (2016). Computational Approach to Detect Anti-inflammatory Activity of Nonadecanol derived from marine Streptomyces carpaticus.
- Frontiers. (n.d.).
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Frontiers. (2023).
Sources
- 1. "Biosynthesis of Fatty Acid Amides" by Emma K. Farrell [digitalcommons.usf.edu]
- 2. oatext.com [oatext.com]
- 3. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 11. Caspase 3/7 Activity [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for the Synthesis of Radiolabeled Nonadecanamide: An Application Guide for Researchers
This document provides a detailed guide for the synthesis, purification, and characterization of radiolabeled Nonadecanamide, a saturated fatty acid amide with a 19-carbon chain. This guide is intended for researchers, scientists, and drug development professionals who require radiolabeled this compound for in vitro and in vivo studies, such as metabolic profiling, receptor binding assays, and pharmacokinetic analysis.
Introduction: The Significance of Radiolabeled this compound
This compound belongs to the class of fatty acid amides, a diverse group of bioactive lipids involved in various physiological processes. To elucidate the precise mechanisms of action, metabolic fate, and distribution of this compound, the use of radiolabeled isotopologues is indispensable. Radiolabeling allows for highly sensitive and quantitative detection of the molecule in complex biological matrices.[1] This guide will focus on the practical aspects of preparing this compound labeled with common radioisotopes such as Tritium (³H) and Carbon-14 (¹⁴C).
The choice of radioisotope and the position of the label are critical considerations that depend on the intended application. Carbon-14 offers the advantage of being a metabolically stable label, as it is part of the carbon backbone of the molecule.[2] Tritium labeling can often provide higher specific activity, which is beneficial for receptor binding studies, but the stability of the label must be carefully considered to avoid loss of the radiolabel due to metabolic processes.[3]
This guide will present two primary strategies for the synthesis of radiolabeled this compound:
-
Strategy 1: Tritium Labeling of an Unsaturated Precursor. This approach involves the synthesis of an unsaturated analog of this compound, followed by catalytic hydrogenation with tritium gas.
-
Strategy 2: Carbon-14 Labeling via a Labeled Precursor. This strategy utilizes a commercially available or synthesized [1-¹⁴C]nonadecanoic acid, which is then converted to the corresponding radiolabeled amide.
Synthesis of Unlabeled this compound Precursor
A robust synthesis of the unlabeled this compound is the foundational step for subsequent radiolabeling. The most common and efficient method involves a two-step process: the conversion of nonadecanoic acid to its acyl chloride, followed by amidation.
Preparation of Nonadecanoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[4][5][6]
Protocol 1: Synthesis of Nonadecanoyl Chloride
Materials:
-
Nonadecanoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (optional, for removal of excess SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, place nonadecanoic acid.
-
Under a fume hood, carefully add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be performed neat or in a dry, inert solvent like dichloromethane or toluene.
-
Attach a reflux condenser fitted with a drying tube.
-
Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride can be removed by distillation or, more conveniently, by co-evaporation with a high-boiling inert solvent like toluene on a rotary evaporator.[6] This step should be performed carefully in a well-ventilated fume hood.
-
The resulting crude nonadecanoyl chloride is a liquid and is typically used in the next step without further purification.
Causality: The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts it into a chlorosulfite intermediate, which readily decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride, driving the reaction to completion.
Amidation of Nonadecanoyl Chloride
The highly reactive nonadecanoyl chloride readily undergoes nucleophilic attack by ammonia to form this compound.[7]
Protocol 2: Synthesis of this compound
Materials:
-
Nonadecanoyl chloride (from Protocol 1)
-
Concentrated aqueous ammonia (e.g., 28-30%) or anhydrous ammonia gas
-
Anhydrous diethyl ether or dichloromethane
-
Beaker or flask
-
Ice bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol, or acetone)
Procedure:
-
Dissolve the crude nonadecanoyl chloride in a suitable anhydrous solvent such as diethyl ether or dichloromethane in a beaker or flask.
-
Cool the solution in an ice bath.
-
While stirring vigorously, slowly add an excess of concentrated aqueous ammonia. A white precipitate of this compound and ammonium chloride will form immediately. Alternatively, anhydrous ammonia gas can be bubbled through the solution.
-
Continue stirring for 30-60 minutes to ensure complete reaction.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove the ammonium chloride byproduct.
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield a white, waxy solid.
-
Dry the purified product under vacuum.
Causality: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of a chloride ion results in the formation of the stable amide bond.
Radiolabeling Strategies and Protocols
Strategy 1: Tritium ([³H]) Labeling via Catalytic Hydrogenation
This strategy involves the synthesis of an unsaturated precursor, nonadecenamide, followed by catalytic reduction with tritium gas (T₂). This method can achieve high specific activities. The position of the double bond in the precursor will determine the location of the tritium atoms.
Workflow for Tritium Labeling of this compound
Caption: Workflow for the synthesis of [³H]this compound.
Protocol 3: Synthesis of [³H]this compound
Part A: Synthesis of Nonadecenamide Precursor The synthesis of the unsaturated precursor, for instance, cis-10-nonadecenamide, would follow a similar two-step procedure as for the saturated analog, starting from cis-10-nonadecenoic acid.
Part B: Catalytic Tritiation This procedure must be performed in a specialized radiochemistry laboratory equipped for handling tritium gas.
Materials:
-
Nonadecenamide
-
Palladium on carbon (Pd/C, typically 5-10%) catalyst
-
Anhydrous solvent (e.g., ethyl acetate, methanol, or THF)
-
Tritium gas (T₂)
-
Hydrogenation apparatus (e.g., a Parr shaker or a dedicated tritium manifold)
-
Filtration setup (e.g., Celite pad)
Procedure:
-
In a hydrogenation vessel, dissolve the nonadecenamide precursor in a suitable anhydrous solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Connect the vessel to the tritium manifold.
-
Evacuate the vessel and backfill with tritium gas to the desired pressure.
-
Stir or shake the reaction mixture at room temperature until the theoretical amount of tritium gas has been consumed. The reaction progress can be monitored by the pressure drop.
-
After the reaction is complete, carefully vent the excess tritium gas according to safety protocols.
-
Purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude [³H]this compound.
Causality: The palladium catalyst facilitates the addition of tritium across the double bond of the nonadecenamide precursor, resulting in the formation of the saturated, tritiated product.
Strategy 2: Carbon-14 ([¹⁴C]) Labeling from [1-¹⁴C]Nonadecanoic Acid
This method involves the conversion of a commercially available or custom-synthesized [1-¹⁴C]nonadecanoic acid to the corresponding amide. This ensures the label is at a metabolically stable position.
Workflow for Carbon-14 Labeling of this compound
Caption: Workflow for the synthesis of [1-¹⁴C]this compound.
Protocol 4: Synthesis of [1-¹⁴C]this compound
This procedure must be performed in a licensed radiochemistry laboratory.
Part A: Synthesis of [1-¹⁴C]Nonadecanoyl Chloride This step is analogous to Protocol 1, but performed on a smaller scale with the radiolabeled starting material.
Materials:
-
[1-¹⁴C]Nonadecanoic acid
-
Thionyl chloride (SOCl₂)
-
Dry, inert solvent (e.g., dichloromethane)
-
Small-scale reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
Procedure:
-
In a small reaction vial, dissolve [1-¹⁴C]nonadecanoic acid in a minimal amount of dry dichloromethane.
-
Add a slight excess of thionyl chloride.
-
Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 1-2 hours.
-
After the reaction, carefully remove the solvent and excess thionyl chloride under a stream of dry nitrogen or by vacuum. The resulting [1-¹⁴C]nonadecanoyl chloride is used directly in the next step.
Part B: Amidation This step is analogous to Protocol 2, performed on a small scale.
Materials:
-
[1-¹⁴C]Nonadecanoyl chloride
-
Concentrated aqueous ammonia or anhydrous ammonia in a suitable solvent
-
Dry dichloromethane
-
Reaction vial
Procedure:
-
Dissolve the crude [1-¹⁴C]nonadecanoyl chloride in a small volume of dry dichloromethane in a reaction vial.
-
Cool the vial in an ice bath.
-
Slowly add an excess of cold, concentrated aqueous ammonia with vigorous stirring.
-
Allow the reaction to proceed for 30 minutes.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude [1-¹⁴C]this compound.
Purification and Quality Control
Purification of the radiolabeled product is crucial to remove any unreacted starting materials and radiochemical impurities. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most common techniques for this purpose.
Radio-Thin-Layer Chromatography (Radio-TLC)
Radio-TLC is a rapid and effective method for monitoring reaction progress and assessing the radiochemical purity of the final product.[8]
Protocol 5: Radio-TLC Analysis of Radiolabeled this compound
Materials:
-
Developing chamber
-
Mobile phase (solvent system)
-
Capillary tubes for spotting
-
Radio-TLC scanner or phosphorimager
Procedure:
-
Prepare a suitable mobile phase. For a non-polar compound like this compound, a mixture of a non-polar and a slightly more polar solvent is effective. A good starting point is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v) or dichloromethane and methanol (e.g., 95:5 v/v).
-
Spot a small amount of the crude radiolabeled product onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to ascend near the top of the plate.
-
Remove the plate and mark the solvent front.
-
Allow the plate to air dry.
-
Analyze the distribution of radioactivity on the plate using a radio-TLC scanner or by exposing it to a phosphor screen.
-
Calculate the retention factor (Rf) for each radioactive spot. The product, being more polar than any unreacted starting fatty acid, will have a lower Rf value.
| Compound | Expected Rf (approximate) |
| Nonadecanoic Acid | Higher Rf |
| This compound | Lower Rf |
Radio-High-Performance Liquid Chromatography (Radio-HPLC)
Radio-HPLC is the preferred method for the final purification of the radiolabeled this compound, offering high resolution and the ability to collect pure fractions. Reversed-phase HPLC is typically used for fatty acids and their derivatives.[11][12]
Protocol 6: Radio-HPLC Purification of Radiolabeled this compound
Materials:
-
HPLC system equipped with a UV detector and a radioactivity detector (e.g., a flow scintillation analyzer)
-
Reversed-phase HPLC column (e.g., C18, 5 µm particle size)
-
Mobile phase solvents (e.g., acetonitrile, water, methanol)
-
Sample vials
Procedure:
-
Dissolve the crude radiolabeled this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Set up the HPLC system with a C18 column.
-
A typical mobile phase for separating long-chain fatty amides is a gradient of acetonitrile and water. For example, a linear gradient from 70% acetonitrile in water to 100% acetonitrile over 20-30 minutes.
-
Inject the sample onto the column.
-
Monitor the elution profile with both the UV detector (if a non-radiolabeled standard is co-injected) and the radioactivity detector.
-
Collect the radioactive peak corresponding to the radiolabeled this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified product.
-
Re-inject a small aliquot of the purified product to confirm its radiochemical purity.
| Parameter | Typical Condition |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70-100% B over 20 min |
| Flow Rate | 1 mL/min |
| Detection | UV (for standard) and Radioactivity |
Characterization of Radiolabeled this compound
The identity, purity, and specific activity of the final product must be confirmed.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For radiolabeled compounds, this is typically performed on the unlabeled analog synthesized in parallel. The fragmentation pattern can provide structural confirmation. For primary long-chain amides, a characteristic fragmentation is the cleavage of the amide bond.[1][13][14][15]
Expected Fragmentation:
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight of this compound (297.5 g/mol ).
-
McLafferty Rearrangement: A prominent peak at m/z 59 is often observed for primary amides, corresponding to the [CH₂=C(OH)NH₂]⁺ ion.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can also occur.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. This is performed on the unlabeled or stable isotope-labeled analog.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
-NH₂ protons: A broad singlet around δ 5.3-6.0 ppm.
-
α-CH₂ protons: A triplet around δ 2.2 ppm.
-
β-CH₂ protons: A multiplet around δ 1.6 ppm.
-
-(CH₂)₁₅- protons: A broad singlet around δ 1.2-1.3 ppm.
-
Terminal -CH₃ protons: A triplet around δ 0.88 ppm.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
Carbonyl carbon (-C=O): Around δ 175-178 ppm.
-
α-CH₂ carbon: Around δ 36 ppm.
-
Methylene carbons (-(CH₂)₁₆-): A series of peaks between δ 25-32 ppm.
Specific Activity Determination
The specific activity (radioactivity per unit mass, e.g., Ci/mmol or Bq/mol) is a critical parameter. It is determined by quantifying the mass of the purified compound (e.g., by UV-Vis spectroscopy or by co-injecting a known amount of a standard during HPLC) and measuring its total radioactivity using a calibrated liquid scintillation counter.
Conclusion
The synthesis of radiolabeled this compound is a multi-step process that requires careful planning and execution in a specialized laboratory setting. The choice between tritium and carbon-14 labeling will depend on the specific research application. The protocols provided in this guide offer a comprehensive framework for the successful synthesis, purification, and characterization of this important research tool. Adherence to proper safety protocols for handling radioactive materials is paramount throughout all procedures.
References
- Valicenti, A. J., Pusch, F. J., & Holman, R. T. (1985). Synthesis of octadecynoic acids and [1-14C] labeled isomers of octadecenoic acids. Lipids, 20(4), 234–242.
-
Organic Syntheses Procedure. stearolic acid. Available at: [Link]
- Chemistry LibreTexts. (2022).
- Miura, T., Held, I. E., Oishi, S., Naruto, M., & Saito, S. (2013). Catalytic hydrogenation of unactivated amides enabled by hydrogenation of catalyst precursor. Tetrahedron Letters, 54(21), 2674–2678.
- de Souza, J. S., & Vasconcellos, M. A. (2018).
- Demibas, N. (2016). DFT Calculations of 1H and 13C NMR Chemical Shifts in Transition Metal Hydrides. Dalton Transactions, 45(13), 5646-5657.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Dong, J., & Porco, J. A. (2017). Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants.
- MAC-MOD Analytical.
- ResearchGate. (2018).
- Sherma, J. (2000). Stationary Phases for Modern Thin-Layer Chromatography. LCGC North America, 18(6), 554-565.
- Christie, W. W. (1998).
- Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions.
- Dembitsky, V. M. (2006). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 11(12), 977-993.
- Annamalai University. Unit 2.
- Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2011). Towards a general ruthenium-catalyzed hydrogenation of secondary and tertiary amides to amines. Chemical Science, 2(8), 1579-1583.
- Borch, R. F. (1975). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry, 47(14), 2437-2439.
- Chemistry Hall.
- ResearchGate. (2018). How i can modify fatty acid in to acyl chloride using thionyl chloride ?.
- Royal Society of Chemistry. (2018).
- Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy.
- Reddit. (2022). Synthesis of Acyl Chlorides with Thionyl Chloride.
- Agilent. (2011).
- Sigma-Aldrich. NMR Chemical Shifts of Impurities.
- Creative Proteomics.
- Annamalai University. Unit 2.
- Maulide, N., & Della-Sala, G. (2012). Chemoselective α,β‐Dehydrogenation of Saturated Amides.
- Google Patents. (2001). Method for producing acid chlorides.
- AOCS. (2019).
- Oregon St
- Chemistry LibreTexts. (2023).
- Brady, R. N., & Gurin, S. (1952). Synthesis and characterization of 3-ketohexadecanoic acid-1-14C, dl-3-hydroxyhexadecanoic acid-1-14C, and trans-2-hexadecenoic acid-1-14C. Journal of Biological Chemistry, 199(1), 421-429.
- He, Z., & Hartwig, J. F. (2019). Site-Selective Copper(I)-Catalyzed Hydrogenation of Amides. Journal of the American Chemical Society, 141(42), 16738-16743.
- AIP Publishing. (2019).
- Cayman Chemical. (2024).
- Valicenti, A. J., Pusch, F. J., & Holman, R. T. (1981). Synthesis of [1-14C]labeled isomers of cis- and trans-octadecenoic acids and synthesis of octadecynoic acids. Progress in Lipid Research, 20, 763-767.
Sources
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 11. agilent.com [agilent.com]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Application Notes and Protocols: Nonadecanamide as a Tool for Studying Fatty Acid Amide Hydrolase (FAAH)
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Fatty Acid Amide Hydrolase (FAAH) in Endocannabinoid Signaling
The endocannabinoid system (ECS) is a crucial neuromodulatory and signaling network that plays a pivotal role in maintaining physiological homeostasis.[1][2] It is comprised of cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands, known as endocannabinoids, and the enzymes responsible for their synthesis and degradation.[3][4] The primary endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).[2] These molecules are implicated in a wide array of physiological processes, including pain perception, inflammation, mood, and memory.[5]
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that is a key catabolic enzyme within the ECS.[6][7] Its principal function is the termination of anandamide signaling through the hydrolysis of AEA into arachidonic acid and ethanolamine.[8] FAAH can also hydrolyze other bioactive fatty acid amides, thereby regulating a broad class of lipid signaling molecules.[9][10] Given its central role in modulating endocannabinoid tone, FAAH has emerged as a significant therapeutic target for a variety of pathological conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases.[5][11] The inhibition of FAAH leads to an elevation of endogenous anandamide levels, which in turn enhances cannabinoid receptor signaling in a spatially and temporally specific manner.[12] This indirect modulation of the ECS is a promising therapeutic strategy that may avoid the undesirable psychotropic side effects associated with direct CB1 receptor agonists.[13]
This guide provides a comprehensive overview of the use of long-chain fatty acid amides, with a focus on Nonadecanamide, as tools to investigate the function and inhibition of FAAH. While a large body of research has focused on specific FAAH inhibitors, the study of its substrate specificity and the interaction with a variety of fatty acid amides remains a critical area of investigation. This compound, a 19-carbon saturated fatty acid amide, serves as a valuable, albeit less common, tool for probing the substrate-binding pocket and understanding the structural determinants of FAAH activity.
The Endocannabinoid Signaling Pathway and the Role of FAAH
The following diagram illustrates the central role of FAAH in the degradation of the endocannabinoid anandamide and the subsequent termination of its signaling cascade.
Figure 1. Endocannabinoid signaling pathway featuring FAAH.
This compound and Other Long-Chain Fatty Acid Amides as Probes for FAAH Activity
While FAAH demonstrates a preference for hydrolyzing unsaturated fatty acid amides like anandamide and oleamide, it is capable of processing a range of fatty acid amide substrates.[9] The length and saturation of the acyl chain are critical determinants of substrate binding and turnover. Systematic studies have revealed a parabolic relationship between the acyl chain length of saturated fatty acid amides and their potency as FAAH inhibitors, with optimal activity observed for chain lengths between C8 and C12.[9] Fatty acid amides with longer chains, such as this compound (C19), are generally weaker inhibitors but can serve as valuable substrates for characterizing the enzyme's kinetic properties and active site architecture.
The use of this compound and other long-chain fatty acid amides allows researchers to:
-
Determine the kinetic parameters (Km and Vmax) of FAAH for a broader range of substrates, providing insights into the enzyme's substrate specificity.
-
Probe the dimensions and hydrophobicity of the acyl chain-binding pocket within the FAAH active site.[9]
-
Develop and validate novel FAAH activity assays that may offer advantages over existing methods, such as improved solubility or different detection modalities.
-
Serve as a reference compound in competitive binding assays to identify and characterize novel FAAH inhibitors.
Quantitative Data: A Comparative Look at FAAH Substrates
| Substrate | Acyl Chain | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Anandamide (AEA) | C20:4 | ~2-10 | ~5-15 | [8] |
| Oleamide | C18:1 | ~20-100 | ~5-10 | [11] |
| Palmitoylethanolamide (PEA) | C16:0 | ~15-25 | ~4-8 | [6] |
| Myristamide | C14:0 | Varies | Varies | [9] |
| Lauroylamide | C12:0 | Varies | Varies | [9] |
| This compound | C19:0 | N/A | N/A |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., enzyme source, buffer composition, temperature). "N/A" indicates that specific data for this compound is not available in the cited literature.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the interaction of this compound and other fatty acid amides with FAAH.
Protocol 1: In Vitro FAAH Activity Assay (Radiometric)
This protocol is considered a gold standard for its sensitivity and direct measurement of product formation. It is based on the hydrolysis of a radiolabeled fatty acid amide substrate.
Rationale: This assay directly measures the enzymatic activity of FAAH by quantifying the formation of the radiolabeled fatty acid product, which is separated from the unreacted substrate by chromatography.
Materials:
-
Recombinant human or rat FAAH (commercially available)
-
[³H]-Nonadecanamide or another radiolabeled fatty acid amide (custom synthesis may be required)
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
Quench Solution: Chloroform/Methanol (1:1, v/v)
-
Scintillation cocktail
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane/ethyl acetate/acetic acid, 70:30:1, v/v/v)
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Dilute the recombinant FAAH to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically through enzyme titration experiments.
-
Substrate Preparation: Prepare a stock solution of [³H]-Nonadecanamide in ethanol or DMSO. Further dilute to the desired final concentration in Assay Buffer. It is crucial to ensure the substrate remains in solution; the addition of a small amount of fatty acid-free BSA (e.g., 0.1%) can aid solubility.
-
Reaction Initiation: In a microcentrifuge tube, combine 50 µL of the diluted enzyme solution with 50 µL of the diluted [³H]-Nonadecanamide solution to initiate the reaction. For control reactions, use heat-inactivated enzyme or a known FAAH inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction, which should be established in preliminary time-course experiments.
-
Reaction Termination: Stop the reaction by adding 200 µL of the ice-cold Quench Solution. Vortex vigorously for 30 seconds.
-
Phase Separation: Centrifuge the tubes at 1,000 x g for 5 minutes to separate the aqueous and organic phases. The hydrolyzed fatty acid product will partition into the organic phase, while the unreacted amide substrate will remain predominantly in the aqueous phase.
-
Product Quantification (TLC): a. Carefully spot a known volume (e.g., 20 µL) of the organic (lower) phase onto a TLC plate. b. Develop the TLC plate in the appropriate developing solvent until the solvent front reaches near the top of the plate. c. Allow the plate to air dry. d. Visualize the spots corresponding to the fatty acid product and the unreacted substrate (e.g., using iodine vapor or by running non-radiolabeled standards in parallel). e. Scrape the silica gel from the areas corresponding to the product and substrate spots into separate scintillation vials. f. Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate. Express FAAH activity as pmol of product formed per minute per mg of protein.
Protocol 2: In Vitro FAAH Activity Assay (Fluorometric)
This high-throughput compatible assay utilizes a fluorogenic FAAH substrate. While a specific fluorogenic version of this compound may not be available, this protocol is valuable for screening inhibitors using a validated substrate in the presence of competing long-chain fatty acid amides.
Rationale: This assay relies on the FAAH-catalyzed cleavage of a non-fluorescent substrate to release a highly fluorescent product, providing a continuous and high-throughput method to measure enzyme activity.
Materials:
-
FAAH Activity Assay Kit (e.g., from Cayman Chemical or Elabscience) containing:
-
FAAH enzyme (human or rat recombinant)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Assay Buffer
-
Fluorescent standard (e.g., 7-amino-4-methylcoumarin, AMC)
-
-
This compound or other test compounds
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (excitation/emission ~360/460 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a standard curve using the provided fluorescent standard (AMC) to enable the conversion of relative fluorescence units (RFU) to the amount of product formed.
-
Assay Setup: a. To the wells of the 96-well plate, add the following in order:
- Assay Buffer
- This compound or test inhibitor (at various concentrations)
- FAAH enzyme b. Pre-incubate the plate at 37°C for 10-15 minutes to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic FAAH substrate to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes using a fluorescence plate reader.
-
Data Analysis: a. For each time point, subtract the background fluorescence (from wells without enzyme) from the fluorescence of the experimental wells. b. Determine the rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot. c. For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value. d. To determine the kinetic parameters of this compound as a substrate (if a suitable direct assay is developed), vary the substrate concentration and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Protocol 3: Cell-Based FAAH Functional Assay
This protocol allows for the assessment of FAAH activity within a cellular context, providing a more physiologically relevant system.
Rationale: By measuring the breakdown of a substrate in whole cells, this assay accounts for factors such as cell permeability and potential off-target effects of test compounds, providing a more comprehensive understanding of a compound's effect on FAAH activity in a biological system.
Materials:
-
Cell line with endogenous or overexpressed FAAH (e.g., HEK293, BV-2 microglia)
-
Cell culture medium and supplements
-
This compound or other fatty acid amide substrate
-
FAAH inhibitor (e.g., URB597) as a positive control
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
LC-MS/MS system for quantification of the fatty acid amide and its corresponding fatty acid
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to ~80-90% confluency.
-
Compound Treatment: a. For inhibitor studies, pre-incubate the cells with various concentrations of the test inhibitor or a known FAAH inhibitor (e.g., URB597) for a specified time (e.g., 1-4 hours). b. Add the this compound substrate to the cell culture medium at a final concentration that is below its cytotoxic level.
-
Incubation: Incubate the cells for a defined period (e.g., 1-6 hours) to allow for substrate uptake and metabolism by cellular FAAH.
-
Cell Lysis and Extraction: a. Wash the cells with ice-cold PBS to remove any remaining extracellular substrate. b. Lyse the cells with Lysis Buffer. c. Perform a lipid extraction from the cell lysate (e.g., using a Bligh-Dyer or Folch extraction).
-
Quantification by LC-MS/MS: a. Analyze the lipid extracts using a validated LC-MS/MS method to quantify the levels of the parent fatty acid amide (this compound) and its hydrolyzed product (nonadecanoic acid).
-
Data Analysis: a. Calculate the rate of substrate hydrolysis by determining the ratio of the product to the remaining substrate. b. In inhibitor studies, determine the IC50 of the test compound by plotting the inhibition of substrate hydrolysis as a function of the inhibitor concentration.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for determining the kinetic parameters of a novel fatty acid amide substrate for FAAH.
Figure 2. Workflow for FAAH kinetic parameter determination.
Conclusion
The study of Fatty Acid Amide Hydrolase is paramount to understanding the intricate workings of the endocannabinoid system and for the development of novel therapeutics. While much of the focus has been on potent and selective inhibitors, a thorough characterization of FAAH's interaction with a diverse range of substrates, including long-chain fatty acid amides like this compound, is essential for a complete understanding of its biological function. The protocols and conceptual framework provided in this guide are designed to empower researchers to explore the nuances of FAAH activity, ultimately contributing to the advancement of this exciting field of research.
References
-
Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. [Link]
-
Boger, D. L., & Miyauchi, H. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Ramachandran, P. V., Ed.; Endocannabinoids; Springer Berlin Heidelberg: Berlin, Heidelberg, 1–30. [Link]
-
Deutsch, D. G. (2002). The fatty acid amide hydrolase (FAAH). Prostaglandins, leukotrienes, and essential fatty acids, 66(2-3), 97–104. [Link]
-
Bisogno, T., & Maccarrone, M. (2013). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International journal of molecular sciences, 14(3), 5594–5608. [Link]
-
Justinova, Z., & Goldberg, S. R. (2008). Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates. Biological psychiatry, 64(11), 930–937. [Link]
-
Ahn, K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on therapeutic targets, 12(10), 1179–1193. [Link]
-
Deutsch, D. G. (2002). The fatty acid amide hydrolase (FAAH). Prostaglandins, leukotrienes, and essential fatty acids, 66(2-3), 97–104. [Link]
-
Omeir, R., & Deutsch, D. G. (2001). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Analytical biochemistry, 291(1), 130–135. [Link]
-
Wikipedia. (2024). Endocannabinoid system. In Wikipedia. [Link]
-
Rahman, M. M., & Islam, M. R. (2019). Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. Molecules (Basel, Switzerland), 24(8), 1475. [Link]
-
Silvestri, C., & Di Marzo, V. (2021). Endocannabinoid System: Chemical Characteristics and Biological Activity. International journal of molecular sciences, 22(11), 5643. [Link]
-
Slastnikova, J., & Kacer, P. (2021). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. International journal of molecular sciences, 22(21), 11883. [Link]
-
Caprioli, D., & Justinova, Z. (2012). Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place?. Journal of psychopharmacology (Oxford, England), 26(10), 1313–1320. [Link]
-
Rodríguez de Fonseca, F., & Navarro, M. (2009). The endocannabinoid system: Physiology and pharmacology. Alcohol and alcoholism (Oxford, Oxfordshire), 44(1), 2–14. [Link]
-
Makriyannis, A., & Zvonok, A. (2014). The interaction of fatty acid amide hydrolase (FAAH) inhibitors with an anandamide carrier protein using (19)F-NMR. Journal of molecular recognition : JMR, 27(10), 612–618. [Link]
-
Teaster, N. D., & Chapman, K. D. (2014). Fatty Acid Amide Hydrolases: An Expanded Capacity for Chemical Communication?. Plant signaling & behavior, 9(10), e974391. [Link]
-
Patel, S. S., & Savjani, J. K. (2022). Research Article Cytotoxic Activity, Cell Cycle Inhibition, and Apoptosis-Inducing Potential of Athyrium hohenackerianum (Lady Fern) against Human Cancer Cell Lines. Scientifica, 2022, 1–15. [Link]
-
Di Marzo, V., & Fontana, A. (2002). The endocannabinoid system: a general view and latest additions. British journal of pharmacology, 136(6), 769–774. [Link]
-
Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. [Link]
-
Canadian Nurses Association. (2021, May 25). The Endocannabinoid System [Video]. YouTube. [Link]
-
Pessoa, J. C., & Correia, I. (2025). Bioactivity of Decavanadate Compounds: Can Their In Vitro and In Vivo Effects Be Assessed in a Simple Manner?. Inorganic chemistry. [Link]
-
Pessoa, J. C., & Correia, I. (2025). Bioactivity of Decavanadate Compounds: Can Their In Vitro and In Vivo Effects Be Assessed in a Simple Manner?. Inorganic chemistry. [Link]
Sources
- 1. Endocannabinoid system - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Endocannabinoid System: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The endocannabinoid system: a general view and latest additions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Nonadecanamide in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of Nonadecanamide (NAA) in animal models. This document synthesizes established methodologies for analogous lipid signaling molecules with best practices in animal research to offer a robust framework for investigating the therapeutic potential of NAA.
Introduction to this compound (NAA)
This compound is a primary fatty acid amide, a class of endogenous lipid signaling molecules that includes the more extensively studied N-palmitoylethanolamide (PEA) and N-oleoylethanolamide (OEA).[1] While research on NAA is emerging, its structural similarity to other bioactive lipids suggests potential roles in various physiological processes, including inflammation, pain, and metabolic regulation. The lipophilic nature of NAA presents specific challenges and considerations for its formulation and administration in preclinical animal studies.
Physicochemical Properties (Inferred and Comparative)
Due to the limited direct data on this compound, its physicochemical properties are inferred from related long-chain alkanes and amides.
| Property | Inferred Value/Characteristic for this compound | Rationale & Comparative Compounds |
| Molecular Formula | C₁₉H₃₉NO | Based on the structure of a 19-carbon saturated fatty acid amide. |
| Molecular Weight | ~297.5 g/mol | Calculated based on the molecular formula. |
| Appearance | Waxy solid | Similar to Nonadecane, which is a waxy solid.[2] |
| Solubility | Insoluble in water; Soluble in organic solvents and oils. | Long-chain alkanes and amides are characteristically lipophilic.[2] |
| Melting Point | Likely between 90-110 °C | Based on the melting points of similar long-chain amides like Decanamide.[3] |
Causality in Experimental Design: Pre-formulation and Vehicle Selection
The success of in vivo studies with lipophilic compounds like NAA is critically dependent on the choice of an appropriate delivery vehicle. The vehicle must not only solubilize the compound but also be non-toxic and minimally interfere with the biological system under investigation.[4][5]
Vehicle Selection for Different Administration Routes
The choice of vehicle is intrinsically linked to the intended route of administration.
| Route of Administration | Recommended Vehicle Systems | Rationale and Considerations |
| Intraperitoneal (i.p.) | - Saline with a low percentage of a solubilizing agent (e.g., DMSO, Tween 80).- Oil-based vehicles (e.g., corn oil, sesame oil). | Aqueous-based systems with co-solvents are common for i.p. injections.[6][7] Oil-based vehicles can also be used for highly lipophilic drugs.[6] |
| Oral Gavage (p.o.) | - Oil-based vehicles (e.g., corn oil, olive oil).- Aqueous suspensions with suspending agents. | Oil-based vehicles are suitable for oral administration of lipophilic compounds.[6] Suspensions can be used if the compound cannot be fully dissolved. |
| Subcutaneous (s.c.) | - Oil-based vehicles.- Specialized formulations (e.g., liposomes, nanoparticles). | Oil-based vehicles can form a depot for slow release.[8] Advanced formulations can improve bioavailability.[6][9] |
| Intravenous (i.v.) | - Buffered solutions with solubilizing agents (e.g., cyclodextrins).- Lipid emulsions (e.g., Intralipid). | Requires sterile, isotonic solutions. Oil-based vehicles are generally not suitable unless formulated as an emulsion.[6] |
dot
Caption: Workflow for vehicle selection based on NAA properties and administration route.
Step-by-Step Experimental Protocols
The following protocols are based on established methods for analogous fatty acid amides and should be optimized for this compound in your specific experimental context.
Protocol for Intraperitoneal (i.p.) Administration
This route is common for systemic delivery in rodent models.[10][11][12][13]
Materials:
-
This compound (NAA)
-
Vehicle (e.g., sterile saline with 5% Tween 80 and 5% DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles (appropriate gauge for the animal model)
Procedure:
-
Preparation of Vehicle: In a sterile tube, combine the required volumes of Tween 80 and DMSO. Add sterile saline to the final volume and mix thoroughly.
-
Dissolving NAA: Weigh the desired amount of NAA and add it to the vehicle. Vortex vigorously. Gentle warming or sonication may be required to aid dissolution.
-
Final Formulation: Ensure the final solution is homogenous and free of precipitates before administration.
-
Dosing: Based on studies with similar compounds, a starting dose range of 5-20 mg/kg can be considered.[7][12][13]
-
Administration: Inject the solution into the intraperitoneal cavity of the animal, taking care to avoid puncturing internal organs.
Protocol for Oral Gavage (p.o.) Administration
Oral administration is relevant for assessing the potential for oral bioavailability.
Materials:
-
This compound (NAA)
-
Vehicle (e.g., corn oil)
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles (size-appropriate for the animal)
-
Syringes
Procedure:
-
Preparation of Formulation: Weigh the required amount of NAA and suspend or dissolve it in the appropriate volume of corn oil. Vortex thoroughly to ensure a uniform suspension/solution.
-
Dosing: Similar to i.p. administration, a dose range of 5-20 mg/kg can be a starting point.
-
Administration: Administer the formulation directly into the stomach using a gavage needle. Ensure proper technique to prevent aspiration.
Protocol for Subcutaneous (s.c.) Administration
This route can provide a slower release profile.
Materials:
-
This compound (NAA)
-
Vehicle (e.g., sesame oil)
-
Sterile tubes
-
Vortex mixer
-
Syringes and needles
Procedure:
-
Formulation: Prepare a solution or suspension of NAA in the chosen oil-based vehicle.
-
Dosing: The appropriate dose will depend on the study's objectives.
-
Administration: Inject the formulation into the subcutaneous space, typically in the scruff of the neck for rodents.
dot
Caption: General experimental workflow for NAA administration.
Self-Validating Systems: Controls and Considerations
To ensure the trustworthiness of your findings, a robust experimental design with appropriate controls is essential.
-
Vehicle Control: Always include a group of animals that receives the vehicle alone. This is crucial as some vehicles, like DMSO and certain oils, can have biological effects of their own.[4][5]
-
Dose-Response Studies: Conduct pilot studies to determine the optimal dose range for NAA. This will help to identify a dose that elicits a biological effect without causing toxicity.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: For more advanced studies, consider PK/PD analysis to understand the absorption, distribution, metabolism, and excretion (ADME) of NAA, and to correlate its concentration with its biological effects.[14]
-
Animal Welfare: Monitor animals closely for any adverse effects following administration. Adjust protocols as necessary to ensure animal welfare.
Potential Biological Pathways and Mechanisms of Action
While the specific targets of NAA are still under investigation, it is hypothesized to act through similar pathways as other fatty acid amides like PEA and OEA.
dot
Caption: Hypothesized signaling pathways for this compound.
These pathways are primarily based on the known mechanisms of OEA and PEA, which are known to activate peroxisome proliferator-activated receptor-alpha (PPAR-α) and are degraded by fatty acid amide hydrolase (FAAH).[7][10][11][15][16][17][18] Activation of PPAR-α by these lipids leads to downstream effects that reduce inflammation and oxidative stress.[15][17][19][20]
Conclusion
The successful in vivo administration of this compound requires careful consideration of its lipophilic nature. By leveraging knowledge from structurally similar fatty acid amides and adhering to rigorous experimental design, researchers can effectively investigate the biological functions and therapeutic potential of this emerging lipid mediator. The protocols and considerations outlined in these application notes provide a solid foundation for such studies.
References
-
Oleoylethanolamide Reduces Hepatic Oxidative Stress and Endoplasmic Reticulum Stress in High-Fat Diet-Fed Rats. PubMed Central.[Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate.[Link]
-
Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed.[Link]
-
Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects. PubMed Central.[Link]
-
Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? PubMed Central.[Link]
-
Decavanadate effects in biological systems. PubMed.[Link]
-
Oleoylethanolamide Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial. ResearchGate.[Link]
-
Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? PubMed.[Link]
-
Subcutaneous administration of biotherapeutics: Current experience in animal models. ResearchGate.[Link]
-
Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. PubMed.[Link]
-
Decavanadate effects in biological system | Request PDF. ResearchGate.[Link]
-
decanamide - Chemical & Physical Properties by Cheméo. Cheméo.[Link]
-
Palmitoylethanolamide as a Supplement: The Importance of Dose-Dependent Effects for Improving Nervous Tissue Health in an In Vitro Model. MDPI.[Link]
-
Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. ResearchGate.[Link]
-
Bioactivity of Decavanadate Compounds: Can Their In Vitro and In Vivo Effects Be Assessed in a Simple Manner? PubMed.[Link]
-
Replacing mammals in drug development: Non-mammalian models accelerate translational and pre-clinical research. PubMed Central.[Link]
-
Effect of Oleoylethanolamide-Based Dietary Supplement on Systemic Inflammation in the Development of Alimentary-Induced Obesity in Mice. PubMed Central.[Link]
-
Fatty Acid Amide Hydrolase Controls Mouse Intestinal Motility In Vivo. Realm of Caring Foundation.[Link]
-
In Vivo Nanotoxicity Assays in Animal Models. ResearchGate.[Link]
-
Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. PubMed Central.[Link]
-
Oleoylethanolamide supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials. Frontiers.[Link]
-
Inhibiting Fatty Acid Amide Hydrolase Ameliorates Enteropathy in Diabetic Mice: A Cannabinoid 1 Receptor Mediated Mechanism. MDPI.[Link]
-
Nonadecane | C19H40 | CID 12401. PubChem.[Link]
-
(PDF) Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects. ResearchGate.[Link]
-
Oleoylethanolamide (OEA). CV Research.[Link]
-
"Biosynthesis of Fatty Acid Amides" by Emma K. Farrell. Digital Commons @ USF.[Link]
-
Enhancing effects of lipophilic vehicles on skin penetration of methyl nicotinate in vivo. PubMed.[Link]
-
Chronic palmitoylethanolamide administration via slow-release subcutaneous pellets promotes neuroprotection and mitigates neuroinflammation in the Tg2576 mouse model of Alzheimer's disease. PubMed Central.[Link]
-
Nonadecanal | C19H38O | CID 176926. PubChem.[Link]
-
Liposomes as Drug Delivery Vehicles. Labinsights.[Link]
-
Palmitoylethanolamide Reduces Colon Cancer Cell Proliferation and Migration, Influences Tumor Cell Cycle and Exerts In Vivo Chemopreventive Effects. MDPI.[Link]
-
Nonadecanoic-d37 acid | C19H38O2 | CID 129892628. PubChem.[Link]
-
Decanamide | C10H21NO | CID 75347. PubChem.[Link]
Sources
- 1. "Biosynthesis of Fatty Acid Amides" by Emma K. Farrell [digitalcommons.usf.edu]
- 2. Nonadecane | C19H40 | CID 12401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decanamide | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting Fatty Acid Amide Hydrolase Ameliorates Enteropathy in Diabetic Mice: A Cannabinoid 1 Receptor Mediated Mechanism | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. realmofcaring.org [realmofcaring.org]
- 13. mdpi.com [mdpi.com]
- 14. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oleoylethanolamide Reduces Hepatic Oxidative Stress and Endoplasmic Reticulum Stress in High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Oleoylethanolamide-Based Dietary Supplement on Systemic Inflammation in the Development of Alimentary-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Oleoylethanolamide supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 18. cvresearch.info [cvresearch.info]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Analytical methods for detecting Nonadecanamide in complex matrices
An Application Guide for the Robust Detection of Nonadecanamide in Complex Matrices
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methodologies for the quantitative and qualitative detection of this compound, a long-chain primary fatty acid amide, in complex biological and environmental matrices. Recognizing the inherent challenges posed by low endogenous concentrations and significant matrix interference, this guide emphasizes the critical interplay between strategic sample preparation and advanced chromatographic-mass spectrometric techniques. We will explore the causality behind experimental choices, moving beyond rote protocols to empower researchers with the foundational knowledge required for robust method development and validation. Detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, underpinned by a rigorous discussion of method validation principles to ensure data integrity and trustworthiness.
Introduction: The Analytical Challenge of this compound
This compound (C₁₉H₃₉NO) is a saturated fatty acid amide. Like other molecules in its class, its biological roles are a subject of ongoing research, with potential involvement in signaling pathways analogous to the endocannabinoid system. Its detection in complex matrices such as plasma, serum, tissue homogenates, or food products is analytically challenging for two primary reasons:
-
Low Abundance: Endogenous levels are often extremely low, requiring highly sensitive analytical instrumentation.
-
Matrix Complexity: The sample matrix is replete with interfering compounds, particularly other lipids, which can mask the analyte signal or interfere with the ionization process, a phenomenon known as the matrix effect[1].
Therefore, a successful analytical method is not defined solely by the instrument's capability but by a holistic workflow that begins with highly efficient and selective sample preparation.
Foundational Strategy: Sample Preparation
The primary objective of sample preparation is to isolate this compound from the bulk of the matrix, concentrate it, and present it in a solvent compatible with the chosen analytical instrument. The choice between methods depends on the matrix type, required throughput, and available resources.
Liquid-Liquid Extraction (LLE)
LLE operates on the principle of differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2][3] For lipophilic compounds like this compound, LLE is a classic and effective approach.
Causality: The long hydrocarbon tail of this compound imparts significant non-polar character, causing it to preferentially partition into an organic solvent when mixed with an aqueous matrix like plasma. A study comparing various extraction methods for similar endocannabinoids found that a simple LLE using toluene yielded high recovery (>85%) and low ionization suppression, making it a highly suitable choice.[4]
Generalized LLE Protocol:
-
Sample Preparation: To 1 mL of aqueous sample (e.g., plasma), add an internal standard. For solid samples, homogenization in a suitable buffer is required first.
-
Protein Precipitation (Optional but Recommended for Biological Fluids): Add 2 mL of cold acetone or acetonitrile. Vortex vigorously and centrifuge to pellet precipitated proteins. Transfer the supernatant to a clean tube. This step disrupts protein-analyte binding and prevents emulsions.[5][6]
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., Toluene, or a 2:1 mixture of Chloroform:Methanol).[4]
-
Mixing: Vortex vigorously for 1-2 minutes to ensure intimate contact between the two phases.
-
Phase Separation: Centrifuge at low speed (e.g., 2000 x g) for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (containing this compound) to a new tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a solvent compatible with the injection for GC-MS or LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE has become a preferred method over LLE due to its efficiency, higher potential for automation, reduced solvent consumption, and cleaner extracts.[7] The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a different solvent.[7][8][9][10][11][12]
Causality: For this compound, a reversed-phase SPE (RP-SPE) approach is most effective. The non-polar C18- or polymer-based (e.g., Hydrophilic-Lipophilic Balanced - HLB) sorbent retains the lipophilic this compound from the aqueous sample via hydrophobic interactions. Polar matrix components pass through unretained. A subsequent wash with a weak organic solvent removes moderately non-polar interferences, while a strong organic solvent is used to disrupt the hydrophobic interactions and elute the purified this compound. One study demonstrated that SPE achieved a 60% extraction efficiency for the endocannabinoid anandamide from plasma, significantly outperforming a conventional organic solvent extraction method (19% efficiency).[12]
Generalized SPE Protocol (Reversed-Phase):
-
Conditioning: Pass 1-2 column volumes of methanol or acetonitrile through the cartridge to wet the sorbent and activate the functional groups.
-
Equilibration: Pass 1-2 column volumes of deionized water or an aqueous buffer (matching the sample's pH) to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1-2 column volumes of a weak solvent (e.g., 5-10% methanol in water) to wash away polar and weakly retained interferences.
-
Elution: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) to elute the retained this compound.
-
Evaporation & Reconstitution: As with LLE, evaporate the eluate and reconstitute in the appropriate injection solvent.
Diagram: General Sample Preparation Workflow
Caption: High-level workflow for extracting this compound.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8][9] It provides excellent chromatographic resolution and highly specific identification based on mass spectral libraries.
Causality: this compound has sufficient volatility to be amenable to GC analysis, often without derivatization. Electron Ionization (EI) at 70 eV is a standardized, high-energy method that produces reproducible fragmentation patterns, which act as a chemical fingerprint for the molecule.[13] These patterns can be compared against commercial or in-house spectral libraries for confident identification.
Step-by-Step GC-MS Protocol
-
Sample Introduction: Inject 1 µL of the reconstituted sample extract into the GC inlet, which is typically heated to 250-300°C to ensure rapid volatilization.[13][14][15] A splitless injection mode is often preferred for trace analysis to maximize the amount of analyte reaching the column.[13]
-
Chromatographic Separation:
-
Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, VF-5), is ideal. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[13][15]
-
Carrier Gas: Helium is used at a constant flow rate of approximately 1.0-1.2 mL/min.[13][14][15]
-
Oven Program: A temperature gradient is crucial for separating the analyte from matrix components. A typical program might be:
-
-
Mass Spectrometry Detection:
-
Interface: The transfer line from the GC to the MS is heated (e.g., 280°C) to prevent analyte condensation.[14]
-
Ion Source: Electron Ionization (EI) at 70 eV is standard. The source temperature is typically maintained around 230°C.[13][14]
-
Mass Analyzer: A quadrupole analyzer is common. For initial identification, a full scan mode (e.g., m/z 40-600) is used to acquire the full fragmentation pattern.[13] For enhanced sensitivity and quantification, Selected Ion Monitoring (SIM) is used, where the detector only monitors specific, characteristic ions of this compound.[8]
-
Data Interpretation & Fragmentation
The mass spectrum of this compound will show a molecular ion (M⁺) at m/z 297. Key fragmentation in amides often involves cleavage near the carbonyl group.[16] The McLafferty rearrangement can produce a prominent peak at m/z 59 for primary amides. Other characteristic fragments will arise from the cleavage of the long alkyl chain, often showing a series of peaks separated by 14 mass units (-CH₂-).[16]
| Parameter | Typical Setting | Rationale |
| GC Column | HP-5MS (30m x 0.25mm x 0.25µm) | Good general-purpose column for semi-volatile compounds.[13] |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis.[13] |
| Inlet Temp. | 280 °C | Ensures rapid and complete sample vaporization. |
| Oven Program | 50°C ramp to 320°C | Separates analytes based on boiling point.[13] |
| Ionization Mode | Electron Ionization (EI), 70 eV | Produces standardized, reproducible fragmentation patterns.[13] |
| Acquisition Mode | SCAN (Qualitative), SIM (Quantitative) | SCAN provides full fingerprint; SIM provides maximum sensitivity.[8] |
Diagram: GC-MS Analytical Workflow
Caption: The sequential process of GC-MS analysis.
Analytical Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for quantifying low-level analytes in highly complex matrices.[17] Its major advantage is its exceptional sensitivity and selectivity, derived from monitoring a specific fragmentation reaction of the target analyte.
Causality: LC is ideal for compounds that may have lower volatility or thermal instability. Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, making it perfect for selecting a "precursor ion" for MS/MS analysis. The subsequent fragmentation in the collision cell is controlled and specific, allowing for the creation of a highly selective Multiple Reaction Monitoring (MRM) assay that virtually eliminates matrix interference.[5][18][19]
Step-by-Step LC-MS/MS Protocol
-
Chromatographic Separation (LC):
-
Column: A reversed-phase C18 column (e.g., 50-100 mm length, 2.1 mm internal diameter, <3 µm particle size) is standard for separating lipophilic molecules like this compound.[18]
-
Mobile Phase: A binary gradient system is used.
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the non-polar this compound.
-
Flow Rate: Typical analytical flow rates are 0.3-0.5 mL/min.[18]
-
-
Mass Spectrometry Detection (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is used to generate the protonated molecule, [M+H]⁺, which for this compound is m/z 298.
-
MRM Transition: This is the core of the MS/MS experiment.
-
Q1 (First Quadrupole): Set to isolate only the precursor ion (m/z 298).
-
q2 (Collision Cell): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon). The energy of this collision (Collision Energy) is optimized to produce specific, stable product ions.
-
Q3 (Third Quadrupole): Set to isolate a specific product ion.
-
-
Dwell Time: The time spent monitoring each MRM transition, typically 50-100 ms. At least two transitions (a "quantifier" and a "qualifier") should be monitored for confident identification.
-
Data Interpretation & MRM
The primary output is a chromatogram showing the intensity of the specific MRM transition over time. The peak area is directly proportional to the concentration of this compound. The ratio of the quantifier to qualifier ion must remain constant and match that of an authentic standard to confirm the analyte's identity, providing a high degree of certainty.
| Parameter | Typical Setting | Rationale |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for reversed-phase separation of non-polar analytes.[18] |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Common mobile phases for RP-LC with good MS compatibility.[18] |
| Ionization Mode | ESI, Positive | Soft ionization ideal for generating the [M+H]⁺ precursor. |
| Precursor Ion (Q1) | m/z 298 ([M+H]⁺) | Selects the ion of interest for fragmentation. |
| Product Ions (Q3) | To be determined empirically | Specific fragments used for highly selective detection. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior sensitivity and selectivity for quantification.[5][19] |
Diagram: LC-MS/MS MRM Principle
Caption: The principle of MRM for selective analyte detection.
Trustworthiness: The Imperative of Method Validation
A protocol is only trustworthy if it is validated to be "fit for purpose."[20][21] Method validation is the process of providing documented evidence that a method does what it is intended to do.[22][23][24] Key parameters must be assessed.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[20] | No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank matrix samples. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a correlation coefficient (r²) ≥ 0.99.[24] |
| Accuracy | The closeness of the measured value to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ).[6] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% (20% at LLOQ).[6] |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18][22][23] | Signal-to-noise ratio > 10; accuracy and precision criteria must be met. |
| Recovery | The efficiency of the entire analytical process, from extraction to detection, measured by comparing the response of a pre-extracted spike to a post-extracted spike.[4][8] | Should be consistent and reproducible, though not necessarily 100%. |
| Matrix Effect | The suppression or enhancement of ionization of an analyte due to co-eluting matrix components.[1] | Assessed by comparing the response of a post-extracted spike to a pure solution standard. Should be minimized and consistent. |
Conclusion
The successful analysis of this compound in complex matrices is an achievable goal that hinges on a well-designed analytical strategy. There is no single "correct" method; rather, the choice between GC-MS and LC-MS/MS, along with the specific sample preparation technique (LLE or SPE), must be guided by the specific requirements of the study, including matrix type, required sensitivity, and sample throughput. LC-MS/MS combined with SPE generally offers the highest performance in terms of sensitivity and selectivity for biological matrices. However, GC-MS remains a robust and reliable alternative. In all cases, rigorous method validation is not merely a final step but a foundational requirement for producing data that is accurate, reliable, and scientifically defensible.
References
-
Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A, 1101(1-2), 278–285. Available at: [Link]
-
Talanta. (2023). Validation of analytical method of cannabinoids: Novel approach using turbo-extraction. Talanta, 254, 124108. Available at: [Link]
-
Zhang, Y., et al. (2022). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Frontiers in Nutrition, 9. Available at: [Link]
-
Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A. Available at: [Link]
-
Cogan, P. S. (2019). Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry. Medical Cannabis and Cannabinoids, 2(1), 37-50. Available at: [Link]
-
Loyalist College. (n.d.). Validating cannabinoid test methods. Applied Research and Innovation Office. Available at: [Link]
-
Kim, H. Y., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(11), 3391. Available at: [Link]
-
ProQuest. (n.d.). The Validation of a Qualitative Analytical Method to Detect Nine Cannabinoids for Forensic Drug Analysis Using Gas Chromatography/Mass Spectrometry. Available at: [Link]
-
Thongjeen, T., et al. (2024). Development of Analytical Methods and Validation of Cannabinoid Quantification Methods in Cannabis sativa L. Flowers by Ultra High Performance Liquid Chromatography. Journal of Thai Traditional and Alternative Medicine. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Singh, Z., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Singh, Z., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 433. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
Santana-Mayor, A., et al. (2021). Materials for Solid-Phase Extraction of Organic Compounds. Separations, 8(6), 75. Available at: [Link]
-
Franco, V., et al. (2022). On-Line Solid Phase Extraction High Performance Liquid Chromatography Method Coupled With Tandem Mass Spectrometry for the Therapeutic Drug Monitoring of Cannabidiol and 7-Hydroxy-Cannabidiol in Human Serum and Saliva. Frontiers in Pharmacology, 13. Available at: [Link]
-
Rocchetti, G., et al. (2022). Effective Liquid–Liquid Extraction for the Recovery of Grape Pomace Polyphenols from Natural Deep Eutectic Solvents (NaDES). Molecules, 27(15), 4937. Available at: [Link]
-
Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals. Available at: [Link]
-
Najem, A. (2021). How do you do liquid-liquid extraction? YouTube. Available at: [Link]
-
Professor Dave Explains. (2022). Liquid-Liquid Extraction. YouTube. Available at: [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
-
ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. Available at: [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Analytical Chemistry, 88(19), 9445–9453. Available at: [Link]
-
Mercolini, L., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2017). Continuous Liquid-Liquid Extractor. Available at: [Link]
-
Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]
-
Marczylo, T. H., et al. (2009). A solid-phase method for the extraction and measurement of anandamide from multiple human biomatrices. Analytical Biochemistry, 384(1), 106–113. Available at: [Link]
-
Hossain, M. A., et al. (2013). SEPARATION AND IDENTIFICATION OF NORMAL HYDROCARBON, NONADECANE IN THE CABBAGE VEGETABLES SAMPLES ( Brassica oleracea VAR. CAPITATA F. ALBA ) BY GAS CHROMATOGRAPHY–MASS SPECTROMETRY. ResearchGate. Available at: [Link]
-
Pferschy-Wenzig, E. M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8234. Available at: [Link]
-
Keipper, S., et al. (2015). Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS. Bioanalysis, 7(16), 2051–2062. Available at: [Link]
-
IUPAC. (n.d.). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Available at: [Link]
-
Gayatri Devi, B., et al. (2018). GC- MS analysis of bioactive components of Chloroform and Methanolic leaf extracts of Justicia glauca. International Journal of Advanced Research in Science and Technology. Available at: [Link]
-
Giorgetti, A., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(1), 115-130. Available at: [Link]
-
Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. Available at: [Link]
-
De Kock, H., et al. (2021). Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients. Journal of Chromatography A, 1642, 462032. Available at: [Link]
-
Giorgetti, A., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. ResearchGate. Available at: [Link]
-
D'Archivio, A. A., et al. (2024). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. Foods, 13(1), 127. Available at: [Link]
Sources
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample preparation and gas chromatography of primary fatty acid amides [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. cris.unibo.it [cris.unibo.it]
- 12. A solid-phase method for the extraction and measurement of anandamide from multiple human biomatrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scispace.com [scispace.com]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 19. air.unimi.it [air.unimi.it]
- 20. karger.com [karger.com]
- 21. Validating cannabinoid test methods – Applied Research and Innovation Office [loyalistappliedresearch.com]
- 22. Validation of analytical method of cannabinoids: Novel approach using turbo-extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Validation of a Qualitative Analytical Method to Detect Nine Cannabinoids for Forensic Drug Analysis Using Gas Chromatography/Mass Spectrometry - ProQuest [proquest.com]
- 24. he01.tci-thaijo.org [he01.tci-thaijo.org]
Practical Applications of Detonation Nanodiamond Particles in Research: Application Notes and Protocols
Introduction: The Unique Potential of Detonation Nanodiamonds
Detonation nanodiamonds (DNDs) represent a class of carbon nanomaterials with exceptional promise across a multitude of research disciplines.[1][2][3] Synthesized through the detonation of carbon-rich explosives in a controlled environment, these particles typically possess a primary size of 4-5 nanometers.[4][5][6] This process yields DNDs with a unique combination of properties: a stable, inert diamond core and a highly reactive surface.[4][5] Their inherent biocompatibility, coupled with a large surface area and the ability to be functionalized with a wide array of molecules, makes them ideal candidates for advanced biomedical applications and material science innovations.[7][8][9]
This guide provides an in-depth exploration of the practical applications of DNDs, with a focus on detailed protocols for researchers, scientists, and drug development professionals. We will delve into the critical aspects of DND surface modification, their application as drug delivery vehicles and bioimaging agents, and their role in reinforcing polymer composites. The protocols herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure reproducibility and success in your research endeavors.
Part 1: Foundational Knowledge and Core-Shell Structure
The utility of DNDs is intrinsically linked to their unique core-shell structure. The core consists of a crystalline diamond lattice, providing the material with its characteristic hardness and chemical inertness.[6] Surrounding this core is a shell of sp²-hybridized carbon and a rich variety of surface functional groups, including carboxyl, hydroxyl, and amine moieties, which are remnants of the detonation and purification processes.[1][10] These surface groups are the key to the versatility of DNDs, as they provide the handles for covalent and non-covalent modification.[7][11]
Caption: Core-shell structure of a detonation nanodiamond particle.
Part 2: Application in Drug Delivery
DNDs have emerged as highly promising carriers for the delivery of therapeutic agents due to their high surface area-to-volume ratio, biocompatibility, and the ability to protect drug molecules from degradation.[4][5][8][12] Their tunable surface chemistry allows for the attachment of a wide range of drugs, from small molecules to large biologics.[4][5]
Application Note: Doxorubicin Conjugation to Carboxylated DNDs
Doxorubicin (DOX), a potent chemotherapeutic agent, can be effectively conjugated to the surface of carboxylated DNDs. This conjugation not only improves the solubility and stability of DOX but also facilitates its sustained release and enhances its retention in cancer cells, potentially overcoming multidrug resistance.[13] The primary mechanism of attachment is the formation of an amide bond between the carboxyl groups on the DND surface and the primary amine group of DOX, often facilitated by carbodiimide chemistry (EDC/NHS).[14][15]
Caption: Workflow for doxorubicin conjugation to nanodiamonds.
Protocol: Covalent Conjugation of Doxorubicin to Carboxylated DNDs via EDC/NHS Chemistry
This protocol details the steps for the covalent attachment of doxorubicin (DOX) to carboxylated detonation nanodiamonds (c-DNDs).
Materials:
-
Carboxylated Detonation Nanodiamonds (c-DNDs)
-
Doxorubicin Hydrochloride (DOX)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Deionized (DI) water
-
Centrifuge
-
Probe sonicator or bath sonicator
-
Lyophilizer
Procedure:
-
Dispersion of c-DNDs:
-
Disperse 10 mg of c-DNDs in 10 mL of MES buffer.
-
Sonicate the suspension for 30 minutes to ensure a homogenous dispersion. The use of a probe sonicator is recommended for efficient deaggregation.[5]
-
-
Activation of Carboxyl Groups:
-
To the c-DND suspension, add 20 mg of EDC and 12 mg of NHS.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxyl groups on the DND surface, forming a more stable NHS ester intermediate.[16]
-
-
Conjugation with Doxorubicin:
-
Dissolve 5 mg of DOX in 2 mL of PBS (pH 7.4).
-
Add the DOX solution to the activated c-DND suspension.
-
Stir the reaction mixture at room temperature for 4 hours, protected from light.
-
-
Purification of DND-DOX Conjugates:
-
Centrifuge the reaction mixture at 12,000 x g for 30 minutes to pellet the DND-DOX conjugates.
-
Remove the supernatant, which contains unreacted DOX and byproducts.
-
Resuspend the pellet in 10 mL of PBS (pH 7.4) and centrifuge again. Repeat this washing step three times to ensure complete removal of unbound drug.
-
-
Lyophilization:
-
Resuspend the final pellet in a minimal amount of DI water.
-
Freeze the suspension and lyophilize to obtain a dry powder of DND-DOX conjugates.
-
Characterization:
-
Drug Loading Content: The amount of conjugated DOX can be quantified by measuring the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer and comparing it to a standard curve of free DOX.[17] The drug loading content is calculated as: (Total DOX - Free DOX) / (Weight of DND-DOX) x 100%
-
Zeta Potential: Measure the zeta potential to confirm the change in surface charge after conjugation.
-
FTIR Spectroscopy: Confirm the formation of the amide bond by identifying characteristic peaks.[12]
Table 1: Representative Drug Loading Efficiencies on DNDs
| Therapeutic Agent | Loading Method | Loading Efficiency (wt%) | Reference |
| Doxorubicin | Covalent (EDC/NHS) | ~10-15% | [14] |
| Doxorubicin | Physisorption | Up to 10% | [13] |
| 10-hydroxycamptothecin | Physisorption | Up to 50% | [13] |
| Efavirenz | Physisorption | >50% | [18] |
Part 3: Application in Bioimaging
The intrinsic fluorescence of some DNDs, particularly those containing nitrogen-vacancy (NV) centers, makes them excellent probes for bioimaging.[19] They are exceptionally photostable, overcoming the photobleaching limitations of traditional organic fluorophores and quantum dots.[20]
Application Note: Cellular Labeling and Tracking
DNDs can be readily taken up by cells, primarily through endocytosis, allowing for long-term tracking of cellular processes.[21][22] Their low cytotoxicity ensures that they do not significantly perturb normal cellular functions.[22][23] Surface functionalization can be employed to target specific cellular compartments or cell types.[19]
Caption: Experimental workflow for cellular labeling with fluorescent DNDs.
Protocol: Cellular Labeling with Fluorescent Nanodiamonds and Uptake Quantification
This protocol provides a general method for labeling cells with fluorescent nanodiamonds (f-DNDs) and quantifying their uptake.
Materials:
-
Fluorescent Detonation Nanodiamonds (f-DNDs)
-
Cell line of interest (e.g., HeLa, Macrophages)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Confocal microscope
-
Image analysis software (e.g., Fiji/ImageJ)
Procedure:
-
Cell Culture:
-
Seed cells in a suitable culture vessel (e.g., 24-well plate with coverslips) at a density that allows for optimal growth and imaging.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere until cells reach the desired confluency.
-
-
f-DND Incubation:
-
Prepare a stock solution of f-DNDs in complete cell culture medium at a concentration of 20 µg/mL. Sonicate the solution for 15 minutes before use to ensure good dispersion.
-
Remove the existing medium from the cells and replace it with the f-DND-containing medium.
-
Incubate the cells with f-DNDs for a desired period (e.g., 2, 6, or 24 hours) at 37°C.[24]
-
-
Cell Fixation and Staining:
-
After incubation, wash the cells three times with PBS to remove excess f-DNDs.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes (optional, for intracellular staining).
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS and mount the coverslips on microscope slides.
-
-
Confocal Microscopy:
-
Image the cells using a confocal microscope. Use appropriate laser excitation and emission filters for DAPI and the f-DNDs. For f-DNDs with NV centers, excitation at 532 nm or 561 nm and collection of emission above 650 nm is typical.[20]
-
-
Uptake Quantification:
-
Use image analysis software to quantify the cellular uptake of f-DNDs.
-
A common method involves creating a mask around the cells based on a brightfield or a whole-cell stain, and then measuring the integrated fluorescence intensity of the f-DNDs within the masked area.[4]
-
Part 4: Application in Polymer Composites
The exceptional hardness and high Young's modulus of diamond make DNDs excellent reinforcing fillers for polymer composites.[7] Even at low loading concentrations, DNDs can significantly enhance the mechanical and thermal properties of polymers.[7][25]
Application Note: Reinforcement of Polymer Matrices
The incorporation of DNDs into polymer matrices can lead to substantial improvements in tensile strength, hardness, and thermal conductivity.[7] The large surface area of DNDs allows for strong interfacial interactions with the polymer chains, leading to efficient load transfer from the polymer to the nanoparticles. Surface modification of DNDs can further enhance their dispersion and compatibility with the polymer matrix, leading to even greater improvements in material properties.
Table 2: Enhancement of Mechanical Properties in DND-Polymer Composites
| Polymer Matrix | DND Loading (wt%) | Improvement in Tensile Strength | Improvement in Hardness | Reference |
| Epoxy (with ramie fiber) | 0.3 | ~19.1% | ~18.56% | [2] |
| Epoxy (with jute fiber) | 0.3 | ~28.01% | ~34.38% | [2] |
| Poly(vinyl alcohol) | 0.6 | Significant increase | Significant increase | [25] |
| Polyamide 11 | 20 | - | ~2 times | [9] |
Conclusion
Detonation nanodiamonds are a versatile and powerful tool in the researcher's arsenal. Their unique combination of a diamond core and a functionalizable surface opens up a vast landscape of applications, from targeted cancer therapy and advanced bioimaging to the development of high-performance composite materials. The protocols and application notes provided in this guide serve as a starting point for harnessing the potential of these remarkable nanoparticles. As research continues to evolve, the innovative applications of detonation nanodiamonds are sure to expand, pushing the boundaries of science and technology.
References
-
Nanodiamonds in Polymer Hybrid Composites. (n.d.). Scientific Archives International Open Access Journals. Retrieved from [Link]
-
Generally Applicable Transformation Protocols for Fluorescent Nanodiamond Internalization into Cells. (n.d.). Eriba. Retrieved from [Link]
-
Functionalized Nanodiamonds for Targeted Neuronal Electromagnetic Signal Detection. (2024). ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Nanodiamonds Dispersed in Aqueous Suspension with Sonication. (n.d.). Hielscher Ultrasonics. Retrieved from [Link]
-
Functionalization of Nanodiamond Surfaces with Metal β-Diketonato Complexes with Possible Application in Cancer Treatment. (2022). PMC. Retrieved from [Link]
-
Designing functionalized nanodiamonds with hyaluronic acid–phospholipid conjugates for enhanced cancer cell targeting and fluorescence imaging capabilities. (2022). Nanoscale. Retrieved from [Link]
- RU2384524C2 - Method of preparing stable suspension of detonation nanodiamonds. (n.d.). Google Patents.
-
Lysine-functionalized nanodiamonds: synthesis, physiochemical characterization, and nucleic acid binding studies. (2012). PMC. Retrieved from [Link]
-
Laser Dispersion of Detonation Nanodiamonds. (2011). Haimei Zheng Group. Retrieved from [Link]
-
Nanodiamonds as novel nanomaterials for biomedical applications: drug delivery and imaging systems. (2013). PMC. Retrieved from [Link]
-
Mechanical Properties of Nanodiamond-Reinforced Polymer–Matrix Composites. (2009). ResearchGate. Retrieved from [Link]
-
Protein Functionalized Nanodiamond Arrays. (2011). PMC. Retrieved from [Link]
-
Photoluminescent Diamond Nanoparticles for Cell Labeling: Study of the Uptake Mechanism in Mammalian Cells. (2009). ACS Nano. Retrieved from [Link]
-
Functionalization of Nanodiamond Surfaces with Metal β-Diketonato Complexes with Possible Application in Cancer Treatment. (2022). ACS Omega. Retrieved from [Link]
-
Quantitative Evaluation of the Cellular Uptake of Nanodiamonds by Monocytes and Macrophages. (2023). ResearchGate. Retrieved from [Link]
-
Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization. (2017). PMC. Retrieved from [Link]
-
Nanodiamonds in Polymer Hybrid Composites. (2023). ResearchGate. Retrieved from [Link]
-
Nanodiamond-Polymer Composite Fibers and Coatings. (2009). ACS Nano. Retrieved from [Link]
-
Stability of Detonation Nanodiamond Colloid with Respect to Inorganic Electrolytes and Anionic Surfactants and Solvation of the Particles Surface in DMSO–H 2 O Organo-Hydrosols. (2022). MDPI. Retrieved from [Link]
-
Mechanical Properties of Polymer Nanocomposites. (2015). Cambridge University Press. Retrieved from [Link]
-
Fluorescent Nanodiamonds for Tracking Single Polymer Particles in Cells and Tissues. (2023). NIH. Retrieved from [Link]
-
Fluorescent Nanodiamonds for Tracking Single Polymer Particles in Cells and Tissues. (2023). Analytical Chemistry. Retrieved from [Link]
-
Quantitative Evaluation of the Cellular Uptake of Nanodiamonds by Monocytes and Macrophages. (2023). DTU Research Database. Retrieved from [Link]
-
Development and Characterization of Nanodiamond-Doxorubicin (DOX) Conjugates for Enhanced Delivery against Breast Cancer Cells. (2023). Journal of Chemical Health Risks. Retrieved from [Link]
-
Cellular uptake and fate of cationic polymer-coated nanodiamonds delivering siRNA: a mechanistic study. (2024). Nanoscale. Retrieved from [Link]
-
Synthesis and Characterization of Nanodiamond-Doxorubicin (Dox) Conjugate for Effective Delivery against MCF-7 Cell Lines. (2023). ResearchGate. Retrieved from [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Bangs Laboratories. Retrieved from [Link]
-
Synthesis of Nanodiamond-Daunorubicin Conjugates to Overcome Multidrug Chemoresistance in Leukemia. (2014). PMC. Retrieved from [Link]
-
Detonation Nanodiamonds as Promising Drug Carriers. (2018). ResearchGate. Retrieved from [Link]
-
Modification of nanodiamonds for fluorescence bioimaging. (2024). RSC Publishing. Retrieved from [Link]
-
Fluorescent Nanodiamond Applications for Cellular Process Sensing and Cell Tracking. (2018). MDPI. Retrieved from [Link]
-
Complex Dispersion of Detonation Nanodiamond Revealed by Machine Learning Assisted Cryo-TEM and Coarse-Grained Molecular Dynamics Simulations. (2023). ScienceOpen. Retrieved from [Link]
-
Cancer cell labeling and tracking using fluorescent and magnetic nanodiamond. (2015). ResearchGate. Retrieved from [Link]
-
Characterization and application of single fluorescent nanodiamonds as cellular biomarkers. (2007). PNAS. Retrieved from [Link]
-
What is the best and reliable approach to prepare EDC/NHS solution?. (2015). ResearchGate. Retrieved from [Link]
-
Efficient Doxorubicin Delivery Using Deaggregated and Carboxylated Nanodiamonds for Cancer Cell Therapy. (2018). ResearchGate. Retrieved from [Link]
-
Efficient Doxorubicin Delivery Using Deaggregated and Carboxylated Nanodiamonds for Cancer Cell Therapy. (2018). KOASAS. Retrieved from [Link]
-
Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. (2020). PMC. Retrieved from [Link]
-
Drug loading concentrations, loading content and encapsulation efficiency. (2019). ResearchGate. Retrieved from [Link]
Sources
- 1. Functionalization of Nanodiamond Surfaces with Metal β-Diketonato Complexes with Possible Application in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Nanodiamond-Daunorubicin Conjugates to Overcome Multidrug Chemoresistance in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eriba.umcg.nl [eriba.umcg.nl]
- 5. hielscher.com [hielscher.com]
- 6. RU2384524C2 - Method of preparing stable suspension of detonation nanodiamonds - Google Patents [patents.google.com]
- 7. scientificarchives.com [scientificarchives.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein Functionalized Nanodiamond Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lysine-functionalized nanodiamonds: synthesis, physiochemical characterization, and nucleic acid binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanodiamonds as novel nanomaterials for biomedical applications: drug delivery and imaging systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
- 15. researchgate.net [researchgate.net]
- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 17. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pnas.org [pnas.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. orbit.dtu.dk [orbit.dtu.dk]
- 23. researchgate.net [researchgate.net]
- 24. Fluorescent Nanodiamonds for Tracking Single Polymer Particles in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Nonadecanamide for In Vitro Assays
Welcome to the technical support center for Nonadecanamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their in vitro experimental setups. As a long-chain saturated fatty acid amide, this compound's inherent lipophilicity presents a significant hurdle for achieving the desired concentrations in aqueous assay buffers and cell culture media. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, ensuring the integrity and reproducibility of your results.
Section 1: First-Line Troubleshooting: Preparing a Viable Stock Solution
The first critical step in any experiment is the successful preparation of a concentrated stock solution. Errors at this stage will invariably lead to problems downstream.
FAQ 1: What is the recommended solvent for creating a high-concentration stock solution of this compound?
For a highly lipophilic compound like this compound, the solvent of choice for a primary stock solution is 100% Dimethyl Sulfoxide (DMSO) .[1][2] DMSO is a powerful, polar aprotic solvent capable of dissolving many water-insoluble compounds intended for biological assays.[2][3]
-
Causality: this compound's long 19-carbon aliphatic chain makes it virtually insoluble in water.[4] DMSO can effectively disrupt the intermolecular forces between this compound molecules, allowing them to be solvated. While solvents like ethanol can be used, DMSO generally offers superior solubilizing power for such compounds.[1]
FAQ 2: My this compound powder is not dissolving in DMSO at room temperature. What should I do?
This is a common issue due to the compound's waxy, solid nature. Several gentle techniques can be employed to facilitate dissolution:
-
Gentle Warming: Warm the solution in a water bath set to 37-50°C. This increases the kinetic energy of both the solvent and solute molecules, promoting dissolution. Protocols for similar long-chain fatty acids often involve heating to around 65°C.[5][6]
-
Vortexing: After warming, vortex the solution vigorously for 1-2 minutes to provide mechanical agitation.[6]
-
Sonication: If clumps persist, use a bath sonicator. The high-frequency sound waves create cavitation bubbles that help to break apart powder aggregates and enhance dissolution.[7]
-
Self-Validation: Your stock solution is ready for use only when it is a clear, homogenous liquid with no visible particulates or crystals. If the solution appears cloudy or contains a precipitate, it is not fully dissolved, and you should not proceed.
FAQ 3: What is the maximum recommended concentration for a this compound stock in DMSO, and what is the maximum final DMSO concentration in my assay?
For the stock solution, it is advisable to start by preparing a 10-20 mM stock and adjusting as needed. The goal is to create a concentration that is high enough to allow for significant dilution into your final assay medium while keeping the final DMSO concentration to a non-toxic minimum.
For the final assay concentration, the general rule is to keep the DMSO concentration below 0.5% (v/v) , with 0.1% being the safest target for most cell lines. [7][8][9]
-
Expert Insight: While some robust cell lines can tolerate up to 1% DMSO for short durations, primary cells and sensitive cell lines can show signs of toxicity, differentiation, or altered metabolism at concentrations above 0.1%.[7][8][10] Always perform a vehicle control (media + same final percentage of DMSO) to ensure that the observed effects are from your compound and not the solvent.[2][9]
Section 2: Addressing Precipitation in Aqueous Assay Media
The most frequent and frustrating issue is the precipitation of the compound when the DMSO stock is diluted into the aqueous environment of cell culture media or buffer. This phenomenon is known as "crashing out."
FAQ 4: My this compound precipitates instantly when I add the DMSO stock to my cell culture media. How do I prevent this?
This occurs because the this compound molecules, once forced out of the favorable DMSO environment and into the hostile aqueous media, rapidly aggregate and fall out of solution.
-
The Critical Step: The method of dilution is paramount. Never add the aqueous medium to your DMSO stock. Instead, you must add the small volume of DMSO stock dropwise into the larger volume of vigorously vortexing or stirring aqueous medium. [11] This technique, sometimes called "plunging," allows for rapid dispersion of the compound before it has a chance to aggregate.
If precipitation still occurs, it indicates that the final concentration of this compound is above its aqueous solubility limit, even with the small amount of DMSO present. In this case, you must employ a formulation strategy. The primary options are using surfactants or carrier proteins.
FAQ 5: How can non-ionic surfactants like Tween® 80 or Pluronic® F-68 help, and what are the risks?
Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles. These micelles have a hydrophobic core that can encapsulate lipophilic molecules like this compound, while their hydrophilic exterior keeps the entire complex soluble in the aqueous medium.[12]
-
Tween® 80 (Polysorbate 80): Widely used as a solubilizing agent in pharmacological experiments.[13] It has a low CMC (around 0.015-0.019 mM), meaning it forms micelles at very low concentrations.[14][15]
-
Pluronic® F-68: A triblock copolymer also used as a solubilizing and stabilizing agent.[16][17]
Risks and Considerations:
-
Cell Toxicity: Surfactants can permeabilize cell membranes and can be toxic, so their concentration must be carefully controlled and tested.
-
Assay Interference: They can interfere with certain biological processes or assay readouts.
-
Protocol: Prepare a stock of the surfactant (e.g., 10% Tween® 80 in water). Add the surfactant to your final assay medium to a final concentration slightly above its CMC before adding the this compound DMSO stock.
FAQ 6: My assay requires serum-free media. Can I still use a carrier protein?
Yes. In fact, this is a highly recommended and physiologically relevant method. The natural carrier for fatty acids in blood is serum albumin.[18][19] You can mimic this in vitro by using fatty-acid-free Bovine Serum Albumin (BSA) .[5][20]
-
Mechanism: BSA has multiple hydrophobic binding pockets that can bind and sequester long-chain fatty acids, rendering them soluble in aqueous solutions.[18][21] This method not only improves solubility but also facilitates the delivery of the fatty acid to the cells in a more natural manner.[20][22] It is crucial to use fatty-acid-free BSA to ensure that the binding sites are available for your this compound.[5]
Section 3: Advanced Solubilization & Step-by-Step Protocols
For the most challenging situations, particularly when surfactants and standard BSA are not viable options, cyclodextrins offer a powerful alternative.
FAQ 7: What are cyclodextrins and how can they improve this compound solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[23][24] This structure allows them to encapsulate a lipophilic "guest" molecule, like this compound, forming an inclusion complex.[25][26][27] This complex is water-soluble due to the hydrophilic exterior of the cyclodextrin.[23][24]
-
Recommended Type: For many pharmaceutical applications, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred due to its high aqueous solubility and low toxicity.[28]
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from standard methods for preparing long-chain fatty acid-BSA complexes.[5][6]
-
Prepare a this compound Stock: Dissolve this compound in 100% ethanol to a concentration of 150 mM. This may require heating at ~65°C and vortexing.[6]
-
Prepare a BSA Solution: Prepare a 10% (w/v) fatty-acid-free BSA solution in sterile, deionized water. Sterile filter using a 0.22 µm filter.
-
Complexation: a. Gently warm the 10% BSA solution in a 37°C water bath. b. In a sterile tube, add the ethanolic this compound stock solution dropwise to the warm BSA solution while gently swirling. A common starting molar ratio is 3:1 to 6:1 (fatty acid:BSA). c. Incubate the mixture at 37°C for 1 hour to allow for complete complexation.[5]
-
Final Dilution: The resulting this compound-BSA complex can now be diluted into your serum-free cell culture medium to the desired final concentration.
Protocol 2: Preparation of this compound with HP-β-Cyclodextrin
This protocol uses a co-precipitation/solvent evaporation method.[29][30]
-
Dissolve Components: a. Dissolve the required amount of this compound in a suitable organic solvent like ethanol or acetone. b. In a separate container, dissolve HP-β-CD in deionized water to create a concentrated solution (e.g., 25% w/v).[30] This may require warming to ~65°C.[30]
-
Mixing and Complexation: Slowly add the this compound solution to the stirring HP-β-CD solution. Continue to stir at an elevated temperature (e.g., 65°C) for several hours to facilitate complex formation.
-
Solvent Removal: Remove the organic solvent (and water, if desired) via evaporation under vacuum (e.g., using a rotary evaporator) or by lyophilization (freeze-drying) to obtain a dry powder of the this compound-HP-β-CD inclusion complex.[29]
-
Reconstitution: The resulting powder can be readily dissolved in your aqueous assay buffer or cell culture medium to the desired final concentration.
Data Presentation & Visualization
Table 1: Comparison of Solubilization Strategies
| Method | Mechanism | Typical Vehicle Conc. | Pros | Cons | Best For... |
| DMSO | Organic Solvent | < 0.5% | Simple; good for high-concentration stocks. | High potential for precipitation upon dilution; can be toxic to cells.[7][8] | Preparing initial high-concentration stock solutions. |
| Surfactants (Tween® 80) | Micellar Encapsulation | > CMC (~0.02 mM)[15] | Can significantly increase apparent solubility.[13] | Potential for cell toxicity and assay interference. | End-point assays where cell membrane integrity is not a primary concern. |
| Fatty-Acid-Free BSA | Protein Binding/Carrier | Variable (e.g., 0.5-2%) | Physiologically relevant; low toxicity; facilitates cellular uptake.[20][22] | Requires careful preparation; must use fatty-acid-free grade.[5] | Cell-based assays, especially in serum-free conditions and studies of fatty acid metabolism. |
| HP-β-Cyclodextrin | Inclusion Complex | Variable | High loading capacity; low toxicity; forms a true solution.[28] | Requires more complex preparation; may alter compound bioavailability.[23] | Assays requiring high compound concentrations without surfactants or proteins. |
Diagrams
// Connections Start -> PrepStock; PrepStock -> Heat -> CheckStock; CheckStock -> PrepStock [label="No"]; CheckStock -> Dilute [label="Yes"]; Dilute -> CheckFinal; CheckFinal -> Success [label="No"]; CheckFinal -> Serum [label="Yes"]; Serum -> BSA [label="Yes"]; Serum -> Surfactant [label="No"]; Surfactant -> Toxicity; Toxicity -> Cyclodextrin [label="Yes"]; Toxicity -> Surfactant [label="No, re-optimize\nconcentration", arrowhead=none]; BSA -> Success; Cyclodextrin -> Success;
} dot Caption: Troubleshooting workflow for solubilizing this compound.
// Connections Hydrophilic -> Cyclodextrin [label="Outer Surface", dir=back]; Hydrophobic -> Cyclodextrin [label="Inner Core", dir=back]; this compound -> Hydrophobic [label="is encapsulated by", style=dashed, arrowhead=vee, color="#EA4335"]; } dot Caption: Mechanism of cyclodextrin encapsulation.
References
-
Al-Rawajfeh, A. E. (2018). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. ResearchGate. Retrieved from [Link]
-
Lungu-Mitea, S. (2021). Response to "How to dissolve a lipophilic compund in media?". ResearchGate. Retrieved from [Link]
- Yasir, M., et al. (2020). Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery.
-
Cheméo. (n.d.). Chemical Properties of Nonanamide (CAS 1120-07-6). Retrieved from [Link]
-
Various Authors. (2015). Discussion on "Which solvent is best for dissolving long chain fatty acids?". ResearchGate. Retrieved from [Link]
- Dahan, A., & Miller, J. M. (2013).
-
Mezencev, R. (2015). Response to "Until what percentage does DMSO remain not toxic to cells.?". ResearchGate. Retrieved from [Link]
-
Veerkamp, J. H., & van Kuppevelt, T. H. (1993). Albumin as fatty acid transporter. PubMed. Retrieved from [Link]
- Pop, A. L., et al. (2021). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 26(15), 4465.
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Szejtli, J. (1994). Fatty Acid-Cyclodextrin Complexes: Properties and Applications. ResearchGate. Retrieved from [Link]
- Singh, S., & Kumar, V. (n.d.). An overview on Common Organic Solvents and their Toxicity. International Journal of Pharmaceutical Sciences and Research.
-
ResearchGate. (n.d.). Lipophilic molecule encapsulated by a cyclodextrin. Retrieved from [Link]
- Goyal, P. S., & Rath, S. (1996). Determination of the critical micelle concentration of surfactants and the partition coefficient of an electrochemical probe by cyclic voltammetry. Langmuir, 12(16), 3843-3846.
- Mthimkhulu, S., et al. (2020). A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes. Toxicology in Vitro, 65, 104783.
-
Yasir, M., et al. (2020). Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. PubMed. Retrieved from [Link]
-
Reddit User Discussion. (c. 2022). Long-chain Fatty Acids. r/Biochemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nonadecane. PubChem Compound Database. Retrieved from [Link]
-
Wang, Y., et al. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. ResearchGate. Retrieved from [Link]
-
Patel, M. R., & Patel, R. B. (2011). Improvement in the dissolution of poorly water soluble drug using media milling technique. Thai Science. Retrieved from [Link]
-
Reddit User Discussion. (c. 2022). Maximum DMSO concentration in media for cell culture?. r/labrats. Retrieved from [Link]
-
ResearchGate. (n.d.). Plasma Albumin as a Fatty Acid Carrier. Retrieved from [Link]
- Pașca, B., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1874.
-
Various Authors. (2013). Discussion on "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. Retrieved from [Link]
-
Gawarecka, R., et al. (2021). An Optimization Procedure for Preparing Aqueous CAR/HP-CD Aggregate Dispersions. Semantic Scholar. Retrieved from [Link]
-
Jardon, A., et al. (2020). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. ResearchGate. Retrieved from [Link]
-
Tremblay, C., et al. (2022). Preparation of BSA complexed free fatty acids for in vitro studies. Protocols.io. Retrieved from [Link]
- Al-Ward, B. A. J. (2018). Micelle Formation and Adsorption of Individual and Mixed Nonionic Surfactant (Tween20+ Tween 80) System in Water. Research Journal of Pharmacy and Biological and Chemical Sciences.
- Jarque, S., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers in Environmental Science, 9.
-
Alfano, R. (2016). Albumin Fatty Acid Profiles for cell culture media. Cell Culture Dish. Retrieved from [Link]
-
Various Authors. (2016). Discussion on "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?". ResearchGate. Retrieved from [Link]
- Neumann, E., et al. (2019). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Procedures Online, 21(1), 1.
- Al-Kassas, R., et al. (2022). Probing inclusion complexes of 2-hydroxypropyl-β-cyclodextrin with mono-amino mono-carboxylic acids: physicochemical specification, characterization and molecular modeling. Scientific Reports, 12(1), 1-16.
-
ScienceScholar. (2022). CMC determination and thermodynamic changes of the mixture of mefenamic acid drug with surfactant (Tween 60, Tween 80, And Trito). Retrieved from [Link]
- Fara, A. S., et al. (2024). Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling. Annales Pharmaceutiques Françaises.
-
National Center for Biotechnology Information. (n.d.). Decanamide. PubChem Compound Database. Retrieved from [Link]
- Trigatti, B. L., et al. (1999). A direct role for serum albumin in the cellular uptake of long-chain fatty acids. Biochemical Journal, 340(Pt 3), 657–663.
-
PIKAI PHARMACY. (2021, April 5). Cyclodextrin | Inclusion Complex [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nonadecanal. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Nonadecanone. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. Nonadecane | C19H40 | CID 12401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. lifetein.com [lifetein.com]
- 12. sciencescholar.us [sciencescholar.us]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. rjpbcs.com [rjpbcs.com]
- 16. thaiscience.info [thaiscience.info]
- 17. researchgate.net [researchgate.net]
- 18. Albumin as fatty acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cellculturedish.com [cellculturedish.com]
- 20. caymanchem.com [caymanchem.com]
- 21. researchgate.net [researchgate.net]
- 22. A direct role for serum albumin in the cellular uptake of long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Storage Conditions to Prevent Nonadecanamide Degradation
Welcome to the comprehensive technical support guide for Nonadecanamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent and diagnose its degradation.
Introduction to this compound Stability
This compound is a saturated long-chain primary fatty acid amide. Its stability is crucial for reliable experimental outcomes. Like other fatty acid amides, it is susceptible to degradation through several pathways, primarily hydrolysis and oxidation, which can be accelerated by improper storage and handling.[1][2] This guide provides the foundational knowledge and practical steps to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing solid this compound?
For long-term storage, solid this compound should be stored at or below -16°C.[3] Saturated lipids like this compound are generally stable as powders at low temperatures.[3] For short-term storage, refrigeration at 2-8°C is acceptable. Avoid storing at room temperature for extended periods to minimize the risk of thermal degradation.
Q2: How should I store this compound once it's dissolved in a solvent?
Solutions of this compound should be stored in a glass container with a Teflon-lined closure at -20°C ± 4°C.[3] It is recommended to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[3] Avoid using plastic containers for organic solutions, as plasticizers can leach into the sample.[3]
Q3: Is this compound sensitive to light?
Yes, prolonged exposure to light, especially UV light, can potentially lead to photodegradation.[4][5] It is recommended to store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light. All handling of the compound and its solutions should be performed in a dark or low-light environment where possible.
Q4: What is the impact of humidity on the stability of this compound?
High humidity can promote the hydrolysis of the amide bond, leading to the formation of nonadecanoic acid and ammonia.[6][7] Therefore, it is crucial to store solid this compound in a desiccator or a controlled low-humidity environment. When handling the solid, allow the container to equilibrate to room temperature before opening to prevent condensation from ambient air.[3]
Q5: Can this compound oxidize? What are the signs of oxidation?
While saturated fatty acid amides are less prone to oxidation than their unsaturated counterparts, oxidation can still occur over time, especially at elevated temperatures and in the presence of oxygen and metal ions.[1] Signs of oxidation can include a change in color, the appearance of an off-odor, or the detection of secondary oxidation products like aldehydes and ketones in analytical tests.
Recommended Storage Conditions Summary
| Parameter | Condition | Permissible Range | Rationale |
| Temperature | |||
| Long-Term (Solid) | ≤ -16°C | -15°C to -25°C | Minimizes thermal degradation and maintains long-term stability of the solid form.[3] |
| Short-Term (Solid) | 2-8°C | 2°C to 8°C | Acceptable for brief periods, but not recommended for more than a few weeks. |
| Solutions | -20°C ± 4°C | -16°C to -24°C | Standard temperature for storing lipid solutions to prevent degradation.[3] |
| Humidity | |||
| Solid | Low humidity | < 30% RH | Prevents hydrolytic degradation of the amide bond.[3] |
| Light Exposure | |||
| All Forms | Protected from light | N/A | Minimizes the potential for photodegradation.[4][5] |
| Atmosphere | |||
| Solutions | Inert Gas (Argon/Nitrogen) | N/A | Prevents oxidation of the fatty acid chain.[3] |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting workflow for this compound degradation.
Q: My this compound sample shows a new peak in the HPLC chromatogram that is not present in the reference standard. What could this be?
A new peak, particularly one with a shorter retention time in a reversed-phase HPLC system, could indicate a more polar degradation product. The most likely candidate is nonadecanoic acid, the product of amide hydrolysis.[6][7] To confirm this, you can:
-
Spike your sample with a nonadecanoic acid standard to see if the peak co-elutes.
-
Perform LC-MS analysis to determine the mass of the new peak. Nonadecanoic acid has a molecular weight of 298.5 g/mol , while this compound is 297.52 g/mol .[8][9]
Q: I observe multiple new peaks in my analysis after storing my this compound solution for a while. What could be happening?
The presence of multiple new peaks suggests several degradation pathways may be occurring. This could be a combination of hydrolysis and oxidation. Oxidative degradation can produce a variety of smaller chain aldehydes and carboxylic acids. To investigate:
-
Check your storage conditions: Was the solution stored under an inert atmosphere? Was it exposed to light or high temperatures?
-
Perform a forced degradation study (see protocols below) to intentionally generate degradation products and compare their retention times with the unknown peaks in your sample.
Q: The peak corresponding to this compound in my chromatogram is broad and shows tailing. What could be the cause?
Peak broadening and tailing can be due to several factors:
-
Column degradation: The column may be nearing the end of its lifespan.
-
Sample overload: Injecting too concentrated a sample can lead to poor peak shape.
-
Interaction with the stationary phase: The amide functional group can sometimes interact with residual silanols on C18 columns. Try a column with end-capping or use a mobile phase with a low concentration of a competing base like triethylamine.
-
Co-elution of degradation products: A closely eluting degradation product can distort the peak shape. Improving the chromatographic resolution may be necessary.
Primary Degradation Pathways
The two primary degradation pathways for this compound are hydrolysis and oxidation.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies and for the analysis of this compound and its degradation products.
Protocol 1: Forced Hydrolytic Degradation
Objective: To assess the susceptibility of this compound to acid and base-catalyzed hydrolysis.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
1 M HCl and 1 M NaOH for neutralization
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: a. In a vial, mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. b. In a control vial, mix 1 mL of the stock solution with 1 mL of water. c. Heat both vials at 60°C for 24 hours. d. Cool the vials to room temperature and neutralize the acid hydrolysis sample with 1 M NaOH. e. Analyze the samples by HPLC.
-
Base Hydrolysis: a. In a vial, mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. b. In a control vial, mix 1 mL of the stock solution with 1 mL of water. c. Heat both vials at 60°C for 24 hours. d. Cool the vials to room temperature and neutralize the base hydrolysis sample with 1 M HCl. e. Analyze the samples by HPLC.
Protocol 2: Forced Oxidative Degradation
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
3% Hydrogen Peroxide (H₂O₂)
-
Autosampler vials
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
In a vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
In a control vial, mix 1 mL of the stock solution with 1 mL of water.
-
Keep both vials at room temperature, protected from light, for 24 hours.
-
Analyze the samples by HPLC.
Protocol 3: Photostability Testing
Objective: To determine the effect of light exposure on the stability of this compound. This protocol is based on ICH Q1B guidelines.[10][11]
Materials:
-
Solid this compound
-
This compound solution (1 mg/mL in methanol)
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp)
-
Quartz cuvettes or clear glass vials
-
Control samples wrapped in aluminum foil
Procedure:
-
Solid State: Spread a thin layer of solid this compound in a suitable container. Prepare a control sample by wrapping an identical container in aluminum foil.
-
Solution State: Place the this compound solution in a quartz cuvette or a clear glass vial. Prepare a control sample by wrapping an identical container in aluminum foil.
-
Expose the samples and controls to a light source in a photostability chamber. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[11]
-
Analyze the solid and solution samples, along with their respective controls, by HPLC.
Protocol 4: Thermal Degradation Analysis
Objective: To determine the thermal stability and decomposition profile of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]
A. Thermogravimetric Analysis (TGA)
Procedure:
-
Calibrate the TGA instrument for mass and temperature.
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the sample in the TGA furnace and purge with nitrogen gas (20-50 mL/min).
-
Heat the sample from ambient temperature to 600°C at a heating rate of 10°C/min.
-
Record the mass loss as a function of temperature. The onset of decomposition is the temperature at which significant mass loss begins.[1]
B. Differential Scanning Calorimetry (DSC)
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow.
-
Accurately weigh 2-5 mg of this compound into a DSC pan and seal it.
-
Place the sample and a reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its melting point (e.g., 150°C) at a heating rate of 10°C/min.
-
Cool the sample back to ambient temperature at the same rate.
-
Perform a second heating cycle under the same conditions.
-
The melting point is determined from the peak of the endotherm in the second heating scan.
Protocol 5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
Objective: To separate and quantify this compound and its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Charged Aerosol Detector (CAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or CAD.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare all solutions and mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the samples (standards, controls, and degraded samples).
-
Integrate the peaks and calculate the percentage of degradation.
Protocol 6: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis for Degradant Identification
Objective: To identify the degradation products of this compound by determining their mass-to-charge ratio (m/z).
Instrumentation and Conditions:
-
LC System: As described in Protocol 5.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
Procedure:
-
Perform the HPLC separation as described in Protocol 5.
-
The eluent from the HPLC is directed into the ESI source of the mass spectrometer.
-
Acquire the mass spectra for the peaks of interest.
-
The expected m/z for the protonated molecular ion [M+H]⁺ of this compound is 298.5.
-
The expected m/z for the protonated molecular ion [M+H]⁺ of the hydrolysis product, nonadecanoic acid, is 299.5.
-
Analyze the fragmentation patterns to confirm the structure of the degradation products. Primary amides often show a characteristic fragmentation pattern.[12][13]
References
-
This compound. LookChem. Available at: [Link]
-
The hydrolysis of amides. Chemguide. Available at: [Link]
-
Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]
-
ICH Q1B Photostability Testing. Testing Laboratory. Available at: [Link]
-
ICH guideline for photostability testing: aspects and directions for use. PubMed. Available at: [Link]
-
ICH Q1B Photostability Testing - Everything You Need to Know! YouTube. Available at: [Link]
-
Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization. MDPI. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]
-
Nonadecane. PubChem. Available at: [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. NIH. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
ASTM D2619 (Hydrolytic Stability). SPL. Available at: [Link]
-
Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable oils and Primary Alkyl Amines for Phase Change Material (PCM) Applications. ResearchGate. Available at: [Link]
-
Fatty Acid Analysis by HPLC. Nacalai Tesque. Available at: [Link]
-
Methods to determine oxidative stability. BTSA. Available at: [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
-
Thermal Analysis of Lipid Decomposition by DSC and TGA. ResearchGate. Available at: [Link]
-
1-nonadecanol. The Good Scents Company. Available at: [Link]
-
Nonadecanoic Acid. PubChem. Available at: [Link]
-
Nonadecanoic acid. CAS Common Chemistry. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
Reversed Phase HPLC of Fatty Acids. Agilent. Available at: [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. NIH. Available at: [Link]
-
HOW TO EFFECTIVELY TEST OXIDATION STABILITY OF VARIOUS TYPES OF OILS AND ANTIOXIDANT EFFECTIVENESS. VELP Scientifica. Available at: [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Thermal Analysis TA, TGA, DSC, DTA. Slideshare. Available at: [Link]
-
Thermal Analysis for Lipid Decomposition by DSC and TGA. ResearchGate. Available at: [Link]
-
Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
-
ISO 6885 Oxidative Stability Testing in Fats. Intertek. Available at: [Link]
-
Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. PubMed Central. Available at: [Link]
-
Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. PubMed. Available at: [Link]
- Method for analyzing fatty amide compounds on basis of liquid chromatography. Google Patents.
-
Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products. PubMed Central. Available at: [Link]
-
GC Analysis of Primary Fatty Acid Amides in Animal Fat. ResearchGate. Available at: [Link]
-
Fatty Acid Analysis by HPLC. AOCS. Available at: [Link]
-
Effects of temperature and storage time on the quality of alimentary animal fats. ResearchGate. Available at: [Link]
-
Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. PubMed Central. Available at: [Link]
-
Effect of storage temperature and time on the fatty acids and nutritional quality of the commercial mussel (Mytilus galloprovincialis). PubMed Central. Available at: [Link]
-
Effect of storage temperature on lipid oxidation and changes in nutrient contents in peanuts. Wiley Online Library. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. testinglab.com [testinglab.com]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cas 58185-32-3,this compound | lookchem [lookchem.com]
- 9. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for High-Throughput Screening of Nonadecanamide Analogs
Welcome to the technical support center for researchers engaged in the high-throughput screening (HTS) of Nonadecanamide analogs. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently encountered challenges in the experimental workflow. Our goal is to empower you with the expertise to refine your screening methods, ensure data integrity, and accelerate your drug discovery efforts.
PART 1: General Troubleshooting Workflow
High-throughput screening campaigns can be complex, and identifying the root cause of an issue is the first step toward a solution. Below is a general workflow to guide your troubleshooting process when unexpected results arise.
Caption: General troubleshooting workflow for HTS experiments.
PART 2: Frequently Asked Questions (FAQs)
This section provides detailed answers to specific questions you may have during the screening of this compound analogs.
Assay Development and Optimization
Q1: How do I choose the right assay format for screening this compound analogs? (Biochemical vs. Cell-based)
A1: The choice between a biochemical and a cell-based assay depends on your screening goals.
-
Biochemical assays are ideal for identifying direct inhibitors of a specific enzyme, such as Fatty Acid Amide Hydrolase (FAAH), the primary target for this compound.[1] They are generally simpler, have fewer confounding variables, and are well-suited for HTS.[2][3] A common format is a fluorescence-based assay using a fluorogenic substrate that releases a fluorescent product upon enzymatic cleavage.[4][5][6]
-
Cell-based assays provide a more physiologically relevant context by assessing the compound's effect within a living cell.[7][8] This allows for the simultaneous evaluation of compound permeability, target engagement in a cellular environment, and potential cytotoxicity. However, they are more complex and can have higher variability.[8]
Recommendation: For a primary screen of this compound analogs, a biochemical FAAH activity assay is recommended to identify direct inhibitors. Promising hits can then be progressed to cell-based assays to confirm their activity in a more biological context and assess cellular effects.
Q2: What are the key parameters to optimize for a robust FAAH inhibitor screening assay?
A2: A robust assay is crucial for reliable hit identification.[9][10] Key parameters to optimize include:
| Parameter | Importance | Optimization Strategy |
| Enzyme Concentration | Determines the reaction rate and signal window. | Titrate the enzyme to find a concentration that gives a linear reaction rate over the desired time course and a sufficient signal-to-background ratio. |
| Substrate Concentration | Affects inhibitor potency and assay sensitivity. | For competitive inhibitors, using a substrate concentration at or below the Michaelis-Menten constant (Km) increases sensitivity.[11] |
| Incubation Time | Ensures sufficient product formation for a robust signal. | Determine the time point at which the reaction is still in the linear range and provides a good signal window. |
| DMSO Tolerance | High concentrations of DMSO (the compound solvent) can inhibit enzyme activity. | Test the assay's performance at various DMSO concentrations to determine the maximum tolerable level without significant loss of activity. |
Q3: My Z' factor is consistently low. What are the likely causes and how can I improve it?
A3: The Z' factor is a statistical measure of assay quality, with a value > 0.5 indicating an excellent assay. A low Z' factor suggests high data variability or a small signal window.
Potential Causes and Solutions:
-
High Variability in Controls:
-
Inconsistent Pipetting: Ensure pipettes are calibrated and that liquid handling is consistent.
-
Reagent Instability: Prepare fresh reagents and ensure proper mixing.
-
Edge Effects: These are systematic variations in wells at the edge of the plate. Avoid using the outer wells for samples or use a plate normalization algorithm.[12]
-
-
Small Signal Window:
-
Suboptimal Reagent Concentrations: Re-optimize enzyme and substrate concentrations as described in Q2.
-
Low Enzyme Activity: Check the quality and storage of the enzyme.
-
Inappropriate Assay Conditions: Optimize pH, temperature, and buffer components.[9]
-
Compound Handling and Solubility
Q4: I'm observing precipitation of my this compound analogs in the assay plate. How can I improve their solubility?
A4: this compound and its analogs are lipophilic molecules with low aqueous solubility, which can lead to precipitation in aqueous assay buffers.[13][14][15]
Strategies to Improve Solubility:
-
Use of Solubilizing Agents: Include a low percentage of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.
-
Co-solvents: While DMSO is the primary solvent, the final concentration in the assay should be kept low.
-
Pre-incubation: Pre-incubating the compounds in the assay buffer before adding the enzyme may help with solubilization.
Q5: Could compound aggregation be giving me false positives? How do I test for and mitigate this?
A5: Yes, compound aggregation is a common cause of false positives in HTS.[16][17][18] Aggregates can sequester the enzyme, leading to apparent inhibition.
Testing for Aggregation:
-
Detergent Counter-screen: Re-test the active compounds in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. True inhibitors should maintain their activity, while the potency of aggregators will be significantly reduced.
-
Dynamic Light Scattering (DLS): This technique can directly detect the presence of aggregates in solution.
Mitigation:
-
The primary mitigation strategy is to include a detergent in the assay buffer as mentioned in Q4.
-
Prioritize hits that are not affected by the presence of a detergent for further follow-up.
Data Interpretation and Artifacts
Q6: I'm seeing high background fluorescence in my assay. What are the potential sources and how can I reduce it?
A6: High background fluorescence can mask the true signal and reduce the assay window.
Potential Sources and Solutions:
-
Autofluorescent Compounds: The compounds themselves may be fluorescent at the assay's excitation and emission wavelengths.[19] (See Q7 for more details).
-
Contaminated Reagents: Use high-purity reagents and solvents.
-
Assay Plate Material: Use black, opaque plates designed for fluorescence assays to minimize background and well-to-well crosstalk.[19]
-
Substrate Instability: The fluorogenic substrate may be unstable and hydrolyze spontaneously. Ensure proper storage and handling of the substrate.
Q7: Some of my hits are fluorescent. How do I differentiate between true inhibition and compound autofluorescence?
A7: Compound autofluorescence is a common source of interference in fluorescence-based assays.[19][20]
Strategies to Identify Autofluorescent Compounds:
-
"No-Enzyme" Control: Screen the compound library in a parallel assay plate that contains all components except the enzyme. Wells with a high signal in this plate indicate autofluorescent compounds.
-
Spectral Scanning: Analyze the emission spectrum of the hit compounds to see if they fluoresce at the detection wavelength.
Q8: What are "frequent hitters" and how can I identify them in my screen?
A8: "Frequent hitters" or "promiscuous inhibitors" are compounds that appear as hits in multiple, unrelated screens.[16] They often act through non-specific mechanisms like chemical reactivity or aggregation.
Identification Strategies:
-
Database Comparison: Compare your hit list against publicly available databases of frequent hitters.
-
Chemical Structure Analysis: Look for known problematic chemical motifs in your hits.
-
Counter-screens: As you build a portfolio of HTS assays, you can identify compounds that are active across multiple targets.
Cell-Based Assay Issues
Q9: I'm observing significant cytotoxicity with some of my compounds. How can I multiplex my primary screen with a cell viability assay?
A9: Cytotoxicity can lead to false positives in cell-based assays by reducing the signal through cell death rather than specific target inhibition.
Multiplexing with Viability Assays:
-
It is highly recommended to run a cell viability counter-screen on all hits from a cell-based primary screen.[21]
-
Several HTS-compatible cell viability assays are available, such as those based on ATP measurement (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., resazurin-based assays).[7][22][23]
Q10: My cell-based assay results are not reproducible. What are the common sources of variability?
A10: Reproducibility is a common challenge in cell-based assays.
Sources of Variability and Solutions:
-
Cell Health and Passage Number: Use cells at a consistent and low passage number, and ensure they are healthy and in the exponential growth phase.
-
Seeding Density: Inconsistent cell seeding can lead to well-to-well variations. Use an automated cell dispenser for uniform seeding.
-
Edge Effects: As with biochemical assays, edge effects can be significant. Proper plate incubation and data normalization can help mitigate this.[12]
-
Reagent Addition: Ensure consistent timing and technique for reagent addition, especially for time-sensitive assays.
Hit Confirmation and Follow-up
Q11: My initial hits from the primary screen are not confirming in secondary assays. What could be the reason?
A11: Lack of confirmation is a common outcome in HTS and can be due to several factors.[24]
Potential Reasons:
-
False Positives from the Primary Screen: The initial hits may have been artifacts due to compound autofluorescence, aggregation, or other interferences.
-
Different Assay Conditions: The conditions of the secondary assay may differ significantly from the primary screen (e.g., different buffer, substrate concentration).
-
Compound Purity and Integrity: The original compound sample may have degraded or contained impurities. It is crucial to re-synthesize or re-purify promising hits for confirmation.[25]
Q12: What are the recommended orthogonal assays to validate hits for FAAH inhibition?
A12: Orthogonal assays use different detection methods or principles to confirm the activity of a hit, increasing confidence that it is a true inhibitor.
Recommended Orthogonal Assays:
-
Label-Free Detection Methods: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can directly measure the formation of the product (e.g., arachidonic acid from anandamide hydrolysis) and are less prone to artifacts from fluorescent compounds.[26][27][28][29]
-
Binding Assays: These assays directly measure the binding of the compound to the target enzyme, confirming target engagement.[30]
-
Cell-based Target Engagement Assays: These assays can confirm that the compound is cell-permeable and interacts with the target in a cellular context.
PART 3: Experimental Protocols
Protocol 1: Fluorescence-Based FAAH Inhibition Assay
This protocol is a general guideline for a fluorescence-based HTS assay for FAAH inhibitors.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 0.05% Triton X-100).
-
Dilute FAAH enzyme in assay buffer to the pre-determined optimal concentration.
-
Dilute the fluorogenic substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA) in assay buffer to the optimal concentration.[4][6]
-
Prepare positive control (e.g., a known FAAH inhibitor like URB597) and negative control (DMSO) in assay buffer.[31][32]
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of test compounds, positive control, or negative control into the wells of a black, opaque 384-well plate.
-
Add 10 µL of diluted FAAH enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the diluted fluorogenic substrate to all wells.
-
Incubate for the pre-determined optimal time (e.g., 30 minutes) at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm for AMC product).[5]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Calculate the Z' factor for each plate to assess assay quality.
-
Protocol 2: Autofluorescence Counter-Screen
This protocol is used to identify autofluorescent compounds from the primary screen.
-
Reagent Preparation:
-
Prepare assay buffer as in Protocol 1.
-
Prepare positive control (a known fluorescent compound) and negative control (DMSO).
-
-
Assay Procedure:
-
Dispense 50 nL of hit compounds, positive control, or negative control into the wells of a black, opaque 384-well plate.
-
Add 20 µL of assay buffer to all wells (no enzyme or substrate).
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence intensity using the same plate reader settings as the primary assay.
-
-
Data Analysis:
-
Identify compounds that show a significant increase in fluorescence compared to the negative control. These are considered potential autofluorescent compounds and should be flagged for further investigation.
-
PART 4: Visualizations
Signaling Pathway
Sources
- 1. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 6. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. marinbio.com [marinbio.com]
- 8. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. An in-depth examination of fatty acid solubility limits in biotherapeutic protein formulations containing polysorbate 20 and polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-stoichiometric inhibition in biochemical high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. licorbio.com [licorbio.com]
- 23. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. benthamdirect.com [benthamdirect.com]
- 27. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. technologynetworks.com [technologynetworks.com]
- 29. agilent.com [agilent.com]
- 30. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cell Culture Conditions for Studying Nonadecanamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nonadecanamide. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to facilitate the successful use of this compound in cell culture experiments. As a long-chain fatty acid amide, this compound presents unique challenges in its handling and application in aqueous cell culture environments. This resource is designed to equip you with the knowledge to overcome these hurdles and achieve reliable, reproducible results.
Introduction to this compound in Cell Culture
This compound is a saturated fatty acid amide that is structurally related to endocannabinoids like anandamide.[1] Its long hydrocarbon chain confers significant lipophilicity, making it poorly soluble in aqueous solutions such as cell culture media. Understanding and mitigating the challenges associated with its solubility are paramount for successful experimentation. Preliminary research suggests that this compound may exert biological effects through various signaling pathways, potentially including the G protein-coupled receptor GPR55, and may have roles in processes like inflammation and cell proliferation.[2][3][4][5][6]
This guide will walk you through the essential steps of working with this compound, from preparing stable solutions to troubleshooting common experimental issues and assessing its biological effects.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns when working with this compound.
Q1: How do I dissolve this compound for use in cell culture?
Due to its lipophilic nature, this compound is practically insoluble in water and aqueous culture media. Therefore, a stock solution must be prepared in an organic solvent.
-
Recommended Solvents: The most common and recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[7][8][9][10][11] Ethanol can also be used.[7]
-
Stock Solution Concentration: It is advisable to prepare a high-concentration stock solution, for example, 10-50 mM in 100% DMSO. This minimizes the volume of solvent added to your cell culture, thereby reducing the risk of solvent-induced cytotoxicity.
-
Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[12]
Q2: My this compound precipitates when I add it to the cell culture medium. What should I do?
Precipitation is the most common issue when working with lipophilic compounds like this compound.[8][13] This "solvent shock" occurs when the highly concentrated compound in an organic solvent is rapidly diluted into the aqueous medium.
Here are several strategies to prevent precipitation:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilutions in pre-warmed (37°C) culture medium.[13]
-
Rapid Mixing: When adding the this compound solution (stock or intermediate dilution) to the media, ensure rapid and thorough mixing by gently vortexing or swirling the tube. This helps to disperse the compound quickly and prevent the formation of localized high concentrations that lead to precipitation.[13]
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%.[13][14] Always include a vehicle control in your experiments with the same final concentration of the solvent to account for any solvent-specific effects.[8]
-
Serum in Media: The presence of serum, such as Fetal Bovine Serum (FBS), can help to solubilize lipophilic compounds through binding to proteins like albumin.[13][15] If your experimental design allows, using serum-containing media can improve the solubility of this compound. For serum-free conditions, consider adding purified bovine serum albumin (BSA).[15]
Q3: What is a safe starting concentration of this compound for my cells?
The optimal concentration of this compound will be cell-type dependent and should be determined empirically. It is crucial to perform a dose-response experiment to determine the cytotoxic concentration range for your specific cell line.
-
Cytotoxicity Assay: A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.[16] Other assays include lactate dehydrogenase (LDH) release, which indicates membrane damage, and trypan blue exclusion, which assesses cell viability.[17][18]
-
Typical Concentration Range: Based on studies with similar long-chain fatty acid amides like anandamide, a starting concentration range for initial experiments could be between 0.1 µM and 50 µM.[19][20] However, this is only a guideline, and the optimal concentration for your specific biological question may be higher or lower.
Troubleshooting Guide
This section provides a more in-depth approach to resolving common issues you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Visible precipitate in culture wells after adding this compound. | 1. Exceeded Solubility Limit: The final concentration of this compound is too high for the culture medium. 2. Improper Dilution Technique: "Solvent shock" from direct dilution of a highly concentrated stock. 3. Low Serum Concentration: Insufficient protein in the medium to aid in solubilization. 4. Temperature Fluctuation: Adding cold solutions to warm media can decrease solubility. | 1. Determine Maximum Soluble Concentration: Perform a serial dilution of this compound in your specific culture medium and observe for precipitation after a few hours at 37°C. Use concentrations below the point of precipitation for your experiments.[13] 2. Optimize Dilution: Prepare an intermediate dilution of your stock solution in pre-warmed media before the final dilution. Add the compound dropwise while gently agitating the media.[13] 3. Increase Serum/BSA: If experimentally permissible, increase the serum concentration in your media. For serum-free applications, supplement with fatty acid-free BSA.[15] 4. Pre-warm Solutions: Ensure all components (media, supplements, this compound dilutions) are at 37°C before mixing.[8] |
| Inconsistent or no biological effect observed. | 1. Compound Precipitation: The actual concentration of soluble this compound is lower than intended. 2. Inappropriate Concentration Range: The concentrations tested are outside the biologically active window for your cell type. 3. Compound Degradation: Improper storage or handling of the this compound stock solution. 4. Cell Line Insensitivity: The chosen cell line may not express the necessary receptors or signaling pathways to respond to this compound. | 1. Visually Inspect Wells: Before and during your experiment, carefully inspect the culture wells under a microscope for any signs of precipitation. If present, troubleshoot the solubility as described above. 2. Broaden Dose-Response: Test a wider range of concentrations in your initial experiments (e.g., from nanomolar to high micromolar) to identify the active range. 3. Proper Stock Handling: Prepare fresh aliquots of your working solutions from a properly stored, frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[12] 4. Cell Line Characterization: If possible, verify the expression of potential targets like GPR55 in your cell line.[3][4] Consider testing a different cell line known to be responsive to similar lipids. |
| High background cytotoxicity in vehicle control wells. | 1. High Solvent Concentration: The final concentration of DMSO or another organic solvent is toxic to the cells. 2. Solvent Purity: The solvent used may be of low quality or contaminated. | 1. Reduce Solvent Concentration: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[13][14] This may require preparing a more concentrated stock solution if you need to test high concentrations of this compound. 2. Use High-Purity Solvent: Always use sterile, cell culture-grade or molecular biology-grade solvents.[10][11] |
Key Experimental Protocols
Here are detailed step-by-step methodologies for essential experiments when working with this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a final working concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Prepare 10 mM Stock Solution:
-
Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound: ~297.5 g/mol ).
-
Aseptically add the calculated mass of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Gently vortex or pipette up and down until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[12]
-
-
Prepare Working Solutions (Example for a 10 µM final concentration):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in pre-warmed complete cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium and mix thoroughly.
-
Final Dilution: Add the appropriate volume of the 100 µM intermediate solution to your culture wells containing cells and pre-warmed medium to achieve the final desired concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a culture well.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Remember to prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general procedure for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions at various concentrations
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment:
-
Remove the old medium and replace it with fresh, pre-warmed medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM).
-
Include wells with untreated cells (media only) and vehicle control cells (media with the highest concentration of DMSO used in the treatment groups).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and a homogenous solution.
-
-
Absorbance Measurement:
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm, if available).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[16]
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for this compound cytotoxicity testing.
Postulated Signaling Pathway of this compound
Based on its structural similarity to other endocannabinoids and preliminary research, this compound may act through the GPR55 receptor.
Caption: A potential signaling pathway for this compound via GPR55.[2][3][4][5][21]
References
-
How to prevent fatty acid precipitation/micelle formation in cell culture media? ResearchGate. [Link]
-
Cas 58185-32-3,this compound. LookChem. [Link]
-
Nonadecanal | C19H38O | CID 176926. PubChem. [Link]
-
Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC. [Link]
-
GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. PNAS. [Link]
-
A Convenient Protocol for the Synthesis of Fatty Acid Amides. ResearchGate. [Link]
-
Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. [Link]
-
Anandamide exerts its antiproliferative actions on cholangiocarcinoma by activation of the GPR55 receptor. PMC. [Link]
-
GPR55 ligands promote receptor coupling to multiple signalling pathways. PMC. [Link]
-
GPR55: signaling pathways and functions. PMC. [Link]
-
decanamide - Chemical & Physical Properties. Cheméo. [Link]
-
Nonadecanoate | C19H37O2- | CID 3339522. PubChem. [Link]
-
Handling Instructions. DBA Italia. [Link]
-
LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. [Link]
-
Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor. PMC. [Link]
-
Anti-inflammatory role of a glycan-coated nanoparticle in modulating macrophages and complement in non-exudative AMD. IOVS. [Link]
-
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. [Link]
-
Anti-inflammatory effects of octadecylamine-functionalized nanodiamond on primary human macrophages. PMC. [Link]
-
Nonadecanoic Acid | C19H38O2 | CID 12591. PubChem. [Link]
-
Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells. PubMed. [Link]
-
Anti-proliferative effects of anandamide in human hepatocellular carcinoma cells. PMC. [Link]
-
Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. [Link]
-
Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. PubMed. [Link]
-
Computational Approach to Detect Anti-inflammatory Activity of Nonadecanol derived from marine Streptomyces carpaticus. ResearchGate. [Link]
-
Evaluation of Genotoxicity and Toxicity of Annona muricata L. Seeds and In Silico Studies. MDPI. [Link]
-
In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L. Frontiers. [Link]
-
Cellular signal transduction by anandamide and 2-arachidonoylglycerol. PubMed. [Link]
-
Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment. PubMed. [Link]
-
The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation. PubMed. [Link]
-
Dimethyl Sulfoxide | (CH3)2SO | CID 679. PubChem. [Link]
-
Introduction to cell signaling. Khan Academy. [Link]
-
Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]
-
Research Article Cytotoxic Activity, Cell Cycle Inhibition, and Apoptosis-Inducing Potential of Athyrium hohenackerianum (Lady F). ScienceOpen. [Link]
-
Cellular Signaling Mechanisms. Basic Neurochemistry. [Link]
-
DMSO. gChem Global. [Link]
-
Stock solutions. OpenWetWare. [Link]
Sources
- 1. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources [mdpi.com]
- 2. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anandamide exerts its antiproliferative actions on cholangiocarcinoma by activation of the GPR55 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. gchemglobal.com [gchemglobal.com]
- 12. dbaitalia.it [dbaitalia.it]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L [frontiersin.org]
- 17. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-proliferative effects of anandamide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the yield of synthetic Nonadecanamide
Welcome to the technical support center for the synthesis of Nonadecanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The information is presented in a practical question-and-answer format to directly address issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one?
There are three primary methods for synthesizing this compound, each with distinct advantages and disadvantages. The choice depends on your starting materials, scale, and tolerance for specific reaction conditions and byproducts.
-
Acyl Chloride Method: This is a classic, robust method involving the conversion of Nonadecanoic acid to Nonadecanoyl chloride, which then readily reacts with an amine source (e.g., ammonia or an ammonium salt).[1][] It is often high-yielding but requires handling corrosive reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3]
-
Carbodiimide Coupling Method: This approach uses coupling agents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid in situ.[1][][4] This method is milder than the acyl chloride route but can be more expensive and may lead to byproduct-related purification challenges.[5]
-
Direct Thermal/Catalytic Amidation: This involves heating the carboxylic acid and amine at high temperatures (>160 °C), often with a catalyst, to drive off water.[6] While being the most atom-economical method, the harsh conditions are not suitable for sensitive substrates and can lead to side reactions.[6]
Recommendation: For most lab-scale syntheses where high yield and purity are critical, the Acyl Chloride or Carbodiimide Coupling methods are preferred. The acyl chloride route is excellent for its high reactivity, while coupling agents offer milder conditions.
Q2: My this compound product is difficult to purify. Why is that, and what can I do?
The long C19 alkyl chain of this compound gives it waxy, nonpolar characteristics, which can complicate purification.
-
Solubility Issues: The product may have limited solubility in common chromatography solvents, leading to streaking on silica gel columns. It may also co-precipitate with nonpolar byproducts.
-
Workup Emulsions: During aqueous workups, the soap-like nature of the corresponding carboxylate (if any unreacted starting material is present) can lead to stable emulsions that are difficult to break.
-
Byproduct Contamination: In carbodiimide couplings, byproducts like dicyclohexylurea (DCU) can be challenging to separate. While DCU is insoluble in many solvents, it can sometimes trap the desired product upon precipitation.
Purification Strategy:
-
Crystallization: This is often the most effective method. Use a biphasic solvent system, such as dissolving the crude product in a hot, nonpolar solvent (e.g., heptane, toluene) and then adding a more polar solvent (e.g., ethyl acetate, acetone) to induce crystallization upon cooling.
-
Filtration for Byproducts: If using DCC, filter the reaction mixture before workup to remove the precipitated DCU. Chilling the reaction mixture can enhance precipitation.
-
Modified Chromatography: If chromatography is necessary, consider using a less polar solvent system (e.g., hexanes/ethyl acetate) or switch to a different stationary phase like alumina.
Troubleshooting Guide: Low Yield
Scenario 1: Low conversion of Nonadecanoic Acid (Starting material recovered)
Question: I've run my reaction and analysis (TLC, LCMS) shows a significant amount of unreacted Nonadecanoic acid. Why didn't the reaction go to completion?
This is a classic activation problem. The carboxylic acid is not being converted efficiently into a reactive intermediate. Let's diagnose the cause based on your chosen method.
Caption: Troubleshooting workflow for low starting material conversion.
For Acyl Chloride Method Users:
-
Cause: Incomplete formation of Nonadecanoyl chloride. Thionyl chloride (SOCl₂) and oxalyl chloride are sensitive to atmospheric moisture and can degrade over time. Furthermore, the reaction often requires heat to proceed efficiently.[3]
-
Expert Protocol (Optimized Acyl Chloride Formation):
-
Dry the Nonadecanoic acid under a high vacuum for several hours before use.
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve Nonadecanoic acid (1.0 eq.) in an anhydrous solvent like Dichloromethane (DCM) or Toluene.
-
Add oxalyl chloride (1.5 eq.) dropwise at 0 °C.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops). This forms the Vilsmeier reagent in situ, which is the active catalyst.[3]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by IR (disappearance of the broad carboxylic acid O-H stretch).
-
Remove the solvent and excess reagent in vacuo to yield the crude Nonadecanoyl chloride, which can be used immediately without further purification.[7]
-
For Coupling Agent Method Users:
-
Cause: Your coupling agent may be inactive, or a common side reaction is occurring. Carbodiimides like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. If the amine nucleophile is not present or is not reactive enough, this intermediate can rearrange into a stable N-acylurea byproduct, halting the desired reaction.[5]
-
Expert Protocol (Optimized EDC/NHS Coupling):
-
Dissolve Nonadecanoic acid (1.0 eq.) and N-Hydroxysuccinimide (NHS) (1.1 eq.) in anhydrous DMF or DCM.
-
Add EDC (1.1 eq.) to the solution and stir for 15-30 minutes at room temperature. This pre-activates the acid by forming a more stable NHS-ester, which is less prone to rearrangement than the O-acylisourea intermediate.
-
Add your amine source (e.g., ammonium chloride, 1.2 eq.) along with a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq.).
-
Stir the reaction at room temperature overnight.
-
Caption: Desired reaction pathway using an NHS activator versus the competing N-acylurea side reaction.
Scenario 2: Reaction appears complete, but yield is low after workup and purification.
Question: My initial reaction monitoring suggested full conversion, but after extraction and purification, my final isolated yield is below 30%. Where could my product have gone?
This points to issues with the workup or purification process. The physicochemical properties of this compound and its precursors can lead to significant physical loss.
| Potential Cause | Explanation | Recommended Solution |
| Emulsion Formation | Unreacted Nonadecanoic acid can form salts (soaps) with a basic aqueous wash, creating a stable emulsion between the organic and aqueous layers. Your product can get trapped in this emulsion. | 1. Use a saturated NaCl (brine) solution for washes to increase the ionic strength of the aqueous layer, which helps break emulsions.[8] 2. Perform a milder wash with a dilute acid (e.g., 1M HCl) first to protonate any remaining carboxylate before a basic wash. |
| Precipitation at Interface | This compound has poor solubility in both highly nonpolar solvents (like hexanes) and water. It can sometimes precipitate out at the interface during liquid-liquid extraction. | 1. Use a more polar organic solvent for extraction, such as Ethyl Acetate or DCM. 2. If precipitation occurs, collect the interface layer separately, filter it, and wash the solid with water and then a nonpolar solvent like hexanes to recover the product. |
| Product Loss During Drying | If using a drying agent like MgSO₄ or Na₂SO₄, the waxy product can adsorb to the surface of the drying agent, especially if an excessive amount is used. | 1. Use the minimum amount of drying agent necessary. 2. After decanting/filtering the dried solution, rinse the drying agent 2-3 times with fresh solvent to recover any adsorbed product.[9] |
| Incomplete Crystallization | If purifying by crystallization, the product may be partially soluble in the mother liquor, leading to significant losses if conditions are not optimized. | 1. After the initial crystallization, concentrate the mother liquor and attempt a second crop of crystals. 2. Ensure slow cooling. Placing the solution directly into an ice bath can cause rapid precipitation of smaller, less pure crystals and trap impurities. Allow it to cool to room temperature first, then move to a refrigerator.[9] |
References
- BenchChem. (n.d.). Troubleshooting low yield in Lipoamide chemical synthesis.
- Various Authors. (2021). Why did my amide synthesis does not work?. ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Various Authors. (2020). Synthesis - General tips for improving yield?. Reddit.
- Mast, A. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Charville, H. et al. (2012). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
- ChemicalBook. (n.d.). Decanoyl chloride synthesis.
- Ren, J-W. et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Chemistry Portal.
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Decanoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 9. reddit.com [reddit.com]
Overcoming poor signal-to-noise ratio in Nonadecanamide detection
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the common and complex challenges associated with Nonadecanamide detection. As a Senior Application Scientist, my goal is to move beyond simple procedural lists, offering in-depth, field-proven insights grounded in scientific principles to empower you to achieve a robust and reliable signal-to-noise ratio in your analyses.
Introduction: The Challenge of this compound Detection
This compound is a long-chain saturated fatty acid amide, a class of lipid molecules gaining interest for their diverse biological activities. However, its physicochemical properties—low volatility, thermal lability, and non-polar nature—present significant analytical hurdles. Furthermore, when isolating it from complex biological matrices (e.g., plasma, serum, tissue), co-extracting lipids, proteins, and salts can severely suppress the instrument signal and introduce substantial background noise.[1] This guide provides a structured, question-and-answer approach to systematically diagnose and resolve poor signal-to-noise (S/N) ratios in your Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Issues & Initial Diagnosis
Q1: I have a very weak or non-existent signal for this compound. Where do I even begin to troubleshoot?
A low S/N ratio can stem from issues in sample preparation, the chromatographic system, or the mass spectrometer itself. A systematic approach is crucial to efficiently identify the root cause. Before making extensive changes, follow a logical diagnostic workflow.
The diagram below outlines a systematic approach to pinpointing the source of a poor signal-to-noise ratio.
Caption: General troubleshooting workflow for poor S/N.
Section 2: Sample Preparation – The First Line of Defense
Q2: What are "matrix effects" and how do they impact this compound detection?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[2][3] In essence, molecules from your sample (lipids, salts, proteins) that were not removed during cleanup can enter the mass spectrometer's ion source at the same time as your this compound.[4] These interfering compounds compete for ionization, which typically suppresses the signal of your target analyte, or they can increase the chemical background noise, both of which drastically lower the S/N ratio.[1][5][6] Given that this compound is often found in lipid-rich biological samples, matrix effects are a primary suspect in cases of poor S/N.[7]
The diagram below illustrates how matrix components can interfere with the detection of the target analyte in the mass spectrometer's ion source.
Caption: How matrix components suppress the analyte signal.
Q3: How can I improve my sample preparation to reduce matrix effects?
Effective sample cleanup is the most critical step for achieving a good S/N ratio.[8][9] Simple protein precipitation is often insufficient for lipid analysis.
-
Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane or a Folch-type extraction (chloroform:methanol) to selectively extract lipids, including this compound, leaving behind polar interferences like salts and proteins.
-
Solid-Phase Extraction (SPE): SPE offers more selective cleanup than LLE. For this compound, a reverse-phase (C18) or a mixed-mode sorbent can be highly effective at retaining the analyte while allowing more polar interferences to be washed away.
Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a self-validating system for extracting this compound while minimizing matrix suppression.
-
Prepare QC Samples:
-
Matrix Blank: 100 µL of blank plasma + internal standard. Used to check for interferences.
-
Positive Control (Spiked Sample): 100 µL of blank plasma + known amount of this compound standard + internal standard. Used to calculate recovery.
-
Negative Control (Solvent Blank): Reconstitution solvent only. Used to check for system contamination.
-
-
Sample Pre-treatment:
-
To 100 µL of plasma (or QC sample), add 200 µL of ice-cold methanol containing your internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing:
-
1 mL of methanol.
-
1 mL of deionized water.
-
-
Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Allow the sample to pass through slowly (approx. 1 drop/second).
-
-
Washing (Removing Interferences):
-
Wash the cartridge with 1 mL of 10% methanol in water. This removes highly polar interferences like salts.
-
Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove all aqueous solvent.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS or a suitable solvent for GC-MS. This step concentrates the analyte.[10]
-
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Q4: My this compound peak is broad, tailing, or not showing up at all in my GC-MS analysis. What's wrong?
This often points to issues with volatility or thermal stability. This compound is a long-chain molecule and can be challenging for GC analysis without proper optimization.
-
Derivatization is Key: The primary cause is often the amide and potential hydroxyl groups interacting with active sites in the GC inlet and column, and its relatively low volatility.[2][11] Derivatization, such as silylation with BSTFA, is a crucial step. This process replaces active hydrogens with trimethylsilyl (TMS) groups, which:
-
Increases Volatility: Allowing the molecule to travel through the GC column at a lower temperature.
-
Improves Thermal Stability: Preventing degradation in the hot injector.
-
Reduces Tailing: By blocking interactions with active sites in the liner and column.[12]
-
-
Inlet and Column Issues: Even with derivatization, active sites can be a problem. Use an ultra-inert inlet liner and a high-quality, low-bleed GC column suitable for lipid analysis (e.g., DB-5ms).[13] Column bleed at high temperatures can significantly increase background noise.[13]
-
System Leaks: A leak in your GC-MS system will introduce nitrogen (m/z 28) and oxygen (m/z 32) into the mass spectrometer, increasing noise and reducing vacuum efficiency, which suppresses your signal.[14]
Q5: How should I optimize my GC-MS instrument parameters for this compound?
Optimizing instrument parameters is vital for maximizing sensitivity.[15][16]
| Parameter | Recommended Setting | Rationale |
| Injector Temp. | 250-280°C | Hot enough to volatilize the derivatized analyte without causing thermal degradation. |
| Injection Mode | Splitless | For trace analysis, ensures the entire sample is transferred to the column, maximizing sensitivity.[10] |
| Carrier Gas | Helium (High Purity) | Use in-line purifiers to remove oxygen and moisture, which are sources of noise.[13] |
| Oven Program | Start at a low temp (e.g., 100°C), then ramp at 10-20°C/min to a final temp of ~300°C. | A temperature ramp ensures good separation from other matrix components and produces sharp peaks. |
| Transfer Line Temp. | 280-300°C | Must be hot enough to prevent the analyte from condensing before reaching the ion source. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization (EI).[17] |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | Instead of scanning all masses (Full Scan), monitor only a few characteristic ions of derivatized this compound. This dramatically increases dwell time on the ions of interest, significantly improving the S/N ratio.[13] |
Section 4: Liquid Chromatography-Mass Spectrometry (LC-MS)
Q6: I am using LC-MS, but my signal is still very low. Why isn't it working well?
While LC-MS avoids the volatility issues of GC, this compound can have poor ionization efficiency, especially with electrospray ionization (ESI).
-
Suboptimal Ionization: As a non-polar molecule, this compound does not readily accept a proton (for positive mode) or lose a proton (for negative mode). Ionization can be improved by:
-
Mobile Phase Additives: Adding ammonium formate or acetate can promote the formation of adducts (e.g., [M+NH₄]⁺), which are often more stable and abundant than the protonated molecule ([M+H]⁺).
-
Derivatization: While less common than for GC, derivatization can be used to add a permanently charged group or a group that is very easily ionized, significantly boosting signal intensity.[7][18]
-
-
Poor Chromatographic Separation: If this compound co-elutes with a large amount of other lipids from the matrix (like phospholipids), its signal will be suppressed.[1][3] Improve separation by:
-
Using a C18 column: A standard for lipidomics, providing good retention for non-polar molecules.
-
Optimizing the Gradient: A long, shallow gradient of an organic solvent (like acetonitrile or methanol) in water will provide better separation of lipids than a short, steep gradient.[19]
-
Q7: What are the best starting parameters for an LC-MS/MS method for this compound?
For quantitative analysis, a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for sensitivity and specificity.[7][19][20]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) | Provides excellent retention and separation for lipids. |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate | Formic acid aids protonation, while ammonium formate promotes adduct formation. |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid | Strong organic mobile phase to elute non-polar lipids. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generally provides better sensitivity for amides via protonation or adduct formation. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Highly specific and sensitive. Requires optimization of a precursor ion (e.g., [M+H]⁺ or [M+NH₄]⁺) and one or two product ions formed upon fragmentation. This virtually eliminates chemical noise. |
| Compound Optimization | Infuse a pure standard to determine the optimal precursor ion and collision energies for the most abundant, stable product ions.[21] | This is a mandatory step for developing any new MRM method to ensure maximum sensitivity. |
References
-
The Pharmaceutical and Chemical Journal, 2020, 7(1):39-45 Research Article Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. (2020). The Pharmaceutical and Chemical Journal. Retrieved from [Link]
-
Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. Retrieved from [Link]
-
What is the technical issue causing too much noise in our chromatogram using the column Rtx-5MS for lipids analysis?. (2022). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link]
-
Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. (2021). PubMed. Retrieved from [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]
-
Identifying systematic errors in a power spectral analysis of simulated lipid membranes. (2021). AIP Publishing. Retrieved from [Link]
-
Reversed-phase liquid-chromatographic mass spectrometric N-glycan analysis of biopharmaceuticals. (n.d.). NIH. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (2025). ResearchGate. Retrieved from [Link]
-
Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review. (n.d.). PubMed Central. Retrieved from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
-
Novel and sensitive method for the detection of anandamide by the use of its dansyl derivative. (2000). PubMed. Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Retrieved from [Link]
-
Gas chromatography and mass spectroscopic determination of phytocompounds. (n.d.). Scholars Research Library. Retrieved from [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Optimization and Application of a GC-MS Method for the Determination of Endocrine Disruptor Compounds in Natural Water. (n.d.). MDPI. Retrieved from [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
The Beginner's Guide to Interpreting GC/MS Results. (2018). Innovatech Labs. Retrieved from [Link]
-
Optimization of GC-MS program parameters. (n.d.). ResearchGate. Retrieved from [Link]
-
#26 Analysis Methods | Gas Chromatography | Mass Spectrometry. (2020). YouTube. Retrieved from [Link]
-
Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. (n.d.). NIH. Retrieved from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (n.d.). RSC Publishing. Retrieved from [Link]
-
Instrumental Parameters for GC-MS -TOF. (n.d.). ResearchGate. Retrieved from [Link]
-
QUICKLY UNDERSTAND Liquid Chromatography Mass Spectrometry (LC-MS Simply Explained). (2022). YouTube. Retrieved from [Link]
-
SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. (2021). YouTube. Retrieved from [Link]
-
Two optimized methods for the quantification of anthropogenic and biogenic markers in aerosol samples using liquid chromatograph. (2025). EGUsphere. Retrieved from [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. Retrieved from [Link]
-
NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Sample Preparation Techniques for Mass Spectrometry in Proteomics Using Recently Developed Highly Selective Materials. (n.d.). Bentham Science Publisher. Retrieved from [Link]
-
New Statistical Methods for Detecting Signals in MALDI-TOF Spectra below Noise Level. (n.d.). Unknown Source. Retrieved from [Link]
-
About Estimating the Limit of Detection by the Signal to Noise Approach. (2015). Walsh Medical Media. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eijppr.com [eijppr.com]
- 7. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benthamscience.com [benthamscience.com]
- 10. tpcj.org [tpcj.org]
- 11. egusphere.copernicus.org [egusphere.copernicus.org]
- 12. Optimization and Application of a GC-MS Method for the Determination of Endocrine Disruptor Compounds in Natural Water [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel and sensitive method for the detection of anandamide by the use of its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. technologynetworks.com [technologynetworks.com]
Technical Support Center: Optimizing Non-Ribosomal Peptide Synthetases
Welcome to the technical support center for Non-Ribosomal Peptide Synthetase (NRPS) optimization. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with expert insights and practical solutions to common challenges encountered in the field. This resource is structured to offer not just protocols, but a deeper understanding of the intricate NRPS machinery, empowering you to troubleshoot effectively and innovate confidently.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the design and execution of NRPS engineering experiments.
Q1: My heterologously expressed NRPS shows very low or no activity. What are the likely causes?
A1: Low or no activity in a heterologously expressed NRPS is a frequent issue stemming from several factors. Firstly, NRPSs are large, multi-domain enzymes that require proper folding and post-translational modification to be active.[1][2][3] A critical post-translational modification is the phosphopantetheinylation of the Peptidyl Carrier Protein (PCP) or Thiolation (T) domains, which is essential for covalently tethering the growing peptide chain.[4]
Troubleshooting Steps:
-
Co-expression of a Phosphopantetheinyl Transferase (PPTase): The host organism, such as E. coli, may lack a native PPTase capable of modifying the heterologous NRPS.[5] Co-expressing a promiscuous PPTase, like Sfp from Bacillus subtilis, is often necessary to convert the apo-NRPS to its active holo-form.[5][6]
-
Expression Conditions: The large size of NRPSs makes them prone to misfolding and aggregation.[5] Optimizing expression conditions is crucial.
-
Lower Temperatures: Reducing the induction temperature (e.g., to 16-25°C) can slow down protein synthesis, promoting proper folding.[5]
-
Codon Optimization: Ensure the gene sequence is optimized for the expression host to avoid translational stalls.
-
Promoter Strength: Using a weaker or titratable promoter can prevent the overwhelming of the cellular machinery, leading to better-quality protein.
-
-
Protein Solubility: Check if your NRPS is being expressed in a soluble form. A significant portion might be in inclusion bodies. If so, consider fusion to solubility-enhancing tags or co-expression with chaperones.
-
Assay Conditions: Ensure your in vitro assay conditions are optimal. This includes the correct concentrations of ATP, Mg2+, and the specific amino acid substrates.
Q2: I've swapped an Adenylation (A) domain to change substrate specificity, but the yield of the new peptide is drastically reduced. Why?
A2: This is a classic challenge in NRPS engineering.[1] While the Adenylation (A) domain is the primary gatekeeper for substrate selection, the surrounding domains and linker regions play crucial roles in the overall function of the synthetase.[7][8]
Causality and Key Considerations:
-
Domain-Domain Interactions: NRPS function relies on a series of coordinated protein-protein interactions and conformational changes.[4] Swapping just the A-domain can disrupt critical interactions with the upstream Condensation (C) domain and the downstream Peptidyl Carrier Protein (PCP) domain.[1][9] The C-domain, for instance, can exhibit cryptic specificity for the donor and acceptor substrates, acting as a secondary gatekeeper.[9][10]
-
Linker Regions: The flexible linker regions connecting the domains are not mere spacers; they are essential for the proper positioning of domains during the catalytic cycle.[1] Altering these can lead to inefficient transfer of the activated amino acid or the growing peptide chain.
-
Structural Integrity: A direct domain swap might compromise the structural integrity of the module, leading to misfolding and reduced activity.
Optimization Strategies:
-
Swap Larger Fragments: Instead of swapping only the A-domain, consider swapping the entire C-A-T tridomain or at least a C-A bidomain.[11] This preserves the native interactions between these domains. The concept of "eXchange Units" (XUs), which are defined as functionally independent C-A-T regions, has been proposed to improve the success rate of such swaps.[12]
-
Subdomain Swapping: A more nuanced approach is to swap only the substrate-determining subdomain of the A-domain, which can be less disruptive to the overall architecture.[13]
-
Rational Mutagenesis: Instead of a full domain swap, targeted mutagenesis of the key residues within the A-domain's binding pocket that define substrate specificity (the "nonribosomal code") can be a more effective strategy.[14][15][16]
Q3: How can I predict the substrate specificity of an uncharacterized A-domain from its sequence?
A3: Predicting the substrate of an A-domain is possible through bioinformatics analysis of its "nonribosomal code". This code consists of approximately 10 key amino acid residues within the A-domain's binding pocket that are crucial for substrate recognition and binding.[16]
Tools and Techniques:
-
Sequence Alignment: Align the target A-domain sequence with sequences of A-domains with known specificities. Key residues in the binding pocket can then be compared.
-
Web-based Prediction Tools: Several online tools can predict A-domain specificity. These algorithms are trained on large datasets of A-domains with experimentally verified substrates.
-
Structural Modeling: If a homologous A-domain structure is available, you can generate a homology model of your A-domain to visualize the binding pocket and manually assess its compatibility with different substrates.
It is important to remember that these predictions are not always perfect and should be experimentally validated.[16]
Troubleshooting Guides
This section provides in-depth guidance on tackling more complex experimental issues.
Guide 1: Poor Yields from Engineered Hybrid NRPSs
Problem: You have successfully created a hybrid NRPS by swapping modules or domains, but the production titer of the desired non-ribosomal peptide (NRP) is significantly lower than the wild-type enzyme.
Underlying Principles: The modular nature of NRPSs suggests a "plug-and-play" approach to engineering, but in reality, the intricate network of intra- and inter-module interactions makes this challenging.[1][12] Reduced yields are often a consequence of suboptimal domain communication, leading to inefficient substrate transfer and stalled synthesis.
Experimental Protocol: Diagnosing Inefficient Domain Communication
Objective: To identify the bottleneck in a low-yielding hybrid NRPS.
Materials:
-
Plasmids encoding the wild-type and hybrid NRPS constructs.
-
Suitable expression host (e.g., E. coli BAP1).[6]
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
-
ATP, MgCl2, Coenzyme A, Sfp PPTase.
-
Radiolabeled amino acid corresponding to the upstream module's substrate.
-
Non-radiolabeled amino acid for the downstream (engineered) module.
-
Tricine-SDS-PAGE system.
-
Phosphorimager or autoradiography film.
Methodology:
-
Protein Expression and Purification: Express and purify both the wild-type and hybrid NRPSs.[17][18]
-
Holo-Enzyme Preparation: Convert the purified apo-enzymes to their holo-forms by incubation with Coenzyme A and Sfp PPTase.
-
Adenylation Assay: Confirm that the A-domains of both the upstream and downstream modules of the hybrid NRPS are active using an ATP-PPi exchange assay with their respective amino acid substrates.
-
Inter-module Thioesterification Assay: a. Incubate the holo-NRPS with the radiolabeled amino acid for the upstream module and ATP. This will load the radiolabeled substrate onto the upstream PCP domain. b. Add the non-radiolabeled amino acid for the downstream module. c. If the C-domain of the downstream module is functional and communication is efficient, it will catalyze peptide bond formation, transferring the radiolabeled substrate to the downstream PCP domain. d. Run the reaction products on a Tricine-SDS-PAGE gel and visualize the radiolabeled protein bands. A shift in the radiolabel from the upstream to the downstream module (if they are on separate proteins) or a change in the overall conformation can indicate successful transfer.
Interpreting the Results:
| Observation | Potential Cause | Next Steps |
| Upstream A-domain inactive | Misfolded A-domain | Re-evaluate construct design; check for solubility. |
| Downstream A-domain inactive | Incorrect substrate or misfolded domain | Confirm substrate specificity; redesign A-domain swap. |
| No transfer to downstream PCP | Inefficient C-domain catalysis or poor domain communication | Redesign the linker regions; swap a larger C-A-T fragment. |
Visualization of NRPS Assembly Line Logic
Caption: A simplified workflow of a two-module NRPS assembly line.
Guide 2: Optimizing Type S Non-Ribosomal Peptide Synthetases
Problem: You are working with Type S NRPSs, which utilize synthetic protein-protein interaction domains (SYNZIPs) to assemble split synthetases, but are experiencing low product titers.
Underlying Principles: Type S NRPSs offer a powerful platform for combinatorial biosynthesis. However, the efficiency of these systems is highly dependent on the strength and dynamics of the SYNZIP interactions, as well as the flexibility of the linkers connecting them to the NRPS domains.[19][20]
Optimization Strategies:
-
SYNZIP Truncation: The length of the SYNZIP domains can be truncated from the N- or C-terminus. This can improve production yields, in some cases by up to 210%.[20] It is hypothesized that this removes steric hindrance and allows for more productive interactions. An optimal truncation appears to be around 14 amino acids.[20]
-
Flexible Linker Insertion: Inserting flexible linkers, such as Glycine-Serine (GS) linkers, between the NRPS subunit and the SYNZIP can dramatically increase product titers.[19][20] This is thought to provide the necessary conformational flexibility for the domains to interact correctly. The position of the linker (upstream or downstream of the SYNZIP) can have a significant impact on yield.[20]
Visualization of Type S NRPS Optimization
Caption: Optimization strategies for Type S NRPSs.
References
-
Butz, C. U., et al. (2008). Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens. PubMed Central. [Link]
-
Kries, H., et al. (2013). Engineering the substrate specificity of the DhbE adenylation domain by yeast cell surface display. PubMed. [Link]
-
Stanišić, A., & Kries, H. (2021). Controlling Substrate- and Stereospecificity of Condensation Domains in Nonribosomal Peptide Synthetases. ACS Chemical Biology. [Link]
-
Gao, X., et al. (2014). Characterization and Engineering of the Adenylation Domain of a NRPS-Like Protein: A Potential Biocatalyst for Aldehyde Generation. ACS Publications. [Link]
-
Wang, C., et al. (2021). Structure, Function and Engineering of the Nonribosomal Peptide Synthetase Condensation Domain. MDPI. [Link]
-
Kries, H., et al. (2013). Engineering the Substrate Specificity of the DhbE Adenylation Domain by Yeast Cell Surface Display. PMC. [Link]
-
Süssmuth, R. D., & Mainz, A. (2017). Nonribosomal Peptide Synthesis-Principles and Prospects. PubMed. [Link]
-
Stark, J. C., et al. (2023). Investigating and Optimizing the Lysate-Based Expression of Nonribosomal Peptide Synthetases Using a Reporter System. PubMed Central. [Link]
-
Stark, J. C., et al. (2023). Investigating and Optimizing the Lysate-Based Expression of Nonribosomal Peptide Synthetases Using a Reporter System. PubMed. [Link]
-
Gulick, A. M. (2017). Structural Biology of Non-Ribosomal Peptide Synthetases. PMC. [Link]
-
Zhang, W., et al. (2022). Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products. PMC. [Link]
-
Mootz, H. D., et al. (2002). In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli. PMC. [Link]
-
Kries, H., et al. (2023). Guidelines for Optimizing Type S Non-Ribosomal Peptide Synthetases. bioRxiv. [Link]
-
Swiss National Science Foundation. (2018). What is the impact of NRPs?. SNSF. [Link]
-
Thapa, S., et al. (2022). NRPs and their hybrids that have been produced using representative heterologous production hosts covered in this review. ResearchGate. [Link]
-
Miller, B. R., & Gulick, A. M. (2016). Refining and Expanding Nonribosomal Peptide Synthetase Function and Mechanism. PMC. [Link]
-
Wikipedia contributors. (2023). Nonribosomal code. Wikipedia. [Link]
-
Wikipedia contributors. (2023). Nonribosomal peptide. Wikipedia. [Link]
-
Kries, H., et al. (2023). Guidelines for Optimizing Type S Nonribosomal Peptide Synthetases. ACS Publications. [Link]
-
Bloudoff, K., et al. (2017). Structures of a non-ribosomal peptide synthetase condensation domain suggest the basis of substrate selectivity. ResearchGate. [Link]
-
Stanisic, A., & Kries, H. (2019). A) Domain swapping, B) subdomain swapping, and C) binding pocket... ResearchGate. [Link]
-
Kries, H. (2019). Engineering of non-ribosomal peptide synthetases (NRPS) for the production of new-to-nature peptides. Springer Nature. [Link]
-
The Schmeing Lab. (n.d.). NRPSs. McGill University. [Link]
-
Miller, B. R., et al. (2020). Type II Non-ribosomal Peptide Synthetase Proteins: Structure, Mechanism, and Protein-Protein Interactions. PMC. [Link]
-
Niquille, D. L., et al. (2023). High-Throughput Engineering of Nonribosomal Extension Modules. ACS Chemical Biology. [Link]
-
Song, Y., et al. (2019). Comparative genome mining and heterologous expression of an orphan NRPS gene cluster direct the production of ashimides. Royal Society of Chemistry. [Link]
-
Meier, J. L., et al. (2015). Profiling Nonribosomal Peptide Synthetase Activities Using Chemical Proteomic Probes for Adenylation Domains. ResearchGate. [Link]
-
Wang, Y., et al. (2023). In-Situ Purification of Non-Ribosomal Peptide Synthetases Assembly Line for Structural and Biochemical Studies. NIH. [Link]
-
Hebisch, M., et al. (2021). Isolation and Purification of a Hydrophobic Non-Ribosomal Peptide from an Escherichia coli Fermentation Broth. MDPI. [Link]
-
Kries, H., et al. (2018). Modification and de novo design of non-ribosomal peptide synthetases (NRPS) using specific assembly points within condensation domains. ResearchGate. [Link]
-
Song, Y., et al. (2019). Comparative Genome Mining and Heterologous Expression of an Orphan NRPS Gene Cluster Directs the Production of Ashimides. ResearchGate. [Link]
-
Zhang, W., et al. (2015). Screening for Expressed Nonribosomal Peptide Synthetases and Polyketide Synthases Using LC-MS/MS-Based Proteomics. PMC. [Link]
-
Probst, S., et al. (2022). Engineering of Specific Single-Module Nonribosomal Peptide Synthetases of the RXP Type for the Production of Defined Peptides. NIH. [Link]
-
Waudby, C. A., et al. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. PMC. [Link]
-
ZAGENO. (2020). In Vitro Transcription Troubleshooting. ZAGENO. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
Bitesize Bio. (2025). Top Tips for Troubleshooting In Vitro Transcription. Bitesize Bio. [Link]
Sources
- 1. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating and Optimizing the Lysate-Based Expression of Nonribosomal Peptide Synthetases Using a Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating and Optimizing the Lysate-Based Expression of Nonribosomal Peptide Synthetases Using a Reporter System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering the Substrate Specificity of the DhbE Adenylation Domain by Yeast Cell Surface Display - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refining and Expanding Nonribosomal Peptide Synthetase Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Engineering the substrate specificity of the DhbE adenylation domain by yeast cell surface display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nonribosomal code - Wikipedia [en.wikipedia.org]
- 17. In-Situ Purification of Non-Ribosomal Peptide Synthetases Assembly Line for Structural and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. biorxiv.org [biorxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Oleamide and Nonadecanamide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a detailed comparison of the biological activities of two fatty acid amides: oleamide and Nonadecanamide. Oleamide, an unsaturated amide, is a well-characterized endogenous signaling molecule with significant effects on sleep, inflammation, and neurotransmission. In stark contrast, this compound, its saturated counterpart, is a compound for which there is a notable absence of published biological activity data. This document will therefore focus on the extensive experimental evidence available for oleamide, while also providing a structural and speculative context for the potential, yet uninvestigated, activities of this compound. This guide is intended to be a valuable resource for researchers in neuroscience, pharmacology, and drug discovery by clearly delineating the known and unknown in this area of lipid signaling.
Introduction: The Fatty Acid Amide Family of Signaling Lipids
Fatty acid amides are a class of endogenous lipids that play crucial roles as signaling molecules in the central nervous system (CNS) and periphery. Their biological effects are diverse, ranging from regulation of sleep and pain to modulation of inflammation and cellular communication. The most extensively studied member of this family is anandamide, the endogenous cannabinoid. However, other fatty acid amides, such as oleamide, have emerged as important bioactive lipids in their own right.
This guide will focus on a comparative analysis of two such molecules:
-
Oleamide (cis-9-Octadecenamide): An unsaturated fatty acid amide that has been the subject of considerable research.
-
This compound: A saturated fatty acid amide with a similar carbon chain length to oleamide.
The primary objective is to present the available experimental data on their biological activities, highlighting the significant disparity in the scientific literature between the two compounds.
Oleamide: A Multifaceted Endogenous Signaling Molecule
Oleamide was first isolated from the cerebrospinal fluid of sleep-deprived cats and has since been identified as a potent endogenous sleep-inducing factor.[1] Its biological activities are not limited to sleep regulation and extend to anti-inflammatory effects and complex interactions with various neurotransmitter systems.
Sleep Regulation
The hypnotic properties of oleamide are well-documented. Endogenous levels of oleamide have been shown to increase in the cerebrospinal fluid during periods of sleep deprivation.[2] Administration of oleamide to animal models has been demonstrated to reduce sleep latency and induce physiological sleep.[2]
The mechanism of action for its sleep-inducing effects is thought to be multifactorial, involving potentiation of GABAergic neurotransmission and modulation of the serotonergic system.[3][4] Oleamide can enhance the activity of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain, leading to a sedative effect.[3]
Anti-Inflammatory Activity
Oleamide exhibits significant anti-inflammatory properties. Studies have shown that it can suppress the production of pro-inflammatory mediators in various inflammatory models.
Key Experimental Findings:
-
In lipopolysaccharide (LPS)-induced RAW264.7 murine macrophages, oleamide significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[5]
-
It also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[5][6]
-
Furthermore, oleamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][7]
The anti-inflammatory effects of oleamide are mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7] By preventing the activation and nuclear translocation of NF-κB, oleamide downregulates the expression of numerous pro-inflammatory genes.
Experimental Workflow: Assessing Anti-Inflammatory Effects of Oleamide in Macrophages
Caption: Workflow for evaluating oleamide's anti-inflammatory effects.
Interaction with the Cannabinoid System
The structural similarity of oleamide to anandamide has led to investigations into its interaction with the endocannabinoid system. The findings, however, have been a subject of debate.
Some studies have demonstrated that oleamide can act as a selective agonist for the cannabinoid CB1 receptor, albeit with a lower affinity than anandamide.[8][9] It has been shown to inhibit the binding of cannabinoid receptor ligands and to modulate downstream signaling pathways associated with CB1 receptor activation.[8][9] However, other researchers argue that the cannabimimetic effects of oleamide may be indirect, possibly through the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide.[10] By inhibiting FAAH, oleamide could increase the endogenous levels of anandamide, leading to enhanced cannabinoid signaling.
Signaling Pathway: Oleamide's Interaction with the CB1 Receptor
Caption: Oleamide's agonistic action on the CB1 receptor pathway.
This compound: The Uncharted Territory
In stark contrast to the wealth of data on oleamide, there is a significant lack of published experimental research on the biological activity of this compound. Extensive searches of scientific databases reveal no in vitro or in vivo studies detailing its effects on sleep, inflammation, or neurotransmitter systems.
The primary difference between oleamide and this compound lies in their chemical structure. Oleamide is an unsaturated fatty acid amide, containing a cis double bond in its acyl chain. This compound is a saturated fatty acid amide of a similar chain length. This seemingly minor structural difference can have profound implications for the molecule's three-dimensional shape, flexibility, and ability to interact with biological targets.
Speculative Biological Profile Based on Structure
While devoid of direct experimental evidence, we can speculate on the potential biological activities of this compound based on the known structure-activity relationships of other fatty acid amides.
-
CNS Activity: As a long-chain fatty acid amide, this compound would be predicted to be lipophilic and potentially capable of crossing the blood-brain barrier. However, without the double bond present in oleamide, its interaction with specific receptors like the CB1 receptor might be significantly different. Saturated fatty acid amides generally exhibit lower affinity for cannabinoid receptors compared to their unsaturated counterparts.
-
Anti-Inflammatory Potential: Some saturated fatty acid derivatives have been shown to possess anti-inflammatory properties. For instance, palmitoylethanolamide (PEA), a saturated N-acylethanolamine, is a well-known anti-inflammatory and analgesic agent. It is plausible that this compound could exert some anti-inflammatory effects, though the specific mechanisms and potency remain to be determined. A computational docking study on Nonadecanol (the alcohol, not the amide) suggested potential interaction with inflammatory enzymes like COX-2 and iNOS, but this is not direct evidence for the amide.[8]
-
Sleep Regulation: The role of saturated fatty acid amides in sleep regulation is less clear than that of unsaturated amides like oleamide. It is possible that this compound could have some modulatory effects on sleep, but it is unlikely to be as potent as oleamide.
It is crucial to emphasize that these are purely speculative points based on chemical structure and the activities of related compounds. Rigorous experimental investigation is required to elucidate the actual biological profile of this compound.
Comparative Summary and Future Directions
The following table summarizes the known biological activities of oleamide and the speculative profile of this compound.
| Biological Activity | Oleamide (cis-9-Octadecenamide) | This compound |
| Sleep Regulation | Well-established hypnotic effects: Reduces sleep latency, increases sleep duration.[2] | Unknown: Speculated to have weaker or no hypnotic effects compared to oleamide. |
| Anti-Inflammatory Effects | Potent anti-inflammatory agent: Inhibits NO, PGE2, and pro-inflammatory cytokine production via NF-κB inhibition.[5][6] | Unknown: Speculated to potentially possess anti-inflammatory properties, but no experimental data exists. |
| Cannabinoid System Interaction | Complex and debated: Acts as a low-affinity CB1 receptor agonist and may inhibit FAAH.[8][9][10] | Unknown: Speculated to have low to no affinity for cannabinoid receptors due to its saturated structure. |
| Other Activities | Modulates GABAA and serotonin receptors.[3][4] | Unknown |
Future Directions:
The striking lack of data on this compound presents a clear research opportunity. Future studies should focus on:
-
In vitro screening: Assessing the activity of this compound on key targets such as cannabinoid receptors, GABAA receptors, and inflammatory pathways in cell-based assays.
-
In vivo studies: Evaluating the effects of this compound administration in animal models of sleep, inflammation, and pain.
-
Direct comparative studies: Performing head-to-head comparisons of oleamide and this compound in various biological assays to definitively determine the impact of the acyl chain saturation on activity.
Conclusion
This guide highlights the significant disparity in our understanding of the biological activities of oleamide and this compound. Oleamide is a well-characterized, biologically active lipid with proven roles in sleep regulation and inflammation, and a complex relationship with the endocannabinoid system. In contrast, this compound remains an enigmatic molecule with no published experimental data on its biological effects. The information presented herein underscores the importance of empirical research to unravel the potential therapeutic applications of understudied endogenous lipids and provides a roadmap for future investigations into the biological significance of this compound.
References
- Leggett, J. D., et al. (2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. British Journal of Pharmacology, 141(2), 253–262.
- Boger, D. L., et al. (1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current Pharmaceutical Design, 4(4), 303-314.
- Lichtman, A. H., & Martin, B. R. (2003). Oleamide: a member of the endocannabinoid family? British Journal of Pharmacology, 141(2), 191–192.
- Oh, Y. T., et al. (2010). Oleamide suppresses inflammatory responses in LPS-induced RAW264.7 murine macrophages and alleviates paw edema in a carrageenan-induced inflammatory rat model. International Immunopharmacology, 10(6), 708-715.
- Huitron-Resendiz, S., et al. (2001). Characterization of the hypnotic properties of oleamide. Neuropsychopharmacology, 25(5 Suppl), S36-S39.
- SLP1 Protocol. (2024). How Oleamide Can Improve Your Sleep Quality.
- CBD Health and Wellness. (2020). Oleamide: Intriguing Endocannabinoid Effects.
- Choi, J. J., et al. (2010). Oleamide suppresses lipopolysaccharide-induced expression of iNOS and COX-2 through inhibition of NF-kappaB activation in BV2 murine microglial cells. Neuroscience Letters, 474(3), 148-153.
- Bionity. (n.d.). Oleamide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Sleep: How Oleamide Contributes to Restful Nights.
- Taylor & Francis. (n.d.). Oleamide – Knowledge and References.
- Wikipedia. (n.d.). Oleamide.
- ChemicalBook. (2023). Oleamide: natural occurrence, biologic actions and biosynthesis.
- MDPI. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers.
- ResearchGate. (2004).
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.).
- ResearchGate. (2010).
- PubMed Central. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers.
Sources
- 1. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of octadecylamine-functionalized nanodiamond on primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids and the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nonadecanoate | C19H37O2- | CID 3339522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why Are the Majority of Active Compounds in the CNS Domain Natural Products? A Critical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Validation of Nonadecanamide's Mechanism of Action
<
Introduction: Unveiling the Potential of Nonadecanamide
This compound (NAA) is a long-chain saturated fatty acid amide that has garnered interest within the scientific community for its potential therapeutic applications, drawing parallels to more extensively studied endocannabinoid system (ECS) modulators like palmitoylethanolamide (PEA). The ECS is a crucial neuromodulatory system involved in a vast array of physiological processes, including pain, inflammation, mood, and metabolism.[1] Its primary components are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids like anandamide), and the enzymes that synthesize and degrade these ligands.[2] This guide provides a comprehensive framework for researchers to systematically validate the mechanism of action (MOA) of this compound in vitro, comparing its activity against established compounds and providing robust, reproducible experimental designs.
Hypothesized Mechanisms of Action: Targeting the Endocannabinoid System
Based on its structural similarity to other N-acylethanolamines, the primary hypothesis is that this compound exerts its biological effects by modulating the endocannabinoid system. This modulation is likely indirect, enhancing the effects of endogenous cannabinoids by inhibiting their degradation. The key molecular targets for investigation are:
-
Fatty Acid Amide Hydrolase (FAAH): This integral membrane enzyme is the primary catabolic enzyme for the endocannabinoid anandamide (AEA).[2][3][4] Inhibition of FAAH leads to elevated AEA levels, thereby prolonging its signaling at cannabinoid receptors.[5] It is hypothesized that NAA may act as a competitive or non-competitive inhibitor of FAAH.[6]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): This non-selective cation channel is known as the capsaicin receptor and plays a critical role in pain sensation.[7] Anandamide is a known agonist of TRPV1.[8][9] Structurally similar lipids could potentially modulate TRPV1 activity, either directly as agonists or antagonists, or indirectly.
-
G Protein-Coupled Receptor 55 (GPR55): Often considered a third cannabinoid receptor, GPR55 is involved in various physiological processes, and its signaling can be modulated by endocannabinoids like anandamide.[10][11][12] NAA may interact with GPR55 as an agonist or antagonist.
This guide will focus on a logical, multi-assay approach to test these hypotheses.
Experimental Validation Strategy: A Tiered Approach
A robust in vitro validation strategy begins with broad screening and progresses to more specific, mechanistic assays. This tiered approach ensures efficient use of resources and builds a strong, evidence-based case for the compound's mechanism of action.
Caption: Tiered workflow for validating this compound's mechanism of action.
Comparative In Vitro Assays: Protocols and Data Interpretation
This section details the core experimental protocols required to validate the interaction of this compound with its primary hypothesized targets. For each assay, we will compare its performance against a well-characterized alternative molecule.
Assay 1: FAAH Inhibition Activity
Objective: To determine if this compound inhibits the enzymatic activity of FAAH and to quantify its potency (IC50).
Comparator Molecule: URB597 is a potent and selective FAAH inhibitor, making it an ideal positive control.[13] It exhibits IC50 values in the low nanomolar range.[13][14]
Principle of the Assay: This is a fluorescence-based assay that measures the hydrolysis of a fluorogenic FAAH substrate. In the presence of an inhibitor, the rate of substrate hydrolysis decreases, resulting in a lower fluorescence signal.
-
Reagents & Materials:
-
Human recombinant FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH Substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide)
-
Test Compounds: this compound (NAA), URB597 (positive control), Vehicle (e.g., DMSO, negative control)
-
384-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation/Emission ~360/460 nm)
-
-
Procedure:
-
Prepare serial dilutions of NAA and URB597 in DMSO. A typical starting concentration range is 100 µM down to 1 nM.
-
Add 1 µL of diluted compound or vehicle to the appropriate wells of the 384-well plate.
-
Add 20 µL of FAAH enzyme solution (pre-diluted in Assay Buffer) to all wells.
-
Pre-incubation (Critical Step): Incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced. For suspected irreversible inhibitors, this pre-incubation time can be extended.[15]
-
Initiate the reaction by adding 20 µL of the FAAH substrate solution to all wells.
-
Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 15-30 minutes, taking readings every minute.
-
Data Analysis: Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness Check: The inclusion of URB597 as a positive control is essential. An IC50 value for URB597 consistent with published literature (e.g., 3-5 nM) validates the assay's performance. The Z'-factor for the assay should be ≥ 0.5, indicating a robust and reliable assay window.
| Compound | Target | Assay Type | IC50 Value (nM) | Source |
| This compound (NAA) | FAAH | Hypothetical Data | To Be Determined | N/A |
| URB597 | FAAH | Enzymatic Inhibition | ~5 nM | [13] |
| Anandamide (AEA) | FAAH | Substrate | Km ~1.2 µM (for transport) | [16] |
Assay 2: TRPV1 Channel Activation
Objective: To determine if this compound can directly activate or inhibit the TRPV1 ion channel.
Comparator Molecule: Capsaicin is the classic potent agonist for TRPV1 and will serve as the positive control for activation.
Principle of the Assay: This is a cell-based calcium flux assay. Cells overexpressing the TRPV1 channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of the TRPV1 channel leads to an influx of extracellular calcium, causing a measurable increase in intracellular fluorescence.[17]
Caption: Workflow and potential outcomes for the TRPV1 calcium flux assay.
-
Reagents & Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Test Compounds: this compound (NAA), Capsaicin (positive control), Capsazepine (antagonist control)
-
Fluorescence imaging plate reader (e.g., FLIPR, FDSS)
-
-
Procedure:
-
Seed HEK293-TRPV1 cells into a 96-well black, clear-bottom plate and culture overnight.
-
Remove culture medium and load cells with Fluo-4 AM dye solution for 60 minutes at 37°C.
-
Wash cells gently with Assay Buffer to remove excess dye.
-
Place the cell plate into the fluorescence imaging plate reader.
-
Agonist Mode: Establish a stable baseline fluorescence reading for ~30 seconds. Add serial dilutions of NAA or Capsaicin and monitor the fluorescence signal for 2-5 minutes. The peak fluorescence response is used for analysis.
-
Antagonist Mode: Pre-incubate cells with serial dilutions of NAA for 10-15 minutes. Then, add a concentration of Capsaicin that elicits ~80% of the maximal response (EC80) and monitor the signal. A decrease in the capsaicin-induced signal indicates antagonism.
-
Data Analysis: Normalize fluorescence data (Peak - Baseline). For agonist mode, plot response vs. log concentration to determine EC50. For antagonist mode, plot the inhibition of the capsaicin response vs. log concentration to determine IC50.
-
Causality and Interpretation: A positive result in agonist mode suggests direct activation of the channel. A positive result in antagonist mode suggests a blocking effect. If NAA shows no activity in either mode, it is unlikely to be a direct modulator of TRPV1. It is crucial to run a parallel assay with parental HEK293 cells (not expressing TRPV1) to rule out non-specific effects on calcium signaling.
Assay 3: GPR55 Signaling
Objective: To determine if this compound activates or inhibits GPR55 signaling.
Comparator Molecule: L-α-lysophosphatidylinositol (LPI) is a known agonist of GPR55 and will serve as the positive control.
Principle of the Assay: GPR55 activation can be measured through various downstream signaling events. A common method is to measure the recruitment of β-arrestin2 to the activated receptor. This can be monitored using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). Here, we describe a β-arrestin recruitment assay.[11]
-
Reagents & Materials:
-
U2OS or CHO cells stably co-expressing GPR55 and a β-arrestin recruitment system (e.g., DiscoverX PathHunter)
-
Cell culture medium
-
Assay Buffer
-
Test Compounds: this compound (NAA), LPI (positive control)
-
Detection reagents specific to the assay system
-
Luminescence plate reader
-
-
Procedure:
-
Seed the engineered cells in a 384-well white, solid-bottom plate and culture overnight.
-
Prepare serial dilutions of NAA and LPI in Assay Buffer.
-
Add the compounds to the cells and incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Read the luminescent signal on a plate reader.
-
Data Analysis: Normalize the data to vehicle control (0% activation) and a maximal LPI response (100% activation). Plot the percent activation vs. log concentration and fit the data to determine EC50 values.
-
Expert Insight: The choice of the downstream readout is critical. While β-arrestin recruitment is a robust measure of receptor activation, GPR55 can also couple to Gα13 to activate RhoA, or to Gαq to mobilize intracellular calcium. Validating an initial hit with a secondary, orthogonal assay (e.g., a RhoA activation GTP-binding assay) adds significant confidence to the findings. Studies have shown that endocannabinoids like anandamide can act as partial agonists or modulators of GPR55, enhancing agonist effects at low concentrations and inhibiting them at high concentrations.[11][12]
Conclusion and Future Directions
This guide outlines a systematic, evidence-based approach to validating the in vitro mechanism of action for this compound. By employing a tiered strategy that moves from broad screening to specific mechanistic studies, researchers can build a comprehensive pharmacological profile of this compound. The comparative framework, using well-established tool compounds like URB597, Capsaicin, and LPI, ensures that the generated data is robust and can be placed within the context of existing scientific literature.
Positive findings from these in vitro assays would provide a strong foundation for progressing this compound into more complex cell models and eventually in vivo studies to explore its therapeutic potential in pain, inflammation, and other CNS disorders.
References
-
Wu, J., Al-Azzam, N., Dong, C., & Li, W. (2010). Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides. Journal of Agricultural and Food Chemistry, 58(3), 1936-1940. [Link]
-
Al-Hourani, B. J., Atoum, M. S., Al-Adham, I. S., Al-Shra’ah, A. A., & Al-Qudah, M. A. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 27(19), 6542. [Link]
-
De Petrocellis, L., Vellani, V., Schiano-Moriello, A., Marini, P., Magherini, P. C., Orlando, P., & Di Marzo, V. (2010). Exploiting nanotechnologies and TRPV1 channels to investigate the putative anandamide membrane transporter. PLoS One, 5(4), e10239. [Link]
-
Kargl, J., Haybaeck, J., Stančić, A., Gschaidmeier, H., Schicho, R., & Heinemann, A. (2024). GPR55 inhibits the pro-adipogenic activity of anandamide in human adipose stromal cells. Prostaglandins & Other Lipid Mediators, 170, 106795. [Link]
-
Justinova, Z., Solinas, M., Tanda, G., Redhi, G. H., & Goldberg, S. R. (2005). Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates. Neuropsychopharmacology, 30(11), 2057-2065. [Link]
-
Bortoletto, V., López-Royo, T., López-Moreno, J. A., & Valdeolivas, S. (2018). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British Journal of Pharmacology, 175(1), 129-142. [Link]
-
Singh, A., Kumar, A., & Mehan, S. (2023). Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain. Current Neuropharmacology, 21(10), 2099-2114. [Link]
-
Aizpurua-Olaizola, O., Elezgarai, I., Rico-Barrio, I., Zarandona, I., Etxebarria, N., & Usobiaga, A. (2017). Review of the Endocannabinoid System. ACS Pharmacology & Translational Science, 4(3), 534-547. [Link]
-
Raypole, C. (2021). Endocannabinoid System: Chemical Characteristics and Biological Activity. Molecules, 26(15), 4677. [Link]
-
Wikipedia contributors. (2023, December 2). Palmitoylethanolamide. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
-
Deutsch, D. G. (2016). A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs). Frontiers in Pharmacology, 7, 370. [Link]
-
Piomelli, D., Tarzia, G., Duranti, A., Tontini, A., Mor, M., & Compton, T. R. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38. [Link]
-
Sasso, O., Armirotti, A., Moreno-Sanz, G., & Piomelli, D. (2017). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. Molecules, 22(3), 444. [Link]
-
De Petrocellis, L., Vellani, V., Schiano-Moriello, A., Marini, P., Magherini, P. C., Orlando, P., & Di Marzo, V. (2010). Exploiting Nanotechnologies and TRPV1 Channels to Investigate the Putative Anandamide Membrane Transporter. ResearchGate. [Link]
-
Various Authors. (2025). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ScienceDirect. [Link]
-
L. De Petrocellis, A. Schiano Moriello, V. Di Marzo. (2020). A Closer Look at Anandamide Interaction With TRPV1. Frontiers in Molecular Biosciences. [Link]
-
Kotsikorou, E., Kargl, J., & Schicho, R. (2012). The endocannabinoids anandamide and virodhamine modulate the activity of the candidate cannabinoid receptor GPR55. Journal of Molecular Signaling, 7(1), 4. [Link]
-
da Silva, J. G., Gouvêa, K. C., & de Souza, A. S. (2025). The endocannabinoid system in cancer biology: a mini-review of mechanisms and therapeutic potential. Frontiers in Oncology. [Link]
-
Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology, 174(11), 1349-1365. [Link]
-
Fu, J., Bottegoni, G., & Sasso, O. (2012). A catalytically silent FAAH-1 variant drives anandamide transport in neurons. Nature Neuroscience, 15(1), 64-69. [Link]
-
Kargl, J., Haybaeck, J., Stančić, A., Gschaidmeier, H., Schicho, R., & Heinemann, A. (2024). GPR55 inhibits the pro-adipogenic activity of anandamide in human adipose stromal cells. Zurich Open Repository and Archive. [Link]
-
Various Authors. (n.d.). Maximum percentage and IC50 values for inhibition of rat brain AEA... ResearchGate. [Link]
-
Stoicea, N., Costa, A., & Periel, L. (2022). Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. Molecules, 27(10), 3167. [Link]
-
Darweesh, M., Al-Khayyat, A., & Al-Kuraishy, H. M. (2023). Therapeutic Use of Palmitoylethanolamide as an Anti-Inflammatory and Immunomodulator. Molecules, 28(15), 5851. [Link]
-
Deutsch, D. G. (2016). A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs). PMC - PubMed Central. [Link]
-
Maccarrone, M. (2017). Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years. Frontiers in Molecular Neuroscience, 10, 166. [Link]
-
Ahn, K., Johnson, D. S., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery, 3(5), 537-551. [Link]
-
Kotsikorou, E., Khasabova, I. A., & Schicho, R. (2012). The endocannabinoids anandamide and virodhamine modulate the activity of the candidate cannabinoid receptor GPR55. Journal of Molecular Signaling, 7(1), 4. [Link]
-
Palazzo, E., de Novellis, V., Marabese, I., & Maione, S. (2013). Effects of glutamate NMDA and TRPV1 receptor antagonists on the biphasic responses to anandamide injected into the dorsolateral periaqueductal grey of Wistar rats. British Journal of Pharmacology, 168(6), 1486-1498. [Link]
-
Fallbrook Medical Center. (2025). Palmitoylethanolamide: What Is It and What Is It Used For? (PEA). Retrieved January 22, 2026, from [Link]
-
Dennis, D. G., & Ross, M. K. (2020). The endocannabinoid system. Essays in Biochemistry, 64(3), 433-442. [Link]
-
Al-Juboori, M. I., Hamid, H. A., & Rashid, M. H. (2023). Targeting GPR55 with Cannabidiol Derivatives: A Molecular Docking Approach Toward Novel Neurotherapeutics. Molecules, 28(24), 8031. [Link]
-
Greiner, E., & Szaflarski, J. P. (2020). A Guide to Targeting the Endocannabinoid System in Drug Design. International Journal of Molecular Sciences, 21(11), 3894. [Link]
-
Siracusa, R., Impellizzeri, D., & Cuzzocrea, S. (2021). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 22(21), 11571. [Link]
Sources
- 1. A Guide to Targeting the Endocannabinoid System in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition [mdpi.com]
- 7. A Closer Look at Anandamide Interaction With TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting nanotechnologies and TRPV1 channels to investigate the putative anandamide membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of glutamate NMDA and TRPV1 receptor antagonists on the biphasic responses to anandamide injected into the dorsolateral periaqueductal grey of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR55 inhibits the pro-adipogenic activity of anandamide in human adipose stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The endocannabinoids anandamide and virodhamine modulate the activity of the candidate cannabinoid receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The endocannabinoids anandamide and virodhamine modulate the activity of the candidate cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Nonadecanamide and Other Primary Fatty Acid Amides: A Technical Guide for Researchers
Introduction: The Enigmatic World of Primary Fatty Acid Amides
Primary fatty acid amides (PFAAs) are a class of endogenous lipid signaling molecules that have garnered significant interest within the scientific community for their diverse physiological roles.[1][2][3] These simple molecules, characterized by a fatty acid backbone linked to an amide group, modulate a wide array of biological processes, from sleep and pain to inflammation and angiogenesis.[1][4][5] While oleamide, palmitamide, and stearamide have been the focus of extensive research, their long-chain saturated counterpart, nonadecanamide, remains a comparatively enigmatic member of this family.
This guide provides a comprehensive comparative analysis of this compound alongside its more well-characterized peers. By synthesizing available physicochemical data, exploring known biological activities, and detailing robust experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of these bioactive lipids and to catalyze further investigation into the therapeutic potential of this compound.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of PFAAs are crucial determinants of their biological activity, influencing their solubility, membrane permeability, and interaction with protein targets. Long-chain PFAAs are generally waxy solids with low water solubility.[6][7][8]
| Property | This compound (C19:0) | Palmitamide (C16:0) | Stearamide (C18:0) | Oleamide (C18:1) |
| Molecular Formula | C₁₉H₃₉NO | C₁₆H₃₃NO | C₁₈H₃₇NO | C₁₈H₃₅NO |
| Molecular Weight | 297.52 g/mol | 255.4 g/mol [9] | 283.49 g/mol [3] | 281.48 g/mol [10] |
| Melting Point (°C) | Data not available | ~106-108 | 108.5 | ~70-76[10][11] |
| Boiling Point (°C) | 432.8 ± 13.0 (Predicted) | ~251 (at 12 mmHg) | 251 (at 12 mmHg) | >200[10] |
| Solubility | Insoluble in water; likely soluble in organic solvents like ethanol and chloroform.[12] | Soluble in ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous buffers.[9] | Insoluble in water; soluble in organic solvents like ethanol and chloroform.[12] | Insoluble in water; soluble in ether and hot alcohol.[11] |
Note: Experimental data for this compound is limited. Predicted values are provided where experimental data is unavailable.
Comparative Biological Activity and Mechanisms of Action
The biological activities of PFAAs are diverse and depend on their chemical structure, particularly the length and degree of saturation of the fatty acid chain.
Oleamide: The Sleep-Inducing Lipid and Cannabinoid Mimic
Oleamide is renowned for its role as an endogenous sleep-inducing lipid.[5] It also exhibits cannabimimetic properties, primarily through its interaction with the cannabinoid receptor 1 (CB1).[13][14][15]
-
Mechanism of Action: Oleamide acts as an agonist at the CB1 receptor, although with lower affinity than the endocannabinoid anandamide.[1][14] It has been shown to competitively inhibit the binding of synthetic cannabinoid agonists to CB1 receptors.[1][14]
| Target | Reported Affinity (Ki) | Reference |
| Human CB1 Receptor | 8.13 µM | [1][14] |
| Rat CB1 Receptor | 1.14 µM | [14] |
Palmitamide and Stearamide: Modulators of Inflammation and Cellular Processes
The saturated PFAAs, palmitamide and stearamide, have been implicated in a range of cellular processes, including inflammation and cytotoxicity.
-
Palmitamide: This C16:0 amide has demonstrated anti-inflammatory properties. In macrophage cell lines like RAW 264.7, palmitamide can reduce the production of pro-inflammatory mediators.[16][17] The saturated fatty acid from which it is derived, palmitic acid, is known to modulate macrophage responses to inflammatory stimuli.[18][19]
-
Stearamide: As a C18:0 primary fatty acid amide, stearamide has shown cytotoxic and ichthytoxic activity.[13] It is also suggested to have potential as an immunosuppressant and may inhibit enzymes like phospholipase A2 and cyclooxygenase 2.[7]
This compound: An Uncharted Territory
Direct experimental evidence for the biological activity of this compound is scarce. However, based on its structure as a long-chain saturated PFAA, we can hypothesize its potential roles:
-
Potential Anti-inflammatory Activity: Given the anti-inflammatory effects of palmitamide, it is plausible that this compound may also modulate inflammatory pathways in immune cells like macrophages.
-
Interaction with the Endocannabinoid System: While likely weaker than unsaturated counterparts, this compound may exhibit some interaction with components of the endocannabinoid system, such as inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of many fatty acid amides.[1]
Experimental Protocols for Comparative Analysis
To facilitate the direct comparison of this compound with other PFAAs, the following standardized protocols are recommended.
Diagram: General Workflow for PFAA Bioactivity Screening
Caption: General workflow for in vitro comparative analysis of PFAAs.
Protocol 1: Competitive Cannabinoid Receptor Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.[4][9][15][20][21][22]
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
Membrane preparation from transfected cells
-
[³H]-CP55,940 (radioligand)
-
WIN 55,212-2 (unlabeled ligand for non-specific binding)
-
Test compounds (this compound, Oleamide, etc.) dissolved in DMSO
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates from the CB1/CB2 expressing cells.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-CP55,940, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
Diagram: Cannabinoid Receptor Binding Assay Workflow
Caption: Step-by-step workflow for the cannabinoid receptor binding assay.
Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.[12][23][24][25][26][27][28][29][30]
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds dissolved in DMSO
-
FAAH inhibitor (positive control, e.g., JZL195)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of FAAH enzyme, substrate, and test compounds in assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the FAAH enzyme and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add the FAAH substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 3: LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[16][21][31][32][33][34][35]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Dexamethasone (positive control)
-
96-well cell culture plates
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[31]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ value of the test compound for the inhibition of TNF-α production.
Future Directions and Conclusion
The landscape of primary fatty acid amides is rich with therapeutic potential. While oleamide, palmitamide, and stearamide have provided valuable insights into the biological roles of this lipid family, this compound represents a significant knowledge gap. Its long, saturated alkyl chain suggests it may possess unique modulatory properties, particularly in the context of inflammation and membrane-associated signaling events.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's bioactivity. By conducting direct comparative studies against its more understood counterparts, researchers can elucidate the structure-activity relationships that govern the diverse functions of PFAAs. Such investigations are paramount to unlocking the full therapeutic potential of this fascinating class of endogenous signaling molecules and may pave the way for the development of novel therapeutics for a range of human diseases.
References
-
McKinney, M. K., & Cravatt, B. F. (2005). Structure and Function of Fatty Acid Amide Hydrolase. Annual Review of Biochemistry, 74(1), 411–432. [Link]
-
Leggett, J. D., et al. (2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. British Journal of Pharmacology, 141(2), 253–262. [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. [Link]
-
Leggett, J. D., et al. (2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. British Journal of Pharmacology, 141(2), 253-62. [Link]
-
The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Springer Nature Experiments. [Link]
-
Leggett, J. D., et al. (2004). Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors. British Journal of Pharmacology. [Link]
-
Wu, H., et al. (2013). Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides. Molecular Neurobiology, 48(3), 559-567. [Link]
-
Physical Properties of Amides. (2020). Chemistry LibreTexts. [Link]
-
Bezuglov, V. V., et al. (1998). Bioactive amides of fatty acids. Biochemistry (Moscow), 63(1), 22-30. [Link]
-
Alhouayek, M., et al. (2011). Inhibition of fatty acid amide hydrolase (FAAH) by N-palmitoylethanolamine and its analogues. British Journal of Pharmacology, 164(2b), 534-544. [Link]
-
Solubility of Amides. (2020). Chemistry Stack Exchange. [Link]
-
Shcherbakova, I., et al. (2022). Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile. Molecules, 27(19), 6594. [Link]
-
FAAH Inhibitor Screening Assay Kit. Creative BioMart. [Link]
-
Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199-215. [Link]
-
Oleamide. PubChem. [Link]
-
Assay of CB1 Receptor Binding. ResearchGate. [Link]
-
Ross, R. A., et al. (2017). The anti-inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line. Journal of Neuroinflammation, 14(1), 300. [Link]
-
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. [Link]
-
Ahn, K., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 10(3), 361-372. [Link]
-
Cravatt, B. F., et al. (2001). Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo. Proceedings of the National Academy of Sciences, 98(16), 9371-9376. [Link]
-
The anti-inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line. ResearchGate. [Link]
-
Boger, D. L., et al. (2000). Fatty Acid Amide Signaling Molecules. Topics in Current Chemistry, 207, 1-33. [Link]
-
Metabolism, Physiology, and Analyses of Primary Fatty Acid Amides. ResearchGate. [Link]
-
Fowler, C. J. (2004). Oleamide: a member of the endocannabinoid family?. British Journal of Pharmacology, 141(2), 195-196. [Link]
-
Su, G. L., et al. (1995). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. The American Journal of Physiology, 269(3 Pt 1), G463-G469. [Link]
-
Indonesian Journal of Multidisciplinary Research. Semantic Scholar. [Link]
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
-
Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. ResearchGate. [Link]
-
Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?. ResearchGate. [Link]
-
van der Veen, P. H., et al. (2016). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 100(4), 364-372. [Link]
-
Ralston, A. W., et al. (1942). SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES. The Journal of Organic Chemistry, 07(6), 546-550. [Link]
-
Prieur, X., et al. (2011). The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms. Mediators of Inflammation, 2011, 949214. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]
-
Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. ResearchGate. [Link]
-
Oleamide. Wikipedia. [Link]
-
Park, Y. J., et al. (2017). Palmitate Conditions Macrophages for Enhanced Responses toward Inflammatory Stimuli via JNK Activation. Frontiers in Immunology, 8, 1729. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Bioactive amides of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleamide - Wikipedia [en.wikipedia.org]
- 11. Oleamide | C18H35NO | CID 5283387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The anti‐inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palmitate Conditions Macrophages for Enhanced Responses toward Inflammatory Stimuli via JNK Activation [pubmed.ncbi.nlm.nih.gov]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
- 25. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Oleyl palmitamide | C34H67NO | CID 6436436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. caymanchem.com [caymanchem.com]
- 28. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 29. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
A Comparative Guide to Endogenous Nonadecanamide Levels Across Species: Charting the Knowns and Unknowns
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonadecanamide, a long-chain saturated N-acylethanolamine (NAE), is an emerging lipid signaling molecule with potential roles in various physiological processes. While its pharmacological effects are beginning to be explored, a comprehensive understanding of its endogenous levels across different species remains largely uncharted territory. This guide provides a comparative analysis of the current knowledge on endogenous this compound levels, highlighting the significant gaps in our understanding, particularly in non-mammalian species. We will delve into the established methodologies for its quantification, explore its biosynthetic and degradation pathways, and discuss its potential physiological significance in the broader context of the N-acylethanolamine family. This guide aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and to stimulate further research into its comparative biology.
Introduction: The Enigmatic Role of this compound
N-acylethanolamines (NAEs) are a class of lipid mediators derived from the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs). This family includes well-studied members like the endocannabinoid anandamide (N-arachidonoylethanolamine) and the anti-inflammatory and analgesic agent palmitoylethanolamide (PEA).[1] this compound (NAA), the N-acylated form of nonadecanoic acid and ethanolamine, is a less-explored member of this family. Its biological functions are not as well-defined as other NAEs, but its structural similarity suggests potential involvement in similar signaling pathways.
A critical step in unraveling the physiological significance of any endogenous molecule is to understand its concentration in various tissues and how these levels differ across species. This comparative approach can provide insights into conserved functions and species-specific adaptations. However, as this guide will demonstrate, the available data on endogenous this compound levels is sparse, presenting both a challenge and an opportunity for the scientific community.
Cross-Species Comparison of Endogenous this compound Levels: A Data-Limited Landscape
A thorough review of the current scientific literature reveals a significant disparity in the available data on this compound levels across different animal phyla. While some quantitative data exists for mammals, particularly rodents and humans, information on invertebrates like insects and marine organisms is virtually non-existent.
Mammalian Species: The Primary Source of Quantitative Data
The majority of studies quantifying endogenous NAEs have focused on mammalian species, driven by the interest in the endocannabinoid system and related signaling lipids.
Table 1: Endogenous this compound Levels in Mammalian Tissues
| Species | Tissue | This compound Level | Method of Quantification | Reference |
| Rat (Rattus norvegicus) | Testis (control) | Trace amounts detected | GC-MS | [2] |
| Human (Homo sapiens) | Plasma | Not typically reported as a major NAE | LC-MS/MS | [3][4] |
It is important to note that many studies on NAEs do not specifically report on this compound, often focusing on the more abundant species like oleoylethanolamide, palmitoylethanolamide, and anandamide.[3][4][5]
One study on rat testis reported a dramatic increase in various NAEs, including saturated species, upon administration of cadmium chloride.[2] While this study highlights the dynamic nature of NAE levels in response to cellular stress, it also underscores the low basal levels of some saturated NAEs like this compound under normal physiological conditions.[2]
Human plasma studies have comprehensively profiled a range of NAEs, but this compound is often below the limit of detection or not included in the targeted analysis.[3][4] This suggests that its circulating levels are likely very low compared to other more abundant NAEs.
Insects and Marine Invertebrates: A Scientific Terra Incognita
Despite the vast diversity of insects and marine invertebrates, there is a profound lack of data on the presence and concentration of this compound in these organisms. This knowledge gap hinders our ability to understand the evolutionary conservation and potential unique roles of this lipid mediator in non-mammalian species. The study of NAEs in these organisms has primarily focused on their developmental roles and defensive mechanisms, with little attention paid to a comprehensive profiling of all NAE species.
Methodologies for the Quantification of this compound
The accurate quantification of this compound in biological matrices is challenging due to its low endogenous concentrations and the presence of a complex lipid background. The gold standard for the quantification of NAEs, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] This technique offers high sensitivity and selectivity, allowing for the precise measurement of individual NAE species.
Experimental Protocol: Extraction and Quantification of this compound from Biological Tissues
This protocol provides a general framework for the extraction and quantification of this compound. Optimization will be required for different tissue types.
I. Tissue Homogenization and Lipid Extraction:
-
Sample Preparation: Weigh the frozen tissue sample (typically 50-100 mg).
-
Homogenization: Homogenize the tissue in a suitable solvent, such as a mixture of chloroform:methanol:water (2:1:1 v/v/v), containing an appropriate internal standard (e.g., deuterated this compound).
-
Phase Separation: Centrifuge the homogenate to separate the organic and aqueous phases. The lipids, including this compound, will be in the lower organic phase.
-
Extraction: Collect the organic phase and repeat the extraction of the aqueous phase with chloroform to maximize lipid recovery.
-
Drying: Evaporate the pooled organic phases to dryness under a stream of nitrogen.
II. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):
-
Resuspend: Reconstitute the dried lipid extract in a small volume of a non-polar solvent.
-
SPE Column: Use a silica-based SPE cartridge to separate NAEs from other lipid classes.
-
Elution: Elute the NAE fraction with a more polar solvent mixture, such as chloroform:methanol (9:1 v/v).
-
Drying: Evaporate the eluted fraction to dryness.
III. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the final dried extract in the LC mobile phase.
-
Chromatographic Separation: Inject the sample onto a reverse-phase C18 column to separate this compound from other NAEs and interfering compounds. A gradient elution with solvents like methanol, acetonitrile, and water containing a modifier (e.g., formic acid or ammonium acetate) is typically used.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.
Caption: Experimental workflow for the quantification of this compound.
Biosynthesis and Degradation of this compound: A Conserved Pathway
The biosynthesis and degradation of this compound are believed to follow the general pathways established for other NAEs.
Biosynthesis
The primary biosynthetic route for NAEs involves a two-step process:
-
N-acylation of Phosphatidylethanolamine (PE): A fatty acyl chain is transferred from a donor phospholipid (like phosphatidylcholine) to the amine head group of PE, forming N-acyl-phosphatidylethanolamine (NAPE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase.
-
Hydrolysis of NAPE: The NAPE is then hydrolyzed by a specific phospholipase D (NAPE-PLD) to release the NAE and phosphatidic acid.
Alternative pathways for NAE biosynthesis that are NAPE-PLD-independent have also been identified.
Degradation
The primary enzyme responsible for the degradation of NAEs, including presumably this compound, is Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that breaks down NAEs into their constituent fatty acid and ethanolamine.
Caption: Biosynthesis and degradation pathway of N-acylethanolamines.
Physiological Roles and Signaling: Extrapolating from the NAE Family
Due to the limited research specifically on this compound, its physiological roles and signaling mechanisms are largely inferred from the broader NAE family. NAEs are known to be involved in a wide array of physiological processes, including:
-
Neuromodulation: Anandamide is a key player in the endocannabinoid system, influencing mood, appetite, and pain perception.
-
Inflammation and Pain: PEA is well-known for its anti-inflammatory and analgesic properties.
-
Energy Homeostasis: Oleoylethanolamide is involved in the regulation of satiety and fat metabolism.
It is plausible that this compound may share some of these functions or possess unique biological activities. Further research is needed to elucidate its specific receptor targets and downstream signaling pathways.
Future Directions and Conclusion
This comparative guide highlights a significant knowledge gap in our understanding of the endogenous levels of this compound across the animal kingdom. The lack of data, particularly in invertebrates, presents a major hurdle in deciphering its evolutionary history and conserved physiological functions.
Key areas for future research include:
-
Comprehensive Profiling: Undertaking systematic, quantitative studies of this compound levels in a wide range of species, including insects and marine invertebrates.
-
Functional Studies: Investigating the physiological effects of this compound in different model organisms to uncover its specific biological roles.
-
Receptor Identification: Identifying the specific protein targets and receptors through which this compound exerts its effects.
References
-
Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta.[Link]
-
Plasma anandamide and other N-acylethanolamines are correlated with their corresponding free fatty acid levels under both fasting and non-fasting conditions in women. PLoS One.[Link]
-
Accumulation of various N-acylethanolamines including N-arachidonoylethanolamine (anandamide) in cadmium chloride-administered rat testis. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.[Link]
-
Quantification of anandamide content in animal cells and tissues: the normalization makes the difference. Molecular and Cellular Biochemistry.[Link]
-
Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS. Journal of Lipid Research.[Link]
-
Quantitative Mass Spectrometry Imaging of Biological Systems. Annual Review of Analytical Chemistry.[Link]
-
Whole brain n-acylethanolamines concentrations (pmol/g, wet weight) of... ResearchGate.[Link]
-
Mass spectrometric quantification of microRNAs in biological samples based on multistage signal amplification. Analyst.[Link]
-
Altered Plasma, Urine, and Tissue Profiles of Sulfatides and Sphingomyelins in Patients with Renal Cell Carcinoma. Cancers.[Link]
-
Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. Journal of Biomedical Science.[Link]
-
Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans. The Journal of Clinical Endocrinology & Metabolism.[Link]
-
Quantitative Imprint Mass Spectrometry Imaging of Endogenous Ceramides in Rat Brain Tissue With Kinetic Calibration. Analytical Chemistry.[Link]
-
Identification and quantification of neuroactive N-acylethanolamines in cottonseed processing fractions. Industrial Crops and Products.[Link]
-
Accurate quantification of more than 4000 mouse tissue proteins reveals minimal proteome changes during aging. Molecular & Cellular Proteomics.[Link]
-
N-Acylethanolamines in Human Reproductive Fluids. Journal of Clinical Endocrinology & Metabolism.[Link]
-
Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Lipid Research.[Link]
-
Plasma visfatin concentrations and fat depot-specific mRNA expression in humans. Diabetes.[Link]
-
Quantitative mass spectrometry of unconventional human biological matrices. Journal of Pharmaceutical and Biomedical Analysis.[Link]
Sources
- 1. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation of various N-acylethanolamines including N-arachidonoylethanolamine (anandamide) in cadmium chloride-administered rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma anandamide and other N-acylethanolamines are correlated with their corresponding free fatty acid levels under both fasting and non-fasting conditions in women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Neuromodulatory Lipids: Profiling Nonadecanamide Against Established Endogenous Ligands
This guide provides a comparative analysis of the efficacy of key neuromodulatory lipids, with a special focus on the structural and functional characteristics that define their biological activity. While the endocannabinoids N-arachidonoylethanolamine (Anandamide, AEA) and 2-arachidonoylglycerol (2-AG), along with the N-acylethanolamine (NAE) Palmitoylethanolamide (PEA), are well-characterized, this guide also explores the predicted efficacy of lesser-known lipids like Nonadecanamide. By examining the structure-activity relationships within the NAE family, we can build a predictive framework for understanding the potential roles of understudied endogenous molecules.
This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid signaling, neuropharmacology, and therapeutic development.
Introduction to N-Acylethanolamines (NAEs): A Family of Diverse Signaling Lipids
N-acylethanolamines (NAEs) are a class of endogenous lipid mediators derived from the condensation of a fatty acid with ethanolamine.[1] This family of molecules is integral to a complex signaling network sometimes referred to as the "endocannabinoidome," which extends beyond the classical endocannabinoid system. The biological activity of an NAE is profoundly dictated by the structure of its fatty acid tail—specifically, its length and degree of saturation.[2]
-
Polyunsaturated NAEs , such as Anandamide (AEA), are defined by their ability to bind to and activate cannabinoid receptors.[2]
-
Saturated and Monounsaturated NAEs , like Palmitoylethanolamide (PEA), are generally much more abundant in tissues but do not engage cannabinoid receptors. Instead, they interact with other targets, such as peroxisome proliferator-activated receptors (PPARs), to exert their effects.[2]
The biosynthesis of NAEs is a regulated, on-demand process, primarily initiated by the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then hydrolyzed to yield the corresponding NAE. Degradation is primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which breaks NAEs down into their constituent fatty acid and ethanolamine, thus terminating their signaling.[3]
Profiles of Key Neuromodulatory Lipids
Anandamide (AEA): The Archetypal Endocannabinoid
Anandamide (N-arachidonoylethanolamine) was the first endogenous cannabinoid to be discovered. Its 20-carbon, polyunsaturated arachidonic acid tail is critical for its interaction with cannabinoid receptors.[3]
-
Primary Targets: AEA is a partial agonist at the cannabinoid CB1 receptor, which is highly expressed in the central nervous system, and the CB2 receptor, found predominantly in immune cells.[3] It also acts as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation.[4]
-
Signaling Mechanism: Activation of G-protein coupled CB1/CB2 receptors by AEA typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
-
Efficacy: As a partial agonist, AEA's ability to elicit a full biological response is lower than that of full agonists like 2-AG. Its signaling is tightly regulated by its rapid degradation by FAAH.[2]
Palmitoylethanolamide (PEA): The Prototypical Non-Cannabinoid NAE
PEA is the N-acylethanolamine of palmitic acid, a 16-carbon saturated fatty acid. It is one of the most abundant NAEs in mammalian tissues.[2]
-
Primary Targets: Unlike AEA, PEA has a very weak affinity for CB1 and CB2 receptors.[5] Its primary mechanism of action is the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[6][7] It also has reported activity as a selective agonist for the orphan G protein-coupled receptor GPR55.[5]
-
Signaling Mechanism: As a PPAR-α agonist, PEA functions as a ligand-activated transcription factor, modulating the expression of genes involved in inflammation and lipid metabolism.[6] This mechanism is central to its well-documented anti-inflammatory and analgesic effects.
-
The "Entourage Effect": PEA can indirectly enhance the activity of other endocannabinoids like AEA. It achieves this by competing for degradation by FAAH or through other indirect mechanisms, thereby increasing the local concentration and duration of action of AEA at CB and TRPV1 receptors.[5]
2-Arachidonoylglycerol (2-AG): The Workhorse Endocannabinoid
Although not an NAE, 2-AG is the other major endocannabinoid and serves as a critical point of comparison. It is an ester of arachidonic acid and glycerol.
-
Primary Targets: 2-AG is present in the brain at concentrations up to 1000-fold higher than anandamide and acts as a full agonist at both CB1 and CB2 receptors.[2][8] This means it can elicit a maximal receptor response.
-
Signaling and Efficacy: Its high abundance and full efficacy at cannabinoid receptors suggest that 2-AG is the primary endogenous ligand responsible for tonic and phasic cannabinoid signaling in the brain.[2][9] Its metabolic pathways are distinct from those of the NAEs.[9]
The Enigma of this compound: A Structure-Based Efficacy Prediction
This compound (N-nonadecanoylethanolamine) is the NAE derived from nonadecanoic acid, a 19-carbon saturated fatty acid. There is a notable absence of specific research into its neuromodulatory activity. However, based on the established structure-activity relationships (SAR) of the NAE family, we can formulate a highly probable efficacy profile.
-
Structural Analysis: this compound possesses a long, fully saturated acyl chain.
-
Predicted Receptor Interaction:
-
CB1/CB2 Receptors: The lack of polyunsaturated bonds in its acyl tail makes it extremely unlikely that this compound binds to or activates cannabinoid receptors. Studies consistently show that saturated NAEs do not possess significant affinity for CB1 or CB2.[2][10][11]
-
PPAR-α: Saturated and monounsaturated NAEs are known to activate PPAR-α.[2] It is plausible that this compound, like PEA (16:0) and Stearoylethanolamide (18:0), could act as a PPAR-α agonist. However, the effect of its odd-numbered carbon chain (19:0) on binding and activation efficiency is unknown without direct experimental data.
-
TRPV1/GPR55: Activity at these receptors is less predictable based on structure alone and would require empirical testing.
-
-
Predicted Efficacy: Based on its structure, the neuromodulatory efficacy of this compound is predicted to be negligible through cannabinoid receptor pathways. If it does possess biological activity, it would most likely be mediated through PPAR-α, similar to other long-chain saturated NAEs. Its potential role remains an open area for investigation.
Quantitative Comparison of Neuromodulatory Lipid Efficacy
The efficacy of these lipids can be quantitatively compared by their binding affinities (Ki) and functional potencies (EC50) at their respective receptors. Lower values indicate higher affinity or potency.
| Lipid | Receptor | Assay Type | Parameter | Value | Reference(s) |
| Anandamide (AEA) | Human CB1 | Binding | Ki | 89 nM | |
| Human CB2 | Binding | Ki | 371 nM | ||
| Human GPR55 | Functional | EC50 | 18 nM | ||
| Rat TRPV1 | Functional | pKi | 5.68 | ||
| Functional | EC50 | ~1-4 µM | [4] | ||
| Palmitoylethanolamide (PEA) | Human CB1 | Functional | EC50 | >30,000 nM | |
| Human CB2 | Functional | EC50 | 19,800 nM | ||
| Human GPR55 | Functional | EC50 | 4 nM | [5] | |
| Human PPAR-α | Functional | EC50 | 3.1 µM | [1][6] | |
| 2-Arachidonoylglycerol (2-AG) | Cannabinoid CB1 | Binding | Ki | 472 nM | |
| Cannabinoid CB2 | Binding | Ki | 1400 nM | ||
| Human GPR55 | Functional | EC50 | 3 nM | ||
| This compound | All | - | - | Not Determined | - |
Note: Values can vary between experimental systems (e.g., species, cell type, assay conditions).
Key Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the mechanisms of action and how efficacy is determined.
Signaling Pathways
Experimental Workflows
Experimental Methodologies: Protocols for Efficacy Determination
The following protocols represent standardized, self-validating systems for assessing the interaction of neuromodulatory lipids with their primary targets.
Protocol: Competitive Radioligand Binding Assay for CB1 Receptor Affinity
This assay determines the binding affinity (Ki) of an unlabeled test compound (e.g., AEA) by measuring its ability to compete with a radiolabeled ligand for binding to the CB1 receptor.
Causality: The principle is competitive inhibition. A compound with high affinity for the receptor will displace the radioligand at low concentrations. The concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the inhibition constant (Ki), a direct measure of binding affinity.
Materials:
-
Cell membranes prepared from cells overexpressing human CB1 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).
-
Non-specific binding control: WIN 55,212-2 (unlabeled, at high concentration).
-
Test compound: Anandamide, this compound, etc., dissolved in vehicle (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4 (ice-cold).
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in wash buffer.
-
Scintillation cocktail and vials.
-
Vacuum filtration manifold.
-
Scintillation counter.
Step-by-Step Procedure:
-
Preparation: Thaw cell membranes on ice. Dilute to a final concentration of 10-20 µg protein per reaction tube in assay buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In triplicate, set up reaction tubes for:
-
Total Binding: Membranes + Assay Buffer + [³H]CP-55,940.
-
Non-specific Binding (NSB): Membranes + High concentration of unlabeled WIN 55,212-2 + [³H]CP-55,940.
-
Competition: Membranes + Serial dilutions of test compound + [³H]CP-55,940.
-
-
Incubation: Add the radioligand (e.g., to a final concentration of 0.5 nM) to all tubes. Vortex gently and incubate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash each filter rapidly three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Transfer each filter to a scintillation vial. Add 4-5 mL of scintillation cocktail. Allow to equilibrate for at least 4 hours in the dark.
-
Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For competition tubes, calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Fluorometric FAAH Activity Assay
This assay measures the activity of the FAAH enzyme by monitoring the hydrolysis of a fluorogenic substrate. It is used to determine if a test compound inhibits FAAH activity.
Causality: The substrate, when cleaved by FAAH, releases a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the enzyme's activity. An inhibitor will reduce this rate.
Materials:
-
Source of FAAH enzyme: Human recombinant FAAH or microsomal fractions from tissue homogenates (e.g., liver, brain).
-
Fluorogenic Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
FAAH Inhibitor (Positive Control): e.g., URB597.
-
Test compound: e.g., PEA, this compound.
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~465 nm).
Step-by-Step Procedure:
-
Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor in assay buffer. Dilute the FAAH enzyme solution to the desired concentration in assay buffer.
-
Assay Setup (in a 96-well plate):
-
100% Activity Control: FAAH enzyme + Assay Buffer.
-
Inhibitor Wells: FAAH enzyme + Serial dilutions of test compound.
-
Positive Control: FAAH enzyme + Positive control inhibitor.
-
Blank (No Enzyme): Assay Buffer only.
-
-
Pre-incubation: Add 90 µL of the appropriate solutions to the wells. Incubate the plate at 37°C for 15 minutes to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the AAMCA substrate (to a final concentration of ~10 µM) to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes (kinetic mode).
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor to generate a dose-response curve and determine the IC50 value.
-
Conclusion and Future Directions
The field of neuromodulatory lipids is dominated by a few well-characterized molecules whose efficacy is defined by specific structural features, primarily the polyunsaturation of the acyl chain for cannabinoid receptor activity and the presence of a saturated chain for PPAR-α engagement. Anandamide and 2-AG are potent activators of the endocannabinoid system, while PEA exerts its significant anti-inflammatory and analgesic effects through non-cannabinoid pathways like PPAR-α.
This compound, based on its long, saturated structure, is predicted to be inactive at cannabinoid receptors. Its potential as a PPAR-α agonist remains speculative and highlights a significant knowledge gap. This structure-based approach underscores the necessity of empirical validation. The protocols detailed in this guide provide a robust framework for such investigations. Future research should focus on systematically characterizing the bioactivity of the many understudied NAEs to uncover novel signaling pathways and potential therapeutic leads.
References
-
Ueda, N., Tsuboi, K., & Uyama, T. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. Journal of Lipid Research, 59(10), 1-15. [Link]
-
Lo Verme, J., Fu, J., Astarita, G., La Rana, G., Russo, R., Calignano, A., & Piomelli, D. (2005). The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide. Molecular Pharmacology, 67(1), 15-19. [Link]
-
O'Sullivan, S. E. (2016). Peroxisome proliferator-activated receptor α mediates acute effects of palmitoylethanolamide on sensory neurons. Journal of Neurophysiology, 115(4), 2048-2056. [Link]
-
Lo Verme, J., et al. (2005). The Nuclear Receptor Peroxisome Proliferator-Activated Receptor-α Mediates the Anti-Inflammatory Actions of Palmitoylethanolamide. ResearchGate. [Link]
-
Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology, 174(11), 1349–1365. [Link]
-
Miyabe, T., & Ohno-Shosaku, T. (2021). GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide. International Journal of Molecular Sciences, 22(3), 1055. [Link]
-
Miyabe, T., & Ohno-Shosaku, T. (2021). GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide. PubMed. [Link]
-
Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British journal of pharmacology, 153(2), 199–215. [Link]
-
Abadji, V., Lin, S., Taha, G., Griffin, G., Stevenson, L. A., Pertwee, R. G., & Makriyannis, A. (1998). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. Journal of medicinal chemistry, 41(26), 5353–5361. [Link]
-
Maccarrone, M., & Finazzi-Agrò, A. (2004). Fluorimetric Assay of FAAH Activity. Springer Nature Experiments. [Link]
-
Reggio, P. H. (2009). Endocannabinoid structure-activity relationships for interaction at the cannabinoid receptors. Current topics in medicinal chemistry, 9(10), 831-845. [Link]
-
Ho, W. S., Hiley, C. R. (2008). 'Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors. British journal of pharmacology, 155(6), 873–885. [Link]
-
Ross, R. A. (2003). Anandamide and vanilloid TRPV1 receptors. British journal of pharmacology, 140(5), 790–801. [Link]
-
Smoum, R., et al. (2010). 2-Arachidonoylglycerol is a potent cannabinoid CB1 and CB2 receptor agonist that can undergo isomerization to 1-arachidonoylglycerol, which is not considered to have a role as an endocannabinoid. ResearchGate. [Link]
-
Ueda, N., Tsuboi, K., & Uyama, T. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. Journal of Lipid Research, 59(10), 1-15. [Link]
-
RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. [Link]
-
Sugiura, T., Kodaka, T., Nakane, S., Miyasaka, T., Kondo, S., Suhara, Y., & Waku, K. (1998). 2-Arachidonoylglycerol and the cannabinoid receptors. Chemistry and physics of lipids, 96(1-2), 115-125. [Link]
-
Gasperi, V., & Maccarrone, M. (2016). Assay of CB1 Receptor Binding. Methods in molecular biology (Clifton, N.J.), 1412, 45–56. [Link]
-
Kim, J., & Ahn, H. C. (2024). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics, 32(4), 369-379. [Link]
-
Ross, R. A. (2003). Anandamide and vanilloid TRPV1 receptors. British journal of pharmacology, 140(5), 790–801. [Link]
-
Ueda, N., Tsuboi, K., & Uyama, T. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. Progress in Lipid Research, 73, 1-15. [Link]
-
Bily, A., et al. (2018). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology Letters, 295, 136-144. [Link]
-
Gasperi, V., & Maccarrone, M. (2016). Assay of CB1 Receptor Binding. ResearchGate. [Link]
-
Ueda, N., Tsuboi, K., & Uyama, T. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. ResearchGate. [Link]
-
Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current medicinal chemistry, 17(14), 1468–1486. [Link]
-
Movahed, P., et al. (2005). Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels. The EMBO journal, 24(19), 3475–3485. [Link]
-
Nanome. (2021, July 26). GPCRs in VR: Endocannabinoid mechanism of action at CB1 receptors [Video]. YouTube. [Link]
-
Goparaju, S. K., et al. (2005). Despite substantial degradation, 2-arachidonoylglycerol is a potent full efficacy agonist mediating CB1 receptor-dependent G-protein activation in rat cerebellar membranes. British journal of pharmacology, 144(6), 803–811. [Link]
-
Wolf, C. J., et al. (2007). trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Toxicological Sciences, 99(1), 219-227. [Link]
-
Bisogno, T., et al. (1998). Assay of FAAH activity. ResearchGate. [Link]
-
Lo Verme, J., et al. (2005). PEA activates PPAR- in vitro. a, effects of various agents on human... ResearchGate. [Link]
-
Uyama, T., et al. (2023). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 24(7), 6744. [Link]
-
Straiker, A., et al. (2023). Investigating the Effects of Exogenous and Endogenous 2-Arachidonoylglycerol on Retinal CB1 Cannabinoid Receptors and Reactive Microglia in Naive and Diseased Retina. International Journal of Molecular Sciences, 24(21), 15797. [Link]
-
Kulkarni, P. M., et al. (2018). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. PeerJ, 6, e4618. [Link]
-
Di Pardo, A., et al. (2016). Palmitoylethanolamide Exerts Antiproliferative Effect and Downregulates VEGF Signaling in Caco-2 Human Colon Carcinoma Cell Line Through a Selective PPAR-α-Dependent Inhibition of Akt/mTOR Pathway. Phytotherapy research : PTR, 30(6), 994–1001. [Link]
-
Ortiz, A., et al. (1995). The influence of N-acyl chain length on the phase behaviour of natural and synthetic N-acylethanolamine phospholipids. Chemistry and Physics of Lipids, 78(1), 55-66. [Link]
-
Kalliokoski, T., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Scientific Reports, 13(1), 10839. [Link]
-
Jones, P. J., et al. (2014). Acyl chain length, saturation, and hydrophobicity modulate the efficiency of dietary fatty acid absorption in adult humans. The Journal of nutrition, 144(7), 1013–1020. [Link]
-
Nakajima, A., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(20), 8096-8106. [Link]
-
Jones, P. J., et al. (2014). Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans. The Journal of clinical endocrinology and metabolism, 99(1), 278–286. [Link]
-
Watkins, B. A., & Kim, J. (2014). N-Acylethanolamines: synthesis and influence of dietary of dietary fatty acids. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ‘Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-Activated Receptor α Mediates Acute Effects of Palmitoylethanolamide on Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Arachidonoylglycerol and the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Comparative Guide to Validating Nonadecanamide-Protein Interaction Specificity
For researchers, scientists, and drug development professionals, establishing the specificity of a small molecule-protein interaction is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth comparison of key biophysical and cellular techniques for validating the specificity of interactions with Nonadecanamide (NAA), a naturally occurring fatty acid amide. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
This compound is an endogenous lipid signaling molecule that may interact with various proteins within the endocannabinoid system and beyond.[1][2][3] The enzymes that synthesize and degrade endocannabinoids are key components of this system.[1] One such enzyme is fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide.[4][5] FAAH hydrolyzes several fatty acid amides, including anandamide and the sleep-inducing oleamide.[6] Given the potential for NAA to interact with FAAH and other proteins, validating the specificity of these interactions is crucial for understanding its biological function and therapeutic potential.
Distinguishing between a specific, high-affinity binding partner and numerous weakly interacting molecules is fundamental to molecular recognition.[7] This guide will compare several powerful techniques to assess the specificity of NAA-protein interactions: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and the Cellular Thermal Shift Assay (CETSA).
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9][10] This label-free, in-solution technique is considered a gold standard for characterizing protein-ligand interactions.[7][11]
Causality of Experimental Choice: The primary advantage of ITC is its ability to directly measure the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction.[9][10] This comprehensive thermodynamic data is invaluable for understanding the driving forces behind the binding event. For a lipid-like molecule such as NAA, understanding whether the interaction is enthalpically or entropically driven provides deep mechanistic insight.[8]
Experimental Protocol: ITC for NAA-Protein Interaction
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the final ITC buffer to minimize buffer mismatch effects.
-
Dissolve this compound in the final dialysis buffer. Due to the hydrophobic nature of NAA, a small percentage of a co-solvent like DMSO may be necessary. Ensure the same concentration of DMSO is present in the protein solution to avoid artifacts.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells with detergent and water.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
-
-
Loading the Calorimeter:
-
Load the target protein into the sample cell at a concentration at least 10-fold higher than the expected dissociation constant (Kd).[12]
-
Load the this compound solution into the injection syringe at a concentration 10-20 times that of the protein concentration.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the NAA solution into the protein solution.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat-release data and analyze it using a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters.[10]
-
Data Presentation: ITC
| Parameter | Symbol | Typical Value Range for Specific Interaction | Significance |
| Dissociation Constant | Kd | nM to low µM | Strength of the interaction |
| Stoichiometry | n | ~1 | Molar ratio of NAA to protein in the complex |
| Enthalpy Change | ΔH | Favorable: < 0; Unfavorable: > 0 | Heat change upon binding |
| Entropy Change | ΔS | Favorable: > 0; Unfavorable: < 0 | Change in disorder upon binding |
Workflow Diagram: ITC
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
SPR is a label-free optical technique that measures molecular interactions in real-time.[13][14] It has become a gold standard for studying biomolecular interactions in drug discovery and biomedical research.[14] In a typical SPR experiment for a small molecule like NAA, the target protein is immobilized on a sensor chip, and the NAA solution flows over the surface.[13]
Causality of Experimental Choice: SPR's main strength lies in its ability to provide real-time kinetic data, including the association rate (ka) and dissociation rate (kd) of the interaction.[15] This is particularly useful for distinguishing between compounds with similar affinities but different binding kinetics. The high sensitivity of SPR also makes it suitable for detecting transient or weak interactions.
Experimental Protocol: SPR for NAA-Protein Interaction
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5) and activate the surface using a mixture of EDC and NHS.
-
Immobilize the target protein to the chip surface via amine coupling. Aim for a surface density that will produce a significant signal upon NAA binding.
-
Deactivate any remaining active esters with ethanolamine.
-
-
NAA Solution Preparation:
-
Prepare a series of concentrations of NAA in a suitable running buffer. As with ITC, a small amount of DMSO may be required for solubility, and this should be consistent across all samples and the running buffer.
-
-
Binding Analysis:
-
Inject the different concentrations of NAA over the immobilized protein surface and a reference surface (without protein) to subtract non-specific binding.
-
Monitor the change in the refractive index in real-time to generate sensorgrams.
-
After each injection, flow running buffer over the surface to measure the dissociation phase.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the equilibrium dissociation constant (KD).
-
Data Presentation: SPR
| Parameter | Symbol | Typical Value Range for Specific Interaction | Significance |
| Association Rate Constant | ka | 10^3 to 10^6 M⁻¹s⁻¹ | Rate of complex formation |
| Dissociation Rate Constant | kd | 10⁻⁵ to 10⁻² s⁻¹ | Rate of complex decay |
| Equilibrium Dissociation Constant | KD | nM to low µM | Overall binding strength (kd/ka) |
Workflow Diagram: SPR
Caption: Surface Plasmon Resonance (SPR) Workflow.
Microscale Thermophoresis (MST): In-Solution Analysis with Low Sample Consumption
MST is a biophysical technique that measures molecular interactions by detecting changes in the fluorescence of a labeled molecule as it moves through a microscopic temperature gradient.[16][17] It is a powerful tool for quantifying binding affinities in solution with minimal sample consumption.[18]
Causality of Experimental Choice: MST is particularly advantageous when working with precious or difficult-to-produce proteins due to its low sample consumption. It is also relatively insensitive to the buffer composition, allowing for measurements in complex biological liquids.[18] The ability to use either a fluorescently labeled protein or intrinsic tryptophan fluorescence provides flexibility in experimental design.
Experimental Protocol: MST for NAA-Protein Interaction
-
Protein Labeling (if necessary):
-
If intrinsic fluorescence is not sufficient, label the target protein with a fluorescent dye (e.g., via NHS-ester chemistry targeting primary amines).
-
Remove any unconjugated dye by size-exclusion chromatography.
-
-
Sample Preparation:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Mix each NAA dilution with a constant concentration of the fluorescently labeled (or unlabeled, for tryptophan fluorescence) target protein.
-
-
Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument and initiate the measurement. An infrared laser creates a temperature gradient, and the movement of the fluorescent molecules is monitored.
-
-
Data Analysis:
-
Plot the change in normalized fluorescence against the logarithm of the NAA concentration.
-
Fit the resulting binding curve to the appropriate equation to determine the dissociation constant (Kd).
-
Data Presentation: MST
| Parameter | Symbol | Typical Value Range for Specific Interaction | Significance |
| Dissociation Constant | Kd | nM to low µM | Strength of the interaction |
Workflow Diagram: MST
Caption: Microscale Thermophoresis (MST) Workflow.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful method for verifying that a compound binds to its target protein within the complex environment of a living cell.[19][20][21] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[22][23]
Causality of Experimental Choice: While biophysical assays are essential for characterizing direct binding, CETSA provides crucial evidence of target engagement in a more physiologically relevant setting.[20] A positive CETSA result significantly strengthens the case for a specific interaction, as it demonstrates that the compound can access and bind to its target within the cell.
Experimental Protocol: CETSA for NAA-Protein Interaction
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with either vehicle control (e.g., DMSO) or various concentrations of this compound for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Protein Extraction and Detection:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using a specific antibody-based method like Western blotting or an AlphaScreen.[21]
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble protein as a function of temperature for both vehicle- and NAA-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of NAA indicates target engagement.[22]
-
Data Presentation: CETSA
| Parameter | Symbol | Expected Outcome for Specific Interaction | Significance |
| Thermal Shift | ΔTm | Positive shift (increase in melting temperature) | Evidence of target stabilization by NAA in cells |
Workflow Diagram: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Comparison of Techniques and Concluding Remarks
Each of these techniques provides a different and complementary piece of the puzzle in validating the specificity of this compound-protein interactions.
| Technique | Strengths | Limitations | Key Output for Specificity |
| ITC | Label-free, in-solution, provides full thermodynamic profile.[8][9] | Requires relatively large amounts of pure protein and ligand. | Low Kd, stoichiometry of ~1, favorable ΔH and/or ΔS. |
| SPR | Real-time kinetics, high sensitivity, label-free.[13][14] | Immobilization of the protein may affect its conformation. | Low KD, measurable on- and off-rates. |
| MST | Low sample consumption, in-solution, tolerant to complex buffers.[18][24] | Often requires fluorescent labeling of the protein. | Low Kd from a sigmoidal binding curve. |
| CETSA | Confirms target engagement in a cellular environment.[20][23] | Indirect measure of binding, requires specific antibodies for detection. | A clear thermal shift (ΔTm) upon NAA treatment. |
A robust validation of this compound's interaction with a specific protein target should ideally involve a combination of these methods. For instance, initial screening and affinity determination could be performed using MST or SPR due to their higher throughput and lower sample requirements. Promising interactions can then be further characterized thermodynamically using ITC. Finally, CETSA should be employed to confirm that the interaction occurs in a cellular context, providing crucial physiological relevance. By integrating the data from these orthogonal approaches, researchers can build a strong, self-validating case for the specificity of this compound-protein interactions, paving the way for a deeper understanding of its biological role and potential as a therapeutic agent.
References
- Surolia, A. (n.d.). Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed, 1390, 45–60.
- Luo, M., et al. (n.d.). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. NIH.
- Zhang, Y., & Ye, Z. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
- Vignaux, G., et al. (2022). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. PubMed Central, 11(7), 1018.
- Zhang, Y., et al. (2024). A review of biophysical strategies to investigate protein-ligand binding: What have we employed?. PubMed.
- Freund, T. F., & Katona, I. (2002). The fatty acid amide hydrolase (FAAH). PubMed, 48(12), 1015-1026.
- Muggleton, S. H., et al. (n.d.). Discovering Rules for Protein-Ligand specificity using Support Vector Inductive Logic Programming. PubMed Central.
- (n.d.). Endocannabinoid system. Wikipedia.
- Sadybekov, A. A., & F. Z. Y. (2023). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. MDPI.
- (n.d.). Fatty-acid amide hydrolase 1. Wikipedia.
- da Silva, A. S., et al. (2023). Endocannabinoid System: Chemical Characteristics and Biological Activity. PMC.
- Li, H., et al. (n.d.). Specificity and affinity quantification of protein–protein interactions. Oxford Academic.
- Chidley, C., et al. (n.d.). Searching for the Protein Targets of Bioactive Molecules. CHIMIA.
- (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions.
- Re-Sugiura, R., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- (2023). A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.
- Sugiura, R., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
- (2025). The endocannabinoid system: Physiology and pharmacology. ResearchGate.
- (n.d.). Fragment-based drug design using Microscale Thermophoresis. Domainex.
- (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions.
- Zhang, Z., et al. (n.d.). Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach. ACS Publications.
- G. L., et al. (2025). Structural and mechanistic analysis of covalent ligands targeting the RNA-binding protein NONO. bioRxiv.
- (n.d.). FAAH - Fatty-acid amide hydrolase 1 - Homo sapiens (Human). UniProt.
- M. K., & M. S. (2024). Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers. MDPI.
- (2024). New Targets for Pesticide Discovery: Protein-Protein Interactions. LEC Partners.
- Di Marzo, V., et al. (n.d.). The endocannabinoid system: a general view and latest additions. PMC - PubMed Central.
- Lambert, D. M., & Fowler, C. J. (2005). Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide. PubMed, 37(1), 1-12.
- (2024). Exploring Molecular Interactions: A Guide to Biophysical Techniques. OMICS International.
- (2024). Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions.
- Juan, D., et al. (n.d.). Protein interactions and ligand binding: From protein subfamilies to functional specificity. PNAS.
- Surolia, A. (n.d.). Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry. SpringerLink.
- (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
- Martinez Molina, D., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- (n.d.). MicroScale Thermophoresis. NanoTemper Technologies.
- Castell, A., et al. (2024). Unlocking the potential of protein-derived peptides to target G-quadruplex DNA: from recognition to anticancer activity. PubMed.
- Sadybekov, A. A., & F. Z. Y. (2025). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. PMC - NIH.
- (2021). The Endocannabinoid System. YouTube.
- Zhang, Y., et al. (n.d.). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC.
- Chye, M. L. (n.d.). Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC). PubMed.
- (2022). SPR for Characterizing Biomolecular Interactions. Rapid Novor.
- (2025). The fatty acid amide hydrolase (FAAH). ResearchGate.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed, 1390, 45–60.
- Siyad, A., et al. (n.d.). Original Article Microscale thermophoresis analysis of the molecular interaction between small nuclear ribonucleoprotein polype.
Sources
- 1. Endocannabinoid system - Wikipedia [en.wikipedia.org]
- 2. Endocannabinoid System: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 6. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 10. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
- 12. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 13. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. affiniteinstruments.com [affiniteinstruments.com]
- 16. domainex.co.uk [domainex.co.uk]
- 17. nanotempertech.com [nanotempertech.com]
- 18. e-century.us [e-century.us]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. annualreviews.org [annualreviews.org]
- 24. Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions | MolecularCloud [molecularcloud.org]
A Comparative Study of Nonadecanamide and Other N-Acylethanolamines: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Nonadecanamide and other prominent N-acylethanolamines (NAEs), a class of endogenous lipid signaling molecules. Designed for researchers, scientists, and drug development professionals, this document delves into the subtle yet significant differences in their biochemical properties and physiological roles. We will explore their biosynthesis, metabolism, and interactions with key protein targets, offering a framework for understanding the unique potential of each of these fascinating molecules.
Introduction to N-Acylethanolamines (NAEs)
N-acylethanolamines are a family of bioactive lipids derived from fatty acids, playing crucial roles in a multitude of physiological processes.[1][2] These molecules are characterized by a fatty acid chain linked to an ethanolamine head group via an amide bond.[2] The length and degree of saturation of the fatty acyl chain are key determinants of their biological activity, influencing everything from their receptor binding affinities to their metabolic stability.[3]
While Anandamide (AEA), the first identified endocannabinoid, is arguably the most famous NAE, the family is diverse and includes members with distinct physiological functions.[4][5] Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA) are two other well-studied NAEs that, unlike AEA, do not bind to cannabinoid receptors but exert their effects through other targets, such as the peroxisome proliferator-activated receptor alpha (PPARα).[6][7]
This guide will focus on a comparative analysis of these well-characterized NAEs with the lesser-known this compound, a saturated NAE with a 19-carbon acyl chain. Due to the limited direct experimental data on this compound, this guide will also extrapolate its likely properties based on the established structure-activity relationships within the NAE family.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of NAEs, largely dictated by their fatty acyl chains, are critical for their biological activity, influencing their solubility, membrane permeability, and interactions with protein binding pockets.
| Feature | This compound (C19:0) | Palmitoylethanolamide (PEA) (C16:0) | Oleoylethanolamide (OEA) (C18:1) | Anandamide (AEA) (C20:4) |
| Acyl Chain Length | 19 carbons | 16 carbons | 18 carbons | 20 carbons |
| Saturation | Saturated | Saturated | Monounsaturated | Polyunsaturated |
| Predicted Lipophilicity | Very High | High | High | Moderate |
| Predicted Membrane Permeability | High | High | High | High |
Rationale: The long, saturated acyl chain of this compound suggests it is a highly lipophilic molecule. This property would likely facilitate its passage across cell membranes, similar to other long-chain NAEs. Its structure is most analogous to PEA, another saturated NAE, suggesting potential similarities in its interactions with cellular machinery.
Biosynthesis and Metabolism: The Life Cycle of NAEs
NAEs are not stored in cells but are synthesized "on-demand" from membrane phospholipids in response to various physiological and pathological stimuli.[8] Their biological actions are terminated by enzymatic hydrolysis.
Biosynthesis Pathway
The primary biosynthetic pathway for NAEs involves two key enzymatic steps:
-
N-Acylation: An N-acyltransferase (NAT) enzyme transfers a fatty acid from a donor phospholipid (like phosphatidylcholine) to the head group of phosphatidylethanolamine (PE), forming N-acyl-phosphatidylethanolamine (NAPE).
-
Hydrolysis: An NAPE-specific phospholipase D (NAPE-PLD) hydrolyzes NAPE to release the corresponding NAE and phosphatidic acid.
Metabolic Degradation
The biological activity of NAEs is terminated by enzymatic hydrolysis, primarily by two enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).
-
Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that degrades a broad range of fatty acid amides, with a preference for unsaturated NAEs like anandamide.[4][9]
-
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): A cysteine hydrolase with a preference for saturated and monounsaturated NAEs, such as PEA and OEA.[4][9][10]
Comparative Insights:
Based on its saturated structure, This compound is predicted to be a poorer substrate for FAAH compared to anandamide. Conversely, it is likely a good substrate for NAAA, similar to PEA.[9][11] This differential metabolism could lead to a longer biological half-life and distinct physiological effects compared to unsaturated NAEs.
| NAE | Primary Degrading Enzyme | Predicted Relative Rate of Hydrolysis |
| This compound (C19:0) | NAAA (Predicted) | Slow by FAAH, Potentially rapid by NAAA |
| PEA (C16:0) | NAAA | Slow by FAAH, Rapid by NAAA |
| OEA (C18:1) | FAAH and NAAA | Moderate by both enzymes |
| AEA (C20:4) | FAAH | Rapid by FAAH, Slow by NAAA |
Interaction with Protein Targets: A Comparative Analysis
The diverse physiological effects of NAEs are mediated by their interactions with a range of protein targets, including G protein-coupled receptors (GPCRs), nuclear receptors, and ion channels.
Comparative Receptor Affinities:
| NAE | CB1 Receptor | CB2 Receptor | PPARα | TRPV1 Channel |
| This compound (C19:0) | Predicted Very Low/No Affinity | Predicted Very Low/No Affinity | Predicted Agonist | Predicted Low/No Affinity |
| PEA (C16:0) | No Affinity[6] | No Affinity[6] | Agonist | No/Weak Agonist |
| OEA (C18:1) | No Affinity[6] | No Affinity[6] | High-Affinity Agonist[7] | Agonist |
| AEA (C20:4) | Agonist | Agonist | Weak Agonist | Agonist[12] |
Expert Analysis: this compound, being a long-chain saturated NAE like PEA, is unlikely to bind to the cannabinoid receptors CB1 and CB2, which show a preference for the flexible, polyunsaturated acyl chain of anandamide.[6] It is, however, plausible that this compound acts as an agonist at PPARα. The longer acyl chain of this compound compared to PEA might influence its binding affinity and efficacy at this receptor, a hypothesis that warrants experimental validation.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted properties of this compound and directly compare it to other NAEs, a series of well-established in vitro assays are required.
Experimental Workflow
Detailed Methodologies
A. Radioligand Displacement Assay for Cannabinoid Receptor Binding
-
Objective: To determine the binding affinity of this compound and other NAEs to CB1 and CB2 receptors.
-
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]CP55,940) from the receptor.
-
Procedure:
-
Prepare cell membranes from cells stably expressing human CB1 or CB2 receptors.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound, PEA, OEA, AEA).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
-
B. FAAH and NAAA Enzyme Activity Assays
-
Objective: To determine the rate of hydrolysis of this compound and other NAEs by FAAH and NAAA.
-
Principle: These assays measure the formation of the product (fatty acid or ethanolamine) over time. A common method involves using a radiolabeled substrate.
-
Procedure for NAAA Activity Assay: [13]
-
Prepare recombinant human NAAA or use tissue homogenates known to express the enzyme (e.g., lung).
-
Prepare a reaction buffer with a pH of 4.5-5.0.[4]
-
Incubate the enzyme with a radiolabeled NAE substrate (e.g., [¹⁴C]this compound) at 37°C for a defined period.
-
Stop the reaction by adding an organic solvent to extract the lipids.
-
Separate the radiolabeled fatty acid product from the unhydrolyzed substrate using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the product spot to determine the enzyme activity.
-
-
Note: A similar protocol can be adapted for FAAH, using a neutral pH buffer and a source of FAAH enzyme (e.g., rat liver microsomes).[14]
C. PPARα Reporter Gene Assay
-
Objective: To assess the functional activity of this compound and other NAEs as PPARα agonists.
-
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a PPARα-responsive promoter.
-
Procedure:
-
Transfect a suitable cell line (e.g., HEK293) with expression vectors for human PPARα and a reporter plasmid containing a PPAR response element upstream of the luciferase gene.
-
Treat the transfected cells with varying concentrations of the test compounds (this compound, PEA, OEA).
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity indicates activation of PPARα.
-
Conclusion and Future Directions
This comparative guide provides a framework for understanding the potential biological profile of this compound within the broader context of the N-acylethanolamine family. While direct experimental data remains scarce, its structural similarity to other long-chain saturated NAEs, particularly PEA, allows for informed predictions about its metabolism and receptor interactions.
We hypothesize that this compound is likely a poor substrate for FAAH and a good substrate for NAAA, and that it may function as a PPARα agonist with little to no activity at cannabinoid receptors. These predictions, however, must be confirmed through rigorous experimental validation using the protocols outlined in this guide.
The study of less-characterized NAEs like this compound is a promising avenue for discovering novel lipid mediators with unique therapeutic potential. Future research should focus on a comprehensive characterization of its bioactivity, including its effects on inflammation, pain, and metabolic regulation. Such studies will not only illuminate the specific roles of this compound but also deepen our understanding of the intricate and multifaceted N-acylethanolamine signaling system.
References
-
Romeo, E., et al. (2020). N‑Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis, 10(19), 11095-11107. [Link]
-
Bar, et al. (2019). Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. Molecules, 24(7), 1429. [Link]
-
Ueda, N., et al. (2006). The N-acylethanolamine-hydrolyzing acid amidase (NAAA). Chemistry and Physics of Lipids, 141(1-2), 149-156. [Link]
-
Haines, D. C., et al. (2018). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. MedChemComm, 9(1), 155-160. [Link]
-
Pamplona, F. A., & Takahashi, R. N. (2022). Endocannabinoid System: Chemical Characteristics and Biological Activity. Pharmaceuticals, 15(7), 833. [Link]
-
Yamamoto, T., et al. (2021). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 22(16), 8749. [Link]
-
BioVision Incorporated. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). [Link]
-
Kim, H. J., et al. (2017). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Journal of Analytical Methods in Chemistry, 2017, 8317390. [Link]
-
Hansen, H. S. (2009). N-acylethanolamines, anandamide and food intake. British Journal of Pharmacology, 158(2), 133-142. [Link]
-
ResearchGate. (n.d.). Structures of PEA (palmitoylethanolamide) and some other related NAEs. [Link]
-
Tsuboi, K., & Ueda, N. (2023). Assay of NAAA Activity. Methods in Molecular Biology, 2576, 261-274. [Link]
-
ResearchGate. (2020). (PDF) N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. [Link]
-
Iannotti, F. A., et al. (2022). N‐Acylethanolamine acid amidase (NAAA) is dysregulated in colorectal cancer patients and its inhibition reduces experimental cancer growth. British Journal of Pharmacology, 179(5), 926-943. [Link]
-
Romeo, E., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis, 10(19), 11095-11107. [Link]
-
Wikipedia. (n.d.). Endocannabinoid system. [Link]
-
ResearchGate. (2021). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. [Link]
-
MDPI. (2022). Biological Activity of Natural and Synthetic Compounds. [Link]
-
Clayton, P., et al. (2021). Palmitoylethanolamide: A Natural Compound for Health Management. International Journal of Molecular Sciences, 22(10), 5305. [Link]
-
Adams, I. B., et al. (1995). Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs. Journal of Pharmacology and Experimental Therapeutics, 273(3), 1172-1181. [Link]
-
Kodadek, T. (2010). Synthetic receptors with antibody-like binding affinities. Current Opinion in Chemical Biology, 14(6), 713-720. [Link]
-
Oishi, T., et al. (2008). Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, 1(1), 60-66. [Link]
-
PubChem. (n.d.). Nonadecanoic Acid. [Link]
-
Ho, W. S., et al. (2008). 'Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors. British Journal of Pharmacology, 155(6), 837-846. [Link]
-
ResearchGate. (2021). (PDF) Impact of Circulating N-Acylethanolamine Levels with Clinical and Laboratory End Points in Hemodialysis Patients. [Link]
-
Di Giacomo, V., et al. (2020). Endocannabinoid System and Metabolism: The Influences of Sex. International Journal of Molecular Sciences, 21(19), 7058. [Link]
-
Wikipedia. (n.d.). Oleoylethanolamide. [Link]
-
ResearchGate. (n.d.). Endocannabinoid system in human. [Link]
-
Tsuboi, K., et al. (2012). Endogenous Molecules Stimulating N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). Chemical & Pharmaceutical Bulletin, 60(8), 1043-1047. [Link]
-
ResearchGate. (2016). Activity-Based Probe for N -Acylethanolamine Acid Amidase. [Link]
-
Keppel Hesselink, J. M. (2012). Palmitoylethanolamide (PEA)—'Promiscuous' anti-inflammatory and analgesic molecule at the interface between nutrition and pharma. Wageningen University & Research. [Link]
-
ResearchGate. (2019). (PDF) Bioactivity, nutritional property, and rapid chemical characterization of aqueous extract of Annona muricata leaf from Mexico. [Link]
-
Payahoo, L., et al. (2020). A systematic review of the effects of oleoylethanolamide, a high-affinity endogenous ligand of PPAR-α, on the management and prevention of obesity. Clinical and Experimental Pharmacology and Physiology, 47(3), 365-375. [Link]
-
Abadji, V., et al. (1994). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. Journal of Medicinal Chemistry, 37(12), 1889-1893. [Link]
-
JoVE. (2022). Activity-based Probe for N-acylethanolamine Acid Amidase (NAAA) | Protocol Preview. [Link]
-
ResearchGate. (2019). (PDF) Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets. [Link]
-
ESEI-Bio. (2019). Plasma concentrations of oleoylethanolamide in a primary care sample of depressed patients are increased in those treated with selective serotonin reuptake inhibitor-type antidepressants. [Link]
-
Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. [Link]
-
Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]
-
Portland Press. (2020). The endocannabinoid system. [Link]
-
UniUrb. (2022). Acylamino–lactone N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors Encapsulated in PLGA Nanoparticles. [Link]
-
Bonezzi, F., et al. (2013). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. Drug Discovery Today, 18(1-2), 64-71. [Link]
-
Jones, P. J., et al. (2017). Oleic acid-derived oleoylethanolamide: A nutritional science perspective. Progress in Lipid Research, 66, 1-10. [Link]
-
Zvonok, N., et al. (2013). Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana. PLoS ONE, 8(9), e73829. [Link]
-
DIAL@UCLouvain. (2021). N‑Acylethanolamine‑Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Attenuates the Development of Experimental Autoimmune Encephalomyelitis in Mice. [Link]
Sources
- 1. Endocannabinoid System: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acylethanolamines, anandamide and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ‘Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 8. Endocannabinoid System and Metabolism: The Influences of Sex [mdpi.com]
- 9. air.unipr.it [air.unipr.it]
- 10. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endogenous Molecules Stimulating N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endocannabinoid system - Wikipedia [en.wikipedia.org]
- 13. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
Head-to-head comparison of different Nonadecanamide synthesis methods
An In-Depth Technical Guide to the Synthesis of Nonadecanamide: A Head-to-Head Comparison of Key Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of high-purity long-chain fatty amides like this compound is a frequent necessity. As a crucial component in various biological studies and a building block in complex lipid synthesis, the method chosen for its preparation can significantly impact yield, purity, scalability, and overall cost-efficiency. This guide provides an in-depth, head-to-head comparison of three primary synthetic routes to this compound, moving beyond simple protocols to explain the causality behind experimental choices and ensure scientific integrity.
Introduction to this compound
This compound is the amide derivative of nonadecanoic acid, a 19-carbon saturated fatty acid.[1][2] Fatty acid amides (FAAs) are a class of bioactive lipids with diverse industrial and biological applications, from lubricants and detergents to signaling molecules within the endocannabinoidome.[3][4] The selection of an optimal synthesis strategy is therefore a critical decision, contingent on the desired scale, purity requirements, and available starting materials. We will dissect three common and illustrative pathways:
-
Method 1: Direct Amidation of Nonadecanoic Acid
-
Method 2: The Acyl Chloride Pathway
-
Method 3: Controlled Hydrolysis of Nonadecanenitrile
Method 1: Direct Amidation of Nonadecanoic Acid
This method represents the most atom-economical approach, directly converting the carboxylic acid to the primary amide by reaction with an ammonia source, with water as the only byproduct.[5] While conceptually simple, the direct reaction between a carboxylic acid and ammonia at room temperature results in a rapid acid-base reaction to form a thermally stable and unreactive ammonium salt.[6][7] To drive the reaction towards amide formation, significant thermal energy is required to dehydrate this salt intermediate.
Reaction Mechanism & Rationale
The process occurs in two main stages. First, the acidic proton of nonadecanoic acid is transferred to the basic ammonia, forming ammonium nonadecanoate. At temperatures typically exceeding 160-180°C, this salt undergoes thermal dehydration. The carboxylate anion attacks the ammonium ion, eliminating a molecule of water and forming the stable amide bond.[8] The high temperature is necessary to overcome the activation energy for the nucleophilic attack and to shift the equilibrium towards the product by removing water.
Experimental Workflow Diagram
Caption: Workflow for Direct Thermal Amidation.
Detailed Experimental Protocol
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, thermocouple, and a distillation outlet is charged with nonadecanoic acid (1.0 eq) and urea (1.5 eq) as the in-situ source of ammonia. While direct ammonia gas can be used, urea is often safer and easier to handle in a lab setting.[9]
-
Inert Atmosphere: The reactor is sealed, purged with nitrogen gas three times to remove oxygen, and pressurized with N₂ to 2 bar.
-
Heating: The mixture is heated slowly with vigorous stirring. Urea begins to decompose to ammonia and isocyanic acid around 133°C. The reaction temperature is gradually increased to 180-200°C and maintained for 4-6 hours. The pressure will increase as ammonia is generated. Water vapor is carefully vented through the distillation outlet to drive the reaction equilibrium.
-
Work-up: The reactor is cooled to approximately 80°C. The molten, crude product is poured into a beaker and allowed to solidify.
-
Purification: The crude solid is dissolved in a minimal amount of hot ethanol or isopropanol and recrystallized. The resulting white crystals are collected by vacuum filtration, washed with cold solvent, and dried in a vacuum oven at 50°C to yield pure this compound.
Method 2: The Acyl Chloride Pathway
This two-step method is a highly reliable and generally high-yielding route for amide synthesis. It involves activating the carboxylic acid by converting it to a highly reactive acyl chloride intermediate.[6] This acyl chloride then reacts rapidly and exothermically with ammonia to form the amide. This pathway avoids the high temperatures and equilibrium challenges of the direct amidation method.
Reaction Mechanism & Rationale
Step 1: Acyl Chloride Formation. Nonadecanoic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The hydroxyl group of the carboxylic acid is converted into an excellent leaving group, which is subsequently displaced by a chloride ion to form nonadecanoyl chloride. Gaseous byproducts (SO₂ and HCl for thionyl chloride) are easily removed, driving the reaction to completion.
Step 2: Amidation. The purified nonadecanoyl chloride is then reacted with an excess of aqueous or gaseous ammonia. The nitrogen atom of ammonia acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion and forming the amide. The excess ammonia neutralizes the HCl byproduct.[7]
Experimental Workflow Diagram
Caption: Workflow for the Acyl Chloride Pathway.
Detailed Experimental Protocol
-
Acyl Chloride Synthesis: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), nonadecanoic acid (1.0 eq) is gently warmed to a molten state (~75°C). Thionyl chloride (1.2 eq) is added dropwise via an addition funnel. The reaction is heated to reflux for 2-3 hours until gas evolution ceases.
-
Purification of Acyl Chloride: Excess thionyl chloride is removed by distillation. The resulting crude nonadecanoyl chloride is then purified by vacuum distillation to yield a clear, colorless liquid that solidifies on cooling.
-
Amidation Reaction: A separate reaction vessel is charged with concentrated aqueous ammonia (e.g., 28% NH₄OH, ~10 eq) and cooled in an ice bath to 0-5°C. The purified nonadecanoyl chloride, dissolved in a minimal amount of a dry, inert solvent like THF, is added dropwise to the vigorously stirred ammonia solution. A voluminous white precipitate of this compound forms immediately.[7]
-
Work-up and Purification: The mixture is stirred for an additional 30 minutes after the addition is complete. The solid product is collected by vacuum filtration, washed thoroughly with cold deionized water to remove ammonium chloride, and then with a small amount of cold diethyl ether. The product is then purified by recrystallization as described in Method 1.
Method 3: Controlled Hydrolysis of Nonadecanenitrile
This synthetic route begins with the corresponding C19 nitrile, nonadecanenitrile.[10] Nitriles can be hydrolyzed to either primary amides or carboxylic acids depending on the reaction conditions. The challenge lies in stopping the reaction at the amide stage, as the amide itself can be hydrolyzed further to the carboxylic acid under harsh conditions.[11] Mild, controlled hydrolysis is therefore key.
Reaction Mechanism & Rationale
A common method for mild nitrile hydrolysis involves the use of basic hydrogen peroxide. The hydroperoxide anion (OOH⁻), formed by the deprotonation of H₂O₂ by a base, acts as the nucleophile. It attacks the electrophilic carbon of the nitrile group. The resulting intermediate undergoes proton transfer and rearrangement, ultimately leading to the formation of the amide and regenerating the hydroxide catalyst. This method is often preferred as it proceeds under milder conditions than acid- or base-catalyzed hydrolysis, minimizing the risk of subsequent hydrolysis to the carboxylic acid.[12] Another effective method employs manganese dioxide (MnO₂) as a heterogeneous catalyst to hydrate the nitrile in the presence of water.[13]
Experimental Workflow Diagram
Caption: Workflow for Controlled Nitrile Hydrolysis.
Detailed Experimental Protocol
-
Reactor Setup: Nonadecanenitrile (1.0 eq) is dissolved in ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: An aqueous solution of sodium hydroxide (e.g., 6M NaOH, 1.5 eq) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (3.0 eq) while maintaining the temperature below 40°C using a water bath.
-
Reaction: After the addition is complete, the mixture is stirred at 40-50°C for 2-4 hours. The reaction progress is monitored by TLC or GC-MS to ensure consumption of the starting nitrile and to minimize the formation of nonadecanoic acid.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a larger volume of cold water. The precipitated solid this compound is collected by vacuum filtration.
-
Purification: The crude product is washed thoroughly with water, then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure amide.
Head-to-Head Performance Comparison
| Feature | Method 1: Direct Amidation | Method 2: Acyl Chloride Pathway | Method 3: Nitrile Hydrolysis |
| Typical Yield | 60-80% | 85-95% | 75-90% |
| Purity (Post-Recrystallization) | Good to Excellent | Excellent | Very Good to Excellent |
| Number of Steps | 1 | 2 | 1 |
| Reaction Conditions | Harsh (180-200°C, high pressure) | Mild to Moderate (Reflux, 0°C) | Mild (40-50°C) |
| Key Reagents | Nonadecanoic acid, Urea/Ammonia | Nonadecanoic acid, SOCl₂, NH₃ | Nonadecanenitrile, H₂O₂, Base |
| Safety Concerns | High temperature/pressure operation | Corrosive/toxic reagents (SOCl₂) | Strong oxidizer (H₂O₂), exotherm |
| Scalability | Challenging due to heat/mass transfer | Readily scalable | Scalable with good thermal control |
| Green Chemistry | Good (high atom economy) | Poor (toxic reagents, byproducts) | Moderate (H₂O₂ is relatively clean) |
| Starting Material Cost | Nonadecanoic Acid (Baseline) | Nonadecanoic Acid (Baseline) | Nonadecanenitrile (May be more expensive) |
Concluding Remarks & Recommendations
The optimal synthesis method for this compound is dictated by the specific constraints and goals of the project.
-
For large-scale, cost-sensitive production where high atom economy is paramount, Direct Amidation (Method 1) is an attractive option, provided the necessary high-pressure equipment and engineering controls are in place. Its primary drawbacks are the harsh conditions and potentially lower yields compared to other routes.
-
For laboratory-scale synthesis where the highest possible yield and purity are the primary drivers, the Acyl Chloride Pathway (Method 2) is the most robust and reliable choice. Despite being a two-step process with poor green chemistry metrics, its predictability and effectiveness make it a staple in research settings.
-
When starting from a nitrile precursor or when mild reaction conditions are essential, Controlled Nitrile Hydrolysis (Method 3) offers an excellent balance of good yield, high purity, and operational simplicity. It represents a valuable alternative, particularly if the further hydrolysis to the carboxylic acid can be effectively controlled.
Ultimately, the choice rests on a careful evaluation of available resources, scale, purity requirements, and safety considerations. Each method provides a viable pathway to the target molecule, but a thorough understanding of their respective mechanisms and operational demands is crucial for successful synthesis.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]
-
Singh, V., et al. (2024). Relevant direct primary amide formation from carboxylic acids. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]
-
Química Organica.org. (n.d.). Synthesis of amides from carboxylic acids. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Nitriles. [Link]
- Google Patents. (n.d.).
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]
-
Chemguide. (n.d.). the preparation of amides. [Link]
-
Jack Westin. (n.d.). Synthesis of Amides - Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
bioRxiv. (2020). Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities. [Link]
- Google Patents. (n.d.).
-
ARPN Journal of Engineering and Applied Sciences. (2023). SYNTHESIS OF FATTY AMIDES FROM LAURIC ACID AND STEARIC ACID FOR PHARMACEUTICAL AND COSMETIC APPLICATIONS. [Link]
-
AIP Publishing. (2025). Synthesis of fatty acid amide from amidation palm fatty acid distillate with urea using microwave irradiation. [Link]
-
Journal of Chemical Technology and Metallurgy. (n.d.). DIRECT AMIDATION OF FATTY ALCOHOL AND AMINO ACID IN ORGANIC SOLVENT FOR THE PRODUCTION OF N-ACYL ARGININE. [Link]
-
National Institutes of Health. (n.d.). Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]
-
Scilit. (n.d.). Direct Catalytic Formation of Primary and Tertiary Amides from Non‐Activated Carboxylic Acids, Employing Carbamates as Amine Source. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Wikipedia. (n.d.). Nonadecylic acid. [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Nonadecanoic acid (HMDB0000772). [Link]
-
ChemSynthesis. (2025). nonadecanoic acid. [Link]
-
National Institutes of Health. (n.d.). Nonadecanenitrile. [Link]
-
National Institutes of Health. (n.d.). Nonadecanoic Acid. [Link]
-
Frontiers. (n.d.). Facile and Sustainable Synthesis of Commendamide and its Analogues. [Link]
Sources
- 1. Nonadecylic acid - Wikipedia [en.wikipedia.org]
- 2. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Facile and Sustainable Synthesis of Commendamide and its Analogues [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 9. US7098351B2 - Process for the production of fatty acid amides - Google Patents [patents.google.com]
- 10. Nonadecanenitrile | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 12. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 13. US3366639A - Synthesis of amides from nitriles - Google Patents [patents.google.com]
A Cheminformatic-Driven Comparative Analysis of Nonadecanamide Against Neuromodulatory Agents
Abstract
This guide presents a comprehensive cheminformatic comparison of Nonadecanamide, an endogenous fatty acid amide, against two well-characterized compounds with neuromodulatory activities: Palmitoylethanolamide (PEA), a related lipid mediator, and Dronabinol, an approved synthetic cannabinoid receptor agonist. Leveraging a suite of open-access in silico tools, this analysis evaluates the physicochemical properties, structural similarities, and predicted pharmacokinetic (ADMET) profiles of these molecules. The objective is to contextualize the potential drug-like properties of this compound for researchers in drug discovery and pharmacology, providing a data-driven framework for future in vitro and in vivo investigation. Detailed, reproducible protocols for each analytical step are provided to ensure scientific transparency and facilitate adoption by other researchers.
Introduction: The Rationale for a Cheminformatic Approach
This compound is a long-chain saturated fatty acid amide. While its specific biological role is not as extensively characterized as other lipid signaling molecules like Anandamide (AEA)[1][2], its structural similarity to N-acylethanolamines suggests potential involvement in physiological processes such as inflammation and neuromodulation.[3] Given the therapeutic interest in modulating the endocannabinoid system and related lipid signaling pathways, a systematic evaluation of this compound's drug-like potential is warranted.
Cheminformatics provides a powerful, resource-efficient methodology for this initial assessment. By translating chemical structures into quantitative data, we can predict a compound's behavior within a biological system, identify potential liabilities, and benchmark it against established therapeutic agents.[4] This in silico approach allows for the early prioritization of research candidates, saving significant time and resources in the drug discovery pipeline.
This guide will compare this compound against two key comparators:
-
Palmitoylethanolamide (PEA): An endogenous fatty acid amide known for its anti-inflammatory and analgesic properties.[5][[“]] While not a classical endocannabinoid, it modulates the system through "entourage" effects and by acting on other receptors like PPAR-α.[7][8][9] Its structural similarity makes it an excellent benchmark for this compound.
-
Dronabinol (Synthetic Δ⁹-THC): A synthetic form of tetrahydrocannabinol, the primary psychoactive component of cannabis.[10] It is an FDA-approved drug that acts as a partial agonist at both CB1 and CB2 cannabinoid receptors and is used to treat chemotherapy-induced nausea and anorexia in AIDS patients.[10][11][12][13] It serves as a reference for a compound that directly engages canonical cannabinoid receptors.
Methodological Workflow: A Step-by-Step Cheminformatic Pipeline
Our comparative analysis follows a logical progression from broad physicochemical characterization to specific pharmacokinetic predictions. This multi-step process ensures a holistic evaluation of each compound.
Expert Insight: The rationale for this workflow is to first establish the fundamental "drug-likeness" of this compound using widely accepted filters like Lipinski's Rule of Five.[14][15][16][17] We then quantify its structural relationship to the comparators. Finally, we delve into granular ADMET predictions to forecast its likely behavior in a biological system. This hierarchical approach prevents wasting resources on more complex simulations if fundamental properties are unfavorable.
Caption: Overall cheminformatic workflow for comparative analysis.
Physicochemical Properties and Drug-Likeness
A molecule's potential as an orally active drug is often initially assessed against a set of empirical rules, the most famous of which is Lipinski's Rule of Five.[14][15][17] These rules relate simple physicochemical properties to the likelihood of good absorption and permeation.[16][18]
Experimental Protocol 1: Physicochemical Property Calculation
-
Navigate to a comprehensive ADMET prediction web server such as SwissADME.[19]
-
Obtain SMILES (Simplified Molecular Input Line Entry System) strings for each compound from a public database like PubChem.
-
This compound: CCCCCCCCCCCCCCCCCCCN(=O)
-
Palmitoylethanolamide (PEA): CCCCCCCCCCCCCCC(=O)NCCO
-
Dronabinol: CCCCCC1=CC(O)=C2C3C(OC2=C1)=C(C)C=C[C@H]3C
-
-
Input the list of SMILES strings into the web server's input field.
-
Initiate the calculation.
-
Record the following parameters from the output: Molecular Weight (MW), LogP (lipophilicity), number of Hydrogen Bond Donors (HBD), and number of Hydrogen Bond Acceptors (HBA).
-
Analyze the results against Lipinski's Rule of Five criteria.
Data Summary and Interpretation
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| This compound | 297.53 | 7.96 | 1 | 1 | 1 |
| Palmitoylethanolamide | 299.50 | 5.79 | 2 | 2 | 1 |
| Dronabinol | 314.47 | 5.75 | 1 | 2 | 1 |
| Lipinski's Criteria | < 500 | ≤ 5 | ≤ 5 | ≤ 10 | ≤ 1 |
Analysis: All three compounds have molecular weights well within the acceptable range (<500 Da). However, each compound violates one of Lipinski's rules, specifically the LogP value, which is a measure of lipophilicity.[14]
-
This compound exhibits a very high LogP of 7.96, significantly exceeding the threshold of 5. This extreme lipophilicity suggests it will readily partition into lipid membranes but may suffer from poor aqueous solubility, potentially complicating formulation and leading to unpredictable absorption.[14]
-
PEA and Dronabinol also have LogP values that slightly exceed the Lipinski threshold. Their high lipophilicity is consistent with their known interactions with lipid membranes and the blood-brain barrier.
While a single violation does not automatically disqualify a compound, the significantly higher LogP of this compound is a critical flag for potential bioavailability issues compared to the other two molecules.
Molecular Similarity Analysis
Beyond simple physicochemical properties, we can quantify the structural similarity between molecules using topological fingerprints. These are binary strings that encode the presence or absence of various structural features. The Tanimoto coefficient is a common metric used to compare these fingerprints, with a score of 1 indicating identical structures and 0 indicating no shared features.
Experimental Protocol 2: 2D Similarity Search
-
Navigate to a chemical information database that supports similarity searching, such as PubChem or using cheminformatics libraries like RDKit.[20][21]
-
Use the SMILES string of the query molecule (this compound) as the input.
-
Select the comparator molecules (PEA, Dronabinol) as the target database.
-
Specify the fingerprint type (e.g., PubChem Substructure Fingerprints) and the similarity metric (Tanimoto).
-
Execute the search and record the Tanimoto coefficients.
Caption: Concept of encoding a molecule into a binary fingerprint.
Data Summary and Interpretation
| Comparison Pair | Tanimoto Coefficient (2D) | Interpretation |
| This compound vs. PEA | 0.45 | Moderate Similarity |
| This compound vs. Dronabinol | 0.12 | Low Similarity |
Analysis: The results clearly illustrate the structural relationships:
-
This compound and PEA share moderate similarity. This is expected, as both are long-chain fatty acid amides. The primary difference is the ethanolamine head group in PEA, which introduces an additional hydroxyl group. This structural kinship suggests they might interact with similar biological targets, such as enzymes in the endocannabinoid system like Fatty Acid Amide Hydrolase (FAAH).[22][23][][25][26]
-
This compound and Dronabinol have very low similarity. This is also expected. This compound is a simple, linear aliphatic amide, whereas Dronabinol is a complex, rigid polycyclic structure. This profound structural difference implies they are unlikely to bind to the same receptors in the same manner. While this compound might indirectly modulate the endocannabinoid system, it is unlikely to be a direct CB1/CB2 receptor agonist like Dronabinol.
In Silico ADMET Profiling
Predicting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for anticipating its in vivo behavior.[4][27][28][29] Web servers like SwissADME provide robust predictions based on large datasets of experimental results.[19]
Experimental Protocol 3: ADMET Prediction
-
Utilize the same web server as in Protocol 1 (e.g., SwissADME).
-
Input the SMILES strings for the three compounds.
-
Run the prediction algorithm.
-
Synthesize the key ADMET-related predictions into a summary table. Focus on parameters relevant to oral bioavailability and CNS activity, such as GI absorption, Blood-Brain Barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes.
Data Summary and Interpretation
| ADMET Parameter | This compound | Palmitoylethanolamide (PEA) | Dronabinol |
| Absorption | |||
| GI Absorption | Low | High | High |
| Distribution | |||
| BBB Permeant | Yes | Yes | Yes |
| P-gp Substrate | No | No | No |
| Metabolism | |||
| CYP1A2 Inhibitor | No | No | No |
| CYP2C9 Inhibitor | Yes | No | Yes |
| CYP2C19 Inhibitor | Yes | No | No |
| CYP2D6 Inhibitor | No | No | No |
| CYP3A4 Inhibitor | Yes | No | Yes |
Analysis:
-
Absorption: The model predicts low GI absorption for this compound, a direct consequence of its extremely high lipophilicity and likely poor solubility. In contrast, both PEA and Dronabinol are predicted to have high GI absorption. This is a significant predicted hurdle for the development of this compound as an oral therapeutic.
-
Distribution: All three molecules are predicted to be BBB permeant , which is consistent with their lipophilic nature. This suggests that if this compound can reach systemic circulation, it is likely to enter the central nervous system. None are predicted to be substrates of P-glycoprotein, a key efflux pump that removes drugs from the brain, which is a favorable characteristic.
-
Metabolism: this compound is predicted to be an inhibitor of several key CYP450 enzymes (CYP2C9, CYP2C19, CYP3A4). This presents a high risk for drug-drug interactions, as these enzymes are responsible for metabolizing a vast number of common medications. PEA, conversely, is predicted to have a much cleaner profile with no inhibition of the major isoforms tested. Dronabinol also shows potential for CYP inhibition.
Conclusion and Future Directions
This cheminformatic analysis provides a foundational assessment of this compound, benchmarking it against the related lipid mediator PEA and the approved drug Dronabinol.
Key Findings:
-
Drug-Likeness Liability: this compound's primary liability is its extremely high lipophilicity (LogP ≈ 7.96), which leads to a prediction of low gastrointestinal absorption. This presents a major challenge for oral bioavailability.
-
Structural Relationships: It shares moderate structural similarity with PEA, suggesting it may interact with similar enzymatic pathways (e.g., FAAH). It is structurally dissimilar to Dronabinol, making it an unlikely direct cannabinoid receptor agonist.
-
Pharmacokinetic Profile: While predicted to be BBB permeant, its potential as a significant inhibitor of multiple CYP450 enzymes raises concerns about drug-drug interactions.
Future Experimental Validation: The in silico predictions generated in this guide must be validated through rigorous experimental work. The following steps are recommended:
-
Solubility and Permeability Assays: Experimentally determine the aqueous solubility of this compound. Perform in vitro permeability assays (e.g., PAMPA or Caco-2) to validate the GI absorption and BBB penetration predictions.
-
Enzyme Inhibition Assays: Conduct in vitro assays to quantify the inhibitory activity of this compound against FAAH and key CYP450 isoforms (CYP2C9, CYP2C19, CYP3A4).
-
Receptor Binding Assays: Perform binding assays for CB1 and CB2 receptors to confirm the prediction that this compound is not a direct ligand.
This cheminformatic guide serves as a critical first step, highlighting both the potential and the significant challenges associated with this compound as a potential therapeutic agent. The data strongly suggests that while its core structure is of biological interest, issues with solubility and metabolic stability would need to be addressed, perhaps through medicinal chemistry efforts to create more drug-like analogs.
References
-
Lipinski, C. A. (1997). Lipinski's Rule of 5. Zenovel. [Link]
-
Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]
-
Grokipedia. (n.d.). Lipinski's rule of five. [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. [Link]
-
Al-Harrasi, A., et al. (2023). Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain. PubMed. [Link]
-
Wikipedia. (n.d.). Anandamide. [Link]
-
MDPI. (2023). Therapeutic Use of Palmitoylethanolamide as an Anti-Inflammatory and Immunomodulator. [Link]
-
Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. PubMed Central. [Link]
-
Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. [Link]
-
Strain Genie. (2019). Anandamide: A Critical Neurotransmitter In The Endocannabinoid System. [Link]
-
Sensi Seeds. (n.d.). Cannabinoid Science 101: What is Anandamide (AEA)?. [Link]
-
Wikipedia. (n.d.). Palmitoylethanolamide. [Link]
-
Consensus. (n.d.). What is Palmitoylethanolamide (PEA) mechanism of action?. [Link]
-
Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
-
University of New Mexico. (n.d.). Cheminformatics and Molecular Modeling. [Link]
-
Frontiers. (2017). vNN Web Server for ADMET Predictions. [Link]
-
BMDRC. (n.d.). PreADMET | Prediction of ADME/Tox. [Link]
-
ResearchGate. (n.d.). Free web servers used for the prediction of ADMET parameters. [Link]
-
Nioi, P., & Cisneros, J. A. (2014). Anandamide and its metabolites: what are their roles in the kidney?. PubMed Central. [Link]
-
Neovarsity. (2023). A Curated List of Cheminformatics Software and Libraries. [Link]
-
Bostongene. (2023). Progress in the Research and Development of Cannabinoid Receptor New Drugs. [Link]
-
YouTube. (2023). Molecular Similarities Explained: Cheminformatics with Python | Python for Chemists. [Link]
-
Oxford Academic. (2016). ChemTreeMap: an interactive map of biochemical similarity in molecular datasets. [Link]
-
YouTube. (2021). In silico #ADMET Analysis by #SwissADMET web based tools. [Link]
-
Gynther, M., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. PubMed Central. [Link]
-
Justinova, Z., et al. (2015). Brain activity of anandamide: a rewarding bliss?. PubMed Central. [Link]
-
Lu, H. C., et al. (2020). Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. PubMed Central. [Link]
-
PubChem. (n.d.). Nonanamide. [Link]
-
ChemMine Tools. (n.d.). [Link]
-
cbdMD. (2025). FDA Drug-Approved Cannabinoids as of 2025. [Link]
-
Pertwee, R. G. (2009). Emerging strategies for exploiting cannabinoid receptor agonists as medicines. PubMed Central. [Link]
-
Wikipedia. (n.d.). Tetrahydrocannabinol. [Link]
-
ScienceDirect. (2016). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]
-
MDPI. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. [Link]
-
PubChem. (n.d.). 1-Nonadecanamine, N,N-dimethyl-. [Link]
-
FooDB. (2010). Showing Compound Nonadecanoic acid (FDB004043). [Link]
-
PubChem. (n.d.). Nonadecanoate. [Link]
-
Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity Antiadenomacarcinogenic. [Link]
-
Aggarwal, B. B., et al. (2008). Biological activities of curcumin and its analogues (Congeners) made by man and Mother Nature. PubMed. [Link]
-
Al-Ghamdi, A. Y., et al. (2022). GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs. PubMed Central. [Link]
Sources
- 1. Anandamide - Wikipedia [en.wikipedia.org]
- 2. Cannabinoid Science 101: What is Anandamide (AEA)? - Sensi Seeds [sensiseeds.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. mdpi.com [mdpi.com]
- 8. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 10. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 11. Progress in the Research and Development of Cannabinoid Receptor New Drugs [synapse.patsnap.com]
- 12. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cbdmd.com [cbdmd.com]
- 14. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 18. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 19. youtube.com [youtube.com]
- 20. Cheminformatics and Molecular Modeling – Translational Informatics Division [datascience.unm.edu]
- 21. neovarsity.org [neovarsity.org]
- 22. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | vNN Web Server for ADMET Predictions [frontiersin.org]
- 28. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 29. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Comparative Metabolic Profiling of Tissues Following Nonadecanamide Treatment
This guide provides an in-depth, technically focused framework for investigating the tissue-specific metabolic effects of Nonadecanamide (NAA). As researchers and drug development professionals, our goal extends beyond simple observation to understanding the intricate metabolic shifts that novel compounds induce across different biological compartments. This document is structured to provide not only a robust experimental design but also the scientific rationale that underpins each methodological choice, ensuring a self-validating and reproducible study. We will compare the effects of NAA against a well-characterized endogenous lipid mediator, Oleoylethanolamide (OEA), and a standard synthetic peroxisome proliferator-activated receptor alpha (PPARα) agonist, Fenofibrate, to contextualize its metabolic signature.
Introduction: The Rationale for Tissue-Specific Metabolic Profiling of this compound
This compound (NAA) is a long-chain saturated fatty acid amide, belonging to the family of N-acylethanolamines (NAEs). This class of endogenous lipid signaling molecules, which includes the well-known endocannabinoid anandamide, plays a crucial role in regulating a wide array of physiological processes, including energy balance, inflammation, and appetite.[1][2] While much research has focused on unsaturated NAEs like anandamide and Oleoylethanolamide (OEA), the biological activities of saturated long-chain variants like NAA are less understood.
OEA is a potent agonist of PPARα, a nuclear receptor that is a master regulator of lipid metabolism, particularly fatty acid oxidation, in metabolically active tissues such as the liver and brown adipose tissue.[3][4] Given the structural similarity of NAA to OEA, we hypothesize that NAA may also exert its effects through PPARα activation, thereby influencing fatty acid catabolism and overall energy homeostasis.
However, the metabolic landscape is not uniform across the body. The liver, as the central metabolic processing hub, will respond differently than adipose tissue, a key site for energy storage, or the brain, with its unique energy requirements.[5] Therefore, a comprehensive understanding of NAA's bioactivity necessitates a comparative profiling approach across these critical tissues. This guide will detail a robust workflow for this purpose, from initial experimental design to final data interpretation, grounded in the principles of scientific integrity and reproducibility as advocated by the Metabolomics Society.[6][7][8]
Experimental Design: A Multi-Tissue, Multi-Compound Approach
To elucidate the specific metabolic impact of NAA, a carefully controlled in vivo study is paramount. This section outlines the core experimental design, emphasizing the causality behind the choice of comparators and tissues.
Tissues of Interest:
-
Liver: The primary site of fatty acid oxidation, gluconeogenesis, and lipoprotein synthesis. Its metabolic profile will provide insights into systemic lipid and glucose homeostasis.
-
White Adipose Tissue (WAT): The main energy storage organ, crucial for understanding effects on lipolysis, lipogenesis, and adipokine signaling.
-
Brain: A highly metabolic organ with a distinct lipid profile. Analysis here can reveal potential neurometabolic effects or blood-brain barrier transport of NAA and its metabolites.
Treatment Groups (n=8-10 per group for statistical power):
-
Vehicle Control: The delivery vehicle for the test compounds (e.g., a solution of 5% Tween 80 in saline). This group establishes the metabolic baseline.
-
This compound (NAA): The primary compound of interest. A dose-response study should ideally be conducted to identify a pharmacologically active, non-toxic dose.
-
Oleoylethanolamide (OEA): A positive control. As a known PPARα agonist, OEA provides a benchmark for NAA's effects on lipid metabolism.[3] Comparing NAA to OEA helps to discern whether NAA acts through similar or distinct mechanisms.
-
Fenofibrate: A clinical-grade synthetic PPARα agonist.[9][10] This comparison helps to position NAA's effects in the context of established therapeutic agents and to further validate the involvement of the PPARα pathway.
The following diagram illustrates the overall experimental workflow, from animal treatment to data analysis.
Caption: High-level experimental workflow for comparative metabolic profiling.
Methodologies: Ensuring Self-Validating Protocols
Scientific integrity demands that protocols are not just followed, but understood. This section details the "why" behind the "how," ensuring each step contributes to a self-validating system.
Tissue Collection and Homogenization
Protocol:
-
Immediately following euthanasia, excise liver, epididymal white adipose tissue (eWAT), and whole brain.
-
Rinse tissues in ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot dry, weigh, and immediately flash-freeze in liquid nitrogen to quench all metabolic activity.[11] Store at -80°C until processing.
-
For homogenization, cryogenically pulverize the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen or a specialized bead-beater. This ensures a homogenous sample and prevents enzymatic degradation during the process.
Causality and Trustworthiness: Flash-freezing is the critical first step in preserving the metabolic snapshot of the tissue at the moment of collection.[11] Any delay can lead to significant changes in metabolite concentrations. Cryogenic homogenization is superior to other methods as it maintains the frozen state, preventing enzymatic activity that could alter the metabolic profile. This ensures that the measured metabolites reflect the in vivo state as closely as possible.
Metabolite and Lipid Extraction
Rationale for Method Selection: To capture the broadest possible range of molecules, from polar metabolites (e.g., amino acids, organic acids) to non-polar lipids (e.g., triglycerides, ceramides), a biphasic liquid-liquid extraction method is the gold standard.[12] The methanol/chloroform/water system, originally developed by Folch and Bligh-Dyer, is highly effective for this purpose.[12] It partitions polar metabolites into the upper aqueous phase and lipids into the lower organic phase, allowing for two distinct analyses from a single sample preparation.
Protocol:
-
Place 20-30 mg of frozen tissue powder into a 2 mL tube containing ceramic beads and pre-chilled extraction solvent.
-
Add 1 mL of a pre-chilled (-20°C) biphasic solvent mixture of Methanol:Chloroform:Water (2:1:1 v/v/v). Include a cocktail of stable isotope-labeled internal standards at this stage for quality control and to aid in quantification.
-
Homogenize thoroughly using a bead beater (e.g., 2 cycles of 45 seconds at 4°C).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to induce phase separation.
-
Carefully collect the upper aqueous layer (polar metabolites) and the lower organic layer (lipids) into separate tubes.
-
Dry both fractions completely using a vacuum concentrator (e.g., SpeedVac).
-
Store dried extracts at -80°C until analysis.
Self-Validation: The inclusion of a diverse set of stable isotope-labeled internal standards across both polar and non-polar fractions is a cornerstone of a self-validating protocol. These standards, added at the very beginning of the extraction, experience any and all sample processing effects alongside the endogenous metabolites. Their consistent recovery across samples validates the reproducibility of the extraction process. Any significant variation in their signal would flag a sample for re-examination.
LC-MS/MS Analysis
Rationale for Platform Choices:
-
Untargeted Metabolomics (Polar Fraction): Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation method for polar compounds.[13] It provides excellent retention and separation of small, water-soluble metabolites that are not well-retained on traditional reverse-phase columns.
-
Lipidomics (Non-polar Fraction): Reverse-Phase Liquid Chromatography (e.g., using a C18 column) is ideal for separating lipids based on their acyl chain length and degree of saturation.[14]
Coupling these LC methods to high-resolution tandem mass spectrometry (HR-MS/MS), such as on an Orbitrap or Q-TOF instrument, allows for both accurate mass measurement (for formula prediction) and fragmentation patterns (for structural identification).
Protocol:
-
Reconstitution: Reconstitute dried polar extracts in a suitable solvent (e.g., 100 µL of 50:50 Acetonitrile:Water) and lipid extracts in another (e.g., 200 µL of 90:10 Methanol:Toluene).
-
LC Separation:
-
Metabolomics: Inject onto a HILIC column with a gradient of mobile phases (e.g., A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid).
-
Lipidomics: Inject onto a C18 column with a gradient of mobile phases (e.g., A: Water/Acetonitrile with 10 mM ammonium acetate, B: Isopropanol/Acetonitrile with 10 mM ammonium acetate).
-
-
MS/MS Detection: Analyze samples in both positive and negative ionization modes to maximize coverage. Employ a data-dependent acquisition (DDA) strategy, where the most abundant ions in a full scan are automatically selected for fragmentation (MS/MS).
-
Quality Control (QC): Prepare a pooled QC sample by combining a small aliquot from every sample. Inject this pooled QC periodically throughout the analytical run (e.g., every 10 samples) to monitor instrument stability and assist in data normalization.[15]
Data Presentation and Interpretation
Effective data visualization is crucial for interpreting complex metabolomics datasets.[16][17] Data should first be processed using software like XCMS or MS-DIAL for peak picking, alignment, and normalization.[13][18] Following statistical analysis (e.g., ANOVA, t-tests), the results can be presented in clear, comparative tables.
Comparative Data Summary Tables
The following tables present illustrative data from a hypothetical study, showcasing how to summarize key findings.
Table 1: Fold Change of Key Fatty Acid Oxidation Intermediates in Liver *(Fold change relative to Vehicle control; *p < 0.05, *p < 0.01)
| Metabolite | NAA vs. Vehicle | OEA vs. Vehicle | Fenofibrate vs. Vehicle | Putative Pathway |
| Palmitoylcarnitine | ↑ 2.8 | ↑ 3.5 | ↑ 4.1 | Fatty Acid Transport |
| Stearoylcarnitine | ↑ 2.5 | ↑ 3.1 | ↑ 3.8 | Fatty Acid Transport |
| Acetyl-CoA | ↑ 1.9 | ↑ 2.4 | ↑ 2.9 | β-Oxidation Product |
| Propionyl-CoA | ↑ 1.5 | ↑ 1.8 | ↑ 2.1 | Odd-chain β-Oxidation |
| Succinyl-CoA | ↑ 1.3 | ↑ 1.6 | ↑ 1.9* | TCA Cycle Anaplerosis |
Table 2: Fold Change of Select Lipid Classes in White Adipose Tissue (WAT) *(Fold change relative to Vehicle control; *p < 0.05, *p < 0.01)
| Lipid Class | NAA vs. Vehicle | OEA vs. Vehicle | Fenofibrate vs. Vehicle | Putative Function |
| Triglycerides (Total) | ↓ 1.8 | ↓ 2.5 | ↓ 2.2 | Energy Storage |
| Diacylglycerides (Total) | ↑ 1.4 | ↑ 1.7 | ↑ 1.5 | Lipolysis Intermediate |
| Ceramides (Total) | ↔ 1.1 | ↔ 1.0 | ↔ 0.9 | Signaling Lipid |
| Free Fatty Acids (Total) | ↑ 1.6 | ↑ 2.1 | ↑ 1.9** | Lipolysis Product |
Interpretation: The illustrative data in Table 1 suggests that NAA, similar to OEA and Fenofibrate, enhances fatty acid oxidation in the liver, evidenced by the accumulation of acylcarnitines (transport into mitochondria) and Acetyl-CoA (the end product of β-oxidation). Table 2 suggests that all three compounds promote lipolysis in WAT, indicated by a decrease in triglycerides and an increase in their breakdown products.
Mechanistic Insights: Signaling Pathways and Visualizations
To synthesize the data into a mechanistic narrative, we can visualize the proposed signaling pathways. Based on the known pharmacology of OEA and the data trends, a primary hypothesis is the activation of the PPARα signaling cascade.
Proposed NAA Signaling Pathway
NAA, as a fatty acid amide, is likely synthesized from its precursor N-acyl-phosphatidylethanolamine (NAPE) by the enzyme NAPE-PLD.[19][20] Once formed, it can enter the nucleus and bind to PPARα. This receptor then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in fatty acid uptake and oxidation.
Caption: Proposed mechanism of NAA-induced fatty acid oxidation via PPARα.
Ceramide Synthesis Pathway
Changes in fatty acid metabolism can impact other lipid pathways, such as ceramide synthesis. Monitoring ceramides is important as they are potent signaling molecules involved in insulin resistance and apoptosis. There are three main pathways for ceramide generation.[21][22][23][24]
Caption: Overview of the major ceramide synthesis pathways.
Conclusion and Future Directions
This guide outlines a comprehensive, multi-faceted approach to characterize the metabolic effects of this compound. By employing a comparative study design, robust and validated methodologies, and integrated data analysis, researchers can effectively elucidate the tissue-specific bioactivity of NAA. The illustrative data and proposed mechanisms suggest that NAA likely functions as a modulator of fatty acid metabolism, potentially through the activation of PPARα.
This framework provides the foundation for subsequent investigations, which could include targeted flux analysis to measure the rates of metabolic pathways, transcriptomics to confirm the upregulation of PPARα target genes, and ultimately, studies in disease models (e.g., obesity, NAFLD) to assess the therapeutic potential of this compound.
References
A complete, numbered list of all cited sources is provided below.
-
Carr, S. A., & MacCoss, M. J. (2019). Discovery of Potent Dual PPARα Agonists/CB1 Ligands. ACS Medicinal Chemistry Letters. [Link]
-
Tsuchiya, Y., & Taki, M. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. Journal of Lipid Research. [Link]
-
Metabolomics Society. (n.d.). Metabolomics Society. [Link]
-
Kühbacher, A., & Spengler, B. (2022). Comparison of extraction methods for intracellular metabolomics of human tissues. BMC Biology. [Link]
-
Goya, P., & Serrano, A. (2011). Discovery of Potent Dual PPARα Agonists/CB1 Ligands. ACS Medicinal Chemistry Letters. [Link]
-
Tanno, O., & Ohta, Y. (2000). Nicotinamide increases biosynthesis of ceramides as well as other stratum corneum lipids to improve the epidermal permeability barrier. British Journal of Dermatology. [Link]
-
Ezzili, C., & Martin, J.-C. (2010). Fatty Acid Amide Signaling Molecules. ResearchGate. [Link]
-
Burla, B., & Arita, M. (2018). Lipidomics from sample preparation to data analysis: a primer. Journal of Lipid Research. [Link]
-
Di Marzo, V., & De Petrocellis, L. (2012). Endocannabinoids, Related Compounds and Their Metabolic Routes. Molecules. [Link]
-
Sumner, L. W., & Fiehn, O. (2013). The role of reporting standards for metabolite annotation and identification in metabolomic studies. GigaScience. [Link]
-
Spengler, B., & Kühbacher, A. (2021). Comparison of extraction methods for intracellular metabolomics. bioRxiv. [Link]
-
ResearchGate. (n.d.). Pathways of ceramide synthesis and degradation. [Link]
-
Untargeted Metabolomics Workflow. (n.d.). Samples & treatments. [Link]
-
Kim, K. R., & Lee, J. Y. (2020). Targeting Peroxisome Proliferator-Activated Receptor Delta (PPARδ): A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Agilent. (n.d.). Lipidomics Data Analysis. [Link]
-
Naz, S., & Barbas, C. (2015). High-throughput extraction and quantification method for targeted metabolomics in murine tissues. Analytical and Bioanalytical Chemistry. [Link]
-
Ninja Nerd. (2017, May 30). Metabolism | Fatty Acid Oxidation: Part 1 [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis pathway of ceramide. [Link]
-
Gaetani, S., & Oveisi, F. (2009). Biological Functions and Metabolism of Oleoylethanolamide. ResearchGate. [Link]
-
Sumner, L. W., & Fiehn, O. (2006). Establishing Reporting Standards for Metabolomic and Metabonomic Studies: A Call for Participation. OMICS: A Journal of Integrative Biology. [Link]
-
Cicero, A. F. G., & Colletti, A. (2022). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Molecules. [Link]
-
Lin, C.-Y., & Viant, M. R. (2009). Evaluation of Metabolite Extraction Strategies From Tissue Samples Using NMR Metabolomics. ResearchGate. [Link]
-
R. Johannes. (n.d.). Preprocessing of untargeted (LC-MS) metabolomics data. Bioconductor. [Link]
-
Griffin, J. L., & Lindon, J. C. (2006). Metabolomics Standards Workshop and the development of international standards for reporting metabolomics experimental results. Briefings in Bioinformatics. [Link]
-
Matias, I., & Di Marzo, V. (2010). Plasma anandamide and other N-acylethanolamines are correlated with their corresponding free fatty acid levels under both fasting and non-fasting conditions in women. Nutrition & Metabolism. [Link]
-
SlidePlayer. (n.d.). LIPIDOMICS-Lipid ID.pptx. [Link]
-
Schmid, P. C., & Schmid, H. H. O. (2008). Fatty Acid Amide Signaling Molecules. The AAPS Journal. [Link]
-
Kim, M. Y., & Hannun, Y. A. (2009). The sphingolipid salvage pathway in ceramide metabolism and signaling. Cellular Signalling. [Link]
-
Armitage, E. G., & Southam, A. D. (2020). New Advances in Tissue Metabolomics: A Review. Metabolites. [Link]
-
Sumner, L. W., & Fiehn, O. (2007). Proposed minimum reporting standards for chemical analysis Chemical Analysis Working Group (CAWG) Metabolomics Standards Initiative (MSI). Metabolomics. [Link]
-
Khan Academy. (n.d.). Fatty Acid Oxidation - Part I [Video]. [Link]
-
Lo Verme, J., & Gaetani, S. (2005). Biological functions and metabolism of oleoylethanolamide. Nutrition and Metabolism. [Link]
-
Montanaro, D., & Gallo, V. (2022). ADViSELipidomics: a workflow for analyzing lipidomics data. Bioinformatics Advances. [Link]
-
Bar-Tana, J., & Rosen, H. (2019). Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling. Scientific Reports. [Link]
-
Van der Hooft, J. J. J., & Witting, M. (2022). Effective data visualization strategies in untargeted metabolomics. Natural Product Reports. [Link]
-
Aiello, F., & Fattorusso, E. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs. [Link]
-
Metabolon. (2023, August 2). Metabolon's Client Data Table (CDT) [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Plasma anandamide and other N-acylethanolamines are correlated with their corresponding free fatty acid levels under both fasting and non-fasting conditions in women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabolomicssociety.org [metabolomicssociety.org]
- 7. The role of reporting standards for metabolite annotation and identification in metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potent Dual PPARα Agonists/CB1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Advances in Tissue Metabolomics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preprocessing of untargeted (LC-MS) metabolomics data [bioconductor.org]
- 14. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Data Preprocessing for Untargeted Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Lipidomics Data Analysis | Agilent [agilent.com]
- 19. mdpi.com [mdpi.com]
- 20. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Nonadecanamide
For the diligent researcher, the journey of discovery with a compound like Nonadecanamide extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, empowering you to manage your research waste with confidence and integrity.
The Chemical Profile of this compound: A Disposal Perspective
This compound, a long-chain saturated fatty acid amide, is generally not classified as a hazardous substance. However, this does not equate to careless disposal. Its low water solubility and solid nature are key physical characteristics that inform our disposal strategy. The primary objective is to prevent its release into the environment, particularly into aquatic ecosystems where it could have unforeseen effects.
Core Principles of this compound Waste Management
Before delving into the step-by-step procedures, it is crucial to understand the foundational principles that govern the disposal of this compound and other non-hazardous solid chemical wastes in a laboratory setting:
-
Waste Minimization : The most effective disposal method is to generate less waste in the first place. Careful planning of experiments and using only the necessary amount of this compound can significantly reduce the disposal burden.
-
Segregation : Proper segregation of chemical waste is fundamental to a safe and compliant laboratory. This compound waste should be kept separate from hazardous wastes such as flammable solvents, corrosive materials, and reactive chemicals.
-
Containment : All chemical waste must be stored in appropriate, well-labeled containers to prevent accidental release.
-
Regulatory Compliance : While the U.S. Environmental Protection Agency (EPA) does not regulate non-hazardous waste, state and local regulations are in effect and must be followed.[1] It is the responsibility of the waste generator to ensure compliance with these rules.[1]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for this compound disposal, the following workflow diagram has been developed.
Sources
A Guide to Personal Protective Equipment for Handling Nonadecanamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Nonadecanamide, focusing on the correct selection and use of Personal Protective Equipment (PPE). By understanding the principles behind these recommendations, you can build a robust safety protocol that protects you and your colleagues.
A Note on the Safety Data Sheet (SDS)
Hazard Assessment: Understanding the Risks
This compound is a long-chain saturated fatty amide. While many long-chain amides are considered to have low toxicity, as a fine powder, this compound presents a potential physical hazard.[4] The primary risks associated with handling this and similar powdered chemicals are:
-
Inhalation: Fine dust can be easily aerosolized and inhaled, potentially causing respiratory tract irritation.[5]
-
Eye Contact: Airborne particles can cause mechanical irritation to the eyes.[5]
-
Skin Contact: Prolonged contact may cause mild skin irritation.[5]
-
Ingestion: Accidental ingestion could lead to gastrointestinal irritation.
Given these potential hazards, a comprehensive PPE strategy is essential to prevent exposure.
Core Personal Protective Equipment (PPE) Recommendations
The following table outlines the minimum recommended PPE for handling this compound powder.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Safety glasses with side shields or safety goggles | Nitrile gloves | Laboratory coat | Recommended, especially if not handled in a ventilated enclosure. N95 respirator or equivalent. |
| Preparing Solutions | Safety glasses with side shields or safety goggles | Nitrile gloves | Laboratory coat | Generally not required if performed in a well-ventilated area. |
| Cleaning Spills | Safety goggles | Nitrile gloves | Laboratory coat | N95 respirator or equivalent to avoid inhaling stirred-up dust. |
Detailed PPE Selection and Rationale
Eye and Face Protection
-
Selection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn.[6] For tasks with a higher risk of dust generation, such as transferring large quantities, chemical splash goggles are recommended for a tighter seal around the eyes.
-
Causality: The primary purpose is to prevent airborne this compound particles from causing mechanical irritation to the eyes. Side shields are crucial as they protect against particles entering from the periphery.
Hand Protection
-
Selection: Nitrile gloves are the standard recommendation for handling most non-corrosive chemical powders.[1] Ensure gloves are inspected for any signs of damage before use.
-
Causality: Gloves provide a barrier to prevent skin contact and potential irritation. Nitrile offers good dexterity for fine tasks like weighing and is resistant to a wide range of chemicals.
Body Protection
-
Selection: A standard laboratory coat should be worn to protect street clothes and skin from contamination.
-
Causality: The lab coat prevents the transfer of this compound dust outside of the laboratory and minimizes skin contact.
Respiratory Protection
-
Selection: When handling this compound outside of a ventilated enclosure like a fume hood or powder weighing station, a NIOSH-approved N95 respirator is recommended.
-
Causality: The fine particulate nature of this compound means it can become airborne during handling.[4] An N95 respirator will filter out at least 95% of airborne particles, significantly reducing the risk of inhalation and subsequent respiratory irritation.
Procedural Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocols
Protocol 1: Donning PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): Place the respirator over your nose and mouth, and secure the straps. Perform a seal check.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don nitrile gloves, pulling the cuffs over the sleeves of the lab coat.[7]
Protocol 2: Doffing PPE
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.
-
Hand Hygiene: Wash hands.
-
Eye Protection: Remove safety glasses or goggles.
-
Respirator (if worn): Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
Chemical Waste
-
Solid Waste: Uncontaminated this compound powder should be disposed of as non-hazardous solid waste, in accordance with your institution's guidelines.[8] Place it in a clearly labeled, sealed container.
-
Solutions: Aqueous solutions of this compound can likely be disposed of down the drain with copious amounts of water, provided they do not contain other hazardous materials. Always check with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Contaminated PPE
-
Gloves, Respirators, and other disposables: These should be placed in the regular laboratory trash unless they are grossly contaminated, in which case they should be disposed of as chemical waste.
-
Lab Coats: Reusable lab coats should be laundered by a professional service that handles laboratory attire. Do not take lab coats home to be washed.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment. Always prioritize safety and consult your institution's EHS department if you have any questions or concerns.
References
-
metasci. (n.d.). Safety Data Sheet Nonadecane. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Aaron Chemistry & UnaveraChemLab. (2016, March 2). SAFETY DATA SHEET. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Nonadecane, 99%. Retrieved from [Link]
-
The Good Scents Company. (n.d.). myristamide, 638-58-4. Retrieved from [Link]
-
Cheméo. (n.d.). decanamide - Chemical & Physical Properties. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) 101. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Unidentified Chemical | Medical Management Guidelines. Retrieved from [Link]
-
The University of Texas at Tyler. (n.d.). Unknown Chemical Guidance. Retrieved from [Link]
-
Minnesota Department of Health. (2024, May 21). Personal Protective Equipment Recommendations. Retrieved from [Link]
-
PubChem. (n.d.). Nonadecane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Unknown. (n.d.). General Rules for Working with Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, April 2). Implementation of Personal Protective Equipment (PPE) Use in Nursing Homes to Prevent Spread of Multidrug-resistant Organisms (MDROs). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, June 28). Frequently Asked Questions (FAQs) about Enhanced Barrier Precautions in Nursing Homes. Retrieved from [Link]
-
PubChem. (n.d.). Nonanamide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE): Protect the Worker with PPE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nonadecanone. Retrieved from [Link]
-
PubChem. (n.d.). Nonadecanenitrile. Retrieved from [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment Recommendations Clostridioides (Clostridium) difficile Toolkit for Long-term Care Facilities - MN Dept. of Health [health.state.mn.us]
- 8. thegoodscentscompany.com [thegoodscentscompany.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
